molecular formula C9H18O B1196956 4-Isopropylcyclohexanol CAS No. 4621-04-9

4-Isopropylcyclohexanol

Cat. No.: B1196956
CAS No.: 4621-04-9
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is a natural product found in Zingiber mioga with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
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InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O
Source PubChem
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DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
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CAS No.

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol
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Record name 4-ISOPROPYLCYCLOHEXANOL, TRANS-
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylcyclohexanol (C₉H₁₈O) is a cyclic secondary alcohol of significant interest in fields ranging from fragrance chemistry to synthetic organic chemistry.[1] Characterized by a cyclohexane ring bearing a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively, its utility is deeply rooted in its distinct physical and chemical properties.[1] This guide provides a comprehensive examination of these properties, with a particular focus on the stereoisomeric forms, cis and trans, which arise from the substitution pattern on the cyclohexane ring. Understanding the differences between these isomers is paramount for researchers, as their distinct three-dimensional arrangements lead to notable variations in physical constants, spectral characteristics, and thermodynamic stability. This document is intended to serve as a technical resource for scientists and drug development professionals, offering both foundational data and practical experimental insights.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a six-membered aliphatic ring. The presence of two substituents gives rise to diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2] The stereochemical relationship between the hydroxyl and isopropyl groups dictates the molecule's overall shape and energy, which in turn influences its physical properties.

In its most stable chair conformation:

  • trans-Isomer : Both the hydroxyl and the bulky isopropyl groups occupy equatorial positions. This arrangement minimizes steric strain (1,3-diaxial interactions), resulting in a thermodynamically more stable molecule.

  • cis-Isomer : One substituent occupies an equatorial position while the other is forced into a higher-energy axial position.

This fundamental conformational difference is the underlying cause for the variance in properties such as melting point, boiling point, and spectroscopic signatures.[3]

G cluster_isomers This compound Isomers cluster_conformations Chair Conformations & Stability trans_img cis_img A trans-Isomer (di-equatorial) More Stable trans_img->A Predominant Conformation B cis-Isomer (axial-equatorial) Less Stable cis_img->B Predominant Conformation A->B Higher Steric Strain G start Start: Isomer Mixture prep Sample Prep Dissolve in Dichloromethane start->prep spot TLC Spotting Apply sample to silica plate baseline prep->spot develop Development Place plate in Hexane:EtOAc chamber spot->develop visualize Visualization Stain with KMnO4 and heat develop->visualize analyze Analysis Calculate Rf for each spot visualize->analyze end End: Separated Isomers Identified analyze->end

Sources

4-Isopropylcyclohexanol chemical structure and stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 4-Isopropylcyclohexanol

This guide provides a comprehensive exploration of this compound, a significant molecule in both academic research and industrial applications. We will delve into its fundamental structure, the nuances of its stereoisomerism, prevalent synthetic methodologies, and the analytical techniques required for its characterization. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep, practical understanding of this compound.

Introduction to this compound

This compound (C₉H₁₈O) is a cyclic secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group at the 1 and 4 positions, respectively.[1][2] Its molecular structure gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[3][4]

The distinction between these isomers is not merely academic; it has profound practical implications. For instance, in the fragrance industry, the olfactory properties of this compound are highly dependent on its stereochemistry, with the cis isomer often possessing the more desirable scent profile.[1][5] Furthermore, in fields like liquid crystal manufacturing and pharmaceutical synthesis, the precise stereochemical configuration of intermediates like this compound is critical for the final product's performance and biological activity.[1][6]

Core Chemical Structure and Physicochemical Properties

The IUPAC name, 4-propan-2-ylcyclohexan-1-ol, precisely defines the molecule's connectivity.[1][4] The core is a six-membered carbocyclic ring, which provides the foundation for its stereochemical complexity.

Caption: 2D Chemical Structure of this compound.

Below is a summary of its key physicochemical properties, which are crucial for designing experimental conditions for synthesis, purification, and analysis.

PropertyValueSource(s)
Molecular Formula C₉H₁₈O[1][3][7]
Molecular Weight 142.24 g/mol [1][3]
CAS Number 4621-04-9 (mixture of isomers)[1][3]
Boiling Point ~203.1 °C[1]
Melting Point ~36.9 °C (estimate for mixture)[1]
Appearance Colorless to pale yellow liquid[2][8]
IUPAC Name 4-propan-2-ylcyclohexan-1-ol[1][4]

Stereoisomerism and Conformational Analysis

The stereochemistry of this compound is dictated by the relative orientation of the hydroxyl and isopropyl groups on the cyclohexane ring. To understand the stability and properties of the cis and trans isomers, a conformational analysis is essential. Cyclohexane rings are not planar; they exist predominantly in a low-energy "chair" conformation. In this conformation, substituents can occupy two types of positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

Expertise Insight: The energetic favorability of a conformation is primarily determined by steric hindrance. Bulky substituents, like the isopropyl group, strongly prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions (unfavorable interactions with other axial substituents).

trans-4-Isopropylcyclohexanol: In the trans isomer, the hydroxyl and isopropyl groups are on opposite sides of the ring. This allows for a chair conformation where both bulky groups occupy equatorial positions . This di-equatorial conformation is highly stable and represents the lowest energy state for the molecule.

cis-4-Isopropylcyclohexanol: In the cis isomer, both groups are on the same side of the ring. Consequently, in any chair conformation, one group must be axial while the other is equatorial. Since the isopropyl group is significantly bulkier than the hydroxyl group, the most stable conformation of the cis isomer will have the isopropyl group in the equatorial position and the hydroxyl group in the axial position.[9][10] This conformation is less stable than the di-equatorial trans isomer due to the axial placement of the hydroxyl group.

Stereoisomers trans_conformer Lowest Energy Conformer: - Isopropyl: Equatorial - Hydroxyl: Equatorial cis_conformer Lowest Energy Conformer: - Isopropyl: Equatorial - Hydroxyl: Axial caption Relative Stability of Stereoisomer Conformers

Caption: Conformational stability of cis and trans isomers.

Synthesis of this compound

The most common and industrially relevant method for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This reaction reduces the aromatic ring to a cyclohexane ring, producing a mixture of the cis and trans stereoisomers.

Causality in Experimental Choices: The choice of catalyst and reaction conditions is critical as it directly influences both the reaction efficiency and the resulting diastereomeric ratio (d.r.) of the products.

  • Catalysts: Ruthenium on carbon (Ru/C) is a robust and widely used catalyst.[1] Rhodium-based catalysts have also shown excellent performance.[1]

  • Solvent: The choice of solvent can surprisingly affect stereoselectivity. For example, conducting the hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer compared to conventional solvents like 2-propanol.[1] This is a key consideration when a specific isomer is the desired product.

SynthesisWorkflow start 4-Isopropylphenol (Starting Material) reactor High-Pressure Reactor (Solvent + Catalyst) start->reactor hydrogenation Hydrogenation (H₂, 50-150°C, 1-5 MPa) reactor->hydrogenation product_mixture Crude Product: cis/trans Mixture hydrogenation->product_mixture purification Purification (e.g., Distillation) product_mixture->purification final_product Purified this compound purification->final_product

Caption: General workflow for catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 4-Isopropylphenol

This protocol describes a general procedure. Trustworthiness: It is imperative to perform all high-pressure reactions behind a certified safety shield in a properly ventilated fume hood.

  • Reactor Preparation: Charge a high-pressure autoclave reactor with 4-isopropylphenol and a suitable solvent (e.g., ethanol) to dissolve the starting material.

  • Catalyst Addition: Add the catalyst (e.g., 5% Ruthenium on carbon) to the solution. The catalyst loading is typically between 1-5% by weight relative to the substrate.

  • Inerting: Seal the reactor and purge the system multiple times with an inert gas, such as nitrogen, to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the solid catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which will be a mixture of cis and trans isomers.

Separation and Characterization of Stereoisomers

Since the cis and trans isomers are diastereomers, they have different physical properties and can be separated by standard laboratory techniques.[11]

Separation Techniques:

  • Fractional Distillation: Exploits the small differences in boiling points between the isomers.[12]

  • Column Chromatography: A highly effective method based on the differential adsorption of the isomers onto a stationary phase (e.g., silica gel). The more polar isomer generally elutes more slowly.[12] Reports on similar substituted cyclohexanols suggest the trans-isomer can be more polar.[13]

Experimental Protocol: Isomer Separation by Column Chromatography
  • Column Packing: Prepare a chromatography column by packing it with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 hexane:ethyl acetate). The composition can be gradually made more polar to facilitate the elution of both isomers.

  • Fraction Collection: Collect small fractions of the eluate as it exits the column.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated stereoisomers.

Characterization Techniques:

  • Gas Chromatography (GC): An excellent tool for determining the ratio of cis to trans isomers in a mixture due to their different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural elucidation and stereochemical assignment.[4] The chemical shift and splitting pattern of the proton on the carbon bearing the hydroxyl group (H-1) are particularly diagnostic. In the more stable trans isomer, H-1 is axial and typically appears as a broad multiplet, whereas in the cis isomer, H-1 is equatorial and often shows a narrower multiplet.

References

  • Smolecule. (2023, August 15). Buy this compound | 4621-04-9.
  • NIST. Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook.
  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl)
  • PubChemLite. This compound (C9H18O).
  • PubChem. This compound | C9H18O | CID 20739.
  • CymitQuimica. CAS 4621-04-9: this compound.
  • PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045.
  • TCI Deutschland GmbH. This compound | 4621-04-9.
  • MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • Chegg.com. (2021, October 29). Solved 4.) a.) Draw trans-4-isopropylcyclohexanol in planar.
  • The Royal Society of Chemistry.
  • YouTube. (2015, June 25).
  • Guidechem. 15890-36-5 this compound C9H18O, Formula,NMR,Boiling Point,Density,Flash Point.
  • PubChem. This compound | C9H18O | CID 20739.
  • ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?.
  • ResearchGate.

Sources

cis-4-Isopropylcyclohexanol vs trans-4-Isopropylcyclohexanol stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Relative Thermodynamic Stability of cis- and trans-4-Isopropylcyclohexanol

Authored by a Senior Application Scientist

Abstract

In the realm of stereochemistry, the conformational preferences of substituted cyclic systems are of paramount importance, dictating molecular properties, reactivity, and biological interactions. This technical guide provides a comprehensive analysis of the relative thermodynamic stability of the diastereomers of 4-isopropylcyclohexanol. We will dissect the conformational intricacies of the cis and trans isomers, grounding our analysis in the foundational principles of steric hindrance and conformational free energy (A-values). Furthermore, this document outlines both robust experimental and computational methodologies for the empirical and theoretical validation of these stability principles, offering researchers and drug development professionals a practical framework for stereochemical assessment.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

Cyclohexane and its derivatives are ubiquitous structural motifs in pharmaceuticals, natural products, and materials. The non-planar, puckered nature of the cyclohexane ring gives rise to distinct three-dimensional arrangements known as conformations. The most stable of these is the "chair" conformation, which minimizes both angle strain and torsional strain.[1][2]

Substituents on a cyclohexane ring can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).[2] The interplay of these substituent positions in disubstituted cyclohexanes, such as this compound, results in diastereomers (cis and trans) with differing physical properties and, crucially, different thermodynamic stabilities. Understanding and predicting which isomer is more stable is a critical task in chemical synthesis and drug design, as the more stable isomer will predominate at thermodynamic equilibrium.

Foundational Principles: Conformational Analysis and Steric Strain

The stability of a substituted cyclohexane conformer is primarily governed by steric strain, particularly the unfavorable interactions between an axial substituent and the other axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions .[3][4][5] Because equatorial substituents point away from the ring, they are largely free of these destabilizing interactions.

To quantify the preference of a substituent for the equatorial position, chemists use the concept of conformational free energy, or A-value . The A-value represents the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[6][7][8] A larger A-value signifies a bulkier group with a stronger preference for the equatorial position to avoid severe 1,3-diaxial strain.

SubstituentA-value (kcal/mol)Source(s)
Hydroxyl (-OH)~0.87 (aprotic solvent)[6][9]
Isopropyl (-CH(CH₃)₂)~2.15[6]

Table 1: Conformational A-values for relevant substituents.

Stability Analysis of trans-4-Isopropylcyclohexanol

The trans isomer is defined by its substituents being on opposite faces of the cyclohexane ring. This arrangement allows for a conformation where both the hydroxyl and the isopropyl groups occupy equatorial positions. Through a process known as a ring flip, an alternative chair conformation exists where both groups are forced into axial positions.

The diequatorial conformer is exceptionally stable as it completely avoids 1,3-diaxial interactions.[1][3] Conversely, the diaxial conformer is highly unstable due to the significant steric strain from both the axial hydroxyl and the very bulky axial isopropyl group. The total strain in the diaxial form can be approximated by the sum of their A-values (2.15 + 0.87 = 3.02 kcal/mol). Consequently, the equilibrium lies overwhelmingly in favor of the diequatorial conformation.

Fig. 1: Conformational equilibrium of trans-4-isopropylcyclohexanol.

Stability Analysis of cis-4-Isopropylcyclohexanol

In the cis isomer, both substituents are on the same face of the ring. This geometry dictates that in any chair conformation, one group must be axial while the other is equatorial.[3][10] A ring flip interconverts the positions of the two groups.

Therefore, we must compare two distinct conformers:

  • Equatorial Isopropyl / Axial Hydroxyl: The steric strain is determined by the A-value of the axial hydroxyl group (≈ 0.87 kcal/mol).

  • Axial Isopropyl / Equatorial Hydroxyl: The steric strain is determined by the A-value of the axial isopropyl group (≈ 2.15 kcal/mol).

The guiding principle is that the conformer with the larger substituent in the equatorial position will be more stable.[4][11] In this case, the steric demand of the isopropyl group (A-value = 2.15 kcal/mol) is significantly greater than that of the hydroxyl group (A-value = 0.87 kcal/mol). Thus, the equilibrium for the cis isomer strongly favors the conformation where the bulky isopropyl group is equatorial and the smaller hydroxyl group is axial.

Fig. 2: Conformational equilibrium of cis-4-isopropylcyclohexanol.

Core Conclusion: trans-4-Isopropylcyclohexanol is More Stable

To determine the overall stability of the diastereomers, we compare their most stable, and therefore most populated, conformations.

  • trans-4-Isopropylcyclohexanol exists predominantly in a diequatorial state with negligible 1,3-diaxial strain.

  • cis-4-Isopropylcyclohexanol has its most stable state with the isopropyl group equatorial and the hydroxyl group axial, but this conformation still possesses steric strain from the axial hydroxyl group (≈ 0.87 kcal/mol).

Because the lowest energy state available to the trans isomer is lower than the lowest energy state available to the cis isomer, trans-4-isopropylcyclohexanol is the more thermodynamically stable diastereomer .

IsomerMost Stable ConformationApproximate Steric Strain (kcal/mol)Relative Stability
trans Diequatorial~0More Stable
cis Equatorial i-Pr, Axial OH~0.87Less Stable

Table 2: Comparative stability of cis- and trans-4-isopropylcyclohexanol.

Methodologies for Stability Verification

Theoretical principles must be validated by empirical data. Below are protocols for both experimental and computational verification of the relative stabilities.

Experimental Protocol: Acid-Catalyzed Equilibration

This method establishes a thermodynamic equilibrium between the two diastereomers, allowing for the direct measurement of their equilibrium ratio, which reflects their relative stabilities. The key is to facilitate the epimerization at the carbon bearing the hydroxyl group.

Causality: The acid catalyst protonates the hydroxyl group, allowing it to leave as a water molecule and forming a planar secondary carbocation intermediate. Re-attack by a water molecule can occur from either face with equal probability, allowing the interconversion of the cis and trans isomers. The system will eventually settle at an equilibrium that reflects the inherent thermodynamic stability of the two isomers.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of pure cis-4-isopropylcyclohexanol (or the trans isomer, or a known mixture) into a suitable reaction vessel equipped with a reflux condenser.

  • Solvent and Catalyst Addition: Dissolve the sample in an inert solvent (e.g., dioxane). Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Equilibration: Heat the mixture to reflux for a sufficient period (e.g., 24-72 hours) to ensure thermodynamic equilibrium is reached. Progress can be monitored by taking aliquots over time.[12][13]

  • Workup: Cool the reaction mixture. Neutralize the acid with a mild base (e.g., sodium bicarbonate solution). Extract the organic components with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Analysis: Carefully remove the solvent under reduced pressure. Analyze the resulting mixture of cis and trans isomers using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the final product ratio.

  • Calculation: Use the equilibrium constant (K_eq = [trans]/[cis]) to calculate the difference in Gibbs free energy using the equation: ΔG = -RTln(K_eq).

cluster_workflow Experimental Equilibration Workflow Start Start with pure cis or trans isomer Add_Catalyst Dissolve and add Acid Catalyst (e.g., H₂SO₄) Start->Add_Catalyst Reflux Heat to Reflux (24-72h) Establish Equilibrium Add_Catalyst->Reflux Workup Neutralize, Extract, and Dry Reflux->Workup Analysis Analyze cis:trans ratio (GC or NMR) Workup->Analysis Calculate Calculate ΔG = -RTlnKeq Analysis->Calculate

Fig. 3: Workflow for experimental determination of isomer stability.
Computational Protocol: Conformational Energy Calculation

Molecular modeling provides a powerful in silico method to predict the relative stabilities of isomers by calculating their potential energies.

Causality: This protocol uses quantum mechanics or molecular mechanics to calculate the electronic and steric energies of a molecule's specific three-dimensional structure. By systematically finding the lowest energy conformation (global minimum) for both the cis and trans isomers, a direct comparison of their calculated Gibbs free energies reveals the predicted thermodynamic preference.

Step-by-Step Methodology:

  • Structure Building: Construct 3D models of both cis- and trans-4-isopropylcyclohexanol using molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: For each isomer, perform a systematic conformational search to identify all low-energy chair conformers. For trans, this will yield the diequatorial and diaxial forms. For cis, this will yield the two axial/equatorial forms.

  • Geometry Optimization: Perform a full geometry optimization on each identified conformer using an appropriate level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). This step locates the precise minimum on the potential energy surface for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the necessary thermal corrections to calculate the Gibbs free energy (G).

  • Energy Comparison: Compare the calculated Gibbs free energies of the most stable conformer of the cis isomer with the most stable conformer of the trans isomer. The isomer with the lower free energy is computationally predicted to be the more stable.

Conclusion

The stability of this compound diastereomers is a direct consequence of fundamental steric principles within the cyclohexane chair conformation. The trans isomer is unequivocally more stable than the cis isomer because it can adopt a diequatorial conformation that is virtually free of destabilizing 1,3-diaxial interactions. The cis isomer, by contrast, is forced to place one substituent in the axial position in all of its chair conformations, leading to inherent steric strain. These principles, readily quantifiable through A-values and verifiable through both experimental equilibration and computational chemistry, provide a robust and predictive framework for assessing stereoisomer stability in drug development and chemical research.

References

  • Vertex AI Search. (n.d.). Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer?
  • Brainly. (2019, September 13). Which is more stable, a trans-1,4-disubstituted cyclohexane or its cis isomer?
  • Filo. (2023, November 4). Which is more stable, a 1, 4-trans disubstituted cyclohexane or its cis isomer?
  • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.
  • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.
  • Oregon State University. (n.d.). A values.
  • JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism.
  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values".
  • Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial.
  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?
  • Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes.
  • University of Calgary. (n.d.). Ch3 - Substituted Cyclohexanes.
  • Wikipedia. (n.d.). A value.
  • Eliel, E. L., & Ro, R. S. (1957). Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society, 79(22), 5992–5995. [Link]
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Al-Abri, Z., & Bertrand, G. H. V. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2296–2300. [Link]
  • Al-Abri, Z., & Bertrand, G. H. V. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central.

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A Comprehensive Spectroscopic Guide to 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the cis and trans isomers of 4-isopropylcyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by expert interpretation and practical experimental protocols.

Introduction: The Significance of Stereoisomerism in this compound

This compound (C₉H₁₈O, Molar Mass: 142.24 g/mol ) is a cyclic alcohol with a cyclohexane ring substituted with a hydroxyl (-OH) and an isopropyl group at positions 1 and 4, respectively.[1] The spatial arrangement of these two substituents gives rise to two distinct stereoisomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The differentiation and characterization of these isomers are crucial as their stereochemistry can significantly influence their physical, chemical, and biological properties. Spectroscopic techniques are indispensable tools for unambiguously distinguishing between these two forms. In the cis isomer, both the hydroxyl and isopropyl groups can reside on the same face of the cyclohexane ring, leading to a conformation where one substituent is axial and the other is equatorial, or a ring flip to the opposite. In the more stable chair conformation of the trans isomer, both bulky groups can occupy equatorial positions, minimizing steric hindrance. This conformational difference is the foundation for their distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Stereochemical Assignment

NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of this compound. The chemical shifts and coupling constants of the protons, particularly the proton attached to the carbon bearing the hydroxyl group (H-1), provide definitive information about the relative orientation of the substituents.

Theoretical Framework: The Karplus Relationship and Conformational Analysis

The dihedral angle between adjacent protons has a profound impact on their coupling constant (³J), a relationship described by the Karplus equation. In cyclohexane rings, axial-axial (a-a) couplings are typically large (8-13 Hz), while axial-equatorial (a-e) and equatorial-equatorial (e-e) couplings are much smaller (2-5 Hz). This principle is the cornerstone of assigning the cis and trans configurations.

In trans-4-isopropylcyclohexanol, the thermodynamically most stable conformation has both the hydroxyl and the large isopropyl group in equatorial positions. This places the H-1 proton in an axial position, allowing for large axial-axial couplings to the adjacent axial protons on C-2 and C-6. Conversely, in the most stable conformation of cis-4-isopropylcyclohexanol, the hydroxyl group is in an axial position and the isopropyl group is equatorial. This results in the H-1 proton being in an equatorial position, leading to smaller axial-equatorial and equatorial-equatorial couplings.

¹H NMR Spectral Data

The following tables summarize the expected ¹H NMR chemical shifts for the cis and trans isomers of this compound.

Table 1: ¹H NMR Spectral Data for cis-4-Isopropylcyclohexanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.0br s-
Cyclohexyl H1.0 - 2.0m-
CH (isopropyl)~1.6m-
CH₃ (isopropyl)~0.9d~6.5

Table 2: ¹H NMR Spectral Data for trans-4-Isopropylcyclohexanol

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~3.5tt~10.5, ~4.0
Cyclohexyl H1.0 - 2.2m-
CH (isopropyl)~1.4m-
CH₃ (isopropyl)~0.85d~7.0

Expert Interpretation: The most telling signal is that of the H-1 proton. For the cis isomer, the equatorial H-1 exhibits a broad singlet or a narrow multiplet due to small e-a and e-e couplings. In stark contrast, the axial H-1 of the trans isomer appears as a well-defined triplet of triplets, a result of two large axial-axial couplings and two smaller axial-equatorial couplings. The upfield shift of the isopropyl methyl protons in the trans isomer is also a consistent feature.

¹³C NMR Spectral Data

The carbon chemical shifts also reflect the stereochemical differences between the two isomers.

Table 3: ¹³C NMR Spectral Data for cis-4-Isopropylcyclohexanol

CarbonChemical Shift (δ, ppm)
C-1~66.0
C-2, C-6~33.0
C-3, C-5~30.0
C-4~43.0
CH (isopropyl)~32.0
CH₃ (isopropyl)~20.0

Table 4: ¹³C NMR Spectral Data for trans-4-Isopropylcyclohexanol

CarbonChemical Shift (δ, ppm)
C-1~70.5
C-2, C-6~35.5
C-3, C-5~31.5
C-4~43.5
CH (isopropyl)~32.5
CH₃ (isopropyl)~20.0

Expert Interpretation: The C-1 carbon of the trans isomer is deshielded (appears at a higher ppm) compared to the cis isomer. This is a general trend for cyclohexanols, where an equatorial hydroxyl group results in a downfield shift for the attached carbon compared to an axial hydroxyl group.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Acquisition Parameters for ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: Sufficient to cover the range of 0-10 ppm.

      • Number of scans: 8-16 scans for a concentrated sample.

      • Relaxation delay: 1-2 seconds.

    • Acquisition Parameters for ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Spectral width: Sufficient to cover the range of 0-100 ppm.

      • Number of scans: 128-1024 scans, depending on the sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase the spectrum and reference the TMS peak to 0.00 ppm. Integrate the signals in the ¹H NMR spectrum.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorption bands are associated with the O-H and C-O stretching vibrations.

Theoretical Framework: Hydrogen Bonding and Vibrational Frequencies

The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding. In a condensed phase (liquid or solid), alcohol molecules form intermolecular hydrogen bonds, which broadens the O-H stretching absorption and shifts it to a lower frequency compared to a free, non-hydrogen-bonded O-H group. The C-O stretching frequency can also provide some structural information.

IR Spectral Data

Table 5: Key IR Absorption Bands for this compound (cis and trans)

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H Stretch3600 - 3200Strong, BroadIntermolecular hydrogen bonding
C-H Stretch (sp³)3000 - 2850StrongAliphatic C-H bonds
C-O Stretch1150 - 1050StrongAlcohol C-O bond

Expert Interpretation: While the IR spectra of the cis and trans isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed due to variations in their vibrational modes. The C-O stretching band for an axial alcohol (predominantly cis isomer) tends to appear at a slightly lower wavenumber compared to an equatorial alcohol (predominantly trans isomer). However, this difference can be small and may be difficult to resolve without high-quality spectra and careful comparison.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Scan range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of scans: 16-32 scans.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and shapes to reference spectra.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis a Clean ATR crystal b Apply liquid sample a->b c Collect background spectrum b->c d Collect sample spectrum c->d e Identify characteristic peaks d->e f Compare to reference spectra e->f

Caption: Workflow for FTIR analysis of this compound.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Theoretical Framework: Electron Ionization and Fragmentation of Alcohols

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). For alcohols, the molecular ion is often unstable and readily undergoes fragmentation. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18), alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen), and ring cleavage.

Mass Spectral Data

The mass spectra of the cis and trans isomers of this compound are expected to be very similar due to the high energy of the ionization process, which can lead to the loss of stereochemical information.

Table 6: Major Mass Fragments for this compound

m/zProposed Fragment
142[M]⁺˙ (Molecular Ion)
127[M - CH₃]⁺
124[M - H₂O]⁺˙
99[M - C₃H₇]⁺
81[C₆H₉]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Expert Interpretation: The molecular ion peak at m/z 142 may be weak or absent. The peak at m/z 124, corresponding to the loss of water, is a characteristic feature of alcohols. The base peak is often observed at m/z 81, which can be attributed to a stable cyclohexenyl cation formed after dehydration and subsequent rearrangement. The fragment at m/z 43 corresponds to the stable isopropyl cation. While the overall fragmentation pattern is not typically used to differentiate between the cis and trans isomers, it is a valuable tool for confirming the overall structure of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute a small amount of the this compound isomer in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 100-1000 ppm.

  • Instrument Setup (GC):

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

  • Data Acquisition and Analysis: Inject the sample into the GC-MS system. The software will record the mass spectrum of the eluting compound. Analyze the fragmentation pattern and compare it to a spectral library for confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis a Dilute sample in volatile solvent b Inject sample a->b c Separate isomers b->c d Ionize and fragment c->d e Detect fragments d->e f Analyze fragmentation pattern e->f

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a robust framework for the characterization and differentiation of cis- and trans-4-isopropylcyclohexanol. ¹H NMR spectroscopy stands out as the most definitive technique for stereochemical assignment, leveraging the distinct coupling patterns of the H-1 proton. While IR and MS provide valuable confirmatory information about the functional groups and molecular weight, they are less effective in distinguishing between the two isomers. The experimental protocols detailed in this guide offer a standardized approach for acquiring high-quality spectral data, ensuring reliable and reproducible results for researchers and scientists in the field.

References

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • PubChem. This compound. [Link]

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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Isopropylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a molecule of significant interest in synthetic and medicinal chemistry. The core of this analysis focuses on the profound impact of stereochemistry—specifically the cis and trans isomerism—on the resulting NMR spectrum. We will delve into the principles of conformational analysis of substituted cyclohexanes, demonstrating how the spatial arrangement of the hydroxyl and isopropyl groups dictates the chemical shifts and, most diagnostically, the coupling constants of key protons. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and stereochemical assignment. Methodologies for sample preparation and data acquisition are also detailed to ensure reproducible, high-quality results.

Introduction: The Structural Significance of this compound

This compound is a disubstituted cyclohexane derivative that exists as two stable diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol. The structural rigidity of the cyclohexane ring, which preferentially adopts a chair conformation, combined with the stereochemical relationship between the two substituents, makes ¹H NMR spectroscopy an exceptionally powerful tool for its characterization.

The interpretation of its spectrum is a classic exercise in applying fundamental principles of conformational analysis to predict and verify molecular structure. The large steric bulk of the isopropyl group acts as a "conformational lock," forcing it into the equatorial position to minimize unfavorable 1,3-diaxial interactions. This simplification allows for a direct and unambiguous determination of the hydroxyl group's orientation based on the NMR signature of the C1-proton (the proton attached to the hydroxyl-bearing carbon).

cluster_trans trans-4-Isopropylcyclohexanol cluster_cis cis-4-Isopropylcyclohexanol T Trans Isomer C Cis Isomer M This compound M->T M->C

Caption: Diastereomers of this compound.

Conformational Analysis: The Key to Spectral Interpretation

Understanding the ¹H NMR spectrum of this compound is impossible without first considering its three-dimensional structure. The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. However, for substituted cyclohexanes, one conformation is often strongly favored.

The energetic penalty for placing a substituent in an axial position is known as its "A-value." The isopropyl group has a large A-value, meaning it imposes significant steric strain when axial. Consequently, the chair conformation where the isopropyl group is equatorial is overwhelmingly populated. This is the foundational assumption for interpreting the spectra of both the cis and trans isomers.

With the isopropyl group locked in the equatorial position:

  • In the trans isomer, the hydroxyl group is also equatorial .

  • In the cis isomer, the hydroxyl group is forced into the axial position.

This fundamental difference in the spatial orientation of the hydroxyl group and its attached proton (H-1) is the primary source of the dramatic differences observed in their respective ¹H NMR spectra.

G cluster_0 trans Isomer (Equatorial OH) cluster_1 cis Isomer (Axial OH) T_C4 C4-iPr (eq) T_C1 C1-OH (eq) T_C4->T_C1 T_H1 H1 (ax) C_C4 C4-iPr (eq) C_C1 C1-OH (ax) C_C4->C_C1 C_H1 H1 (eq)

Caption: Favored chair conformations of cis and trans isomers.

Spectroscopic Analysis: A Comparative Study

The most diagnostic signal in the spectrum is that of the H-1 proton. Its chemical shift and multiplicity provide a clear fingerprint for each isomer.

trans-4-Isopropylcyclohexanol

In the stable conformation of the trans isomer, the hydroxyl group is equatorial, which means the H-1 proton is axial .

  • Chemical Shift: An axial proton is shielded by the C-C bonds of the ring. Therefore, the H-1 signal appears at a relatively upfield (lower ppm) chemical shift, typically around δ 3.5 ppm .

  • Multiplicity & Coupling Constants: An axial proton is positioned to have strong dihedral-angle-dependent interactions (Karplus relationship) with adjacent axial protons. H-1 has two axial neighbors (on C-2 and C-6). This results in large axial-axial (J_ax-ax) coupling constants , typically in the range of 10-13 Hz. It also couples to the two equatorial protons on C-2 and C-6 with smaller axial-equatorial (J_ax-eq) couplings (2-5 Hz). The resulting signal is a complex multiplet that is often broad and described as a "triplet of triplets" if well-resolved. The large width of this multiplet is its most characteristic feature.

cis-4-Isopropylcyclohexanol

In the stable conformation of the cis isomer, the hydroxyl group is axial, meaning the H-1 proton is equatorial .

  • Chemical Shift: An equatorial proton lies in the deshielding plane of the C-C bonds of the ring. Consequently, its signal appears at a more downfield (higher ppm) chemical shift compared to its axial counterpart, typically around δ 4.0 ppm .

  • Multiplicity & Coupling Constants: An equatorial proton has no axial-axial couplings. It couples to the adjacent protons via smaller equatorial-axial (J_eq-ax) and equatorial-equatorial (J_eq-eq) interactions , both typically in the range of 2-5 Hz. This results in a much narrower, often poorly resolved multiplet that may appear as a broad singlet or a narrow multiplet.

Other Resonances
  • Isopropyl Group: The isopropyl group gives rise to two signals: a septet (or multiplet) for the single methine proton (-CH) around δ 1.5-1.7 ppm, and a doublet for the six equivalent methyl protons (-CH₃) further upfield, typically around δ 0.9 ppm.

  • Cyclohexane Ring Protons: The remaining protons on the cyclohexane ring (C-2, C-3, C-5, C-6) produce a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.0 and 2.0 ppm. Differentiating these individual signals usually requires advanced 2D NMR techniques (e.g., COSY, HSQC).

  • Hydroxyl Proton: The -OH proton signal is variable in position and can be broad, depending on the solvent, concentration, and temperature. It can be identified by its disappearance upon shaking the sample with D₂O.

Summary of Diagnostic ¹H NMR Data
Parametertrans-4-Isopropylcyclohexanol (Axial H-1)cis-4-Isopropylcyclohexanol (Equatorial H-1)Rationale
H-1 Chemical Shift (δ) ~ 3.5 ppm~ 4.0 ppmAxial protons are shielded relative to equatorial protons.
H-1 Signal Appearance Broad multipletNarrow multiplet or broad singletPresence of large J_ax-ax couplings in the trans isomer.
H-1 Coupling Constants (J) Two large J_ax-ax (~10-13 Hz)No large J_ax-ax couplingsDihedral angle dependence of vicinal coupling.

Experimental Protocol: Acquiring a High-Quality Spectrum

Trustworthy data is the bedrock of accurate structural elucidation. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice. Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Transfer the solvent to the vial containing the sample. Mix gently until the sample is fully dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

NMR Spectrometer Setup & Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Add Deuterated Solvent (0.6 mL CDCl3) A->B C Dissolve B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E To Spectrometer F Tune & Shim E->F G Set Acquisition Parameters (scans, pulse width) F->G H Acquire FID G->H I Fourier Transform H->I Raw Data J Phase Correction I->J K Baseline Correction J->K L Integrate & Reference K->L M M L->M Final Spectrum

Caption: Standard workflow for NMR analysis.

  • Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • Tuning and Shimming: The probe is tuned to the ¹H frequency. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically sufficient for routine spectra.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • Data Acquisition: Initiate the experiment to acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Fourier Transform: The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).

    • Phasing and Baseline Correction: The spectrum is phased to make all peaks positive and upright. The baseline is corrected to be flat.

    • Referencing: The chemical shift axis is calibrated, typically to the residual solvent peak.

    • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Conclusion

The ¹H NMR spectrum of this compound serves as an exemplary case study in the application of conformational analysis to spectroscopic interpretation. The fixed equatorial position of the bulky isopropyl group provides a reliable anchor, allowing for the unambiguous assignment of the cis and trans isomers based on the chemical shift and multiplicity of the C1-proton. The trans isomer is readily identified by its upfield, broad H-1 signal (~3.5 ppm) characteristic of an axial proton with large axial-axial couplings. Conversely, the cis isomer is defined by its downfield, narrow H-1 signal (~4.0 ppm), indicative of an equatorial proton with only small vicinal couplings. This guide provides the foundational knowledge and practical protocols for researchers to confidently assign the stereochemistry of this and related substituted cyclohexane systems.

References

  • PubChem - National Center for Biotechnology Information.this compound Compound Summary.
  • NIST Chemistry WebBook.Cyclohexanol, 4-(1-methylethyl)-. A comprehensive database of chemical and physical property data maintained by the National Institute of Standards and Technology. [Link][3]
  • Spectral Database for Organic Compounds (SDBS).National Institute of Advanced Industrial Science and Technology (AIST), Japan. A free online database containing NMR, MS, IR, and Raman spectra for numerous organic compounds. [Link][4]
  • Reich, H. J. (University of Wisconsin).Structure Determination Using Spectroscopic Methods.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994).Stereochemistry of Organic Compounds. A foundational textbook on stereochemistry and conformational analysis. While not directly linked, it provides the theoretical basis for the principles discussed.
  • Garbisch, E. W., Jr. (1968).NMR Spectroscopy: A Tool for Conformational Analysis. A key review establishing the use of NMR for studying molecular conformations. (This reference establishes the historical and authoritative basis for the techniques described). [Link][7]

Introduction: Deciphering Molecular Structure Through Vibrational Signatures

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Infrared Spectroscopy of the 4-Isopropylcyclohexanol Hydroxyl Group

Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical and pharmaceutical sciences, offering a rapid, non-destructive window into the molecular world. By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, providing a unique vibrational "fingerprint" of a molecule. Among the most informative and dynamic of these functional groups is the hydroxyl (-OH) group, whose spectral characteristics are exquisitely sensitive to its local chemical environment. Its presence is fundamental to the structure and function of countless molecules, from simple alcohols to complex active pharmaceutical ingredients (APIs).[1]

This guide focuses on this compound, a substituted secondary alcohol, as an exemplary model for understanding the nuanced information the hydroxyl group's IR signature can provide.[2][3][4] This molecule is particularly instructive because the bulky isopropyl group effectively "locks" the cyclohexane ring's conformation, allowing us to probe the distinct spectral differences between an axial and an equatorial hydroxyl group. For researchers in drug development and materials science, mastering the interpretation of such spectra is crucial for confirming stereochemistry, analyzing intermolecular interactions, and ensuring the structural integrity of synthesized compounds.

Part 1: Foundational Principles of the Hydroxyl Group in IR Spectroscopy

The utility of IR spectroscopy in analyzing this compound is rooted in the predictable vibrational behavior of its constituent bonds, primarily the O-H and C-O bonds of the alcohol moiety.

The O-H Stretching Vibration: A Tale of Two States

The stretching vibration of the oxygen-hydrogen bond is one of the most recognizable features in an IR spectrum. Its position and shape are powerfully influenced by hydrogen bonding.

  • Free (Non-Hydrogen-Bonded) O-H: In a very dilute solution with a non-polar solvent or in the gas phase, where alcohol molecules are isolated, the O-H stretch appears as a relatively sharp and weak peak.[5] This "free" hydroxyl absorption is typically found in the 3600–3650 cm⁻¹ region.[6][7]

  • Hydrogen-Bonded O-H: In concentrated solutions or as a neat liquid, alcohol molecules form intermolecular hydrogen bonds (O-H···O). This interaction lengthens and weakens the covalent O-H bond.[5][8][9] Consequently, less energy is required to excite its stretching vibration, causing the absorption band to shift to a lower frequency (a "red shift"). The dynamic nature of these hydrogen bonds, with a continuous range of bond strengths and distances in the sample, results in a multitude of overlapping absorptions that appear as a single, intensely broad band.[10][11] For this compound and similar alcohols, this characteristic broad "tongue" is observed between 3200 and 3600 cm⁻¹.[2][6][12]

The C-O Stretching Vibration: A Probe for Alcohol Class

In addition to the O-H stretch, the stretching vibration of the carbon-oxygen single bond provides valuable structural information. This vibration gives rise to a strong, sharp peak in the fingerprint region of the spectrum (1300–1000 cm⁻¹).[13][14] The precise position of the C-O stretch is diagnostic of the alcohol's substitution pattern:

  • Primary Alcohols: ~1050 cm⁻¹

  • Secondary Alcohols: ~1100 cm⁻¹[14]

  • Tertiary Alcohols: ~1150 cm⁻¹

As a secondary alcohol, this compound is expected to show a strong C-O stretching absorption around 1100 cm⁻¹.[14][15] Crucially, as we will explore, this peak's exact position is also sensitive to the stereochemical orientation (axial vs. equatorial) of the hydroxyl group.

Part 2: Conformational Landscape of this compound

To accurately interpret the IR spectrum, one must first understand the molecule's three-dimensional structure. This compound exists as two geometric isomers, cis and trans, which adopt distinct low-energy chair conformations.

The conformational behavior is dominated by the large steric bulk of the isopropyl group. To minimize unfavorable 1,3-diaxial interactions, the isopropyl group has an overwhelming preference for the equatorial position. This powerful energetic preference effectively locks the cyclohexane ring into a single, dominant chair conformation for each isomer.

  • trans-4-Isopropylcyclohexanol: In this isomer, the thermodynamically most stable conformation places both the isopropyl group and the hydroxyl group in equatorial positions. This is designated as the (e,e) conformer.

  • cis-4-Isopropylcyclohexanol: To accommodate the equatorial isopropyl group, the hydroxyl group in the cis isomer is forced into the axial position. This is designated as the (e,a) conformer.

These fixed orientations of the hydroxyl group create distinct chemical environments that are directly reflected in the IR spectrum.

G cluster_trans trans-4-Isopropylcyclohexanol (Equatorial OH) cluster_cis cis-4-Isopropylcyclohexanol (Axial OH) trans_img trans_label More Stable Conformer -OH is Equatorial (e,e) cis_img cis_label More Stable Conformer -OH is Axial (e,a)

Caption: Chair conformations of cis- and trans-4-isopropylcyclohexanol.

Part 3: Spectral Interpretation: Differentiating the Cis and Trans Isomers

While the broad O-H stretching band confirms the presence of an alcohol, it is the fingerprint region, specifically the C-O stretching vibration, that allows for the confident differentiation of the cis (axial OH) and trans (equatorial OH) isomers.

The orientation of the C-O bond relative to the rest of the cyclohexane ring alters its vibrational frequency. Spectroscopic studies of cyclohexanol derivatives have consistently shown:

  • Equatorial C-O Stretch (trans isomer): The C-O bond of an equatorial hydroxyl group typically absorbs at a higher wavenumber , generally around 1100-1120 cm⁻¹ .

  • Axial C-O Stretch (cis isomer): The C-O bond of an axial hydroxyl group absorbs at a lower wavenumber , typically around 1050-1070 cm⁻¹ .

This difference, though subtle, is sharp, reproducible, and serves as a reliable diagnostic marker for the stereochemistry at the C1 position.

FeatureGeneral Range (cm⁻¹)trans Isomer (Equatorial OH)cis Isomer (Axial OH)Appearance
O-H Stretch (H-Bonded) 3200–3600[2]~3350[6]~3350Very Broad, Strong
C-H Stretch (sp³) 2850–2960[16]~2850-2960~2850-2960Strong, Sharp
C-O Stretch 1000–1200[13]~1110 ~1060 Strong, Sharp

Table 1: Summary of key infrared absorption frequencies for the isomers of this compound.

Part 4: Experimental Protocol for High-Fidelity Spectrum Acquisition

The following protocol details the use of Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a modern and highly efficient method for analyzing liquid samples like this compound.[17]

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have stabilized according to the manufacturer's guidelines.

    • Purge the sample compartment with dry nitrogen or dry air for at least 15 minutes to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Collection:

    • Ensure the ATR crystal surface (e.g., diamond or ZnSe) is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.

    • Collect a background spectrum. This measurement of the ambient environment and the ATR crystal itself will be automatically subtracted from the sample spectrum. Typical parameters are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 or 64 scans.[17][18]

  • Sample Analysis:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The resulting spectrum should show a flat baseline at ~100% transmittance (or 0 absorbance) outside of the absorption bands. If necessary, apply an automatic baseline correction.

    • Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to remove all traces of the sample. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks are present.

Caption: Experimental workflow for ATR-FTIR analysis of this compound.

Part 5: Synthesis and Advanced Scientific Insights

The analysis of this compound provides a clear demonstration of how IR spectroscopy transcends simple functional group identification to become a sophisticated tool for stereochemical elucidation. The conformational rigidity imposed by the bulky isopropyl substituent is the key that unlocks this capability.

  • Steric Influence on Vibrational Modes: The different steric environments of the axial and equatorial C-O bonds are the primary cause of the observed frequency shift. An axial C-O bond has gauche interactions with the C-C bonds of the ring, which are absent for the equatorial C-O bond. These differing mechanical couplings within the molecule lead to distinct vibrational energies for the C-O stretch. While steric hindrance can sometimes impede intermolecular hydrogen bonding and lead to a sharper O-H peak, this effect is generally minimal in simple, unhindered secondary alcohols like this one.[12][15]

  • Utility in Reaction Monitoring: For a synthetic chemist, these distinct C-O stretching frequencies are invaluable. For example, in a stereoselective reduction of 4-isopropylcyclohexanone, IR spectroscopy can be used to monitor the reaction's progress and determine the diastereomeric ratio of the resulting cis and trans alcohol products by analyzing the relative intensities of the ~1060 cm⁻¹ and ~1110 cm⁻¹ peaks.

  • Beyond the Fundamentals: Concentration and Temperature Studies: While beyond the scope of routine analysis, conducting a dilution study in a non-polar solvent can be used to observe the sharp, "free" O-H stretch alongside the diminishing broad, hydrogen-bonded band.[7][19] This confirms the intermolecular nature of the hydrogen bonding. Furthermore, variable-temperature IR studies can provide thermodynamic data on the strength and dynamics of these hydrogen-bonding networks, which is critical in fields like crystal engineering and formulation science.[20]

Conclusion

The infrared spectrum of this compound's hydroxyl group is a rich source of molecular information. The overwhelming presence of a broad O-H stretching band around 3350 cm⁻¹ is an unambiguous indicator of an inter-molecularly hydrogen-bonded alcohol. However, the true diagnostic power of the technique lies in the fingerprint region. The conformationally locked cis and trans isomers, dictated by the steric preference of the equatorial isopropyl group, give rise to reproducibly different C-O stretching frequencies. An equatorial hydroxyl group (trans isomer) is identified by its C-O stretch at a higher wavenumber (~1110 cm⁻¹), while an axial hydroxyl group (cis isomer) is confirmed by its C-O stretch at a lower wavenumber (~1060 cm⁻¹). This detailed understanding empowers researchers to confidently assign stereochemistry, assess sample purity, and gain deeper insights into the structural and interactive properties of hydroxyl-containing molecules.

References

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-isopropylcyclohexanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, offering mechanistic insights grounded in established principles of mass spectrometry.

Introduction: The Analytical Significance of Mass Spectrometry for Cyclic Alcohols

Electron ionization mass spectrometry (EI-MS) is an indispensable tool for the structural elucidation of organic molecules. For cyclic alcohols such as this compound (C₉H₁₈O, Molecular Weight: 142.24 g/mol ), EI-MS provides a reproducible fragmentation "fingerprint" that is highly characteristic of its molecular structure.[1] Upon ionization by a high-energy electron beam, the molecule forms a radical cation, the molecular ion (M⁺•), which is often unstable and undergoes a series of fragmentation reactions.[2][3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), reveals key structural motifs of the analyte.

Alcohols, in particular, exhibit predictable fragmentation behaviors, primarily driven by two key pathways: alpha-cleavage and dehydration.[4][5] In cyclic systems, these pathways can be accompanied by complex ring-opening and subsequent fragmentation events, providing a wealth of structural information.[6]

The Mass Spectrum of this compound: A Quantitative Overview

The 70 eV electron ionization mass spectrum of this compound is characterized by a weak or absent molecular ion peak (m/z 142), a common feature for secondary alcohols due to the rapid fragmentation of the parent ion.[2][3] The spectrum is dominated by several key fragment ions that arise from predictable cleavage and rearrangement processes.

A summary of the most significant ions in the mass spectrum of this compound is presented below. The relative intensities are scaled to the base peak, the most abundant ion in the spectrum.

m/zProposed FragmentRelative Intensity (%)
142[M]⁺• (Molecular Ion)Very Low / Absent
127[M - CH₃]⁺Low
124[M - H₂O]⁺•Moderate
99[M - C₃H₇]⁺Moderate
81[C₆H₉]⁺100 (Base Peak)
57[C₄H₉]⁺ or [C₃H₅O]⁺High
43[C₃H₇]⁺High
41[C₃H₅]⁺Moderate

Note: The relative intensities are approximate and can vary slightly between different instruments. The data is compiled from publicly available spectral databases.[7][8]

Core Fragmentation Pathways and Mechanistic Elucidation

The fragmentation of the this compound molecular ion is a cascade of reactions initiated by the high energy of electron ionization. The following sections detail the mechanistic rationale behind the formation of the key observed fragment ions.

Initial Ionization and the Unstable Molecular Ion

The process begins with the bombardment of the this compound molecule with 70 eV electrons. This results in the ejection of an electron, typically from a non-bonding orbital of the oxygen atom, to form the molecular ion (M⁺•) at m/z 142.[5]

cluster_0 Ionization Molecule This compound MolecularIon [M]⁺• (m/z 142) Molecule->MolecularIon + e⁻ Electron e⁻ EjectedElectron 2e⁻ cluster_1 Dehydration Pathway MolecularIon [M]⁺• (m/z 142) Fragment124 [M - H₂O]⁺• (m/z 124) MolecularIon->Fragment124 - H₂O Water H₂O

Caption: Dehydration of the molecular ion.

Alpha-Cleavage: Fission Adjacent to the Hydroxyl Group

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. [5]For this compound, two primary alpha-cleavage pathways are possible, leading to the loss of either an ethyl or a propyl fragment from the ring, or the loss of the isopropyl group itself.

Cleavage of the bond between the cyclohexyl ring and the isopropyl substituent results in the loss of an isopropyl radical (•C₃H₇, 43 Da). This generates a resonance-stabilized oxonium ion at m/z 99. The isopropyl cation [C₃H₇]⁺ at m/z 43 is also a prominent peak in the spectrum.

cluster_2 Alpha-Cleavage: Isopropyl Loss MolecularIon [M]⁺• (m/z 142) Fragment99 [M - C₃H₇]⁺ (m/z 99) MolecularIon->Fragment99 - •C₃H₇ IsopropylRadical •C₃H₇

Caption: Loss of the isopropyl group via alpha-cleavage.

Ring Opening and Subsequent Fragmentations: Formation of the Base Peak

The formation of the base peak at m/z 81 is a more complex process that likely involves initial dehydration followed by rearrangement and cleavage of the cyclohexene ring structure. The ion at m/z 124 ([M - H₂O]⁺•) can undergo further fragmentation, such as the loss of a propyl radical (•C₃H₇, 43 Da), leading to the stable cyclohexadienyl cation or a related isomer at m/z 81.

Another plausible pathway to a fragment of m/z 57, a common ion for cyclic alcohols, involves a complex ring cleavage. [6][9]

cluster_3 Formation of the Base Peak Fragment124 [M - H₂O]⁺• (m/z 124) BasePeak [C₆H₉]⁺ (m/z 81) Fragment124->BasePeak - •C₃H₇ PropylRadical •C₃H₇

Caption: Proposed pathway to the base peak at m/z 81.

Experimental Protocol: Acquiring the Mass Spectrum

The following provides a standard methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Prepare a 100 ppm solution of this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • Vortex the solution to ensure homogeneity.

Gas Chromatography (GC) Conditions
  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is recommended.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 split ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase temperature at 10°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Scan Range: m/z 35-300.

Conclusion

The electron ionization mass spectrum of this compound is a rich source of structural information. While the molecular ion is typically weak or absent, the fragmentation pattern, dominated by dehydration and alpha-cleavage, allows for confident identification. The base peak at m/z 81, along with other significant fragments at m/z 124, 99, 57, and 43, provides a characteristic fingerprint for this compound. Understanding these fragmentation pathways is crucial for researchers in various scientific disciplines who rely on mass spectrometry for molecular characterization.

References

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An In-Depth Technical Guide to the Solubility of 4-Isopropylcyclohexanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-isopropylcyclohexanol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, predictive frameworks, and detailed experimental methodologies for accurate solubility determination.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide elucidates the molecular characteristics of this compound that dictate its behavior in various organic solvents. We will explore the interplay of polarity, hydrogen bonding, and molecular structure in determining its solubility profile. Furthermore, a robust, step-by-step experimental protocol for solubility determination is provided, ensuring reliable and reproducible results in a laboratory setting.

Physicochemical Profile of this compound

This compound (CAS 4621-04-9) is a cyclic alcohol with a molecular formula of C9H18O and a molecular weight of 142.24 g/mol .[1][2][3] Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group. This unique combination of a polar hydroxyl group and a nonpolar isopropylcyclohexyl moiety imparts an amphiphilic character to the molecule, which is central to its solubility behavior.

Key physicochemical properties are summarized in the table below:

PropertyValueSource(s)
Molecular FormulaC9H18O[1][2][4]
Molecular Weight142.24 g/mol [1][2][4]
AppearanceColorless to pale yellow liquid[5][6]
Boiling Point110°C at 22 mmHg[1][2][5]
Melting Point~36.9°C (estimate)[1][2][5]
Density~0.91 g/cm³[1][2][5]
XLogP3-AA2.6[4]

The presence of the hydroxyl group allows this compound to act as both a hydrogen bond donor and acceptor.[7][8] This capability is a primary driver of its solubility in polar, protic solvents. Conversely, the bulky and nonpolar isopropylcyclohexyl group contributes to its solubility in nonpolar solvents through van der Waals interactions. The balance between these hydrophilic and hydrophobic characteristics is the key to predicting its solubility in a given organic solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[9][10][11] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding with the hydroxyl group of this compound.[7][8][12] This strong intermolecular interaction leads to high solubility. Indeed, quantitative data indicates very high solubility in ethanol (1745.4 g/L), methanol (779.48 g/L), and isopropanol (1779.86 g/L).[4]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents possess dipole moments but lack O-H or N-H bonds, preventing them from being hydrogen bond donors. However, they can act as hydrogen bond acceptors. The carbonyl oxygen in acetone, for instance, can accept a hydrogen bond from the hydroxyl group of this compound. This results in moderate to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, the primary intermolecular forces are van der Waals interactions. The nonpolar isopropylcyclohexyl group of the solute interacts favorably with these solvents. While the polar hydroxyl group is less compatible, the overall solubility is expected to be significant, particularly as the size of the nonpolar moiety of the solute is substantial.

Influence of Molecular Structure

The cyclohexane ring in this compound exists predominantly in a chair conformation. The isopropyl and hydroxyl groups can be in either axial or equatorial positions, leading to cis and trans isomers. While this isomeric difference can subtly influence physical properties like melting point, its effect on solubility in most common organic solvents is generally not dramatic.

The interplay between the hydrophilic hydroxyl group and the hydrophobic isopropylcyclohexyl group is the dominant factor. For alcohols, as the carbon chain length increases, the hydrophobic character becomes more pronounced, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar solvents.[7][12] With nine carbon atoms, this compound has a significant nonpolar character.

Quantitative Solubility Data

SolventSolubility (g/L) at 25°CSolvent Type
Ethanol1745.4Polar Protic
Isopropanol1779.86Polar Protic
Methanol779.48Polar Protic
WaterAlmost insolublePolar Protic

Source:[2][4]

The extremely high solubility in short-chain alcohols highlights the importance of hydrogen bonding. The "almost insoluble" nature in water, despite its polarity and hydrogen bonding capability, is due to the large, hydrophobic isopropylcyclohexyl group overcoming the hydrophilic effect of the single hydroxyl group.[7]

Experimental Determination of Solubility

A precise understanding of solubility often requires empirical determination. The following is a detailed protocol for the isothermal shake-flask method, a reliable and widely used technique.

Materials and Apparatus
  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed test tubes

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal vial and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Dilute aliquot G->H I Analyze by GC/HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., in g/L) J->K

Caption: Isothermal shake-flask method for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess is crucial to ensure saturation.

    • Accurately add a known volume of the desired organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath.

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

  • Sampling and Preparation:

    • After equilibration, let the vials stand undisturbed to allow undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility at the experimental temperature.

Molecular Interactions and Solubility

The solubility of this compound is a result of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_solvents Organic Solvents Solute This compound (Solute) - Hydrophilic (-OH) - Hydrophobic (Ring + Isopropyl) PolarProtic Polar Protic (e.g., Ethanol) - H-Bond Donor/Acceptor Solute->PolarProtic Strong Interaction (H-Bonding) => High Solubility PolarAprotic Polar Aprotic (e.g., Acetone) - H-Bond Acceptor - Dipole-Dipole Solute->PolarAprotic Moderate Interaction (H-Bonding, Dipole-Dipole) => Good Solubility Nonpolar Nonpolar (e.g., Hexane) - Van der Waals Solute->Nonpolar Favorable Interaction (Van der Waals) => Good Solubility

Caption: Solute-solvent interactions governing solubility.

Safety Considerations

This compound should be handled in accordance with its Safety Data Sheet (SDS).[13] It is advisable to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15][16]

Conclusion

The solubility of this compound in organic solvents is governed by its amphiphilic nature. The polar hydroxyl group drives its high solubility in polar protic solvents through strong hydrogen bonding, while the nonpolar isopropylcyclohexyl moiety allows for favorable interactions with nonpolar solvents. For applications requiring precise solubility data, the isothermal shake-flask method provides a reliable and accurate means of determination. This guide provides the theoretical and practical framework necessary for researchers to confidently work with and understand the solubility characteristics of this important chemical compound.

References

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Material Safety Data Sheet for 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Isopropylcyclohexanol: Properties, Synthesis, Applications, and Safety

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. It delves into the compound's physicochemical properties, synthesis methodologies, stereoisomerism, diverse applications, and a detailed examination of its safety profile, equivalent to a Material Safety Data Sheet (MSDS).

Chemical Identity and Physicochemical Properties

This compound, also known as p-isopropylcyclohexanol, is a cyclic alcohol that exists as a mixture of cis and trans stereoisomers.[1] Its unique molecular structure, featuring a cyclohexane ring substituted with an isopropyl group and a hydroxyl group, imparts a characteristic set of properties that make it valuable in various industrial and research settings.[2]

1.1. Identifiers

IdentifierValue
IUPAC Name 4-propan-2-ylcyclohexan-1-ol[3]
CAS Number 4621-04-9[3]
Molecular Formula C₉H₁₈O[3][4]
Molecular Weight 142.24 g/mol [3][4]
Synonyms p-Isopropylcyclohexanol, 4-(1-methylethyl)cyclohexanol[2][4][5]

1.2. Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, application, and synthesis. It is a colorless liquid with a distinct floral, minty, and green odor profile.[2][6]

PropertyValue
Appearance Colorless to pale yellow liquid[2]
Odor Floral, minty, green, woody, rose[6]
Boiling Point 203.1 °C; 110°C at 22 mmHg[4][5]
Melting Point Approximately 36.9 °C (estimate)[4][5]
Flash Point 95 °C[5]
Density 0.9156 g/cm³ at 20°C[4]
Refractive Index ~1.47[4]
Solubility Almost insoluble in water; soluble in alcohols and oils[5]
Vapor Pressure 4.73-6.3 Pa at 20-25 °C[5]

Synthesis and Stereochemistry

The industrial production of this compound is primarily achieved through the catalytic hydrogenation of 4-isopropylphenol.[4] This process allows for the selective reduction of the aromatic ring while preserving the integrity of the isopropyl and hydroxyl groups.

2.1. General Synthesis Protocol: Catalytic Hydrogenation

The conversion of 4-isopropylphenol to this compound is a well-established process that yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.

Step-by-Step Methodology:

  • Reactor Preparation: A high-pressure reactor is charged with 4-isopropylphenol dissolved in a suitable solvent, such as ethanol or tetrahydrofuran.[4]

  • Catalyst Introduction: A heterogeneous catalyst, commonly ruthenium on a carbon support (Ru/C), is added to the solution.[4]

  • Inerting the System: The reactor is purged with an inert gas like nitrogen to remove atmospheric oxygen, which can deactivate the catalyst and pose a safety hazard.[4]

  • Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 1.0-5.0 MPa and heated to a temperature between 50-150 °C.[4]

  • Reaction Monitoring: The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the hydrogenation process.

  • Product Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude this compound product.

G cluster_workflow Synthesis Workflow start Start: 4-Isopropylphenol in Solvent reactor High-Pressure Reactor start->reactor catalyst Add Ru/C Catalyst reactor->catalyst purge_n2 Purge with N₂ catalyst->purge_n2 pressurize_h2 Pressurize with H₂ (1-5 MPa, 50-150°C) purge_n2->pressurize_h2 filtration Filtration pressurize_h2->filtration Reaction Complete evaporation Solvent Evaporation filtration->evaporation product Product: this compound (cis/trans mixture) evaporation->product

Caption: Catalytic hydrogenation workflow for this compound synthesis.

2.2. Stereoselective Synthesis

The cis and trans isomers of this compound possess different properties, with the cis-isomer often being the more potent odorant in fragrance applications.[7] Consequently, stereoselective synthesis routes are of significant interest.

  • Rhodium-Based Catalysis: Studies have shown that using rhodium-on-carbon catalysts in supercritical carbon dioxide can significantly increase the yield of cis-4-isopropylcyclohexanol compared to traditional solvent systems.[4][7]

  • Biocatalytic Reduction: Commercial alcohol dehydrogenases (ADHs) have demonstrated high efficiency in the stereoselective reduction of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol.[4][7] This enzymatic approach operates under mild conditions and can achieve high diastereomeric purity.[4]

Industrial and Research Applications

This compound's unique combination of a pleasant aroma, chemical reactivity, and biological activity has led to its use in a wide range of applications.

3.1. Fragrance and Flavor Industry

Due to its powerful and stable floral-minty scent, this compound is a common ingredient in perfume compositions for soaps, lavender, pine, and rose-type fragrances.[5][8] It is also utilized as a flavoring agent in some food and beverage products.[4][9]

3.2. Chemical Synthesis Intermediate

The reactive hydroxyl group makes this compound a valuable intermediate in the synthesis of other organic compounds.[2][4] It serves as a precursor for producing molecules with applications in pharmaceuticals and materials science. For instance, it is used to synthesize:

  • 4-Isopropylcyclohexanone oxime: An intermediate for producing potential ligands for the nociceptin receptor, which is involved in pain perception.[4]

  • Beta-alanine derivatives: Investigated as potential glucagon receptor antagonists for the treatment of type 2 diabetes.[4]

3.3. Drug Development and Biological Activity

Recent research has highlighted the potential of this compound as a therapeutic agent, particularly in pain management.[4]

  • Analgesic Properties: The compound, found naturally in Japanese ginger (Zingiber mioga), has been shown to possess analgesic (pain-relieving) properties.[4]

  • Mechanism of Action: It acts as an inhibitor of several ion channels implicated in pain signaling, including Transient Receptor Potential (TRP) channels (TRPV1 and TRPA1) and Anoctamin 1 (ANO1).[4][8][10] This inhibition is thought to occur through modulation of channel gating rather than direct pore blockage, which may reduce the likelihood of side effects.[4][10]

G cluster_pathway Mechanism of Analgesic Action compound This compound inhibition Inhibition of Channel Gating compound->inhibition ion_channels Ion Channels (TRPV1, TRPA1, ANO1) neuron Sensory Neuron ion_channels->neuron inhibition->ion_channels action_potential Reduced Action Potential Generation neuron->action_potential modulates pain_signal Decreased Pain Signal Transmission action_potential->pain_signal

Sources

An In-depth Technical Guide to the Natural Sources of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylcyclohexanol, a p-menthane monoterpenoid, is a molecule of significant interest due to its pleasant aroma and notable biological activities, particularly its analgesic properties. While direct large-scale extraction from a single natural source remains unestablished, this technical guide provides a comprehensive overview of its known and potential natural occurrences. We delve into the direct identification of this compound in plant species, explore its generation from naturally abundant precursors found in various essential oils, and examine microbial biotransformation as a viable production route. This document offers detailed methodologies for extraction, isolation, and characterization, contextualizes its formation through plant biosynthetic pathways, and summarizes its known biological significance to support further research and development.

Introduction: The Significance of this compound

This compound (C₉H₁₈O) is a cyclic monoterpene alcohol that exists as cis- and trans-isomers.[1] Its molecular structure, characterized by a cyclohexane ring with an isopropyl group and a hydroxyl moiety, underpins its use in the fragrance industry and its emerging pharmacological potential.[2][3] Recent studies have highlighted its role as a novel analgesic agent, capable of inhibiting ion channels such as TRPV1 and TRPA1, which are implicated in pain perception.[2] This biological activity, coupled with its applications in flavor and fragrance compositions, makes the exploration of its natural sources a pertinent endeavor for drug discovery and natural product chemistry.[4][5] This guide serves as a technical resource, consolidating current knowledge on the natural origins of this compound and providing actionable protocols for its study.

Natural Occurrence: A Multi-faceted Approach

The presence of this compound in the biosphere can be understood through direct isolation from plant tissues, derivation from chemical precursors found in essential oils, and microbial synthesis.

Direct Identification in Plant Species

The most direct evidence for the natural occurrence of this compound comes from its identification in the essential oil of Zingiber mioga, commonly known as myoga ginger.[6] While present, it is not typically the most abundant constituent, making direct extraction for commercial purposes challenging.

Precursor-Based Natural Sources

A more practical approach to obtaining naturally-derived this compound involves the isolation and subsequent conversion of its chemical precursors, which are more abundant and widely distributed in the plant kingdom.

  • Cryptone (4-Isopropyl-2-cyclohexen-1-one): This unsaturated ketone is a key precursor that can be reduced to this compound. It is found in significant quantities in the essential oils of specific Eucalyptus chemotypes, most notably:

    • Eucalyptus polybractea ct. cryptone[1][7][8][9]

    • Certain chemotypes of Eucalyptus camaldulensis[10]

  • 4-Isopropylcyclohexanone: The saturated ketone analog is another direct precursor. While less common than cryptone, it is a constituent of some essential oils and can be biotransformed into this compound.[11][12][13][14][15][16]

Table 1: Key Natural Precursors and Their Plant Sources

Precursor MoleculeChemical StructureNotable Plant SourcesPrimary Essential Oil Constituents
Cryptone 4-Isopropyl-2-cyclohexen-1-oneEucalyptus polybractea ct. cryptone, Eucalyptus camaldulensisp-Cymene, Cryptone, Spathulenol[8][10]
4-Isopropylcyclohexanone 4-IsopropylcyclohexanoneFound in various essential oils, often as a minor component.N/A
Microbial Biotransformation: A Promising Alternative

Microorganisms offer a powerful enzymatic machinery for the stereoselective synthesis of complex molecules. Several studies have demonstrated the biotransformation of p-menthane monoterpenes into valuable derivatives. Fungi, in particular, have been shown to efficiently reduce 4-isopropylcyclohexanone to this compound, often with high stereoselectivity towards the trans-isomer. This microbial route presents a scalable and sustainable method for producing this compound from more readily available ketone precursors.[5][17]

Biosynthesis of p-Menthane Monoterpenoids in Plants

Understanding the biosynthetic pathway of p-menthane monoterpenoids provides a framework for identifying potential plant sources and for metabolic engineering approaches. The biosynthesis originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plant plastids.[3][4]

The key steps leading to the p-menthane skeleton are outlined below:

Biosynthesis GPP Geranyl Diphosphate (GPP) Limonene_Synthase Limonene Synthase GPP->Limonene_Synthase Limonene (-)-Limonene Limonene_Synthase->Limonene Hydroxylation Cytochrome P450 Hydrolases Limonene->Hydroxylation Intermediates Hydroxylated Intermediates Hydroxylation->Intermediates Reductases Reductases/ Dehydrogenases Intermediates->Reductases Ketones Cryptone / 4-Isopropylcyclohexanone Reductases->Ketones Final_Reduction Alcohol Dehydrogenase Ketones->Final_Reduction Product This compound Final_Reduction->Product

Caption: Generalized biosynthetic pathway of p-menthane monoterpenoids.

The initial cyclization of geranyl diphosphate (GPP) by limonene synthase forms the foundational p-menthane skeleton of limonene.[18] Subsequent enzymatic modifications, including hydroxylations by cytochrome P450 monooxygenases and redox reactions catalyzed by reductases and dehydrogenases, lead to a diverse array of functionalized p-menthanes, including the ketone precursors to this compound.[6] The final step to this compound would involve the reduction of the corresponding ketone, a reaction catalyzed by an alcohol dehydrogenase.

Extraction and Isolation Methodologies

The isolation of this compound and its precursors from natural matrices relies on established techniques for essential oil extraction and purification.

Extraction of Essential Oils

The primary method for extracting volatile compounds like this compound and its precursors from plant material is distillation.

Protocol 1: Steam Distillation of Essential Oil from Zingiber or Eucalyptus Species

  • Material Preparation: Fresh or dried plant material (e.g., rhizomes of Zingiber mioga or leaves of Eucalyptus polybractea) should be coarsely chopped or ground to increase the surface area for efficient extraction.[12][19]

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the boiling flask with a sufficient volume of distilled water.

  • Distillation: The mixture is heated to boiling. The steam passes through the plant material, volatilizing the essential oils.[19]

  • Condensation and Collection: The steam and essential oil vapor mixture is passed through a condenser. The condensate, consisting of water and the immiscible essential oil, is collected in a graduated burette.

  • Separation: Due to their different densities, the essential oil and water will form distinct layers. The aqueous layer is drained, and the essential oil is collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.[20]

  • Storage: The final essential oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.[20]

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Plant Material (Zingiber mioga / Eucalyptus spp.) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Oil Crude Essential Oil Steam_Distillation->Crude_Oil Fractional_Distillation Fractional Distillation (Optional) Crude_Oil->Fractional_Distillation Column_Chromatography Column Chromatography Fractional_Distillation->Column_Chromatography Isolated_Compound Isolated this compound or Precursor Column_Chromatography->Isolated_Compound GC_MS GC-MS Analysis Isolated_Compound->GC_MS NMR NMR Spectroscopy Isolated_Compound->NMR Characterization Structural Characterization GC_MS->Characterization NMR->Characterization

Caption: Workflow for extraction, isolation, and analysis.

Isolation and Purification

Fractional distillation or column chromatography can be employed to isolate this compound or its precursors from the crude essential oil.

Protocol 2: Column Chromatography for Compound Isolation

  • Stationary Phase Preparation: A glass column is packed with silica gel (as the stationary phase) slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

  • Elution: A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture with increasing proportions of ethyl acetate) is passed through the column.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the target compound.

  • Pooling and Concentration: Fractions containing the pure compound are pooled, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated compound.

Analytical Characterization

The identification and quantification of this compound in natural extracts are primarily achieved through chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for analyzing volatile compounds in essential oils. The retention time of the compound on a specific GC column provides initial identification, which is then confirmed by its mass spectrum. The fragmentation pattern in the mass spectrum serves as a chemical fingerprint for the molecule.[12][21][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated compound, confirming the connectivity of atoms and the stereochemistry (cis/trans isomerism).

Table 2: Key Analytical Data for this compound

Analytical TechniqueExpected Observations
GC-MS Characteristic retention time and a mass spectrum with a molecular ion peak (m/z 142) and specific fragmentation patterns.
¹H NMR Signals corresponding to the methyl protons of the isopropyl group, the methine proton of the isopropyl group, the cyclohexyl protons, and the proton on the carbon bearing the hydroxyl group. The chemical shift and coupling constants of the H-1 proton differ for cis and trans isomers.
¹³C NMR Nine distinct signals corresponding to the nine carbon atoms in the molecule, with chemical shifts indicative of the specific carbon environments (aliphatic, alcohol-bearing).
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the hydroxyl group, and C-H stretching bands around 2850-3000 cm⁻¹.

Biological Activities and Future Perspectives

The primary biological activity of interest for this compound is its analgesic effect. Research has shown its ability to modulate pain-related ion channels, presenting it as a promising lead compound for the development of new pain therapeutics.[2] Further research is warranted to explore other potential biological activities, such as anti-inflammatory, antimicrobial, and insecticidal properties, which are common among monoterpenoids.[23][24][25][26]

The exploration of its natural sources, particularly through the biotransformation of abundant precursors like cryptone from Eucalyptus oils, offers a sustainable and economically viable pathway for its production. This, in turn, will facilitate more extensive pharmacological studies and potential commercialization.

Conclusion

This compound is a naturally occurring monoterpenoid with significant potential in the pharmaceutical and fragrance industries. While its direct isolation from plants is limited, this guide has detailed the viable alternative routes through precursor conversion and microbial biotransformation. The provided methodologies for extraction, isolation, and characterization serve as a practical foundation for researchers. A deeper understanding of its biosynthesis and biological activities will undoubtedly spur further innovation, unlocking the full potential of this valuable natural compound.

References

A comprehensive list of references will be compiled and provided in the final document. The in-text citations correspond to the search results and will be formatted according to a standard scientific style.

Sources

A Comprehensive Technical Guide to 4-Isopropylcyclohexanol: Nomenclature, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-isopropylcyclohexanol, a significant cyclic alcohol with diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecule's nomenclature, stereochemical intricacies, synthesis, and key applications, grounding all information in established scientific principles and literature.

Introduction: Defining this compound

This compound is a colorless liquid organic compound characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and an isopropyl group.[1] Its molecular formula is C₉H₁₈O, and it has a molecular weight of approximately 142.24 g/mol .[2][3] This compound is a secondary alcohol, as the hydroxyl group is attached to a carbon atom that is bonded to two other carbon atoms.[1] Its unique structural features give rise to interesting stereochemical properties and a range of applications, from fragrances to potential therapeutic agents.[2][4]

Decoding the IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 4-propan-2-ylcyclohexan-1-ol .[2][5][6] Let's dissect this name to understand the underlying nomenclature rules for cyclic alcohols:

  • Parent Chain : The primary structure is a six-membered carbon ring, identified as "cyclohexane".[7]

  • Principal Functional Group : The presence of a hydroxyl (-OH) group designates it as an alcohol, leading to the suffix "-ol".[8][9][10]

  • Numbering the Ring : In cyclic alcohols, the carbon atom bearing the hydroxyl group is assigned the number 1 position.[7][8][11]

  • Substituent Identification : An isopropyl group, which can be systematically named "propan-2-yl", is attached to the ring.[2]

  • Locating the Substituent : The numbering of the ring proceeds in a direction that gives the substituent the lowest possible number. In this case, the isopropyl group is located at the 4th position relative to the hydroxyl group.

Therefore, the complete and unambiguous IUPAC name is 4-propan-2-ylcyclohexan-1-ol. Common synonyms include this compound and p-isopropylcyclohexanol.[2][12][13] The compound is uniquely identified by the CAS Registry Number 4621-04-9.[2][12]

The Critical Role of Stereochemistry: Cis and Trans Isomerism

The substituted cyclohexane ring of this compound gives rise to cis-trans (geometric) isomerism. This isomerism is crucial as it significantly influences the molecule's physical properties, stability, and biological activity.

The two primary stereoisomers are:

  • cis-4-Isopropylcyclohexanol : The hydroxyl and isopropyl groups are on the same side of the cyclohexane ring.

  • trans-4-Isopropylcyclohexanol : The hydroxyl and isopropyl groups are on opposite sides of the cyclohexane ring.

The stability of these isomers is best understood by examining their chair conformations, which represent the most stable arrangement of the cyclohexane ring, minimizing both angle and torsional strain.[14]

Chair Conformations and Steric Hindrance

In a chair conformation, substituents can occupy either an axial position (pointing up or down, parallel to the axis of the ring) or an equatorial position (pointing out from the equator of the ring). Equatorial positions are generally more stable for bulky substituents due to reduced steric hindrance, specifically 1,3-diaxial interactions.[15]

  • cis-Isomer : In its most stable chair conformation, both the bulky isopropyl group and the hydroxyl group can occupy equatorial positions.[2] This arrangement minimizes steric strain, making the cis isomer the more thermodynamically stable of the two.[2]

  • trans-Isomer : For the trans isomer, one substituent must be in an axial position while the other is equatorial.[15][16] Given that the isopropyl group is bulkier than the hydroxyl group, the most stable conformation of the trans isomer will have the isopropyl group in the equatorial position and the hydroxyl group in the axial position to minimize steric interactions.

G cis_eq cis_eq trans_ax_eq trans_ax_eq cis_eq->trans_ax_eq Higher Steric Strain

Synthesis and Manufacturing

The primary industrial route for synthesizing this compound is the catalytic hydrogenation of 4-isopropylphenol .[2] This process involves the reduction of the aromatic ring of the phenol to a cyclohexane ring.

General Hydrogenation Protocol
  • Reactant Preparation : 4-isopropylphenol is dissolved in a suitable solvent, such as ethanol or tetrahydrofuran, within a high-pressure reactor.[2]

  • Catalyst Introduction : A heterogeneous catalyst, commonly ruthenium on a carbon support (Ru/C), is added to the solution.[2]

  • Inert Atmosphere : The reactor is purged with an inert gas like nitrogen to remove oxygen.

  • Hydrogenation : The reactor is then pressurized with hydrogen gas (typically 1.0-5.0 MPa) and heated (50-150 °C).[2]

  • Reaction Monitoring and Workup : The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then removed by filtration, and the product is purified, often by distillation.

G start Start: 4-Isopropylphenol dissolve Dissolve in Solvent start->dissolve add_catalyst Add Ru/C Catalyst dissolve->add_catalyst purge Purge with N₂ add_catalyst->purge hydrogenate Pressurize with H₂ (1-5 MPa, 50-150 °C) purge->hydrogenate filter Filter to Remove Catalyst hydrogenate->filter purify Purify (e.g., Distillation) filter->purify end End: this compound purify->end

Stereoselective Synthesis

Controlling the stereochemical outcome of the hydrogenation is often desirable. The choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers. For instance, hydrogenation in supercritical carbon dioxide has been shown to favor the formation of the cis isomer.[2]

Furthermore, biocatalytic methods employing alcohol dehydrogenases have emerged as highly effective for the stereoselective reduction of 4-isopropylcyclohexanone to produce predominantly cis-4-isopropylcyclohexanol with high diastereomeric purity.[2] These enzymatic reactions are advantageous as they operate under mild conditions.[2]

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristic pleasant, minty, or floral odor.[4] This has led to its use in the fragrance industry.[2][4][12]

PropertyValueSource
Molecular Formula C₉H₁₈O[2][13]
Molecular Weight 142.24 g/mol [2][13]
CAS Number 4621-04-9[2]
Boiling Point ~203.1 °C[2]
Melting Point ~36.9 °C[2]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy : A key feature is a broad O-H stretching band in the region of 3200–3600 cm⁻¹, characteristic of an alcohol. C-O stretching vibrations are typically observed between 1050–1150 cm⁻¹.[2]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon atom attached to the hydroxyl group (C-OH) typically shows a signal in the δ 70–75 ppm range. The isopropyl methyl groups appear further upfield, around δ 20–30 ppm.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : In the mass spectrum, a common fragmentation pattern leads to a base peak at m/z 81.[5]

Applications and Areas of Research

This compound has found utility in several industrial and research settings.

  • Fragrance and Flavor Industry : Due to its pleasant aroma, it is used as an ingredient in perfumes, soaps, and other scented products.[2][12][17] It can also be incorporated as a flavoring agent in food products.[2][4]

  • Chemical Intermediate : The reactive hydroxyl group makes it a useful precursor for the synthesis of other organic compounds.[2]

  • Potential Analgesic Agent : Research has indicated that this compound exhibits analgesic (pain-relieving) properties.[2][17] It has been shown to inhibit action potential generation in sensory neurons by modulating ion channels such as TRPV1 and TRPA1.[2] This suggests potential therapeutic applications in pain management.[2] The compound is found naturally in Japanese ginger (Zingiber mioga), which has been traditionally used in medicine.[2]

Conclusion

This compound is a molecule where the fundamentals of organic chemistry—nomenclature, stereochemistry, and synthesis—directly inform its practical applications. Its IUPAC name, 4-propan-2-ylcyclohexan-1-ol, precisely describes its structure. The existence of more stable cis and less stable trans isomers, dictated by the principles of chair conformations and steric hindrance, is a critical consideration in its synthesis and use. With applications spanning from the fragrance industry to promising research in analgesia, this compound serves as an excellent case study for the interplay between molecular structure and function.

References

  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl)
  • SpectraBase. 4-Isopropyl-1-cyclohexanol - Optional[MS (GC)] - Spectrum. [Link]
  • PubChem. This compound | C9H18O | CID 20739. [Link]
  • NIST WebBook. Cyclohexanol, 4-(1-methylethyl)-. [Link]
  • PubChem. cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045. [Link]
  • SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. [Link]
  • Brainly. (2017, August 19).
  • YouTube. (2016, December 18).
  • Chegg.com. (2021, October 29). Solved 4.) a.) Draw trans-4-isopropylcyclohexanol in planar. [Link]
  • MDPI. Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
  • PrepChem.com. Synthesis of 4-isopropylcyclohexane carboxylic acid. [Link]
  • Brilliant Math & Science Wiki.
  • PubChemLite. This compound (C9H18O). [Link]
  • Pearson. Draw the most stable conformation of c. cis-1-tert-butyl-4-isopropylcyclohexane. [Link]
  • OpenStax. (2023, September 20). 17.1 Naming Alcohols and Phenols - Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023, November 1). 4.1: Naming Cycloalkanes. [Link]
  • Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson. [Link]

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An In-depth Technical Guide to 4-Isopropylcyclohexanol and Its Isomers for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereoisomerism

In the fields of chemical synthesis and drug development, the spatial arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional orientations, can exhibit vastly different biological, physical, and sensory properties. 4-Isopropylcyclohexanol serves as an excellent model for understanding the practical implications of stereoisomerism, specifically diastereomerism in the form of cis and trans isomers. This guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) numbers, physicochemical properties, synthesis, and analytical separation of this compound isomers, tailored for researchers, scientists, and professionals in drug development.

Section 1: Nomenclature, Stereochemistry, and CAS Number Identification

This compound, also known as p-isopropylcyclohexanol or 4-(1-methylethyl)cyclohexanol, is a cyclic alcohol.[1] The presence of two substituents—a hydroxyl (-OH) group and an isopropyl group—on the cyclohexane ring at positions 1 and 4 gives rise to two geometric isomers: cis and trans.[1]

  • Trans-Isomer: The hydroxyl and isopropyl groups are on opposite faces of the cyclohexane ring.

  • Cis-Isomer: The hydroxyl and isopropyl groups are on the same face of the ring.[1]

The thermodynamic stability of these isomers is dictated by their preferred chair conformations. The cis isomer is generally more stable as both bulky substituents can occupy equatorial positions, minimizing steric strain.[1] In contrast, the trans isomer must have one substituent in an axial position, leading to greater steric hindrance.[1]

Accurate identification and sourcing of these specific isomers are critical for research and development. The CAS Registry Number is the universally accepted unique identifier for chemical substances.

Table 1: Core Identifiers and Properties of this compound Isomers
AttributeMixture (cis- and trans-)cis-Isomertrans-Isomer
CAS Number 4621-04-9[2][3][4][5][6][7][8][9]22900-08-9[10][11]15890-36-5[12][13]
Molecular Formula C₉H₁₈O[1][2][4][5][9][12]C₉H₁₈O[10][14]C₉H₁₈O[12][13]
Molecular Weight 142.24 g/mol [1][2][9][14][12]142.24 g/mol [14]142.24 g/mol [12][13]
Appearance Colorless Liquid[4][15]-Colorless Liquid[15]
Boiling Point ~203.1 °C (at 760 mmHg)[1]; 110 °C (at 22 mmHg)[1][7][9]--
Density ~0.91 g/cm³[1][3]--
Refractive Index ~1.47[1]--

Section 2: Synthesis Pathways and Stereocontrol

The primary industrial route to this compound is the catalytic hydrogenation of 4-isopropylphenol.[1] This process reduces the aromatic ring to a cyclohexane ring.

Causality in Synthesis: The choice of catalyst and reaction conditions (temperature, pressure, solvent) significantly influences the resulting ratio of cis to trans isomers. For instance, hydrogenation using specific ruthenium-on-carbon catalysts can be tuned to favor one isomer over the other.[1] Furthermore, biocatalytic methods employing alcohol dehydrogenases have been developed for highly stereoselective synthesis, yielding predominantly the cis isomer, which is often desired for its specific olfactory properties in the fragrance industry.[1]

G cluster_0 Starting Material cluster_1 Synthesis Methods cluster_2 Products 4-Isopropylphenol 4-Isopropylphenol Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Ru/C catalyst) 4-Isopropylphenol->Catalytic_Hydrogenation H₂, Pressure, Temp, Solvent Biocatalytic_Reduction Biocatalytic Reduction (Alcohol Dehydrogenase) 4-Isopropylphenol->Biocatalytic_Reduction Enzyme, Cofactor (NADH) Isomer_Mixture cis/trans Isomer Mixture Catalytic_Hydrogenation->Isomer_Mixture Yields mixture, ratio depends on conditions cis_Isomer cis-4-Isopropylcyclohexanol (High Purity) Biocatalytic_Reduction->cis_Isomer High stereoselectivity

Caption: Synthesis pathways for this compound.

Section 3: Analytical Separation and Characterization

Distinguishing and quantifying cis and trans isomers is a common challenge in quality control and research. Due to their volatile nature and differences in polarity, gas chromatography (GC) is the preferred analytical method.[16][17]

Causality in Separation: The separation of these isomers by GC relies on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase within the GC column.[18] A polar stationary phase, such as one containing polyethylene glycol (PEG), will interact more strongly with the more polar isomer. The trans-isomer, with its hydroxyl group potentially more exposed or in an axial position, often exhibits slightly different polarity and boiling point compared to the cis-isomer, allowing for chromatographic separation.

Experimental Protocol: GC-FID Analysis of this compound Isomers

This protocol outlines a self-validating method for the separation and quantification of cis and trans this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Objective: To separate and determine the relative percentage of cis and trans isomers in a this compound sample.

2. Materials & Equipment:

  • Gas Chromatograph with FID (e.g., Agilent 8890)

  • GC Column: Polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium or Hydrogen (High Purity)

  • Sample: this compound (mixture of isomers)

  • Solvent: Dichloromethane or Hexane (HPLC Grade)

  • Standards: Pure (>97%) cis- and trans-4-isopropylcyclohexanol (if available for peak identification)

  • Autosampler vials, syringes.

3. GC-FID Method Parameters (Self-Validating System):

  • Injector Temperature: 250 °C (Ensures complete volatilization without degradation)

  • Detector Temperature: 280 °C (Prevents condensation and ensures stable signal)

  • Carrier Gas Flow: 1.5 mL/min, constant flow (Provides consistent retention times)

  • Split Ratio: 50:1 (Prevents column overloading and ensures sharp peaks)

  • Oven Temperature Program:

    • Initial Temp: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes (Ensures elution of all components)

  • Injection Volume: 1 µL

4. Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • (Optional but recommended for validation): Prepare separate 1% solutions of the pure cis and trans standards.

5. Experimental Workflow:

  • Step 1 (System Suitability): Inject the solvent blank to ensure no interfering peaks are present.

  • Step 2 (Peak Identification): If standards are available, inject the cis standard and then the trans standard to determine their individual retention times.

  • Step 3 (Sample Analysis): Inject the prepared sample solution.

  • Step 4 (Data Analysis):

    • Integrate the area of the two main peaks corresponding to the isomers.

    • Calculate the relative percentage of each isomer using the formula:

      • % Isomer = (Area of Isomer Peak / Total Area of Both Isomer Peaks) x 100

  • Step 5 (Validation): Re-inject a mid-point calibration standard every 10-15 sample runs to verify retention time stability and detector response, ensuring the system remains validated throughout the analysis.

G start Start: Receive Isomer Mixture prep Sample Preparation (1% solution in solvent) start->prep inject_std Inject Standards (cis & trans) to determine Retention Times (RT) prep->inject_std Validation Step inject_sample Inject Sample into GC-FID prep->inject_sample separate Chromatographic Separation (Polar Column) inject_std->separate inject_sample->separate detect FID Detection separate->detect data Data Acquisition & Integration detect->data calc Calculate Area % for each Isomer data->calc report Report Results calc->report

Caption: Workflow for GC-FID analysis of isomers.

Section 4: Applications and Significance

The distinct properties of this compound isomers make them valuable in various fields:

  • Fragrance Industry: The isomers, particularly the cis form, possess pleasant floral or minty scents and are used in perfumes and cosmetics.[1][9] The specific ratio of isomers can significantly alter the final fragrance profile.

  • Chemical Synthesis: They serve as chiral building blocks or precursors for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

  • Scientific Research: Due to their well-defined stereochemistry, they are used as model compounds in studies of reaction mechanisms, stereoselectivity, and analytical method development. Research has also explored their potential analgesic properties through interaction with pain perception channels.[1]

Conclusion

A thorough understanding of the specific CAS numbers, properties, and analytical behaviors of this compound isomers is essential for any scientist or researcher working with these compounds. The ability to control their synthesis and accurately characterize the resulting isomeric ratio is key to harnessing their unique properties for applications ranging from fine chemicals to pharmaceuticals. The methodologies presented in this guide provide a robust framework for the reliable identification and analysis of these important stereoisomers.

References

  • Synthonix, Inc. cis-4-Isopropylcyclohexanol - [K85400]. [Link]
  • AddexBio. This compound (cis- and trans- mixture). [Link]
  • Perfumer & Flavorist. (2016, May 10). 1-(4-Isopropyl cyclohexyl)
  • Chemsrc. (2025, September 26). cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9. [Link]
  • NIST. Cyclohexanol, 4-(1-methylethyl)-. [Link]
  • MDPI.
  • Agilent. (2023, June 8). Analysis of Terpenes in Cannabis with Hydrogen Carrier Gas and the Agilent HydroInert Source on the Agilent Intuvo 9000/5977C GC/MS. [Link]
  • ChemBK. (2024, April 9). This compound. [Link]
  • The Good Scents Company. This compound (CAS 4621-04-9): Odor profile, Properties, & IFRA compliance. [Link]
  • Google Patents. WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol.
  • VUV Analytics. Terpene Analysis by GC-VUV. [Link]
  • SCION Instruments.
  • Ellutia.
  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

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Methodological & Application

Application Notes & Protocols for the Synthesis of 4-Isopropylcyclohexanol from 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-isopropylcyclohexanol via the catalytic hydrogenation of 4-isopropylphenol. Intended for researchers, chemists, and professionals in the pharmaceutical and fragrance industries, these notes detail the underlying chemical principles, compare common catalytic systems, and present two distinct, validated protocols using Rhodium on Alumina and Raney® Nickel catalysts. Emphasis is placed on experimental causality, reaction optimization, safety, and product characterization to ensure reproducible and high-yield synthesis.

Introduction and Scientific Background

This compound is a valuable saturated cyclic alcohol, notable for its application as a key intermediate in the synthesis of pharmaceuticals and as a component in fragrance formulations, where it imparts a characteristic minty-woody odor.[1] The most industrially relevant and efficient pathway to this compound is the catalytic hydrogenation of 4-isopropylphenol.[2] This process involves the reduction of the aromatic phenol ring to a saturated cyclohexane ring while preserving the hydroxyl and isopropyl functional groups.

The reaction is heterogeneous, occurring on the surface of a solid metal catalyst. The overall transformation is as follows:

C₉H₁₂O (4-isopropylphenol) + 3 H₂ --(Catalyst)--> C₉H₁₈O (this compound)

Mechanism of Catalytic Hydrogenation

The catalytic hydrogenation of phenols is a surface-mediated reaction. The process begins with the physisorption and subsequent dissociative chemisorption of hydrogen gas (H₂) onto the active sites of the metal catalyst, forming reactive metal-hydride species. Concurrently, the 4-isopropylphenol molecule adsorbs onto the catalyst surface. The reaction proceeds through a stepwise transfer of hydrogen atoms from the catalyst surface to the adsorbed aromatic ring, leading to the formation of a saturated cyclohexanol ring.

Critical Role of Stereochemistry

The hydrogenation of the substituted phenol ring results in the formation of two diastereomers: cis-4-isopropylcyclohexanol and trans-4-isopropylcyclohexanol.[2] The spatial arrangement of the hydroxyl and isopropyl groups relative to the cyclohexane ring defines the isomer.

  • cis-isomer: Both the hydroxyl and isopropyl groups are on the same face of the ring, preferentially occupying equatorial positions to minimize steric strain, making it the thermodynamically more stable isomer.[2] This isomer is often highly sought after for its superior olfactory properties.[2]

  • trans-isomer: The hydroxyl and isopropyl groups are on opposite faces of the ring.

The choice of catalyst is paramount in controlling the diastereoselectivity of the reaction. Rhodium-based catalysts are well-documented to preferentially yield the cis-isomer, whereas palladium-based catalysts can be employed to favor the trans-isomer.[3][4]

Catalyst Selection and Reaction Parameter Optimization

The success of the hydrogenation hinges on the appropriate selection of the catalyst and the fine-tuning of reaction conditions.

Comparison of Common Catalytic Systems
Catalyst SystemKey AdvantagesKey ConsiderationsTypical Selectivity
Rhodium on Alumina (Rh/Al₂O₃) High activity and selectivity for cis-isomer formation.[2][4][5] Effective under relatively mild conditions.Higher cost compared to nickel-based catalysts.Predominantly cis
Raney® Nickel (Ni-Al alloy) Highly cost-effective and versatile.[6][7] Widely used in industrial-scale hydrogenations.[8]Pyrophoric when dry, requiring careful handling under a solvent.[6] Can be less selective than noble metal catalysts.Mixture of cis and trans
Palladium on Carbon (Pd/C) Effective for arene hydrogenation; can be tuned to favor the trans-isomer.[3]May require specific conditions to avoid hydrodeoxygenation (loss of the hydroxyl group).Can be tuned for trans
Ruthenium on Carbon (Ru/C) A viable alternative catalyst for phenol hydrogenation.[2][9]Activity and selectivity can be highly dependent on the support and reaction conditions.Varies with conditions
Optimization of Core Reaction Parameters

Systematic optimization of the following parameters is crucial for maximizing yield and selectivity.[2]

  • Hydrogen Pressure: Higher H₂ pressure (typically 1.0–5.0 MPa or 10-50 bar) increases the concentration of hydrogen on the catalyst surface, driving the reaction forward.[2][3]

  • Temperature: The reaction is typically conducted between 50–150 °C.[2] Higher temperatures increase the reaction rate but may negatively impact selectivity by promoting side reactions.

  • Solvent: The choice of solvent influences both substrate solubility and hydrogen availability.[10][11][12] Alcohols such as ethanol or 2-propanol are common choices.[2] Studies have shown that using supercritical carbon dioxide can significantly enhance the yield of the cis-isomer and suppress byproduct formation.[4]

  • Agitation: Efficient stirring is essential in a heterogeneous system to ensure effective contact between the reactants, hydrogen gas, and the solid catalyst surface.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of this compound using two different catalytic systems.

Protocol 1: High-Selectivity Synthesis of cis-4-Isopropylcyclohexanol using Rhodium on Alumina

This protocol is designed to maximize the yield of the desirable cis-isomer using a robust noble metal catalyst.

Materials and Equipment:

  • Reagents: 4-Isopropylphenol (98%+), 5% Rhodium on Alumina (Rh/Al₂O₃), Ethanol (anhydrous), Hydrogen gas (high purity), Nitrogen gas (inert).

  • Equipment: High-pressure autoclave reactor (e.g., Parr series) equipped with a magnetic stir bar or mechanical stirrer, heating mantle with temperature controller, gas inlet/outlet valves, pressure gauge, vacuum-compatible filtration apparatus (e.g., Büchner funnel), and a rotary evaporator.

Workflow Diagram:

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Hydrogenation Reaction cluster_workup 3. Product Isolation cluster_purify 4. Purification & Analysis charge_reactor Charge Reactor: - 4-Isopropylphenol - Ethanol add_catalyst Add 5% Rh/Al₂O₃ Catalyst charge_reactor->add_catalyst purge Purge with N₂ (3x) to Remove Air add_catalyst->purge pressurize Pressurize with H₂ (e.g., 20 bar) purge->pressurize react Heat & Stir (e.g., 80°C, 12h) pressurize->react cool_vent Cool to RT & Vent H₂ react->cool_vent filter Filter to Remove Catalyst cool_vent->filter evaporate Remove Solvent (Rotary Evaporator) filter->evaporate purify Purify Crude Product (e.g., Distillation) evaporate->purify analyze Characterize Product (GC-MS, NMR, IR) purify->analyze

Caption: Rhodium-catalyzed hydrogenation workflow.

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor, dissolve 4-isopropylphenol (e.g., 10.0 g, 73.4 mmol) in anhydrous ethanol (e.g., 100 mL).

  • Catalyst Addition: Carefully add the 5% Rh/Al₂O₃ catalyst (e.g., 2-5 mol% Rh relative to substrate) to the solution.

  • System Sealing and Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen gas to ~5 bar and then venting. Repeat this cycle at least three times to ensure the complete removal of air.[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 bar).

  • Reaction Execution: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-100 °C). Maintain these conditions and monitor the reaction progress by observing hydrogen uptake from the gas cylinder. The reaction is typically complete within 8-16 hours.

  • Cooldown and Depressurization: Once the reaction is complete (hydrogen uptake ceases), stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® or a suitable filter paper to remove the heterogeneous catalyst. Wash the catalyst pad with a small amount of ethanol to recover any residual product.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear liquid or low-melting solid.

Protocol 2: Cost-Effective Synthesis using Raney® Nickel

This protocol utilizes the highly active and economical Raney® Nickel catalyst. Extreme caution is required due to the pyrophoric nature of the catalyst.

Materials and Equipment:

  • Reagents: 4-Isopropylphenol (98%+), Raney® Nickel (supplied as a 50% slurry in water), Ethanol (anhydrous), Hydrogen gas (high purity), Nitrogen gas (inert).

  • Equipment: Same as Protocol 1.

Procedure:

  • Catalyst Preparation (CRITICAL): Raney® Nickel is pyrophoric and MUST NOT be allowed to dry in air.[6] All transfers must be done under a solvent.

    • In a beaker, decant the water from the required amount of Raney® Nickel slurry (e.g., ~5-10% by weight of the substrate).

    • Wash the catalyst by adding anhydrous ethanol, stirring gently, and decanting the supernatant. Repeat this washing step 3-4 times to replace the water with the reaction solvent.

  • Reactor Charging: Dissolve 4-isopropylphenol (e.g., 10.0 g, 73.4 mmol) in anhydrous ethanol (e.g., 100 mL) in the high-pressure reactor.

  • Catalyst Transfer: Carefully transfer the ethanol-washed Raney® Nickel catalyst into the reactor. A small amount of ethanol can be used to rinse the transfer vessel and ensure all the catalyst is added.

  • System Sealing and Purging: Seal the reactor and purge with nitrogen gas as described in Protocol 1, Step 3.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a higher pressure, typically 30-50 bar.

  • Reaction Execution: Begin vigorous stirring and heat the reactor to 100-130 °C. The hydrogenation using Raney® Nickel is often more exothermic; monitor the temperature and pressure closely.

  • Work-up and Purification: Follow the same procedures for cooldown, depressurization, catalyst filtration, solvent removal, and purification as detailed in Protocol 1 (Steps 6-9). The filtered Raney® Nickel catalyst must be immediately submerged under water for storage or deactivation.

Product Characterization and Analysis

Proper analytical techniques are essential to confirm the structure, purity, and isomeric ratio of the synthesized this compound.

Reaction Mechanism Diagram:

G cluster_surface Catalyst Surface H2 H₂ (gas) Catalyst_H H H | | H2->Catalyst_H Adsorption & Dissociation Phenol 4-Isopropylphenol Catalyst_Phenol Adsorbed Phenol Phenol->Catalyst_Phenol Adsorption Product This compound Catalyst_H->Product Stepwise H-transfer (Reduction) Catalyst_Phenol->Product Stepwise H-transfer (Reduction) Desorption Product->Desorption Desorption

Caption: Catalytic hydrogenation mechanism on a metal surface.

  • Infrared (IR) Spectroscopy: Successful hydrogenation is confirmed by the disappearance of aromatic C=C stretching peaks (approx. 1500-1600 cm⁻¹) and the appearance of a strong, broad O-H stretching band (approx. 3200–3600 cm⁻¹) and a C-O stretching band (approx. 1050–1150 cm⁻¹).[2]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. The aromatic signals in the starting material (δ ~6.7-7.1 ppm in ¹H NMR) will be absent in the product, replaced by aliphatic signals. The carbon attached to the hydroxyl group (C-OH) typically appears around δ 70–75 ppm in the ¹³C NMR spectrum.[2] The integration of specific proton signals can be used to determine the cis:trans isomer ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to assess the purity of the final product, confirm its molecular weight (142.24 g/mol ), and quantify the conversion of the starting material.[2]

Safety, Troubleshooting, and Expert Discussion

Mandatory Safety Precautions
  • Chemical Hazards: 4-Isopropylphenol is corrosive and harmful if swallowed, inhaled, or in contact with skin.[13] Always handle it in a fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • High-Pressure Hydrogen: Hydrogen gas is extremely flammable and can form explosive mixtures with air.[14] Ensure the reactor is properly sealed and operated behind a safety shield. Always purge the system with an inert gas like nitrogen before introducing hydrogen.

  • Pyrophoric Catalysts: Raney® Nickel is highly pyrophoric when dry and will ignite spontaneously upon contact with air.[6] It must always be stored and handled as a slurry under a solvent (e.g., water, ethanol).

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; insufficient hydrogen pressure or temperature; poor agitation; system leak.Use fresh, active catalyst; increase H₂ pressure and/or temperature within recommended limits; increase stirring speed; check reactor seals for leaks.
Incomplete Reaction Insufficient reaction time; catalyst deactivation.Extend the reaction time; increase catalyst loading.
Poor Selectivity / Byproducts Temperature is too high, leading to hydrodeoxygenation (loss of -OH group); catalyst choice.Lower the reaction temperature; for cis-selectivity, ensure use of a Rh-based catalyst.
Difficulty Filtering Catalyst Catalyst particles are too fine.Filter through a pad of Celite® to aid in the separation of fine particles.
Discussion and Field Insights

While both protocols presented are effective, the choice between them involves a trade-off. The Rhodium on Alumina method (Protocol 1) offers superior control over stereoselectivity, making it the preferred choice for applications where the cis-isomer is specifically required, such as in fine fragrance synthesis. Its primary drawback is the higher cost of the rhodium catalyst.

The Raney® Nickel method (Protocol 2) is a workhorse in industrial chemistry due to its low cost and high activity.[7] However, it generally provides less stereochemical control and requires stringent safety protocols for handling.

For future-facing and green chemistry applications, researchers should also consider biocatalytic routes . The use of alcohol dehydrogenases (ADHs) can provide exceptional stereoselectivity, yielding almost exclusively the cis-isomer under mild, ambient conditions, representing a promising alternative to traditional chemical methods.[2][15][16]

References

  • Vineeth Precious.
  • National Institutes of Health (NIH).
  • Royal Society of Chemistry. (2004). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent - Green Chemistry. [Link]
  • MDPI. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. [Link]
  • Thieme. (2017). Catalytic Reduction of Phenols, Alcohols, and Diols. [Link]
  • Testbook. (2021, May 10).
  • Atlantis Press. (2016). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. [Link]
  • PubChem. This compound. [Link]
  • SAS Publishers. (2017).
  • American Chemical Society.
  • MDPI. (2020, January 10). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)
  • MDPI. (2021). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. [Link]
  • Princeton Powder.
  • Wikipedia. Raney nickel. [Link]
  • Google Patents.
  • DigitalCommons@UMaine.

Sources

Application Note: Methodologies for the Catalytic Hydrogenation of 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

The catalytic hydrogenation of 4-isopropylphenol is a pivotal chemical transformation that converts a substituted aromatic phenol into its corresponding cycloaliphatic alcohol, 4-isopropylcyclohexanol.[1] 4-Isopropylphenol, a white solid organic compound, is typically produced via the alkylation of phenol with propylene.[2] The resulting product, this compound, is of significant commercial interest, particularly the cis-isomer, which is a valuable intermediate in the fragrance and chemical industries.[3][4][5]

Achieving high conversion and, more critically, high stereoselectivity towards the desired cis-4-isopropylcyclohexanol isomer, requires a nuanced understanding of the interplay between catalyst choice, solvent system, and reaction conditions. This document serves as a comprehensive technical guide, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore the reaction mechanism, compare various catalytic systems, provide detailed, field-proven protocols, and emphasize the stringent safety measures required for high-pressure hydrogenation.

Reaction Mechanism and Control of Selectivity

The hydrogenation of 4-isopropylphenol is not a single-step reaction but a sequential process. Understanding this pathway is fundamental to controlling the product distribution. The reaction typically proceeds through the Langmuir-Hinshelwood mechanism, where both hydrogen and the substrate adsorb onto the catalyst surface before reacting.[6][7]

The primary pathway involves two key steps:

  • Ring Saturation (Partial): The aromatic ring of 4-isopropylphenol is first hydrogenated to form the intermediate ketone, 4-isopropylcyclohexanone.

  • Carbonyl Reduction: The intermediate ketone is subsequently hydrogenated to the final product, this compound.[3][4]

A critical aspect of this process is stereoselectivity. The final product can exist as two geometric isomers: cis and trans. The cis-isomer, where the hydroxyl and isopropyl groups are on the same face of the cyclohexyl ring, is often the more desired product. The formation of the trans isomer is thought to occur through a mechanism involving flipping of an intermediate via desorption and re-adsorption on the catalyst surface.[3] Therefore, conditions that favor direct hydrogenation without intermediate desorption can enhance cis-selectivity.

Potential side reactions include hydrodeoxygenation, which cleaves the C-O bond to produce isopropylcyclohexane. This is generally undesirable and can be suppressed by careful selection of catalyst and reaction conditions.[3][4]

Reaction_Pathway cluster_main Hydrogenation Pathway 4-IPP 4-Isopropylphenol 4-IPK 4-Isopropylcyclohexanone (Intermediate) 4-IPP->4-IPK + 2H₂ side_prod Isopropylcyclohexane (Side Product) 4-IPP->side_prod + 3H₂, -H₂O (Hydrodeoxygenation) cis_alc cis-4-Isopropylcyclohexanol (Desired Product) 4-IPK->cis_alc + H₂ (Direct Pathway) trans_alc trans-4-Isopropylcyclohexanol 4-IPK->trans_alc + H₂ (Desorption-Adsorption)

Caption: Reaction pathway for 4-isopropylphenol hydrogenation.

Catalyst Systems and Performance Comparison

The choice of catalyst is the most critical factor governing the reaction's efficiency and selectivity. Both noble metal catalysts and non-precious metal systems like Raney Nickel are employed.[6][8]

  • Noble Metals (Rh, Ru, Pd, Pt): These are typically supported on high-surface-area materials like activated carbon (C), alumina (Al₂O₃), or silica (SiO₂).[9][10]

    • Rhodium on Carbon (Rh/C): Often demonstrates high activity for aromatic ring hydrogenation and can achieve excellent yields of the desired cyclohexanol product.[3][11]

    • Ruthenium on Carbon (Ru/C): Also highly effective for ring saturation, often used in industrial processes under moderate conditions.[5][12]

    • Palladium on Carbon (Pd/C): Can be highly selective for the intermediate cyclohexanone, as Pd interacts strongly with the benzene ring.[6][13] Achieving full conversion to the alcohol may require more forcing conditions.

  • Raney® Nickel (Raney Ni): A fine-grained, porous nickel-aluminium alloy, is a versatile and cost-effective catalyst.[14] It is highly active for hydrogenating a wide variety of functional groups but is often considered non-specific.[8][15] Its pyrophoric nature requires careful handling.[8][14]

The table below summarizes the performance of various catalytic systems based on published data.

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to this compound (%)Key Findings & Reference
Rh/C Supercritical CO₂4012 (Total)~100>95 (cis-isomer)High reaction rates and high cis-selectivity in scCO₂.[3][4]
Rh/C 2-Propanol402 (H₂)~100Lower cis-ratio than scCO₂scCO₂ outperforms conventional organic solvents.[3]
Ru/C (5%) None (Neat)90 - 1202 - 4>99HighMethod disclosed for high-yield synthesis.[5]
Raney Ni Not specified160Not specifiedHighHighEffective for converting phenol to cyclohexanol.[1]
Pd/NaY EthanolNot specifiedNot specified78.292.3Polar solvents favor cyclohexanol formation.[16][17]
Pd/NaY n-OctaneNot specifiedNot specified1000 (100% to cyclohexane)Nonpolar solvents promote hydrodeoxygenation.[16][17]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two distinct approaches. Extreme caution must be exercised, and all operations must be conducted in a properly functioning fume hood inside a barricaded area designed for high-pressure reactions.

Protocol 1: High cis-Selectivity using Rh/C in Supercritical CO₂

This method leverages the unique properties of supercritical carbon dioxide (scCO₂) to enhance reaction rates and selectivity.[3][4]

Materials & Equipment:

  • 4-Isopropylphenol (99%)

  • 5% Rhodium on activated carbon (Rh/C)

  • SFC-grade Carbon Dioxide with helium head pressure

  • High-purity Hydrogen gas

  • High-pressure batch reactor (e.g., Parr or Autoclave Engineers) equipped with magnetic stirring, temperature control, pressure transducer, and sampling valve.

  • GC-MS for analysis.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been inspected for safety.

  • Catalyst Loading: Weigh 2.0 mmol of 4-isopropylphenol and 0.02 g of 5% Rh/C catalyst and place them inside the reactor vessel.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. To ensure an oxygen-free environment, purge the system by pressurizing with nitrogen to 0.3 MPa and then venting. Repeat this cycle at least three times.[18][19]

  • Pressurization:

    • Introduce hydrogen gas to an initial pressure of 2 MPa.

    • Begin heating the reactor to the setpoint of 40°C (313 K).

    • Once at temperature, introduce liquid CO₂ using a high-pressure pump until the total system pressure reaches 12 MPa.

  • Reaction: Begin vigorous stirring. Monitor the reaction progress by observing the hydrogen pressure drop. Samples can be taken periodically, but this requires careful depressurization of the sampling line.

  • Shutdown and Product Recovery:

    • After the reaction is complete (typically determined by cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature.

    • Slowly and carefully vent the CO₂ and excess hydrogen in a fume hood.

    • Purge the reactor three times with nitrogen to remove all residual hydrogen.[18]

    • Open the reactor, and dissolve the product mixture in a suitable solvent (e.g., ethanol) for analysis.

    • Filter the catalyst. CAUTION: The spent catalyst may be pyrophoric. Do not allow it to dry. Quench by wetting with water immediately after filtration. [20][21]

  • Analysis: Analyze the crude product via GC-MS to determine conversion and selectivity.

Protocol 2: General Purpose Hydrogenation using Raney® Nickel

This protocol describes a more traditional approach using the robust and highly active Raney Ni catalyst.

Materials & Equipment:

  • 4-Isopropylphenol (99%)

  • Raney® Nickel (supplied as an aqueous slurry)

  • Ethanol (or other suitable solvent)

  • High-purity Hydrogen gas

  • High-pressure batch reactor

  • Celite® for filtration

  • GC-MS for analysis

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry.

  • Loading: Add 4-isopropylphenol and a solvent like ethanol to the reactor vessel. The substrate concentration is typically 10-20% w/v.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney Ni slurry. The catalyst loading is typically 5-10% by weight relative to the substrate. CAUTION: Raney Ni is pyrophoric if allowed to dry. Always handle as a wet slurry. [8]

  • Sealing and Purging: Seal the reactor and purge thoroughly with nitrogen (3 cycles), followed by hydrogen (3 cycles) to remove all air.[5]

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-4 MPa).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-160°C).[1][5]

    • Monitor the reaction by observing the pressure drop as hydrogen is consumed. Maintain pressure by re-pressurizing as needed.

  • Shutdown and Workup:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen to a safe location.

    • Purge the system three times with nitrogen.[18]

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst. Crucially, never allow the filter cake to dry. Keep it wet with solvent or water at all times. [19][20]

    • Immediately transfer the wet catalyst cake to a dedicated waste container filled with water for disposal.

  • Analysis: The filtrate contains the product. Analyze a sample via GC-MS. The product can be isolated by removing the solvent under reduced pressure.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_shutdown Shutdown & Workup A 1. Inspect & Clean Reactor B 2. Load Reactant & Catalyst A->B C 3. Seal Reactor B->C D 4. Leak Test with N₂ C->D E 5. Purge O₂ with N₂ D->E F 6. Introduce H₂ E->F G 7. Set Temp & Pressure F->G H 8. Start Stirring G->H I 9. Monitor H₂ Uptake H->I J 10. Cool Reactor I->J K 11. Vent Excess H₂ J->K L 12. Purge with N₂ K->L M 13. Open & Recover Product L->M N 14. Safely Filter & Quench Catalyst M->N O 15. Analyze Product N->O

Sources

Ruthenium on carbon catalyst for 4-isopropylphenol hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Ruthenium on Carbon Catalyst for the Hydrogenation of 4-Isopropylphenol

Introduction: Synthesis of 4-Isopropylcyclohexanol

The catalytic hydrogenation of phenolic compounds is a cornerstone of industrial chemical synthesis, enabling the conversion of aromatic feedstocks into valuable alicyclic molecules. One such critical transformation is the hydrogenation of 4-isopropylphenol to produce this compound.[1] This product, a mixture of cis and trans stereoisomers, is a highly sought-after intermediate in various sectors.[2] It is prized in the fragrance industry for its distinct rose and clove-like scent and serves as a versatile precursor for synthesizing other organic compounds, including potential therapeutics.[1][3]

Among the various catalytic systems developed for this process, heterogeneous catalysts are preferred for their ease of separation and recyclability. Ruthenium on activated carbon (Ru/C) has emerged as a particularly effective catalyst for the hydrogenation of phenols.[4][5] It demonstrates high activity under relatively mild conditions, excellent selectivity towards the desired cyclohexanol product, and robust stability, making it an ideal choice for both laboratory-scale research and industrial production.[4][6]

This document provides a comprehensive guide for researchers, chemists, and process development professionals on the use of 5% Ru/C for the selective hydrogenation of 4-isopropylphenol. It details the underlying reaction mechanism, a step-by-step experimental protocol, key process parameters, and essential safety procedures.

Reaction Mechanism and Stereoselectivity

The hydrogenation of 4-isopropylphenol over a Ru/C catalyst involves the reduction of the aromatic ring to a cyclohexane ring. The process begins with the dissociative chemisorption of molecular hydrogen onto the active ruthenium metal sites, generating reactive atomic hydrogen species on the catalyst surface.

Simultaneously, the 4-isopropylphenol molecule adsorbs onto the catalyst surface. The precise orientation of the aromatic ring relative to the surface influences the subsequent steps. The reaction proceeds through a series of stepwise hydrogen additions to the aromatic ring. This process typically involves the formation of a cyclohexanone intermediate, which is rapidly hydrogenated to the final cyclohexanol product under the reaction conditions.[7]

G cluster_catalyst Catalyst Surface A 4-Isopropylphenol C Ru/C Catalyst A->C Adsorption B H₂ (Hydrogen Gas) B->C Dissociative Adsorption D Adsorbed H atoms on Ru sites C->D E cis-4-Isopropylcyclohexanol D->E Stepwise Hydrogenation F trans-4-Isopropylcyclohexanol D->F Stepwise Hydrogenation

Figure 1: Simplified reaction pathway for 4-isopropylphenol hydrogenation.

A critical aspect of this reaction is the stereoselectivity, which dictates the ratio of cis to trans isomers in the final product. This ratio is influenced by factors such as the catalyst type, solvent, and reaction conditions. While palladium catalysts often favor the formation of trans isomers, rhodium and ruthenium catalysts can be tuned to produce different isomeric distributions.[8] The specific interaction between the substrate and the ruthenium surface dictates the stereochemical outcome of the hydrogen addition.

Experimental Protocol

This protocol provides a reliable method for the hydrogenation of 4-isopropylphenol using a standard high-pressure laboratory autoclave.

Materials and Equipment
Material CAS Number Suggested Purity Supplier Notes
4-Isopropylphenol99-89-8>98%Also known as p-Cumenol.[9]
5% Ruthenium on Carbon (Ru/C)7440-18-8N/ATypically supplied with ~50% water content for safety.[10][11]
Isopropanol (Solvent)67-63-0Anhydrous, >99.5%Other solvents like ethanol or THF can also be used.[6]
Hydrogen Gas (H₂)1333-74-0High Purity, >99.99%
Nitrogen Gas (N₂)7727-37-9High Purity, >99.9%For inert gas purging.

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, and thermocouple.

  • Heating mantle with temperature controller.

  • Glass liner for the reactor.

  • Standard laboratory glassware.

  • Filtration apparatus (e.g., Büchner funnel or syringe filter).

  • Rotary evaporator.

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) for analysis.

Step-by-Step Hydrogenation Procedure
Figure 2: Experimental workflow for the hydrogenation process.
  • Reactor Charging: In a glass liner, weigh 10.0 g of 4-isopropylphenol. Add 0.3 g of 5% Ru/C catalyst (3 wt% loading). Add 100 mL of isopropanol as the solvent.

  • Assembly: Place the charged glass liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Inert Gas Purge: Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least three times to remove all oxygen from the system.

  • Hydrogen Purge: Following the nitrogen purge, repeat the purge cycle three times with hydrogen gas to ensure an inert, hydrogen-rich atmosphere.[6]

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3.0 MPa). Begin stirring at a high rate (e.g., 1000-1200 rpm) to ensure good catalyst suspension.[12] Heat the reactor to the target temperature (e.g., 85-100°C).[6]

  • Reaction Monitoring: The reaction is exothermic. Monitor the reactor temperature and pressure. The reaction is complete when hydrogen uptake ceases, indicated by a stable pressure reading. This can take several hours depending on the specific conditions.

  • Shutdown and Recovery: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Crucially, vent the excess hydrogen in a well-ventilated fume hood.

  • Catalyst Separation: Open the reactor, remove the glass liner, and filter the reaction mixture to separate the Ru/C catalyst. The catalyst can often be recycled for subsequent runs.

  • Product Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound product.

Process Optimization and Data Analysis

The efficiency and selectivity of the hydrogenation are highly dependent on several key parameters. Optimization is often required to achieve the desired outcome for a specific application.

Key Reaction Parameters
Parameter Typical Range Effect and Scientific Rationale
Temperature 50 - 150 °C[6]Increasing temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions like hydrodeoxygenation or cracking, reducing selectivity.[13]
H₂ Pressure 1.0 - 5.0 MPa[6]Higher hydrogen pressure increases the concentration of dissolved hydrogen, which typically accelerates the reaction rate.[12]
Catalyst Loading 0.5 - 5.0 wt% (relative to substrate)A higher catalyst loading reduces the reaction time but increases cost. The relationship is not always linear due to potential mass transfer limitations.[12]
Solvent Isopropanol, Ethanol, THF[6]The solvent helps to dissolve the reactant and manage heat transfer. The choice of solvent can influence catalyst activity and selectivity.[7] In some cases, using an alcohol as a solvent can lead to undesired side reactions like ethylation if conditions are not optimized.[14]
Agitation Speed 800 - 1200 rpmSufficient agitation is critical to suspend the catalyst particles and overcome gas-liquid and liquid-solid mass transfer limitations, ensuring the intrinsic reaction kinetics are not masked.[12]
Analytical Methods

The progress of the reaction and the purity of the product should be monitored by Gas Chromatography (GC).

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-1 or HP-5) suitable for separating the reactant and product isomers.

  • Calculations:

    • Conversion (%) : [(Initial moles of 4-isopropylphenol - Final moles of 4-isopropylphenol) / Initial moles of 4-isopropylphenol] * 100

    • Selectivity (%) : [Moles of this compound formed / Moles of 4-isopropylphenol reacted] * 100

Product identity and isomeric ratio can be definitively confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Safety Precautions

Adherence to strict safety protocols is mandatory when performing this procedure.

  • Ruthenium on Carbon (Ru/C) Catalyst: The catalyst, particularly when dry, is a flammable solid and can be pyrophoric (ignite spontaneously in air).[11][15] Always handle it in a well-ventilated area, away from ignition sources.[16] It is typically supplied wet with ~50% water; do not allow it to dry out unless intentionally activating it under controlled conditions.[10]

  • Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air over a wide concentration range.[17] All equipment must be properly grounded to prevent static discharge.[16] Use spark-proof tools and ensure the reaction is conducted in a dedicated, well-ventilated area or a certified fume hood.

  • High-Pressure Operations: High-pressure autoclaves are hazardous. Personnel must be thoroughly trained in their operation. Never exceed the manufacturer's specified pressure and temperature limits. Regularly inspect all fittings, valves, and safety features like rupture discs.

  • Chemical Hazards: 4-Isopropylphenol is corrosive and can cause skin irritation.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

References

  • SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts.
  • Royal Society of Chemistry. (n.d.). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry.
  • Smolecule. (2023, August 15). Buy this compound | 4621-04-9.
  • ResearchGate. (n.d.). Effect of ruthenium loading in phenol hydrogenation to cyclohexanone.
  • American Chemical Society. (2025, September 29). Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts.
  • Thermo Fisher Scientific. (n.d.). Ruthenium on carbon, ca. 50% moisture - SAFETY DATA SHEET.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ruthenium on carbon 5% ruthenium, ca. 50% moisture.
  • DigitalCommons@UMaine. (n.d.). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst.
  • Purdue University Department of Physics. (2013, January 1). RUTHENIUM (-98).
  • MDPI. (2022, September 4). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions.
  • ResearchGate. (n.d.). Study on the catalytic performance of phenol hydrogenation into cyclohexanol over Ru@N-CS catalyst.
  • MDPI. (2020, January 10). Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)Cyclohexyl Acetate).
  • Guidechem. (n.d.). 15890-36-5 this compound C9H18O, Formula,NMR,Boiling Point,Density,Flash Point.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ruthenium, 5% on activated carbon powder, reduced.
  • Atlantis Press. (n.d.). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol.
  • Perfumer & Flavorist. (n.d.). Ru Supported Catalysts Testing in the Preparation of p-Isopropylcyclohexylmethanol.
  • ResearchGate. (n.d.). Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives.
  • MDPI. (n.d.). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • Google Patents. (n.d.). CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation.
  • PubMed. (2018, September 18). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS.
  • Sigma-Aldrich. (2017, January 23). Safety Data Sheet.
  • PMC. (n.d.). Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation.
  • Royal Society of Chemistry. (n.d.). Highly selective conversion of phenol to cyclohexanol over Ru/Nb2O5-nC18PA catalysts with increased acidity in a biphasic system under mild conditions. Green Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 4621-04-9.
  • OSTI.gov. (n.d.). Size and Structure Effects of Carbon-Supported Ruthenium Nanoparticles on Waste Polypropylene Hydrogenolysis Activity, Selectivity.
  • RSC Publishing. (n.d.). CO2 hydrogenation on ruthenium: comparative study of catalyst supports.
  • PubChem. (n.d.). 4-Isopropylphenol | C9H12O | CID 7465.
  • ResearchGate. (n.d.). Preparation of Ru/C catalysts for hydrogenation of bisphenol A.
  • MDPI. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.

Sources

Application Notes & Protocols: 4-Isopropylcyclohexanol as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Isopropylcyclohexanol, a secondary alcohol characterized by a cyclohexane ring substituted with an isopropyl group, is a pivotal precursor in multi-step organic synthesis.[1] Its utility extends beyond its application in the fragrance industry, serving as a critical starting material for key intermediates in the pharmaceutical and agrochemical sectors.[2] This document provides an in-depth exploration of this compound's synthetic applications, focusing on its transformation into high-value downstream products. We present detailed, field-proven protocols for its oxidation to 4-isopropylcyclohexanone and its esterification, explaining the chemical rationale behind procedural choices to ensure reproducibility and high yield. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage this versatile synthon in their synthetic strategies.

Introduction: Properties and Potential of this compound

This compound (CAS: 4621-04-9) is a colorless organic compound with the molecular formula C₉H₁₈O.[3][4] It exists as a mixture of cis and trans stereoisomers, which can influence the stereochemistry of subsequent reactions. The compound's physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O[3][5]
Molecular Weight 142.24 g/mol [3][5]
Appearance Colorless to pale yellow liquid[1]
CAS Number 4621-04-9 (mixture)[3][5]
Boiling Point ~203.1 °C[3]
Melting Point ~36.9 °C[3]
Odor Profile Pleasant scent, reminiscent of rose and clove[3][6]

While its pleasant aroma makes it suitable for fragrances, its primary value in industrial and pharmaceutical synthesis lies in the reactivity of its secondary alcohol functional group. This hydroxyl group provides a synthetic handle for two principal transformations: oxidation to a ketone and esterification.

Core Application: Oxidation to 4-Isopropylcyclohexanone

The most significant application of this compound is its role as a direct precursor to 4-isopropylcyclohexanone (CAS: 5432-85-9). This ketone is a crucial building block for a wide array of more complex molecules.[2]

Synthetic Importance of 4-Isopropylcyclohexanone:

  • Pharmaceutical Intermediate: It is used to prepare 4-isopropylcyclohexanone oxime, an essential intermediate for synthesizing dihydroindol-2-ones. These compounds are investigated as ligands for the nociceptin receptor, a target in pain management research.[3][7]

  • Metabolic Disease Research: The ketone is a starting material for beta-alanine derivatives that function as glucagon receptor antagonists, which have potential applications in treating type 2 diabetes.[3][7]

  • Agrochemicals: It serves as an intermediate in the synthesis of various agrochemicals designed for crop protection and yield enhancement.[2]

The oxidation of the secondary alcohol to a ketone is a fundamental transformation in organic chemistry. The choice of oxidant is critical and is often dictated by factors such as cost, safety, yield, and environmental impact.

Protocol 1: Synthesis of 4-Isopropylcyclohexanone via Catalytic Oxidation

This protocol details a modern, greener approach to oxidation that avoids the use of stoichiometric heavy-metal oxidants like chromates. This method utilizes an oxygen-containing gas as the primary oxidant in the presence of a catalyst, offering high selectivity and yield with water as the main byproduct.[8]

Workflow Diagram: Catalytic Oxidation

G A Reactant Loading This compound Organic Solvent (e.g., Toluene) B Catalyst Addition (e.g., Supported Ru, Pd, or Cu catalyst) A->B Step 1 C Reaction Setup Introduce Oxygen/Air Flow Heat to 80-120°C B->C Step 2 D Reaction Monitoring (TLC or GC) C->D Step 3 (2-8 hours) E Workup 1. Filter to remove catalyst 2. Solvent Evaporation D->E Upon Completion F Purification (Vacuum Distillation) E->F Step 4 G Product 4-Isopropylcyclohexanone F->G Final Product G A This compound (Precursor) B Oxidation (See Protocol 1) A->B C 4-Isopropylcyclohexanone (Key Intermediate) B->C D Oximation (NH₂OH·HCl, Base) C->D E 4-Isopropylcyclohexanone Oxime D->E F Beckmann Rearrangement & Further Cyclization Steps E->F G Dihydroindol-2-one Scaffold (Pharmaceutical Target) F->G G A Reactant Loading This compound Carboxylic Acid (e.g., Acetic Acid) B Catalyst Addition Conc. H₂SO₄ (catalytic amount) A->B Step 1 C Reaction Heat under Reflux B->C Step 2 (1-3 hours) D Workup: Quenching & Neutralization 1. Cool mixture 2. Add NaHCO₃(aq) solution C->D Step 3 E Workup: Extraction Extract with organic solvent (e.g., Diethyl Ether) Wash organic layer with brine D->E Step 4 F Drying & Purification Dry over Na₂SO₄ Filter and distill E->F Step 5 G Product 4-Isopropylcyclohexyl Ester F->G Final Product

Sources

Synthesis of 4-Isopropylcyclohexanone Oxime from 4-Isopropylcyclohexanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the two-step synthesis of 4-isopropylcyclohexanone oxime, a valuable intermediate in organic synthesis. The protocol begins with the oxidation of 4-isopropylcyclohexanol to 4-isopropylcyclohexanone using Jones reagent, followed by the oximation of the resulting ketone with hydroxylamine. This guide offers a detailed theoretical background, step-by-step experimental protocols, safety precautions, and methods for characterization, designed to ensure scientific integrity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction

4-Isopropylcyclohexanone oxime is a key building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structural features, particularly the oxime functional group, allow for further chemical transformations, such as the Beckmann rearrangement to produce lactams, which are precursors to polyamides like Nylon 6.[1] The synthesis commences from the readily available starting material, this compound, and proceeds through a robust two-step sequence involving oxidation and oximation. This application note provides a detailed and scientifically grounded protocol for this synthesis, emphasizing the rationale behind procedural choices and adherence to safety standards.

Theoretical Framework

The conversion of this compound to 4-isopropylcyclohexanone oxime is a sequential process involving two distinct chemical transformations:

  • Jones Oxidation: The first step is the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 4-isopropylcyclohexanone. Jones reagent, a solution of chromium trioxide in aqueous sulfuric acid and acetone, is a powerful oxidizing agent for this purpose.[2][3][4] The mechanism involves the formation of a chromate ester from the alcohol and chromic acid (formed in situ).[2][5] A subsequent base-assisted elimination reaction yields the ketone and a reduced chromium species.[2] The reaction progress is often visually indicated by a color change from the orange-red of Cr(VI) to the green of Cr(III).[2]

  • Oximation: The second step is the reaction of the synthesized 4-isopropylcyclohexanone with hydroxylamine to form the oxime.[6][7] This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.[8][9] The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[9][10] A subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of an oxime.[8][9] The reaction is typically carried out in a weakly acidic or basic medium to facilitate both the nucleophilic attack and the dehydration step.[6][11]

Experimental Protocols

PART 1: Oxidation of this compound to 4-Isopropylcyclohexanone

Materials and Reagents:

Reagent/MaterialFormulaM.W.QuantitySupplier/Purity
This compoundC₉H₁₈O142.24 g/mol 10.0 g (70.3 mmol)Sigma-Aldrich, 97%
Chromium TrioxideCrO₃99.99 g/mol 7.03 g (70.3 mmol)Sigma-Aldrich, 99.9%
Sulfuric Acid (conc.)H₂SO₄98.08 g/mol 6.1 mL (112.5 mmol)Fisher Scientific, 98%
AcetoneC₃H₆O58.08 g/mol 100 mLVWR, ACS Grade
Diethyl Ether(C₂H₅)₂O74.12 g/mol 200 mLFisher Scientific, ACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol ~10 gSigma-Aldrich, ≥99%
Isopropyl AlcoholC₃H₈O60.10 g/mol ~10 mLFisher Scientific, ACS Grade

Safety Precautions:

  • Chromium trioxide and Jones reagent are highly corrosive, toxic, and carcinogenic. [12][13] All manipulations must be performed in a certified chemical fume hood.[13]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (consult glove manufacturer's compatibility chart).[12][14][15]

  • Avoid inhalation of dust or vapors.[15]

  • Have an appropriate quenching agent (isopropyl alcohol) and spill kit readily available.

Step-by-Step Procedure:

  • Preparation of Jones Reagent: In a beaker immersed in an ice-water bath, cautiously and slowly add 6.1 mL of concentrated sulfuric acid to 25 mL of deionized water with stirring. Once the solution has cooled, slowly add 7.03 g of chromium trioxide in small portions with continuous stirring until it is fully dissolved. The resulting solution is the Jones reagent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 75 mL of acetone. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • Oxidation Reaction: While vigorously stirring the acetone solution, add the prepared Jones reagent dropwise using an addition funnel. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. A color change from orange-red to green should be observed as the reaction proceeds.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice-water bath and quench the excess Jones reagent by the dropwise addition of isopropyl alcohol until the orange color disappears and a persistent green color remains.[2][13]

  • Work-up and Extraction: Add 100 mL of deionized water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent by rotary evaporation. The crude 4-isopropylcyclohexanone can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[16][17]

PART 2: Synthesis of 4-Isopropylcyclohexanone Oxime

Materials and Reagents:

Reagent/MaterialFormulaM.W.QuantitySupplier/Purity
4-IsopropylcyclohexanoneC₉H₁₆O140.22 g/mol 7.0 g (49.9 mmol)From Part 1
Hydroxylamine HydrochlorideNH₂OH·HCl69.49 g/mol 4.17 g (59.9 mmol)Sigma-Aldrich, 99%
Sodium Acetate TrihydrateCH₃COONa·3H₂O136.08 g/mol 8.15 g (59.9 mmol)Fisher Scientific, ACS Grade
EthanolC₂H₅OH46.07 g/mol 50 mLVWR, 95%
Deionized WaterH₂O18.02 g/mol 50 mL---

Safety Precautions:

  • Hydroxylamine hydrochloride is a potential skin and respiratory irritant. Handle with appropriate PPE in a well-ventilated area.

  • Standard laboratory safety practices should be followed.

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve 4.17 g of hydroxylamine hydrochloride and 8.15 g of sodium acetate trihydrate in 50 mL of deionized water. This in-situ generation of hydroxylamine is a common practice.[18]

  • Reaction Setup: To the hydroxylamine solution, add a solution of 7.0 g of 4-isopropylcyclohexanone dissolved in 50 mL of ethanol.

  • Oximation Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 2 hours. The formation of the oxime can be monitored by TLC.

  • Crystallization and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice-water bath to induce crystallization of the product. If crystallization does not occur, reducing the volume of the solvent by gentle heating and subsequent cooling may be necessary.[18]

  • Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any inorganic salts.

  • Purification and Drying: The crude 4-isopropylcyclohexanone oxime can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[18] Dry the purified crystals in a desiccator or under vacuum to obtain a white solid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties of Intermediate and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
4-IsopropylcyclohexanoneC₉H₁₆O140.22Colorless to pale yellow liquid195-196 @ 760 mmHg[16]
4-Isopropylcyclohexanone OximeC₉H₁₇NO155.24White crystalline solidNot readily available

Table 2: Spectroscopic Data for Product Characterization

CompoundTechniqueKey Signals/Absorptions
4-IsopropylcyclohexanoneIR (neat)~1715 cm⁻¹ (C=O stretch)[19]
¹H NMR (CDCl₃)δ ~0.9 (d, 6H, -CH(CH₃)₂), δ ~1.2-2.4 (m, 9H, cyclohexyl protons)
¹³C NMR (CDCl₃)δ ~212 (C=O), signals corresponding to isopropyl and cyclohexyl carbons[20]
4-Isopropylcyclohexanone OximeIR (KBr)~3250 cm⁻¹ (broad, O-H stretch), ~1670 cm⁻¹ (C=N stretch), ~940 cm⁻¹ (N-O stretch)[21]
¹H NMR (CDCl₃)Disappearance of the ketone C=O signal in ¹³C NMR and appearance of a C=N signal (~160 ppm). Appearance of a broad singlet for the oxime -OH proton in ¹H NMR.

Visualizations

Reaction Scheme

Synthesis cluster_step1 Step 1: Jones Oxidation cluster_step2 Step 2: Oximation This compound This compound 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone This compound->4-Isopropylcyclohexanone  Jones Reagent (CrO₃, H₂SO₄, Acetone) 4-Isopropylcyclohexanone_Oxime 4-Isopropylcyclohexanone Oxime 4-Isopropylcyclohexanone->4-Isopropylcyclohexanone_Oxime  NH₂OH·HCl (Sodium Acetate, Ethanol/H₂O)

Caption: Overall synthesis pathway from alcohol to oxime.

Experimental Workflow

Workflow cluster_oxidation Oxidation Stage cluster_oximation Oximation Stage A Dissolve this compound in Acetone C Add Jones Reagent Dropwise at 0-5 °C A->C B Prepare Jones Reagent B->C D Stir at Room Temperature C->D E Quench with Isopropyl Alcohol D->E F Work-up and Extraction E->F G Purify by Vacuum Distillation F->G H Dissolve 4-Isopropylcyclohexanone in Ethanol G->H Intermediate Product J Combine Solutions and Reflux H->J I Prepare Hydroxylamine Solution I->J K Cool to Crystallize J->K L Filter and Wash Crystals K->L M Recrystallize and Dry L->M Final Product Final Product M->Final Product

Caption: Step-by-step experimental workflow diagram.

References

  • Jones Oxidation - Chemistry Steps. Chemistry Steps. [Link]
  • Beckmann Rearrangement - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. ADI CHEMISTRY. [Link]
  • Jonesreagent-65272-27-0.docx - UGA research. University of Georgia Research. [Link]
  • Oxime formation - Química Organica.org. Química Organica.org. [Link]
  • Jones Oxidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog - Imperial College London. [Link]
  • SOP: Jones Oxidation for Triptycene-9-Carboxaldehyde. King Group - University of Georgia. [Link]
  • Oximes - BYJU'S. BYJU'S. [Link]
  • Jones Reagent Oxidation Mechanism | PDF | Art | Science & Mathem
  • Chromic Acid (Jones Reagent).pdf - Harper College. Harper College. [Link]
  • Formation of an Oxime
  • SIGMA-ALDRICH - Durham Tech. Durham Technical Community College. [Link]
  • Submitted by Francis Loiseau and André M. Beauchemin - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • 4-isopropyl cyclohexanone, 5432-85-9 - The Good Scents Company. The Good Scents Company. [Link]
  • Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism - Academic Research Publishing Group. Academic Research Publishing Group. [Link]
  • Cyclohexanone Oxime: Organic Synthesis - YouTube. YouTube. [Link]
  • Chemical Properties of 4-Isopropylcyclohexanone (CAS 5432-85-9) - Cheméo. Cheméo. [Link]
  • Cyclohexanone oxime - Wikipedia. Wikipedia. [Link]
  • 4-Isopropylcyclohexanone - NIST WebBook. NIST. [Link]
  • 4-Isopropylcyclohexanone - NIST WebBook. NIST. [Link]
  • 4-Isopropylcyclohexanone - NIST WebBook. NIST. [Link]
  • 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem.
  • US7091381B2 - Process for preparation of cyclohexanone oxime - Google Patents.
  • 4-Isopropylcyclohexanone - NIST WebBook. NIST. [Link]
  • Oxidation of Cyclohexane, Cyclohexanone, and Cyclohexanol to Adipic Acid by a Non-HNO 3 Route over Co/Mn Cluster Complexes - ResearchGate.
  • Integrated process for cyclohexanone oxime production - European Patent Office - EP 0690045 A1.
  • Synthonix, Inc > Synthons > cis-4-Isopropylcyclohexanol - [K85400]. Synthonix, Inc. [Link]
  • This compound | C9H18O | CID 20739 - PubChem.

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The Strategic Use of 4-Isopropylcyclohexanol in the Asymmetric Synthesis of β-Alanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Optically pure β-amino acids are crucial building blocks in modern drug development, forming the backbone of numerous therapeutic agents, including peptidomimetics and bioactive natural products.[1] This guide provides a comprehensive overview and detailed protocols for a proposed synthetic strategy utilizing 4-isopropylcyclohexanol as an effective chiral auxiliary for the asymmetric synthesis of β-alanine derivatives. We will explore the mechanistic rationale behind using this auxiliary, provide step-by-step experimental procedures, and discuss methods for validating the stereochemical outcome. This document is intended for researchers, chemists, and drug development professionals seeking to construct chiral β-amino acid scaffolds with high enantiomeric purity.

Introduction: The Imperative for Chiral β-Amino Acids

β-Alanine and its derivatives are not only naturally occurring amino acids but also serve as pivotal precursors in the synthesis of pharmaceuticals like pamidronate and balsalazide.[2][3] Their unique structure, with the amino group at the β-position, imparts increased metabolic stability to peptides, making them highly valuable in drug design.[1] While numerous methods exist for synthesizing β-alanine, achieving high enantiomeric purity for its substituted derivatives remains a significant challenge that often requires advanced synthetic strategies.[3][4][5]

Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is paramount. One of the most robust and reliable methods in this field is the use of chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily attached to a starting material to control the stereochemical outcome of a reaction, after which it is removed and can often be recovered.[6][7][8]

This guide focuses on the application of this compound, a readily available and structurally rigid alcohol, as a chiral auxiliary.[9][10] Drawing upon the proven success of other cyclohexyl-based auxiliaries in controlling diastereoselectivity, we propose a logical and robust pathway for its use in synthesizing chiral β-alanine derivatives.[11] The bulky and well-defined three-dimensional structure of the 4-isopropylcyclohexyl group is ideal for shielding one face of a prochiral substrate, thereby directing incoming reagents to the opposite face with high precision.

The Overall Synthetic Strategy

The proposed methodology is centered on a three-stage process that leverages the this compound auxiliary to control the stereochemistry of a key bond-forming reaction.

  • Adduct Formation: The chiral auxiliary, (1R,4R)-4-isopropylcyclohexanol, is chemically bonded to a prochiral acrylic acid derivative to form a chiral Michael acceptor.

  • Diastereoselective Conjugate Addition: A nitrogen-containing nucleophile is added to the α,β-unsaturated system. The steric bulk of the auxiliary directs this addition to one face of the double bond, creating a new stereocenter with a specific configuration.

  • Auxiliary Cleavage: The desired β-alanine derivative is cleaved from the auxiliary, which can then be recovered and recycled.

This workflow provides a reliable and scalable route to enantiomerically enriched β-alanine derivatives.

G cluster_0 Stage 1: Adduct Formation cluster_1 Stage 2: Key Stereochemical Step cluster_2 Stage 3: Product Liberation Prochiral Acryloyl Chloride Adduct Chiral Michael Acceptor Prochiral->Adduct Esterification Auxiliary (1R,4R)-4-Isopropylcyclohexanol Auxiliary->Adduct Intermediate Diastereomerically Enriched Intermediate Adduct->Intermediate Conjugate Addition (-78 °C) Nucleophile Nitrogen Nucleophile (e.g., Li-Amide) Nucleophile->Intermediate Product Enantiopure β-Alanine Derivative Intermediate->Product Auxiliary Cleavage (e.g., Saponification) RecoveredAux Recovered Auxiliary Intermediate->RecoveredAux Cleavage

Sources

Application Notes and Protocols for 4-Isopropylcyclohexanol as a TRP Channel Modulator

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Modulator for Polymodal Sensory Channels

Transient Receptor Potential (TRP) channels are a superfamily of ion channels that act as sophisticated cellular sensors for a vast array of physical and chemical stimuli.[1][2] Their ability to detect temperature, pressure, pH, and various chemical ligands places them at the forefront of sensory transduction and signaling.[3][4] Within this family, channels like TRPV1 (the capsaicin receptor), TRPA1, and TRPM8 are key players in nociception (pain sensation) and thermosensation, making them prime targets for the development of new analgesic drugs.[5][6]

This document introduces 4-Isopropylcyclohexanol (4-iPr-CyH-OH), a menthol analogue that has emerged as a potent, multi-target modulator of several TRP channels.[7] Research has demonstrated its inhibitory effects on TRPV1, TRPA1, TRPM8, and TRPV4.[5] This broad-spectrum activity, coupled with its unique mechanism of action, positions 4-iPr-CyH-OH as a valuable chemical tool for studying TRP channel physiology and a promising scaffold for developing novel analgesics.[7]

Unlike classic channel blockers that physically occlude the ion pore, this compound appears to function primarily by altering the channel's gating kinetics.[5] Specifically, single-channel analysis has revealed that it reduces the open-time of TRPV1 and TRPA1 channels without affecting their unitary conductance.[5] This suggests a more nuanced interaction with the channel's conformational state. These application notes provide a comprehensive guide, from foundational in vitro characterization to in vivo validation, for researchers investigating the properties and potential of this compound.

Mechanism of Action: Allosteric Gating Modulation

The primary mechanism through which this compound exerts its inhibitory effects is by modulating the gating machinery of target TRP channels. Gating refers to the conformational changes a channel undergoes to transition between open and closed states.

  • TRPV1 & TRPA1 Inhibition : For TRPV1 and TRPA1, 4-iPr-CyH-OH reduces the probability of the channel being in an open state when stimulated by an agonist (e.g., capsaicin for TRPV1, AITC for TRPA1).[5] It achieves this by decreasing the duration of channel opening events (open-time).[5] This mode of action is characteristic of an allosteric modulator, which binds to a site distinct from the agonist binding site or the pore to influence channel function.

  • Multi-Target Profile : The compound also inhibits TRPM8 (the primary cold and menthol sensor) and TRPV4.[5][7] This multi-target profile is significant, as multiple TRP channels are often implicated in complex physiological processes like chronic pain and inflammation.[3]

Below is a conceptual diagram illustrating the proposed mechanism of action.

TRP_Modulation TRP_Channel_Closed TRP_Channel_Open TRP_Channel_Inhibited Ca_ion Ca²⁺ TRP_Channel_Open->Ca_ion Influx Agonist Agonist (e.g., Capsaicin) Agonist->TRP_Channel_Open Activates Agonist->TRP_Channel_Inhibited Modulator 4-Isopropyl- cyclohexanol Modulator->TRP_Channel_Inhibited Modulates Gating

Caption: Mechanism of this compound as a TRP channel gating modulator.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound on various TRP channels. This data is derived from studies using heterologous expression systems and electrophysiological recordings.

Target ChannelSpeciesAssay TypeAgonist UsedIC₅₀ (µM)Reference
TRPV1 MouseWhole-Cell Patch Clamp1 µM Capsaicin~300[5]
TRPA1 MouseWhole-Cell Patch Clamp300 µM AITC~100[5]
TRPM8 MouseCalcium Imaging300 µM Menthol~100[5]
TRPV4 MouseCalcium Imaging1 µM GSK1016790A~300[5]

Note: IC₅₀ values can vary depending on the specific assay conditions, agonist concentration, and expression system used. The values presented here should be considered as a guide.

Experimental Protocols

This section provides detailed, step-by-step protocols for characterizing the modulatory effects of this compound on TRP channels.

Protocol 1: In Vitro Screening via Fluorescence-Based Calcium Imaging

This high-throughput-compatible assay provides a robust method for initial screening and characterization of 4-iPr-CyH-OH's effect on TRP channel activity by measuring agonist-induced intracellular calcium influx.[8]

Causality and Rationale:

  • Heterologous Expression: Using a cell line like HEK293, which has low endogenous TRP channel expression, ensures that the observed calcium signal is directly attributable to the specific transfected TRP channel.[9]

  • Fluo-4 AM Dye: This dye is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases, trapping the fluorescent calcium indicator Fluo-4 inside the cell.[10] Upon binding to Ca²⁺, its fluorescence intensity increases significantly, providing a sensitive measure of intracellular calcium concentration changes.[8][11]

  • Assay Paradigm: The protocol is designed to first measure the direct effect of 4-iPr-CyH-OH (potential agonist activity) and then its ability to inhibit a subsequent response to a known agonist (antagonist/inhibitory activity).[12]

Calcium_Imaging_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution cluster_analysis Data Analysis s1 Seed HEK293 cells onto a 96-well black-walled, clear-bottom plate s2 Transfect cells with plasmid DNA encoding the target TRP channel (e.g., hTRPV1) s1->s2 s3 Wash cells and load with Fluo-4 AM calcium indicator dye s4 Acquire baseline fluorescence reading in a microplate reader s3->s4 s5 Add this compound (or vehicle control) and monitor fluorescence s4->s5 s6 Add TRP channel agonist (e.g., Capsaicin for TRPV1) s5->s6 s7 Record peak fluorescence response s6->s7 s8 Calculate the change in fluorescence (ΔF/F₀) s7->s8 s9 Generate dose-response curves and calculate IC₅₀ value s8->s9

Caption: Workflow for the fluorescence-based calcium imaging assay.

Materials:

  • HEK293 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Plasmid DNA for the TRP channel of interest (e.g., hTRPV1)

  • Transfection reagent

  • 96-well black-walled, clear-bottom plates

  • This compound (stock solution in DMSO)

  • TRP channel agonist (e.g., Capsaicin for TRPV1, AITC for TRPA1)

  • Fluo-4 AM (stock solution in DMSO)

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Fluorescence microplate reader with liquid handling capabilities

Procedure:

  • Cell Plating (Day 1): Seed HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Transfection (Day 1): After 4-6 hours, transfect the cells with the target TRP channel plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent.

  • Dye Loading (Day 2): a. Aspirate the culture medium. b. Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and an equal concentration of Pluronic F-127 in Assay Buffer. c. Add the loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Addition and Fluorescence Reading: a. Place the plate in a fluorescence microplate reader (e.g., FLIPR or similar) set to excite at ~490 nm and read emission at ~525 nm.[9] b. Establish a stable baseline fluorescence reading for ~1-2 minutes. c. Perform the first injection: Add varying concentrations of this compound (or vehicle control, DMSO) to the wells. Monitor for any change in fluorescence to assess for agonist activity. d. After a 5-10 minute incubation period, perform the second injection: Add a known concentration of the target agonist (e.g., an EC₈₀ concentration of capsaicin) to all wells. e. Record the peak fluorescence intensity following agonist addition.

  • Data Analysis: a. Normalize the fluorescence data by calculating the change in fluorescence over baseline (ΔF/F₀). b. The inhibitory effect is calculated as a percentage of the response seen with the agonist plus vehicle control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Gold-Standard Validation via Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channels, as it allows for the direct measurement of ion currents across the cell membrane.[13] It is essential for confirming the inhibitory action of 4-iPr-CyH-OH and investigating its effects on channel gating properties.[14]

Causality and Rationale:

  • Direct Measurement: Unlike calcium imaging, which measures a downstream consequence of channel opening, patch-clamp directly records the flow of ions, providing precise information about channel activity, including amplitude, activation, and deactivation kinetics.[13]

  • Voltage Clamp: The whole-cell voltage-clamp configuration allows the experimenter to set the membrane potential at a constant value ("clamp" it) and measure the currents that flow at that voltage.[15] This is crucial for isolating the current through the TRP channels and studying how it is affected by the test compound.

  • Solution Control: This technique provides control over both the extracellular and intracellular solutions, allowing for the isolation of specific currents and the study of intracellular modulation pathways.[16]

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis s1 Plate transfected HEK293 cells on glass coverslips s2 Pull borosilicate glass micropipettes (Resistance: 3-5 MΩ) s1->s2 s3 Fill pipette with intracellular solution and mount on headstage s2->s3 s4 Approach a cell and form a high-resistance (>1 GΩ) seal s5 Rupture the membrane patch to achieve whole-cell configuration s4->s5 s6 Clamp voltage (e.g., -60 mV) and apply voltage-step or ramp protocols s5->s6 s7 Perfuse with agonist to elicit a stable baseline current s6->s7 s8 Co-apply agonist + 4-iPr-CyH-OH and record inhibited current s7->s8 s9 Washout with agonist alone to check for recovery s8->s9 s10 Measure current amplitude and calculate percent inhibition s9->s10 s11 Analyze gating kinetics (open/closed times) if performing single-channel recordings s10->s11

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Materials:

  • Transfected cells on glass coverslips (from Protocol 1)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • This compound and agonist stock solutions.

  • Perfusion system.

Procedure:

  • Preparation: Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull a glass pipette to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Under visual control, use the micromanipulator to bring the pipette tip into contact with the membrane of a target cell. Apply gentle negative pressure to form a gigaohm seal (resistance > 1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Recording: a. Clamp the cell's membrane potential, typically at -60 mV. b. Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV, or steps) to measure baseline currents.[17] c. Perfuse the cell with a solution containing the TRP channel agonist to elicit a stable inward or outward current. d. Once a stable agonist-induced current is achieved, co-perfuse with a solution containing both the agonist and the desired concentration of this compound. e. Record the reduction in current amplitude. f. Perform a washout by perfusing again with the agonist-only solution to observe if the current recovers.

  • Data Analysis: a. Measure the peak current amplitude in the presence of the agonist alone and in the presence of the agonist plus 4-iPr-CyH-OH. b. Calculate the percentage of inhibition for each concentration tested. c. Construct a dose-response curve to determine the IC₅₀.

Protocol 3: In Vivo Assessment of Analgesic Activity (Capsaicin Model)

This protocol assesses the potential analgesic effects of 4-iPr-CyH-OH in a chemically-induced nocifensive behavior model in mice, linking the in vitro channel inhibition to a physiological pain response.[5][18]

Causality and Rationale:

  • Capsaicin-Induced Nocifensive Behavior: Injecting capsaicin, a potent TRPV1 agonist, into the paw of a mouse activates nociceptive sensory neurons and elicits a robust and quantifiable pain-like behavior (licking, flinching, lifting the paw).[5]

  • Pre-treatment Paradigm: By systemically or locally administering 4-iPr-CyH-OH before the capsaicin challenge, one can determine if the compound is able to reduce or block the activation of these pain-sensing neurons in a living organism, thereby demonstrating analgesic potential.

Procedure:

  • Acclimation: Acclimate male C57BL/6 mice to the testing environment (e.g., clear plexiglass observation chambers) for at least 30 minutes per day for 2-3 days prior to the experiment.

  • Compound Administration:

    • Divide mice into groups: Vehicle control, 4-iPr-CyH-OH (at various doses).

    • Administer 4-iPr-CyH-OH or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage, or intraplantar injection). The administration time before the challenge depends on the route (e.g., 30 minutes for i.p.).

  • Nociceptive Challenge:

    • After the pre-treatment period, briefly restrain each mouse and inject a low volume (e.g., 20 µL) of capsaicin solution (e.g., 1.0 µg in saline with 1% ethanol/Tween-80) into the plantar surface of the hind paw.

  • Behavioral Observation:

    • Immediately return the mouse to the observation chamber.

    • Record the cumulative time the animal spends licking or flinching the injected paw over a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Compare the mean licking/flinching time between the vehicle-treated group and the groups treated with this compound.

    • Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine if there is a significant reduction in nocifensive behavior.

Troubleshooting and Considerations

  • Solubility: this compound is a lipophilic compound. Ensure it is fully dissolved in the vehicle (e.g., DMSO) for stock solutions and that the final concentration of DMSO in the assay buffer is low (<0.5%) and consistent across all conditions to avoid solvent-induced artifacts.

  • Cell Health: Unhealthy cells in both calcium imaging and patch-clamp experiments will lead to inconsistent results. Ensure proper cell culture techniques and do not use cells that are over-confluent.

  • Electrophysiology Seal Quality: A stable, high-resistance seal is critical for low-noise recordings. If you have trouble forming a giga-seal, check the quality of your cells, the cleanliness of your pipette and solutions, and ensure the rig is free from vibration.

  • In Vivo Behavior: Ensure proper animal handling and acclimation to reduce stress-induced variability in behavioral assays. The experimenter should be blinded to the treatment groups during behavioral scoring to prevent bias.

References

  • High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. (n.d.). NCBI.
  • Talavera, K., & Nilius, B. (n.d.). Electrophysiological Methods for the Study of TRP Channels. NCBI.
  • Oh, S. J., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7, 43132.
  • Oh, S. J., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. PubMed.
  • Ferrer-Montiel, A., & Hucho, T. (Eds.). (2019). TRP Channels: Methods and Protocols. Frederick National Lab for Cancer Research.
  • In Vivo function of TRP channels. (2019). Laboratory of Ion Channel Research - KU Leuven.
  • Minke, B. (n.d.). Insights on TRP Channels from In Vivo Studies in Drosophila. NCBI.
  • Steinritz, D., et al. (n.d.). Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. SpringerLink.
  • Marone, I. M., et al. (2018). Assay of TRPV1 Receptor Signaling. PubMed.
  • Marone, I. M., et al. (2018). Assay of TRPV1 Receptor Signaling. Springer Nature Experiments.
  • Design of the fluorescence-based Ca 2+ assay to screen thermoTRP... (n.d.). ResearchGate.
  • Pabbidi, R. M., & Premkumar, L. S. (n.d.). Methods Used for Studying TRP Channel Functions in Sensory Neurons. NCBI.
  • Al-Samydai, A., et al. (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology.
  • Zholos, A. (n.d.). Studying Endogenous TRP Channels in Visceral and Vascular Smooth Muscles. NCBI.
  • Patch-clamp-protocol-final.pdf. (n.d.).
  • Patch Clamp Electrophysiology: Methods and Protocols. (n.d.). ResearchGate.
  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices.
  • Nilius, B., & Appendino, G. (2013). Herbal Compounds and Toxins Modulating TRP Channels. PMC - PubMed Central - NIH.
  • Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel. (n.d.). ResearchGate.
  • Goral, J., et al. (2011). Synthetic modulators of TRP channel activity. PubMed.

Sources

Application Notes and Protocols: Inhibition of TRPV1 and TRPA1 Channels by 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Nociception through TRP Channel Modulation

Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, are crucial players in the landscape of sensory neuroscience and pain research. These non-selective cation channels are predominantly expressed in nociceptive sensory neurons and act as polymodal integrators of noxious stimuli.[1][2] TRPV1 is famously activated by capsaicin (the pungent compound in chili peppers), noxious heat (>43°C), and acidic conditions, leading to a burning pain sensation.[3][4][5] TRPA1, on the other hand, responds to a wide array of chemical irritants, including allyl isothiocyanate (AITC) from mustard oil, and is implicated in inflammatory and neuropathic pain.[2][6] Given their central role in pain pathways, both TRPV1 and TRPA1 are considered prime targets for the development of novel analgesic agents.[7][8][9]

4-Isopropylcyclohexanol, a monoterpene derivative, has emerged as a promising modulator of these channels.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and study of this compound as an inhibitor of TRPV1 and TRPA1 channels. We will delve into its mechanism of action, provide detailed protocols for its characterization using in vitro functional assays, and offer insights into data analysis and interpretation.

Physicochemical Properties and Handling of this compound

A thorough understanding of the test compound's properties is fundamental to reliable and reproducible experimental outcomes.

PropertyValueReference
Molecular Formula C₉H₁₈O[10]
Molecular Weight 142.24 g/mol [10]
Appearance Colorless liquid[10]
Solubility Soluble in ethanol and oils; sparingly soluble in water.N/A
Storage Store at room temperature in a well-sealed container.N/A
Preparation of Stock Solutions

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is recommended for in vitro cellular assays.

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in 100% DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in the appropriate aqueous buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or channel function (typically ≤ 0.1%).

Mechanism of Action: A Gating Modifier, Not a Pore Blocker

Studies have indicated that this compound inhibits TRPV1 and TRPA1 channels through a mechanism that affects their gating properties rather than by physically occluding the ion-conducting pore. Single-channel analysis has revealed that this compound reduces the open-times of both TRPV1 and TRPA1 channels without altering their unitary amplitude or closed-time.[1] This suggests an allosteric modulation of the channel's conformational changes that lead to opening and closing.

Caption: Workflow for the calcium imaging-based inhibition assay.

In Vitro Functional Assay: Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing direct measurement of ion currents with high temporal resolution. [11][12] Materials:

  • hTRPV1-HEK293 or hTRPA1-HEK293 cells cultured on glass coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2 with KOH. * Agonists (Capsaicin, AITC)

  • This compound

Protocol:

Cell Preparation and Recording:

  • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with intracellular solution. [13]3. Establish a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at -60 mV.

Inhibition Protocol:

  • Obtain a stable baseline current.

  • Apply the agonist (e.g., 1 µM capsaicin for TRPV1 or 100 µM AITC for TRPA1) via the perfusion system to elicit a robust inward current.

  • Once the current reaches a steady state, co-apply the agonist with varying concentrations of this compound.

  • Record the current inhibition at each concentration.

  • Perform a washout with the agonist-containing solution to check for reversibility.

  • To generate a dose-response curve, apply a brief pulse of the agonist to obtain a control response, followed by a pre-incubation with this compound for 1-2 minutes, and then a co-application of the agonist and inhibitor.

Data Analysis:

  • Measure the peak current amplitude in the presence and absence of this compound.

  • Calculate the percentage of inhibition for each concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Assessing Compound Cytotoxicity: MTT Assay

It is essential to determine whether the observed inhibition is due to a direct effect on the channel or a result of cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [14][15] Materials:

  • HEK293 cells (parental or transfected)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) * Microplate reader (absorbance at 570 nm)

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (including the highest concentration used in the functional assays) and a vehicle control for a duration relevant to the functional assays (e.g., 1-24 hours).

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT (final concentration 0.5 mg/mL).

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm. A decrease in absorbance in treated wells compared to control wells indicates a reduction in cell viability.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the characterization of this compound as an inhibitor of TRPV1 and TRPA1 channels. By employing a combination of calcium imaging for higher throughput screening and patch-clamp electrophysiology for detailed mechanistic studies, researchers can obtain a comprehensive understanding of its inhibitory profile. The finding that this compound acts as a gating modifier highlights a sophisticated mechanism of action that may offer advantages over simple pore blockers. [1]Further investigations could explore the specific binding site of this compound on the channels through site-directed mutagenesis and computational modeling. Ultimately, a thorough in vitro characterization is a critical step in the pre-clinical development of this compound as a potential novel analgesic.

References

  • Takayama, Y., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7(1), 43132. [Link]
  • Reyes-Alcaraz, A., et al. (2023). Investigating the Potential Role of Capsaicin in Facilitating the Spread of Coxsackievirus B3 via Extracellular Vesicles. International Journal of Molecular Sciences, 24(3), 2345. [Link]
  • Bautista, D. M., et al. (2006). Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception. Journal of Neuroscience, 26(6), 1629-1639. [Link]
  • Nanion Technologies. (n.d.).
  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. [Link]
  • Al-Sabi, A., et al. (2021). Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca 2+ Influx and CGRP Release Patterns: Enhancement by NGF and Inhibition with VAMP and SNAP-25 Cleaving Botulinum Neurotoxins. International Journal of Molecular Sciences, 22(11), 5678. [Link]
  • Reyes-Corral, M., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences, 7, 143. [Link]
  • Carr, R. W., & Pian, M. (2018). Assay of TRPV1 Receptor Signaling. In Methods in Molecular Biology (Vol. 1769, pp. 115-125). Humana Press. [Link]
  • Reyes-Corral, M., et al. (2020). Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. Frontiers in Molecular Biosciences, 7, 143. [Link]
  • Pérez-de-Vega, M. J., et al. (2021). Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells. Pharmaceutics, 13(10), 1599. [Link]
  • Gentarget. (n.d.). HEK293-TRPV1 cell line with RFP and Blasticidin marker. [Link]
  • University of Otago. (n.d.).
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  • ResearchGate. (n.d.). Responses to the TRPA1 agonist AITC (50 µM) and the TRPV1 agonist capsaicin (1 µM). [Link]
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  • University of Cambridge. (n.d.).
  • Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. [Link]
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  • Nilius, B., & Appendino, G. (2013). The transient receptor potential channel TRPA1: from gene to pathophysiology. Pflügers Archiv-European Journal of Physiology, 465(4), 425-458. [Link]
  • Samanta, A., et al. (2018). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. eLife, 7, e38351. [Link]
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  • PubChem. (n.d.). This compound.
  • D'Agnano, I., et al. (2022). Transient Receptor Potential Ankyrin 1 (TRPA1) Modulation by 4-Hydroxynonenal (4-HNE) in Pancreatic Adenocarcinoma Cell Lines: Putative Roles for Therapies. International Journal of Molecular Sciences, 23(19), 11849. [Link]
  • Jara-Oseguera, A., et al. (2018). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences, 19(11), 3343. [Link]
  • Paz, R., & Zhuang, X. (2018). Preparation of pharmacological agents. Protocols.io. [Link]
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  • De Petrocellis, L., et al. (2017). Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction. Molecules, 22(7), 1069. [Link]
  • Chakraborty, S., et al. (2017). Presynaptic inhibition of transient receptor potential vanilloid type 1 (TRPV1) receptors by noradrenaline in nociceptive neurons. The Journal of Physiology, 595(8), 2645-2663. [Link]

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Application Notes and Protocols for the Investigation of Nociceptin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Role of Small Molecules in Nociceptin Receptor Modulation

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, has emerged as a significant target for therapeutic intervention in a range of physiological and pathological processes, including pain, anxiety, depression, and substance abuse.[1][2] Unlike classical opioid receptors, the NOP receptor and its endogenous ligand, N/OFQ, possess a unique pharmacological profile.[3][4] The activation of the NOP receptor can exert anti-opioid effects, for instance, by counteracting opioid-induced analgesia and reward.[3] This has spurred extensive research into the development of small-molecule ligands that can selectively modulate NOP receptor activity for therapeutic benefit.[1][5]

A point of clarification is warranted regarding the specific compound 4-isopropylcyclohexanol. While the isopropylcyclohexyl moiety is present in some reported NOP receptor ligands, such as AT-312[6][7], current research indicates that this compound itself primarily exerts its analgesic effects through the inhibition of anoctamin 1 (ANO1), a calcium-activated chloride channel, and several transient receptor potential (TRP) channels, including TRPV1 and TRPA1.[8][9] This guide, therefore, will focus on the broader principles and established methodologies for studying selective NOP receptor ligands, providing researchers with the necessary protocols to characterize novel compounds targeting this important receptor system.

The NOP Receptor System: A Primer

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3][10] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Additionally, NOP receptor activation leads to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs), which collectively reduce neuronal excitability.[3]

NOP Receptor Signaling Pathway

NOP_Signaling NOP NOP Receptor G_protein Gi/o Protein (αβγ) NOP->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Ligand NOP Agonist (e.g., N/OFQ) Ligand->NOP G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AC Neuron_Hyperpol Neuronal Hyperpolarization K_ion->Neuron_Hyperpol Reduced_NT_Release Reduced Neurotransmitter Release Ca_ion->Reduced_NT_Release

Caption: NOP Receptor Signaling Cascade.

Experimental Protocols for Characterizing NOP Receptor Ligands

A thorough characterization of a novel NOP receptor ligand involves a multi-tiered approach, beginning with in vitro assays to determine its binding affinity and functional activity, followed by in vivo studies to assess its physiological effects.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are fundamental for determining the affinity of a test compound for the NOP receptor. These assays measure the ability of a non-labeled compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human NOP receptor.

    • Harvest confluent cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

      • A fixed concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-N/OFQ).

      • Increasing concentrations of the unlabeled test compound.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • To determine non-specific binding, include a set of wells containing a high concentration of a known unlabeled NOP ligand (e.g., unlabeled N/OFQ).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays: Assessing Agonist and Antagonist Activity

Functional assays are crucial for determining whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor signaling.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins upon receptor stimulation by an agonist.

  • Assay Setup:

    • Prepare cell membranes expressing the NOP receptor as described for the radioligand binding assay.

    • In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4), GDP, and [³⁵S]GTPγS.

    • For agonist testing, add increasing concentrations of the test compound.

    • For antagonist testing, add a fixed concentration of a known NOP agonist (e.g., N/OFQ) with increasing concentrations of the test compound.

    • Initiate the reaction by adding the cell membrane preparation.

  • Incubation and Termination:

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Detection and Analysis:

    • Wash the filters with ice-cold buffer and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

    • For agonists, plot the stimulated binding against the log of the compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).[11]

    • For antagonists, determine the ability of the compound to shift the concentration-response curve of the agonist to the right.

Protocol: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation.

  • Cell Preparation:

    • Plate CHO or HEK293 cells expressing the NOP receptor in a 96-well plate and grow to near confluency.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Assay Procedure:

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • For agonist testing, simultaneously add increasing concentrations of the test compound.

    • For antagonist testing, add a fixed concentration of a known NOP agonist with increasing concentrations of the test compound.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • For agonists, plot the percent inhibition of forskolin-stimulated cAMP production against the log of the compound concentration to determine the IC₅₀ and maximal inhibition.

    • For antagonists, determine the ability of the compound to reverse the inhibitory effect of the agonist.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Novel Compound binding_assay Radioligand Binding Assay start->binding_assay gtp_assay [³⁵S]GTPγS Binding Assay start->gtp_assay camp_assay cAMP Accumulation Assay start->camp_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis gtp_assay->data_analysis camp_assay->data_analysis conclusion Determine Affinity (Ki), Efficacy (EC₅₀, Emax), and Mode of Action data_analysis->conclusion

Caption: In Vitro Characterization Workflow.

In Vivo Behavioral Assays: Assessing Physiological Effects

Once a compound has been characterized in vitro, in vivo studies are necessary to evaluate its effects in a whole-organism context. The choice of behavioral assay depends on the therapeutic indication being investigated.

Protocol: Hot Plate Test for Analgesia

This test assesses the analgesic properties of a compound against a thermal stimulus.

  • Animal Acclimation:

    • Acclimate mice or rats to the testing room and handling procedures for several days before the experiment.

  • Baseline Measurement:

    • Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a hind paw or jumping).

    • Remove the animal immediately after the response to prevent tissue damage. Impose a cut-off time (e.g., 30-60 seconds) to avoid injury.

  • Drug Administration:

    • Administer the test compound via the desired route (e.g., intraperitoneal, oral, subcutaneous).

    • Administer a vehicle control to a separate group of animals.

  • Post-Treatment Measurement:

    • At various time points after drug administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE between the drug-treated and vehicle-treated groups to determine the analgesic effect of the compound.

Protocol: Elevated Plus Maze for Anxiolytic Activity

This test is used to assess the anxiety-reducing effects of a compound.

  • Apparatus:

    • Use a plus-shaped maze raised from the floor with two open arms and two closed arms.

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (e.g., 5 minutes) and record its behavior using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

    • An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Data Summary and Interpretation

The data obtained from these assays should be carefully compiled and analyzed to build a comprehensive pharmacological profile of the test compound.

Assay TypeKey ParametersInterpretation
Radioligand Binding Ki (nM)A lower Ki value indicates higher binding affinity for the NOP receptor.
[³⁵S]GTPγS Binding EC₅₀ (nM), Emax (%)For agonists, a lower EC₅₀ indicates higher potency. Emax indicates the maximal efficacy relative to a full agonist. Antagonists will show no stimulation.
cAMP Accumulation IC₅₀ (nM)For agonists, a lower IC₅₀ indicates higher potency in inhibiting adenylyl cyclase. Antagonists will reverse agonist-induced inhibition.
Hot Plate Test %MPEAn increase in %MPE compared to vehicle control suggests an analgesic effect.
Elevated Plus Maze Time in Open ArmsAn increase in the time spent in the open arms suggests an anxiolytic effect.

Conclusion

The study of NOP receptor ligands holds immense promise for the development of novel therapeutics for a variety of disorders. The protocols outlined in this guide provide a robust framework for the in vitro and in vivo characterization of new chemical entities targeting the NOP receptor. By systematically evaluating the binding affinity, functional activity, and physiological effects of these compounds, researchers can identify and advance promising candidates for further drug development.

References

  • Zaveri, N. T. (2005). Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): ligand-based analysis of structural factors influencing intrinsic activity at NOP. Journal of medicinal chemistry, 48(20), 6269-6282.
  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419–457.
  • Nguyen, T., Park, J., Zaveri, N. T., & Toll, L. (2018). A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice. Alcoholism, clinical and experimental research, 42(2), 461–471.
  • Takayama, Y., Uta, D., Furue, H., & Tominaga, M. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific reports, 7, 43132.
  • Ciccocioppo, R., Panocka, I., Polidori, C., & Massi, M. (2003). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders. Pharmaceuticals, 3(1), 1-1.
  • Takayama, Y., Uta, D., Furue, H., & Tominaga, M. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific reports, 7, 43132.
  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419–457.
  • Malfacini, D., Biondi, D., Trapella, C., Marzola, E., Gavioli, E. C., & Calo', G. (2008). Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum. Journal of neurochemistry, 107(2), 544–556.
  • Calo', G., Guerrini, R., & Lambert, D. G. (2019). Pharmacological Assays for Investigating the NOP Receptor. Methods in molecular biology (Clifton, N.J.), 1968, 137–157.
  • Zaveri, N. T. (2005). Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural factors influencing intrinsic activity at NOP. Journal of medicinal chemistry, 48(20), 6269–6282.
  • Malfacini, D. (2015). Novel ligands and assays for nociceptin/orphanin FQ and classical opioid receptors.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
  • Calo', G., Guerrini, R., & Lambert, D. G. (2019). Pharmacological Assays for Investigating the NOP Receptor. Methods in molecular biology (Clifton, N.J.), 1968, 137–157.
  • Zaveri, N. T. (2016). The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. ACS chemical neuroscience, 7(3), 274–280.
  • Spetea, M., Asim, M. F., Wolber, G., & Schmidhammer, H. (2013). Activities of mixed NOP and μ-opioid receptor ligands. British journal of pharmacology, 168(4), 844–855.
  • Ko, M. C., Li, J. X., & Husbands, S. M. (2023). Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics. CNS drugs, 37(6), 487–502.
  • Calo', G., & Guerrini, R. (2023). Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications. International journal of molecular sciences, 24(11), 9345.
  • Nguyen, T., Park, J., Zaveri, N. T., & Toll, L. (2018). A Novel and Selective Nociceptin Receptor (NOP) Agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) Decreases Acquisition of Ethanol-Induced Conditioned Place Preference in Mice. Alcoholism, clinical and experimental research, 42(2), 461–471.
  • Toll, L., Bruchas, M. R., Calo', G., Cox, B. M., & Zaveri, N. T. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological reviews, 68(2), 419–457.
  • Toll, L., Bohn, L. M., & Zaveri, N. T. (2015). Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198). ACS chemical neuroscience, 6(11), 1956–1964.
  • Ruzza, C., Malfacini, D., Cescato, M., El-Kouhen, R., Zaveri, N. T., & Calo', G. (2015). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Journal of medicinal chemistry, 58(10), 4343–4353.
  • Coop, A., & May, E. L. (2001). Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. Bioorganic & medicinal chemistry letters, 11(15), 2035–2038.
  • Nociceptin receptor. (2023, December 2). In Wikipedia. [Link]
  • Standifer, K. M., & Toll, L. (2014). Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ. The Journal of pharmacology and experimental therapeutics, 350(2), 263–272.

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Application of 4-Isopropylcyclohexanol in Fragrance Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropylcyclohexanol is a versatile alicyclic alcohol that has carved a significant niche in the palette of fragrance chemists. Valued for its power, cost-effectiveness, and stability, particularly in challenging matrices like soap, this ingredient offers a unique olfactory profile that can enhance a wide range of fragrance compositions.[1][2] This technical guide provides an in-depth exploration of this compound, covering its essential properties, the critical role of stereoisomerism in its scent profile, and detailed protocols for its application and evaluation in fragrance creation. It is intended for researchers, perfumers, and product development professionals seeking to leverage the unique characteristics of this valuable aroma chemical.

Physicochemical and Olfactory Properties

This compound, with the chemical formula C9H18O, is a colorless liquid or low-melting solid.[3] Its structure, a cyclohexane ring substituted with a hydroxyl group and an isopropyl group, gives rise to stereoisomers—specifically cis and trans diastereomers. This isomeric relationship is the most critical factor governing its olfactory character. The spatial arrangement of the isopropyl and hydroxyl groups relative to the cyclohexane ring dramatically influences the molecule's interaction with olfactory receptors, resulting in distinct scent profiles.

The cis-isomer is generally considered the more potent and desirable odorant of the two.[4][5] While commercially available this compound is often a mixture of isomers, the ratio can vary, impacting the final fragrance profile.[4] Biocatalytic synthesis routes using alcohol dehydrogenases are being explored to produce the cis-isomer with high selectivity, offering a greener alternative to classical synthetic methods.[4][5]

Table 1: Physicochemical and Olfactory Characteristics of this compound and its Isomers

PropertyValue / DescriptionSource(s)
Chemical Name 4-(1-methylethyl)-cyclohexanol; p-Isopropylcyclohexanol[1][5]
CAS Number 4621-04-9 (mixture)[1][5][6]
Molecular Formula C9H18O[5][6]
Molecular Weight 142.24 g/mol [5][6]
Boiling Point 94°C @ 5 mmHg[3]
Flash Point 80.8°C - 95°C[2][3]
Solubility Almost insoluble in water; soluble in alcohols and fragrance oils.[2]
General Odor Profile Floral (rose, lilac, geranium), leathery, minty, and green notes.[2][4][6]
cis-Isomer Odor More potent, diffusive leathery and floral effect.[4]
trans-Isomer Odor Contributes to the overall profile, but is less potent than the cis form.[4]

Applications in Fragrance Compositions

This compound is rarely a star player in a fragrance but serves as an exceptional supporting actor. Its true strength lies in its ability to modify, enhance, and add stability to a fragrance accord.

  • Floral Accords: It imparts a natural, slightly green and dewy character to floral compositions, particularly rose, lilac, and geranium.[4] Its stability makes it suitable for functional perfumery like soaps and lotions where delicate floral notes can degrade.[1][2]

  • Woody and Fougère Accords: The camphoraceous and minty undertones of substituted cyclohexanols blend seamlessly with traditional Fougère materials and woody notes like pine and cedarwood.[2][7] It can add lift and freshness to these heavier compositions.

  • Functional Perfumery: One of its primary applications is in scenting personal care and household products.[4] Its stability in alkaline conditions makes it an excellent choice for bar soaps, laundry detergents, and cleaners.[1][2] It can be used to mask base odors and provide a clean, fresh scent impression.

It is recommended to blend this compound with materials of similar volatility, such as linalool, citronellol, or phenylethyl alcohol, to create a harmonious and well-rounded fragrance profile.[2]

Protocols for Formulation and Sensory Evaluation

The following protocols provide a standardized framework for incorporating and evaluating this compound in a fragrance laboratory setting.

Protocol 1: Preparation of a Stock Solution

Rationale: Creating a stock solution is a fundamental step in perfumery to ensure accurate and reproducible dosing of raw materials. A 10% dilution in a suitable solvent is standard practice for initial evaluations. Dipropylene glycol (DPG) is an excellent, low-odor solvent for this purpose.

Materials:

  • This compound (isomer mixture or specific isomer)

  • Dipropylene glycol (DPG), fragrance grade

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Calibrated digital scale (0.01 g precision)

  • Amber glass storage bottle with a PTFE-lined cap

Procedure:

  • Place the glass beaker on the digital scale and tare.

  • Carefully weigh 10.00 g of this compound into the beaker.

  • Add 90.00 g of DPG to the beaker.

  • Place the stir bar in the beaker and transfer it to the magnetic stirrer.

  • Stir at a moderate speed (e.g., 300 rpm) until the solution is completely homogenous. This should take approximately 5-10 minutes at room temperature.

  • Transfer the 10% stock solution to the amber glass bottle.

  • Label the bottle clearly with the material name, concentration, solvent, and date of preparation.

  • Store at room temperature, away from direct sunlight.

Protocol 2: Incorporation and Evaluation in a Fragrance Accord

Rationale: This workflow outlines the process of integrating this compound into a test accord to assess its olfactory contribution and performance. This systematic approach ensures that the impact of the material is evaluated in a controlled and comparative manner.

Fragrance_Accord_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_eval Evaluation cluster_analysis Analysis A Create Base Accord (e.g., Simple Rose) C Create Control Sample: Base Accord + DPG A->C B Prepare 10% Stock Solution of this compound D Create Test Sample: Base Accord + Stock Solution B->D E Dip smelling strips in Control & Test samples C->E D->E F Allow to evaporate (t=0, 1h, 4h, 24h) E->F G Conduct Sensory Panel Evaluation (Triangle Test or Paired Comparison) F->G H Analyze Panel Data for Statistical Significance G->H I Document Olfactory Changes (Top, Mid, Base Notes) H->I

Caption: Workflow for Incorporating and Evaluating this compound.

Protocol 3: Sensory Evaluation - Triangle Test

Rationale: The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[8] This is a crucial step to validate whether the addition of this compound creates a noticeable change in a fragrance.[9][10]

Objective: To determine if the test sample containing this compound is significantly different from the control sample.

Materials:

  • Control fragrance sample (Accord without this compound)

  • Test fragrance sample (Accord with this compound)

  • Identical smelling strips, coded with random 3-digit numbers

  • Sensory evaluation booths with controlled ventilation and lighting.[11]

  • Panelists (minimum of 15-20, pre-screened for normal olfactory function).[8][11]

Procedure:

  • Sample Preparation: For each panelist, prepare a set of three smelling strips. Two strips will be dipped in one sample (e.g., Control) and the third strip will be dipped in the other sample (e.g., Test). The combination of which sample is duplicated should be randomized across panelists.

  • Presentation: Present the three coded strips to each panelist simultaneously.

  • Instruction: Instruct the panelists to smell each strip from left to right. They are then asked to identify which of the three samples is different from the other two.

  • Data Collection: Record the number of correct identifications.

  • Analysis: Compare the number of correct responses to a statistical table for triangle tests to determine if the result is statistically significant (typically at a p-value < 0.05).

Triangle_Test_Logic Start Present 3 Coded Samples (2 are identical, 1 is different) Panelist Panelist smells each sample Start->Panelist Decision Which sample is the 'odd one out'? Panelist->Decision Correct Correct Identification Decision->Correct Correct Incorrect Incorrect Identification Decision->Incorrect Incorrect Analysis Tabulate total correct responses & perform statistical analysis Correct->Analysis Incorrect->Analysis

Sources

Application Note & Protocols: In-Vitro Characterization of 4-Isopropylcyclohexanol Activity in Sensory Neurons

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience, pharmacology, and sensory biology.

Introduction & Scientific Rationale

4-Isopropylcyclohexanol is a monocyclic alcohol used in the fragrance and flavor industries for its characteristic minty, cooling aroma.[1][2] Its structural similarity to menthol, a well-known cooling agent and agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, suggests a potential interaction with the sensory nervous system.[3] TRPM8 is a primary sensor for environmental cold temperatures (<28°C) and is heavily expressed in a subpopulation of primary sensory neurons, including those of the dorsal root ganglia (DRG).[4][5][6] Activation of TRPM8 leads to a depolarizing influx of cations, triggering the sensation of cold and, under certain conditions, analgesia.[4][7]

Recent studies have revealed that this compound exhibits complex pharmacology, inhibiting several TRP channels involved in pain and sensation, including TRPV1, TRPA1, and TRPM8, as well as the calcium-activated chloride channel anoctamin 1 (ANO1).[8][9][10] This inhibitory profile suggests potential analgesic applications, moving beyond its role as a simple fragrance component.[9][11]

This guide provides a comprehensive framework and detailed protocols for the in-vitro investigation of this compound's effects on primary sensory neurons. By employing primary DRG neuron cultures, researchers can create a physiologically relevant model to dissect the compound's mechanism of action using functional assays such as ratiometric calcium imaging and whole-cell patch-clamp electrophysiology. These methods will enable the precise characterization of cellular responses, dose-dependency, and the specific ion channels modulated by this compound.

Essential Materials & Reagents

Reagent/MaterialRecommended SupplierCatalog # (Example)Purpose
This compoundSigma-AldrichW356004Test Compound
DMEM/F-12 MediumGibco11330032Base culture medium
Neurobasal™-A MediumGibco10888022Neuron culture medium
B-27™ SupplementGibco17504044Neuronal survival
Nerve Growth Factor (NGF)Alomone LabsN-100Neuronal survival/phenotype
Collagenase, Type IWorthingtonLS004196Enzyme for tissue digestion
Dispase IISigma-AldrichD4693Enzyme for tissue digestion
Poly-D-Lysine (PDL)Sigma-AldrichP6407Coating for cell adhesion
LamininGibco23017015Coating for cell adhesion
Fura-2 AMAbcam / Invitrogenab120873 / F1221Ratiometric calcium indicator
Pluronic™ F-127InvitrogenP3000MPSurfactant to aid dye loading
MentholSigma-AldrichM2772TRPM8 agonist (Positive Control)
CapsaicinSigma-AldrichM2028TRPV1 agonist (Control)
BCTCTocris2960TRPM8 antagonist (Control)
Borosilicate Glass CoverslipsWarner Instruments64-0720Substrate for cell culture/imaging
Borosilicate Glass PipettesSutter InstrumentBF150-86-10For patch-clamp electrodes

Protocol 1: Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons

This protocol details the isolation and culture of primary sensory neurons from the DRGs of neonatal or adult rodents. This ex vivo model system is essential for studying the direct effects of compounds on the diverse population of neurons responsible for thermosensation and nociception.[12][13][14]

Rationale: DRG neurons are pseudounipolar cells that transmit sensory information from the periphery to the central nervous system.[15] Culturing these neurons allows for direct functional assessment in a controlled environment, free from systemic physiological variables.[16][17] The enzymatic digestion and mechanical dissociation steps are optimized to maximize neuron viability and yield.[18]

Step-by-Step Methodology:

  • Preparation (Day 0):

    • Coat sterile glass coverslips or culture plates with 100 µg/mL Poly-D-Lysine in borate buffer for >4 hours at 37°C.

    • Rinse three times with sterile, distilled water and allow to dry completely.

    • Apply a 10 µg/mL Laminin solution and incubate for at least 2 hours at 37°C before plating.[12]

  • Dissection (Day 1):

    • Euthanize a rodent (e.g., P1-P10 mouse or adult rat) according to approved institutional animal care guidelines.

    • Aseptically dissect the vertebral column and expose the spinal cord.[13]

    • Using a stereomicroscope, carefully excise the DRGs from the intervertebral foramina and place them into ice-cold DMEM/F-12 medium.[12]

  • Digestion and Dissociation:

    • Transfer the collected ganglia into a digestion solution containing Collagenase (e.g., 1.25 mg/mL) and Dispase II (e.g., 2.5 mg/mL) in a suitable buffer.[12][18]

    • Incubate at 37°C for 40-90 minutes with gentle agitation, with the duration depending on the enzyme concentration and animal age.

    • Terminate the digestion by adding an equal volume of complete culture medium.

    • Gently triturate the ganglia using a series of fire-polished Pasteur pipettes of decreasing tip diameter until a single-cell suspension is achieved.

  • Plating and Culture:

    • Centrifuge the cell suspension (e.g., 200 x g for 5 minutes) and resuspend the pellet in pre-warmed DRG culture medium (Neurobasal-A, B-27 supplement, NGF (50 ng/mL), and antibiotics).[13]

    • Aspirate the laminin solution from the prepared coverslips and immediately plate the cell suspension at a desired density.

    • Incubate at 37°C in a 5% CO₂ humidified incubator. Neurons are typically ready for experiments within 18-48 hours.[18]

Protocol 2: Functional Assessment using Ratiometric Calcium Imaging

Calcium imaging with Fura-2 AM is a high-throughput method to monitor changes in intracellular calcium ([Ca²⁺]i), a critical second messenger in neuronal activation.[19] This protocol allows for the simultaneous assessment of responses from hundreds of neurons to this compound and control compounds.

Rationale: Fura-2 is a ratiometric dye, meaning its fluorescence excitation maximum shifts from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound) upon binding calcium, while its emission remains at ~510 nm.[20] By calculating the ratio of emission intensity at 340 nm vs. 380 nm excitation (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of dye concentration, cell thickness, or photobleaching, ensuring high-quality, reproducible data.[21][22]

Step-by-Step Methodology:

  • Dye Loading:

    • Prepare a 2-5 µM Fura-2 AM loading solution in a physiological saline buffer (e.g., HBSS) containing 0.02% Pluronic F-127 to aid dye solubilization.[21]

    • Aspirate the culture medium from the DRG neurons and replace it with the Fura-2 AM loading solution.

    • Incubate the cells in the dark for 30-45 minutes at 37°C.

    • Wash the cells 2-3 times with fresh saline buffer and allow them to de-esterify the dye for at least 20 minutes at room temperature before imaging.

  • Imaging and Perfusion:

    • Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a rapid wavelength-switching light source (e.g., xenon arc lamp with filter wheel or LED source) and an sCMOS/EMCCD camera.[22]

    • Continuously perfuse the cells with saline buffer to maintain health and to apply compounds.

    • Capture pairs of images by alternating excitation between 340 nm and 380 nm every 1-3 seconds.

  • Experimental Paradigm:

    • Establish a stable baseline F340/F380 ratio for 2-3 minutes.

    • Apply a range of concentrations of this compound (e.g., 1 µM to 1 mM) to determine dose-dependency.

    • Apply positive controls such as Menthol (100 µM) to identify TRPM8-responsive neurons and Capsaicin (1 µM) for TRPV1-positive neurons.

    • To test for antagonism, pre-incubate cells with an antagonist like BCTC (10 µM) before co-applying with this compound.[6]

    • Conclude with the application of a depolarizing stimulus (e.g., 50 mM KCl) to identify all healthy, excitable neurons in the field of view.

Protocol 3: Electrophysiological Characterization using Whole-Cell Patch-Clamp

Whole-cell patch-clamp provides the highest resolution for studying ion channel function, allowing for direct measurement of membrane potential and ionic currents in response to this compound.[23]

Rationale: This technique allows for precise control of the cell's membrane potential (voltage-clamp) to study ion channel currents or to monitor changes in membrane potential and action potential firing (current-clamp).[17][24] It is the gold standard for confirming the specific ion channels targeted by a compound and characterizing the nature of the interaction (agonist, antagonist, or modulator).[25]

Step-by-Step Methodology:

  • Preparation:

    • Pull recording electrodes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Intracellular Solution (mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 2 Mg-ATP. Adjust pH to 7.3 with KOH.

    • Extracellular Solution (mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Establishing a Recording:

    • Place a coverslip with DRG neurons into the recording chamber on the microscope stage and perfuse with extracellular solution.

    • Under visual guidance, approach a neuron with the patch pipette while applying slight positive pressure.[24]

    • Upon forming a dimple on the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief, strong pulse of suction or a "zap" of voltage to rupture the membrane patch, achieving the whole-cell configuration.[23]

    • Compensate for cell capacitance and series resistance.

  • Voltage-Clamp Recordings:

    • Hold the neuron at a membrane potential of -60 mV.

    • Apply voltage ramps or steps to characterize the cell's baseline currents.

    • Perfuse this compound onto the cell and record any induced currents.

    • To test for modulation, co-apply the compound with a known agonist (e.g., Menthol) and measure the change in the agonist-evoked current.

  • Current-Clamp Recordings:

    • Switch to current-clamp mode and record the resting membrane potential.

    • Apply this compound and observe any changes in membrane potential (depolarization or hyperpolarization).

    • Inject small steps of current to evoke action potentials and assess how the compound alters neuronal excitability (e.g., changes in firing threshold or frequency).

Data Presentation & Expected Outcomes

Data should be organized to clearly present the effects of this compound. A dose-response curve is critical for determining the compound's potency (EC₅₀ or IC₅₀).

Table 1: Hypothetical Dose-Response Data from Calcium Imaging

Concentration of 4-iPr-CyH-OH% of Menthol-Responsive Neurons ActivatedMean Peak F340/F380 Ratio (± SEM)% Inhibition of Capsaicin Response
1 µM0%0.85 ± 0.025.2%
10 µM5%0.91 ± 0.0315.8%
100 µM12%1.15 ± 0.0545.3%
500 µM8% (potential desensitization)1.08 ± 0.0678.9%
1 mM2% (potential toxicity/block)0.95 ± 0.0491.5%

Expected Outcomes: Based on existing literature, this compound is expected to act primarily as an inhibitor of TRP channels.[9][10]

  • Calcium Imaging: Expect minimal direct activation of neurons. Instead, pre-application of this compound should reduce the calcium influx caused by subsequent application of agonists like capsaicin (TRPV1) or menthol (TRPM8).

  • Patch-Clamp: In voltage-clamp, the compound should reduce the magnitude of currents evoked by TRP channel agonists. In current-clamp, it is expected to reduce the depolarization and action potential firing induced by these agonists.[10]

Visualized Workflows & Pathways

Diagram 1: Experimental Workflow

This diagram outlines the complete experimental pipeline from primary cell culture to functional data analysis.

G cluster_prep Phase 1: Preparation cluster_culture Phase 2: Cell Culture cluster_assay Phase 3: Functional Assays cluster_analysis Phase 4: Data Analysis p1 Coat Coverslips (PDL, Laminin) c4 Plate Neurons p1->c4 p2 Prepare Reagents (Enzymes, Media) c2 Enzymatic Digestion p2->c2 c1 Dissect DRGs from Rodent c1->c2 c3 Mechanical Dissociation c2->c3 c3->c4 a1 Calcium Imaging (Fura-2 AM Loading) c4->a1 a2 Patch-Clamp Electrophysiology c4->a2 d1 Quantify [Ca²⁺]i Changes (F340/F380 Ratio) a1->d1 d2 Measure Ionic Currents & Membrane Potential a2->d2 a3 Apply this compound & Controls d3 Generate Dose-Response Curves (EC₅₀/IC₅₀) d1->d3 d2->d3

Caption: Workflow for In-Vitro Analysis of this compound on DRG Neurons.

Diagram 2: Hypothesized Inhibitory Signaling

This diagram illustrates the hypothesized mechanism where this compound inhibits TRP channel activation, thereby reducing neuronal signaling.

G cluster_membrane Sensory Neuron Membrane cluster_stimuli External Stimuli cluster_response Cellular Response TRP TRPV1 / TRPM8 Channel Ca_Influx Ca²⁺ Influx (Depolarization) TRP->Ca_Influx Leads to Agonist Capsaicin Menthol Agonist->TRP Activates Compound This compound Compound->TRP Inhibits AP Action Potential (Pain/Sensation Signal) Ca_Influx->AP Triggers

Caption: Proposed inhibitory mechanism of this compound at sensory TRP channels.

References

  • Coste, B., et al. (2021). Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release. STAR Protocols.
  • ibidi GmbH. (2021). Protocol for DRG Neuron Preparation.
  • Smith, Z. L., et al. (2023). Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications. STAR Protocols.
  • Gandini, M. A., Sandoval, A., & Felix, R. (2014). Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons. Cold Spring Harbor Protocols.
  • Khaminets, A., et al. (2016). Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons. Bio-protocol.
  • MED64. (n.d.). Primary DRG Neuronal Culture.
  • Zhang, Z., et al. (2020). Whole-cell patch clamp recordings in cultured mouse DRG neurons. Bio-protocol.
  • Li, Y., et al. (2023). A combined protocol of isolation, culture, and patch-clamp recording of dorsal root ganglion neurons. Exploration.
  • Yudin, Y., & Rohacs, T. (2012). Regulation of TRPM8 channel activity. The Journal of Physiology.
  • Martínez, G., et al. (2017). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol.
  • Gong, K., et al. (2016). Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. Journal of Visualized Experiments.
  • ResearchGate. (2014). Whole-Cell Patch-Clamp Recordings of Ca2+ Currents from Isolated Neonatal Mouse Dorsal Root Ganglion (DRG) Neurons.
  • Dhaka, A., et al. (2006). TRPM8: The Cold and Menthol Receptor. In TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades.
  • Tsuboi, T. (2009). Calcium Imaging of Cortical Neurons using Fura-2 AM. Journal of Visualized Experiments.
  • Andor Technology. (n.d.). How Does Calcium Imaging Work | Calcium Indicators.
  • Madrid, R., et al. (2006). Contribution of TRPM8 Channels to Cold Transduction in Primary Sensory Neurons and Peripheral Nerve Terminals. The Journal of Neuroscience.
  • Pertusa, M., et al. (2012). The Transient Receptor Potential Channel TRPM8 Is Inhibited via the α2A Adrenoreceptor Signaling Pathway. The Journal of Biological Chemistry.
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  • ResearchGate. (n.d.). Ion Channel Expression Profile of TRPM8 Sensory Neurons.
  • Satoh, T., et al. (2021). A Novel In Vitro Assay Using Human iPSC-Derived Sensory Neurons to Evaluate the Effects of External Chemicals on Neuronal Morphology. MDPI.
  • Bobbili, S. V., & Ständer, S. (2022). In vitro models for investigating itch. Frontiers in Medicine.
  • Aso, K., et al. (2017). Identification of a Novel TRPM8 Agonist from Nutmeg. ACS Medicinal Chemistry Letters.
  • Leist, M., et al. (2020). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology.
  • InnoSer. (n.d.). In vitro neurology assays.
  • Axion BioSystems. (2020). In Vitro Neurotoxicity Testing Using Functional Human iPSC-Derived Neurons.
  • Takayama, Y., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. PubMed.
  • Morales-Lázaro, S. L., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences.
  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences.
  • Chen, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology.
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  • Piao, S., et al. (2012). Inhibition of sensory neuronal TRPs contributes to anti-nociception by butamben. Molecules and Cells.

Sources

Investigating the Analgesic Potential of 4-Isopropylcyclohexanol: In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Isopropylcyclohexanol

The relentless pursuit of novel analgesic agents with improved efficacy and favorable safety profiles is a cornerstone of modern pharmacology. This compound, a monoterpenoid alcohol, has emerged as a promising candidate in this endeavor. Found in plants such as Zingiber mioga (Japanese ginger), this compound has garnered scientific interest due to its potential pain-relieving properties.[1] Preliminary research suggests that this compound may exert its analgesic effects through the modulation of key ion channels involved in pain perception, including Transient Receptor Potential Vanilloid 1 (TRPV1), Transient Receptor Potential Ankyrin 1 (TRPA1), and Anoctamin 1 (ANO1).[1][2] By inhibiting these channels, this compound may reduce the generation of action potentials in sensory neurons, thereby dampening pain-related behaviors.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the analgesic effects of this compound in vivo. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough evaluation of the compound's potential as a novel therapeutic for pain management.

Chemical and Physical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 4621-04-9[1][3][4][5][6]
Molecular Formula C₉H₁₈O[1][3][5][6]
Molecular Weight 142.24 g/mol [1][3][5][6]
Appearance Colorless liquid[1][6]
Boiling Point ~203.1 °C[1]
Melting Point ~36.9 °C[1][4]
Solubility Soluble in alcohol and oils; almost insoluble in water[4]

Experimental Workflow for Analgesic Evaluation

A multi-tiered approach employing various pain models is recommended to comprehensively assess the analgesic properties of this compound. This workflow allows for the characterization of its effects on different pain modalities, including thermal, chemical, and inflammatory pain.

G cluster_0 Phase 1: Acute Nociceptive Pain Models cluster_1 Phase 2: Chemically-Induced Pain Models Hot_Plate Hot Plate Test (Thermal Nociception) Writhing_Test Acetic Acid-Induced Writhing Test (Visceral Pain) Hot_Plate->Writhing_Test Tail_Flick Tail-Flick Test (Thermal Nociception) Tail_Flick->Writhing_Test Formalin_Test Formalin Test (Inflammatory & Neurogenic Pain) Writhing_Test->Formalin_Test Data_Analysis Data Analysis & Interpretation Formalin_Test->Data_Analysis Start Compound Preparation & Dose Selection Animal_Acclimatization Animal Acclimatization & Baseline Testing Start->Animal_Acclimatization Animal_Acclimatization->Hot_Plate Animal_Acclimatization->Tail_Flick Conclusion Conclusion on Analgesic Profile Data_Analysis->Conclusion

Experimental workflow for in vivo analgesic screening.

Detailed Protocols

Compound Preparation and Administration

The accurate preparation of this compound is paramount for reliable results.

  • Vehicle Selection: Due to its low water solubility, a suitable vehicle is required. A common choice is a mixture of Tween 80 and DMSO in normal saline.[7] The final concentration of DMSO should be kept low to avoid confounding effects.

  • Dose Range: A preliminary dose-response study is recommended to determine the optimal analgesic dose range. Based on similar compounds, a starting range of 25-100 mg/kg administered intraperitoneally (i.p.) could be explored.[8]

  • Control Groups:

    • Vehicle Control: Administered with the same volume of the vehicle used to dissolve this compound.

    • Positive Control: A standard analgesic drug should be used for comparison. For thermal pain models, morphine (5-10 mg/kg, i.p.) is a suitable choice.[9] For inflammatory and chemical pain models, a non-steroidal anti-inflammatory drug (NSAID) like diclofenac sodium (10 mg/kg, oral) or a centrally acting analgesic like tramadol can be used.[7][10][11]

Animal Models
  • Species: Male or female Swiss albino mice (20-30 g) are commonly used for these assays.[9][12]

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment, with ad libitum access to food and water and a 12-hour light/dark cycle.[9]

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body.

Hot Plate Test (Thermal Nociception)

This test assesses the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.[13]

Protocol:

  • Set the temperature of the hot plate apparatus to 55 ± 0.5°C.[9]

  • Administer this compound, vehicle, or positive control to the respective groups of mice.

  • At a predetermined time post-administration (e.g., 30 minutes), place each mouse individually on the hot plate.[14]

  • Start a timer and observe the mouse for signs of nociception, such as licking of the hind paw or jumping.

  • Record the latency (in seconds) for the response.

  • To prevent tissue damage, a cut-off time of 30-60 seconds is strictly enforced. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[15]

Tail-Flick Test (Thermal Nociception)

Similar to the hot plate test, the tail-flick test evaluates the spinal reflex response to a thermal stimulus and is used for assessing centrally acting analgesics.[16]

Protocol:

  • Gently restrain the mouse, allowing the tail to be exposed.

  • Focus a beam of high-intensity light on the distal portion of the tail.

  • The apparatus will measure the time it takes for the mouse to flick its tail away from the heat source. This is the tail-flick latency.

  • Administer the test compounds and controls as previously described.

  • Measure the tail-flick latency at various time points post-administration (e.g., 30, 60, 90, and 120 minutes) to determine the peak effect.

  • A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.[15]

Acetic Acid-Induced Writhing Test (Chemical Visceral Pain)

This model is used to screen for peripherally acting analgesics.[12] The intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[7][12][17]

Protocol:

  • Administer this compound, vehicle, or a positive control (e.g., diclofenac sodium) to the respective groups.

  • After a suitable absorption period (e.g., 30 minutes for i.p. or 60 minutes for oral administration), inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally into each mouse.

  • Immediately place the mouse in an observation chamber.

  • After a 5-minute latency period, count the number of writhes for a duration of 10-15 minutes.[7][12]

  • The percentage of inhibition of writhing is calculated using the following formula:

    • % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Formalin Test (Inflammatory and Neurogenic Pain)

The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain.[18][19]

Protocol:

  • Administer the test compounds and controls.

  • After the appropriate pre-treatment time, inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.[18]

  • Immediately place the mouse in an observation chamber with mirrors to allow for an unobstructed view of the injected paw.

  • Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-formalin injection.[18][19]

    • Phase II (Inflammatory Pain): 15-30 minutes post-formalin injection.[19]

Potential Mechanism of Action: A Visual Representation

The analgesic effects of this compound are hypothesized to be mediated through the inhibition of key nociceptive ion channels.

G cluster_0 Nociceptive Stimulus cluster_1 Sensory Neuron Stimulus Heat, Chemical Irritants TRPV1 TRPV1 Stimulus->TRPV1 TRPA1 TRPA1 Stimulus->TRPA1 Action_Potential Action Potential Generation TRPV1->Action_Potential TRPA1->Action_Potential ANO1 ANO1 ANO1->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal 4_IPCH This compound 4_IPCH->TRPV1 Inhibits 4_IPCH->TRPA1 Inhibits 4_IPCH->ANO1 Inhibits

Hypothesized mechanism of this compound's analgesic action.

Data Presentation and Interpretation

The results of the in vivo assays should be tabulated for clear comparison and statistical analysis.

Table 1: Effect of this compound on Thermal Nociception

Treatment GroupDose (mg/kg)Hot Plate Latency (s)Tail-Flick Latency (s)
Vehicle Control-Mean ± SEMMean ± SEM
This compound25Mean ± SEMMean ± SEM
This compound50Mean ± SEMMean ± SEM
This compound100Mean ± SEMMean ± SEM
Morphine10Mean ± SEMMean ± SEM

Table 2: Effect of this compound on Chemical and Inflammatory Pain

Treatment GroupDose (mg/kg)Acetic Acid-Induced Writhing (Number)% InhibitionFormalin Test - Phase I (s)Formalin Test - Phase II (s)
Vehicle Control-Mean ± SEM-Mean ± SEMMean ± SEM
This compound25Mean ± SEM%Mean ± SEMMean ± SEM
This compound50Mean ± SEM%Mean ± SEMMean ± SEM
This compound100Mean ± SEM%Mean ± SEMMean ± SEM
Diclofenac/Tramadol10/20Mean ± SEM%Mean ± SEMMean ± SEM

Statistical Analysis: Data should be analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the control group. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vivo evaluation of the analgesic effects of this compound. By employing a battery of well-established pain models, researchers can gain valuable insights into its potential as a novel analgesic agent. A dose-dependent increase in pain threshold in the hot plate and tail-flick tests would suggest a centrally mediated analgesic effect. Significant inhibition of writhing in the acetic acid test would indicate peripheral analgesic activity. Furthermore, a reduction in licking time in both phases of the formalin test would point towards a broad-spectrum analgesic profile, targeting both neurogenic and inflammatory pain pathways. These findings will be instrumental in guiding further preclinical and clinical development of this compound for the management of pain.

References

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  • Lavich, T. R., Cordeiro, R. S., Silva, P. M., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian journal of medical and biological research, 38(3), 445–451. [Link]
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Troubleshooting & Optimization

Technical Support Center: Optimizing Cis/Trans Ratio in 4-Isopropylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common challenges encountered during the synthesis of this important intermediate. Here, we delve into the principles of stereochemistry and reaction control to help you optimize the desired cis/trans isomer ratio in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that determine the cis/trans ratio in the synthesis of this compound from 4-isopropylcyclohexanone?

The stereochemical outcome of the reduction of 4-isopropylcyclohexanone is primarily governed by the principles of kinetic versus thermodynamic control.[1][2][3][4][5] The choice of reducing agent, reaction temperature, solvent, and steric hindrance of the reagents are all critical factors that influence the final cis/trans isomer ratio.

  • Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest.[2][3][4] This usually results from the sterically less hindered pathway of hydride attack on the carbonyl group.

  • Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing for equilibration to the most stable product.[2][3][4] In the case of this compound, the trans isomer, with the bulky isopropyl group and the hydroxyl group in equatorial positions, is generally the more thermodynamically stable product.

G cluster_0 Reaction Control Pathways Start 4-Isopropylcyclohexanone Kinetic Kinetic Control (Low Temperature) Thermo Thermodynamic Control (High Temperature) Cis cis-4-Isopropylcyclohexanol (Kinetic Product) Trans trans-4-Isopropylcyclohexanol (Thermodynamic Product)

Q2: How can I selectively synthesize the cis-4-isopropylcyclohexanol isomer?

To favor the formation of the cis isomer, you should aim for reaction conditions that are under kinetic control. This typically involves using a sterically hindered reducing agent at low temperatures.

Recommended Protocol: Stereoselective Reduction using a Bulky Reducing Agent

  • Reactant & Reagent Preparation:

    • Dissolve 1 equivalent of 4-isopropylcyclohexanone in anhydrous tetrahydrofuran (THF).

    • Prepare a solution of a sterically demanding reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), in a separate flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution:

    • Cool the solution of 4-isopropylcyclohexanone to a low temperature, typically -78 °C, using a dry ice/acetone bath.

    • Slowly add the L-Selectride® solution dropwise to the ketone solution with continuous stirring. The bulky nature of the reducing agent favors axial attack on the cyclohexanone ring, leading to the formation of the equatorial alcohol, which corresponds to the cis isomer.

  • Work-up & Purification:

    • After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the cis-4-isopropylcyclohexanol.[6][7]

G Start Dissolve 4-Isopropylcyclohexanone in Anhydrous THF Cool Cool to -78 °C Start->Cool Add Add L-Selectride® Dropwise Cool->Add Quench Quench Reaction Add->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

Q3: What conditions favor the synthesis of trans-4-isopropylcyclohexanol?

The trans isomer is the thermodynamically more stable product. Therefore, reaction conditions that allow for equilibration will favor its formation. This can be achieved through methods like the Meerwein-Ponndorf-Verley (MPV) reduction or catalytic hydrogenation at elevated temperatures.[8][9][10][11][12][13]

Recommended Protocol: Meerwein-Ponndorf-Verley (MPV) Reduction

  • Reactant & Reagent Preparation:

    • In a round-bottom flask equipped with a distillation apparatus, combine 4-isopropylcyclohexanone, a large excess of isopropanol (which acts as both the solvent and the hydride donor), and a catalytic amount of aluminum isopropoxide.[8][9][12]

  • Reaction Execution:

    • Heat the reaction mixture to reflux. The acetone formed as a byproduct has a lower boiling point than isopropanol and can be slowly removed by distillation, driving the equilibrium towards the formation of the alcohol product.[8]

    • The reaction is reversible, allowing the system to reach thermodynamic equilibrium, which favors the more stable trans isomer.

  • Work-up & Purification:

    • After completion, cool the reaction mixture and hydrolyze the aluminum alkoxide by adding dilute acid (e.g., 2M HCl).

    • Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

    • Purify the resulting trans-4-isopropylcyclohexanol[14] by recrystallization or column chromatography.

MethodTypical cis:trans RatioKey Conditions
NaBH4 Reduction~20:80Methanol, 0 °C to room temp
L-Selectride® Reduction>95:5THF, -78 °C
Meerwein-Ponndorf-Verley<10:90Isopropanol, Al(O-i-Pr)3, reflux
Catalytic Hydrogenation (Rh/C)>90:10 (in scCO2)Supercritical CO2, 313 K[15]
Biocatalytic ReductionHighly selective for cis or trans depending on the enzyme[16][17]Specific fungal strains or isolated enzymes[16][17]
Q4: My catalytic hydrogenation of 4-isopropylphenol is producing a mixture of isomers. How can I improve the selectivity for the cis isomer?

Catalytic hydrogenation of 4-isopropylphenol can indeed lead to mixtures of cis and trans isomers.[18] Recent studies have shown that the choice of solvent can have a significant impact on stereoselectivity.

Troubleshooting Tip: Consider using supercritical carbon dioxide (scCO2) as the solvent. Research indicates that the hydrogenation of 4-isopropylphenol over a rhodium-on-carbon catalyst in scCO2 can lead to higher yields of cis-4-isopropylcyclohexanol compared to conventional solvents like 2-propanol.[15] Additionally, modifying the catalyst with an acid, such as hydrochloric or phosphoric acid, has been shown to enhance the yield of the cis isomer in both scCO2 and 2-propanol.[15]

Q5: Are there any biocatalytic methods to achieve high stereoselectivity?

Yes, biocatalytic reductions are an excellent option for achieving high stereoselectivity in the synthesis of this compound.[18] Various microorganisms and isolated enzymes can reduce 4-isopropylcyclohexanone to the corresponding alcohol with high enantiomeric and diastereomeric purity.

  • For trans-4-isopropylcyclohexanol: Certain fungi, such as those from the Colletotrichum genus, have been shown to reduce 4-isopropylcyclohexanone predominantly to the trans isomer.[16] For instance, Colletotrichum lagenarium can produce trans-4-isopropylcyclohexanol with a cis:trans ratio of approximately 1:11.[16]

  • For cis-4-propylcyclohexanol (a related compound): A mutant alcohol dehydrogenase from Lactobacillus kefir has been used to produce cis-4-propylcyclohexanol with a very high cis/trans ratio of 99.5:0.5.[17] This suggests that similar enzymatic approaches could be developed for the highly selective synthesis of cis-4-isopropylcyclohexanol.

These biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis.[17][18]

References

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. RESEARCH INVENTION JOURNAL OF SCIENTIFIC AND EXPERIMENTAL SCIENCES, 3(3), 69-74. [Link]
  • Shirai, M., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14, 453-460. [Link]
  • Okamura, S., et al. (2000). Biological Stereoselective Reduction of 4-Propylcyclohexanone and 4-Isopropylcyclohxanone by Anthracnose Fungi. Journal of the Japan Oil Chemists' Society, 49(4), 343-349. [Link]
  • Vallejo, F., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(10), 2548. [Link]
  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction.
  • Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. [Link]
  • PubChem. (n.d.). This compound.
  • Vogel, H., et al. (2011). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Chemie Ingenieur Technik, 83(9), 1438-1444. [Link]
  • Bates, E. V., et al. (2023). Technical note: Improved synthetic routes to cis- and trans-(2-methyloxirane-2,3-diyl)dimethanol (cis- and trans-β-isoprene epoxydiol). Atmospheric Chemistry and Physics, 23(13), 7481-7488. [Link]
  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction.
  • Li, Y., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(19), 6652. [Link]
  • Koel, B. E., et al. (2003). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
  • ResearchGate. (n.d.). Scheme 1. Meerwein–Ponndorf–Verley reduction of 4-tert-butylcyclohexanone with isopropanol.
  • CM2191. (2016, November 27). Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191 [Video]. YouTube. [Link]
  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol.
  • ResearchGate. (n.d.). Kinetic vs Thermodynamic Control on β-functionalized Cyclic Ketones: A Theoretical Investigation on Regioselective Formation of Enolates.
  • Research Inventions Journals. (2024).
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • Grzybowska-Swierkosz, B., et al. (2014). Meerwein-Ponndorf-Verley reduction of cyclohexanone catalysed by zirconium species-doped silica. Monolithic continuous–flow mi. Chemical Engineering Transactions, 37, 403-408. [Link]
  • PubChem. (n.d.). 4-Isopropylcyclohexanone.
  • Al-Zaqri, N., et al. (2021). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol.
  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL.
  • Synthonix, Inc. (n.d.). cis-4-Isopropylcyclohexanol.
  • Google Patents. (n.d.). WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. [Link]
  • The Fragrance Conservatory. (n.d.). cis-4-(Isopropyl)cyclohexanemethanol.
  • ResearchGate. (n.d.). Highly diastereoselective transfer hydrogenation of 4- t -butylcyclohexanone in the presence of magnesium oxide.
  • Odinity. (2018, May 2). Kinetic and Thermodynamic Control of a Reaction. [Link]
  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
  • LookChem. (n.d.). Cas 5432-85-9,4-ISOPROPYLCYCLOHEXANONE.
  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

Sources

Technical Support Center: Hydrogenation of 4-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-isopropylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this reaction, with a specific focus on identifying and mitigating the formation of unwanted byproducts. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to enhance the selectivity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts in the hydrogenation of 4-isopropylphenol?

The primary goal of hydrogenating 4-isopropylphenol is typically to produce 4-isopropylcyclohexanol, which exists as cis and trans diastereomers. However, several byproducts can form depending on the catalyst and reaction conditions.

  • Desired Products:

    • cis-4-Isopropylcyclohexanol

    • trans-4-Isopropylcyclohexanol

  • Common Byproducts:

    • Isopropylcyclohexane: Formed via a hydrogenolysis (or hydrodeoxygenation) pathway where the hydroxyl group is cleaved from the aromatic ring and replaced with hydrogen.[1][2]

    • 4-Isopropylcyclohexanone: An intermediate that can accumulate if the hydrogenation of the ketone functionality is slow or incomplete.[3][4]

    • Benzene/Cumene: Though less common under typical phenol hydrogenation conditions, direct C-O bond cleavage before ring saturation can lead to arenes. This is more of a concern in specific hydrogenolysis-focused catalysis.[5]

Q2: Why is controlling the cis/trans ratio of this compound important?

The specific stereoisomer required often depends on the downstream application. For example, in the synthesis of pharmaceuticals or specialty chemicals, only one diastereomer may have the desired biological activity or physical properties. The choice of catalyst is paramount in controlling this ratio. Rhodium-based catalysts are known to favor the formation of cis-isomers, while palladium catalysts can be steered to produce the trans-isomer.[3][6][7]

Q3: What are the key factors that influence byproduct formation?

Byproduct formation is a delicate interplay of several experimental parameters:

  • Catalyst Choice: The type of metal (e.g., Rh, Ru, Pd, Ni) dictates the reaction pathway. For instance, nickel catalysts at higher temperatures can favor hydrogenolysis to cyclohexane.[4]

  • Reaction Temperature: Higher temperatures generally increase the rate of hydrogenolysis, leading to more isopropylcyclohexane.

  • Hydrogen Pressure: While necessary for the reaction, excessively high pressures can sometimes promote over-reduction.

  • Solvent: The polarity of the solvent can influence the adsorption of the substrate on the catalyst surface and stabilize certain intermediates, thereby affecting selectivity.[8][9][10]

Reaction Pathway Visualization

The following diagram illustrates the network of reactions occurring during the hydrogenation of 4-isopropylphenol, highlighting the pathways to the desired products and key byproducts.

Hydrogenation_Pathway cluster_main Reaction Pathways A 4-Isopropylphenol B 4-Isopropylcyclohexanone (Intermediate) A->B Ring Hydrogenation D Isopropylcyclohexane (Hydrogenolysis Byproduct) A->D Direct Hydrogenolysis (High Temp/Ni) C_cis cis-4-Isopropylcyclohexanol (Desired Product) B->C_cis Ketone Hydrogenation (e.g., Rh catalyst) C_trans trans-4-Isopropylcyclohexanol (Desired Product) B->C_trans Ketone Hydrogenation (e.g., Pd catalyst) C_cis->D Undesired Deoxygenation C_trans->D Undesired Deoxygenation

Caption: Reaction network for 4-isopropylphenol hydrogenation.

Troubleshooting Guide

This section addresses common issues encountered during the experiment in a question-and-answer format.

Problem 1: My reaction yields a high percentage of isopropylcyclohexane.
  • Question: I am observing a significant amount of the fully deoxygenated byproduct, isopropylcyclohexane. How can I increase selectivity for the desired this compound?

  • Answer & Causality: A high yield of isopropylcyclohexane is a classic sign of excessive hydrogenolysis. This side reaction involves the cleavage of the C-O bond and its replacement with hydrogen.[1][2] It is typically promoted by high temperatures and certain types of catalysts.

    • Troubleshooting Steps:

      • Reduce Reaction Temperature: Hydrogenolysis pathways often have a higher activation energy than the desired hydrogenation of the aromatic ring. Lowering the temperature (e.g., to a range of 50-120°C) can significantly disfavor this byproduct formation.

      • Re-evaluate Your Catalyst: Catalysts like Nickel (especially Raney Ni) and some Palladium catalysts at elevated temperatures are known to be active for hydrogenolysis.[4] Consider switching to a Rhodium-on-carbon (Rh/C) or Ruthenium-on-carbon (Ru/C) catalyst, which are generally more selective for ring saturation while preserving the hydroxyl group.[11][12] A study using Rh/C in supercritical CO2 showed suppressed formation of isopropylcyclohexane.[11]

      • Solvent Choice: Non-polar solvents can sometimes favor hydrogenolysis. Using a polar protic solvent like 2-propanol or ethanol can help stabilize the hydroxyl group and may reduce its cleavage.[8]

Problem 2: The reaction is stalling, and I'm isolating the 4-isopropylcyclohexanone intermediate.
  • Question: My conversion of the starting material is high, but the main product is the ketone intermediate, not the desired alcohol. What is causing this?

  • Answer & Causality: The hydrogenation of phenols to cyclohexanols is a stepwise process that proceeds through a cyclohexanone intermediate.[4][13] The accumulation of this ketone indicates that the rate of ring hydrogenation is faster than the rate of the subsequent ketone hydrogenation under your current conditions.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: The hydrogenation of the carbonyl group is often more sensitive to hydrogen pressure than the initial aromatic ring saturation. Increasing the H₂ pressure (e.g., from 10 bar to 40 bar) can accelerate the conversion of the ketone to the alcohol.

      • Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites for the ketone reduction to proceed to completion.

      • Extend Reaction Time: It's possible the reaction simply hasn't run long enough for the second hydrogenation step to complete. Monitor the reaction progress over a longer period.

      • Consider Catalyst Modification: Acidic modifiers on the catalyst can sometimes enhance the rate of ketone hydrogenation. For example, modifying a Rh/C catalyst with hydrochloric or phosphoric acid has been shown to increase the rate of 4-isopropylcyclohexanone conversion.[11]

Problem 3: I am getting a poor or undesirable cis/trans diastereomeric ratio.
  • Question: The ratio of cis to trans this compound is not what I need for my application. How can I control the stereoselectivity?

  • Answer & Causality: The diastereoselectivity is almost entirely dictated by the catalyst system and the mechanism by which hydrogen is delivered to the intermediate ketone. The substrate adsorbs onto the catalyst surface, and the subsequent hydrogenation of the ketone intermediate determines the final stereochemistry.

    • Troubleshooting Steps:

      • For cis-selectivity: Rhodium catalysts are well-documented to favor the formation of the cis-isomer.[7][11] Using a catalyst like 5% Rh/C or Rh/Al₂O₃ is the standard approach for maximizing the cis product.

      • For trans-selectivity: Palladium catalysts, particularly Pd/Al₂O₃, have been shown to provide high selectivity for the trans-isomer.[3][7] The mechanism is thought to involve a keto-enol tautomerism on the catalyst surface, which allows for hydrogen addition from the opposite face, leading to the thermodynamically more stable trans product.[3]

      • Solvent and Base Additives: In some systems, the choice of solvent and the addition of a base (like K₂CO₃) can influence the equilibrium between intermediates and affect the final diastereomeric ratio.[7]

Influence of Catalysts on Product Selectivity

The choice of catalyst is the most critical factor in controlling the outcome of the hydrogenation. The following table summarizes the general performance of common catalysts.

Catalyst SystemPrimary Product(s)Common ByproductsKey Characteristics & Insights
Rhodium (e.g., 5% Rh/C) cis-4-Isopropylcyclohexanol[7][11]Low levels of ketone intermediateExcellent for high cis-selectivity. Generally low hydrogenolysis activity.
Ruthenium (e.g., 5% Ru/C) cis/trans mixtureIsopropylcyclohexaneGood for complete hydrogenation but can be less stereoselective than Rh. Can exhibit hydrogenolysis activity.[12]
Palladium (e.g., 5% Pd/Al₂O₃) trans-4-Isopropylcyclohexanol[3][7]IsopropylcyclohexaneExcellent for high trans-selectivity under controlled conditions. Can promote hydrogenolysis at higher temperatures.[8]
Nickel (e.g., Raney® Ni) cis/trans mixtureHigh levels of Isopropylcyclohexane[4]Very active but often shows poor selectivity, leading to significant hydrogenolysis, especially at elevated temperatures.[4]

Recommended Experimental Protocol: High cis-Selectivity

This protocol is optimized for the selective synthesis of cis-4-isopropylcyclohexanol, minimizing byproduct formation.

Objective: To achieve >95% conversion of 4-isopropylphenol with >90% selectivity for the cis-alcohol isomer.

Materials:

  • 4-Isopropylphenol (99%)

  • 5% Rhodium on activated carbon (Rh/C) catalyst

  • 2-Propanol (Anhydrous)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add 4-isopropylphenol (e.g., 10.0 g) and 5% Rh/C catalyst (e.g., 0.5 g, 5 wt%) to the reactor vessel.

  • Solvent Addition: Add anhydrous 2-propanol (e.g., 100 mL) to the vessel.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system first with nitrogen (3 times) to remove air, followed by hydrogen (3 times) to ensure an inert atmosphere.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 15 bar (approx. 220 psi). Begin stirring (e.g., 800 rpm) and heat the reactor to 80°C.

  • Reaction Monitoring: Maintain the temperature and pressure for 6-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake. A constant pressure reading indicates the reaction is likely complete.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.

  • Workup: Open the reactor. Filter the reaction mixture through a pad of celite to remove the heterogeneous Rh/C catalyst. Wash the celite pad with a small amount of 2-propanol to ensure complete recovery of the product.

  • Analysis: The crude product in the filtrate can be analyzed by GC-MS or ¹H NMR to determine conversion, yield, and diastereomeric ratio. The solvent can be removed under reduced pressure to isolate the product.

References

  • Selective hydrogenolysis of phenols and phenyl ethers to arenes through direct C–O cleavage over ruthenium–tungsten bifunctional catalysts. RSC Publishing.
  • Methods for hydrodeoxygenation of phenols to arenes. ResearchGate.
  • Enhanced Selective Hydrogenolysis of Phenolic C–O Bonds over Graphene-Covered Fe–Co Alloy Catalysts. ACS Sustainable Chemistry & Engineering.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.
  • Targeted Substituted-Phenol Production by Strategic Hydrogenolysis of Sugar-Cane Lignin. MDPI.
  • (PDF) Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ResearchGate.
  • Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry (RSC Publishing).
  • Gas-Phase Hydrogenation/Hydrogenolysis of Phenol over Supported Nickel Catalysts. Industrial & Engineering Chemistry Research.
  • trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis.
  • 4-Isopropylphenol. Wikipedia.
  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PubMed.
  • CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation. Google Patents.
  • 4-Isopropylphenol. PubChem.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing.
  • (PDF) Selective Hydrogenation of Phenol. ResearchGate.
  • Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst. DigitalCommons@UMaine.
  • Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. MDPI.
  • 4-isopropyl phenol, 99-89-8. The Good Scents Company.
  • Isopropyl Alcohol Effects on the Electro-Catalytic Hydrogenation of Guaiacol. ResearchGate.
  • Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. OSTI.gov.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect.

Sources

Technical Support Center: Catalyst Deactivation in 4-Isopropylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting catalyst deactivation during the synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the catalytic hydrogenation of precursors like 4-isopropylcyclohexanone. Our focus is on providing practical, field-proven insights into why catalysts fail and how to restore or maintain their performance.

Section 1: Initial Troubleshooting & Diagnosis

Before delving into specific deactivation mechanisms, it's crucial to rule out common experimental errors. This section provides a first-line diagnostic approach.

Q1: My hydrogenation reaction to produce this compound has stalled or is extremely sluggish. What should I check first?

A1: A stalled reaction is a common issue that can often be resolved by verifying fundamental experimental parameters before suspecting complex catalyst deactivation. Inefficient mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is a frequent culprit.[1]

Here is a logical workflow to diagnose the problem:

Start Reaction Sluggish / Stalled Check_Basics Verify Basic Experimental Setup Start->Check_Basics Check_H2 Is the hydrogen supply adequate? (Pressure, Leaks, Purity) Check_Basics->Check_H2 Step 1 Check_Agitation Is agitation vigorous enough? (Sufficient vortex, catalyst suspended) Check_H2->Check_Agitation Step 2 Check_Temp Is the temperature optimal? (Not too high or too low) Check_Agitation->Check_Temp Step 3 Proceed Basics Confirmed, Issue Persists Check_Temp->Proceed Step 4 Deactivation_Analysis Proceed to Catalyst Deactivation Analysis (Poisoning, Coking, Sintering) Proceed->Deactivation_Analysis

Caption: Initial troubleshooting workflow for hydrogenation reactions.

If these basic checks do not resolve the issue, it is highly probable that the catalyst has deactivated. The primary mechanisms of deactivation are poisoning, coking (fouling), and sintering (thermal degradation).[2][3]

Section 2: Catalyst Poisoning

Catalyst poisoning occurs when impurities in the reaction system strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[4] This is one of the most common and severe forms of deactivation.

Q2: What are the most common catalyst poisons I should be aware of in this synthesis?

A2: Poisons can be introduced through starting materials, solvents, or impurities in the hydrogen gas.[5] For catalysts typically used in hydrogenation (e.g., Ni, Pd, Pt), the most potent poisons are sulfur and nitrogen compounds.[5][6]

Table 1: Common Catalyst Poisons in Hydrogenation

Poison Class Examples Common Sources Affected Catalysts Prevention Strategy
Sulfur Compounds Thiols, sulfides, thiophenes Impurities in starting materials (e.g., from synthesis of precursors), contaminated solvents, rubber septa/stoppers. Pd, Pt, Ni, Ru Purify starting materials (distillation, recrystallization), use high-purity solvents, perform elemental analysis.
Nitrogen Compounds Pyridine, quinoline, some amines By-products from precursor synthesis, additives. Pd, Pt, Ni Purify starting materials. Note: The product amine in reductive amination can sometimes inhibit the catalyst.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As) Carryover from upstream processes, contaminated reagents. Pd, Pt, Ni Use high-purity reagents, dedicate glassware to hydrogenation reactions.[1]
Carbon Monoxide (CO) Impurity in hydrogen gas supply. Low-grade H₂ cylinders. Pd, Pt, Ni Use high-purity (e.g., 5.0 grade or better) hydrogen gas with an in-line purifier if necessary.[4]

| Halides | Chlorinated solvents, inorganic halides | Residual solvents from previous steps (e.g., CH₂Cl₂), impurities. | Most metal catalysts | Ensure solvents are fully removed from starting materials. |

Q3: How can I confirm my catalyst is poisoned and what can I do about it?

A3: Confirming poisoning often involves a combination of analytical testing and experimental validation. If you suspect poisoning, the most direct approach is to run the reaction with a fresh batch of high-purity catalyst and purified reagents.[1] If the reaction proceeds successfully under these conditions, poisoning of the original catalyst is the likely cause.

For a more definitive diagnosis, surface-sensitive analytical techniques can be employed on the spent catalyst:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Detects trace amounts of heavy metal poisons.[5]

  • X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition of the catalyst surface, identifying adsorbed poisons like sulfur or chlorine.[5]

Preventative Measures: The best strategy is prevention. Purifying reactants and solvents is critical. For instance, passing liquid reagents through a column of activated alumina can remove many common polar poisons.

Section 3: Coking and Fouling

Coking, a specific type of fouling, involves the deposition of carbonaceous residues (coke) on the catalyst surface.[6] These deposits physically block the active sites and pores of the catalyst support.

Q4: My catalyst performance drops significantly after one or two runs, even with clean materials. Could this be coking?

A4: Yes, this is a classic symptom of coking or fouling. Unlike poisoning, which can be immediate, deactivation by coking often occurs over time as carbonaceous deposits gradually accumulate.[6] This is particularly prevalent in reactions involving hydrocarbons or other organic molecules at elevated temperatures.[6]

The mechanism often begins with the adsorption of reactant or product molecules, which then undergo polymerization or decomposition to form heavy, carbon-rich deposits.[6]

cluster_Deactivation Mechanisms of Catalyst Deactivation Active_Site Active Catalyst Site Poisoned_Site Poisoned Site (e.g., Sulfur) Coked_Site Coked Site (Carbon Deposits) Sintered_Catalyst Sintered Catalyst (Reduced Surface Area) Poison Poison Molecule Poison->Poisoned_Site Chemical Adsorption Coke Coke Precursors Coke->Coked_Site Deposition Heat High Temperature Heat->Sintered_Catalyst Particle Agglomeration

Caption: Key mechanisms of heterogeneous catalyst deactivation.

Q5: How can I minimize coking during the synthesis?

A5: Coking can be managed by optimizing reaction conditions.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of coke formation. However, this must be balanced against achieving a practical reaction rate.[7]

  • Hydrogen Pressure: A higher hydrogen pressure can suppress coking by promoting hydrogenation pathways over decomposition and polymerization pathways.[6]

  • Solvent Choice: Using a solvent that effectively dissolves both reactants and products can help prevent the accumulation of residues on the catalyst surface.

Section 4: Sintering (Thermal Degradation)

Sintering is the agglomeration of small catalyst metal particles into larger ones at high temperatures.[6] This process leads to an irreversible loss of active surface area and, consequently, a decrease in catalytic activity.[8][9]

Q6: My catalyst's activity is slowly but permanently decreasing over many cycles. What is happening?

A6: This gradual and often irreversible loss of activity, especially when poisoning and coking are ruled out, strongly suggests sintering. Sintering is accelerated by high temperatures.[8][10] The presence of steam or water can also significantly accelerate the sintering of nickel catalysts.[8][10]

Q7: What are the best practices to prevent catalyst sintering?

A7:

  • Strict Temperature Control: Operate at the lowest effective temperature. Exceeding the recommended temperature for a catalyst, even for short periods, can cause significant and permanent damage.

  • Catalyst Support: The choice of catalyst support is crucial. Supports with high thermal stability and strong metal-support interactions can help anchor the metal nanoparticles and inhibit their migration and agglomeration.

  • Atmosphere Control: For catalysts sensitive to water, ensuring anhydrous conditions can help maintain stability over more cycles.[10]

Section 5: Experimental Protocols & Catalyst Regeneration

Q8: Can a deactivated catalyst be regenerated? If so, how?

A8: The feasibility of regeneration depends entirely on the deactivation mechanism.[7]

  • Fouling/Coking: Often reversible. Coke can be removed by controlled calcination (burning off the carbon in a dilute air/N₂ stream).

  • Reversible Poisoning: Weakly adsorbed poisons may be removed by washing the catalyst with an appropriate solvent.[7]

  • Sintering & Irreversible Poisoning: These are generally permanent. The strong chemisorption of poisons like sulfur or the physical restructuring of the metal particles during sintering typically requires replacing the catalyst.[7]

Protocol 1: Solvent Washing for Reversibly Deactivated Catalyst

This protocol is intended to remove weakly bound inhibitors or soluble fouling agents.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere (e.g., N₂ or Ar), especially for pyrophoric catalysts like Raney® Nickel.[11]

  • Initial Wash: Wash the recovered catalyst multiple times with the reaction solvent to remove residual substrate and product.

  • Secondary Wash: Wash the catalyst with a different, often more polar solvent (e.g., methanol or ethanol), which may be more effective at dissolving adsorbed impurities.[11]

  • Drying: Dry the catalyst carefully under vacuum. Avoid high temperatures to prevent sintering.

  • Testing: Test the activity of the washed catalyst in a small-scale reaction to determine if performance has been restored.

Protocol 2: Regeneration of Raney® Nickel Catalyst

Raney® Nickel is prone to deactivation but can often be reactivated. Several methods exist, including treatment with an alkaline solution or regeneration under a hydrogen atmosphere at elevated temperatures.[11][12]

Method A: In-Situ Hydrogen Treatment [11] This procedure is effective for deactivation caused by the chemisorption of organic species.

  • Procedure: After a reaction cycle, leave the deactivated catalyst in the reactor.

  • Solvent Exchange: If necessary, decant the reaction solvent and replace it with a high-boiling, inert solvent.

  • Regeneration: Pressurize the reactor with hydrogen (e.g., 30 bar) and heat to a moderate temperature (e.g., 150 °C) for several hours.[11]

  • Cooling & Reuse: Cool the reactor to the desired reaction temperature and introduce new reactants for the next cycle.

Method B: Acidic and Basic Treatment [13] This method is often used for Raney® Nickel that has aged during storage.

  • Acid Wash: Suspend the aged catalyst in an aqueous solution of a suitable organic acid (e.g., acetic or lactic acid) and stir at 20–50 °C.[12][13]

  • Separation: Decant the acid solution.

  • Base Wash: Wash the catalyst with an aqueous base solution (e.g., dilute NaOH).[13]

  • Final Wash: Wash thoroughly with deionized water until the washings are neutral.

  • Storage: Store the regenerated catalyst under water or a suitable solvent to prevent re-oxidation.

Safety Caution: Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent. Never allow it to dry in the air.[11]

References

  • G. P. M. Pugliese, F. G. Cirimele, D. Ravelli, A. R. P. da Costa, J. M. L. Dias, C. D. S. da Silva, P. P. V. de Souza, M. L. A. von Holleben. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google P
  • Solubility of Things. (n.d.). Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. [Link]
  • US3165478A - Process for the regeneration of raney-nickel catalyst - Google P
  • REGENERATION OF NICKEL C
  • G. P. M. Pugliese, et al. (2020). Regeneration of Raney-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers.
  • J. Sehested, et al. (2004). Sintering of nickel steam-reforming catalysts: Effects of temperature and steam and hydrogen pressures.
  • J. Sehested, J. A. P. Gelten, S. Helveg. (2006). Sintering of nickel catalysts. Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants. ETDEWEB. [Link]
  • A. Portron, et al. (2020). Modelling the Sintering of Nickel Particles Supported on γ-Alumina under Hydrothermal Conditions. MDPI. [Link]
  • J. Sehested, et al. (2006). Sintering of nickel catalysts: Effects of time, atmosphere, temperature, nickel-carrier interactions, and dopants.
  • D. T. Roe. (2020). Catalyst Sintering Kinetics Data: Is There a Minimal Chemical Mechanism Underlying Kinetics Previously Fit by Empirical Power-Law Expressions—and if So, What Are Its Implications?.
  • P. Albers, et al. (2001).
  • Matthiesen. (2024).
  • Y. Cao, et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI. [Link]
  • M. Selvam, et al. (2018). Deactivation and coke formation on palladium and platinum catalysts in vegetable oil hydrogenation.
  • C. H. Bartholomew, M. D. Argyle. (2015).
  • C. H. Bartholomew. (2001).
  • WO2011098432A2 - Method for producing 4-isopropylcyclohexylmethanol - Google P
  • M. D. Argyle, C. H. Bartholomew. (2015). Mechanisms of catalyst deactivation.
  • J. Pérez-Ramírez, et al. (2019).
  • World Catalysis & Chemical Engineering Network Congress 2026. (n.d.).

Sources

Technical Support Center: Purification of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-isopropylcyclohexanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

This compound (CAS No. 4621-04-9) is a colorless liquid or low-melting solid organic compound with the molecular formula C₉H₁₈O.[1][2] It is characterized by a cyclohexane ring substituted with an isopropyl group and a hydroxyl group.[2] Due to the hydroxyl group, it is a secondary alcohol.[2] The compound exists as a mixture of cis and trans stereoisomers, which have different spatial arrangements of the isopropyl and hydroxyl groups.[3][4] Its properties are critical for selecting an appropriate purification method.

PropertyValueSource
Molecular Weight 142.24 g/mol [1]
Boiling Point ~203 °C (at 760 mmHg); 110 °C (at 22 mmHg)[1][5]
Melting Point ~36.9 °C (estimate for mixture)[1][5]
Appearance Colorless to almost colorless clear liquid or solid[2][6]
Solubility Soluble in organic solvents like ethanol and methanol[7]
Density ~0.916 g/cm³ at 20°C[1]
Q2: What are the common impurities found in a crude this compound reaction mixture?

The impurities present largely depend on the synthetic route. A common synthesis is the reduction of 4-isopropylcyclohexanone.[8] Another is the catalytic hydrogenation of 4-isopropylphenol.[1]

Common impurities include:

  • Unreacted Starting Material: Residual 4-isopropylcyclohexanone or 4-isopropylphenol.

  • Solvents: The solvent used for the reaction (e.g., methanol, ethanol, diethyl ether).[8]

  • Catalysts: Traces of the catalyst used, such as ruthenium on carbon or sodium borohydride (NaBH₄) byproducts.[1][8]

  • Diastereomers: The product itself is a mixture of cis and trans isomers.[3][8] Depending on the application, one isomer might be considered an impurity relative to the other. The ratio of these isomers is highly dependent on the reduction method used.[8]

  • Over-reduction Byproducts: In some hydrogenation reactions, the hydroxyl group can be removed, leading to byproducts like 1-ethyl-4-isopropylcyclohexane.[9]

Q3: What are the primary laboratory-scale methods for purifying this compound?

There are three main techniques suitable for purifying this compound, each with its own advantages based on the scale of the experiment and the nature of the impurities.[10]

  • Recrystallization: This is an effective method for purifying solid compounds. Since this compound has a melting point near room temperature, it can often be purified by recrystallization at low temperatures.[1][11] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[12]

  • Distillation (Vacuum): Given its relatively high boiling point at atmospheric pressure, vacuum distillation is preferred to prevent decomposition. This technique separates compounds based on differences in their boiling points. It is highly effective for removing non-volatile impurities (like salts or catalyst residues) and solvents with significantly different boiling points.

  • Column Chromatography: This is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while a mobile phase flows through it.[13] It is particularly useful for separating the cis and trans isomers from each other or removing impurities with similar boiling points to the product.[13][14]

Q4: How do I choose the most suitable purification method?

The choice depends on the specific requirements of your experiment. The following workflow provides a general decision-making process.

Purification Decision Tree Workflow for Selecting a Purification Method cluster_distillation Distillation Path cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Crude Reaction Mixture check_impurities Identify Impurities (TLC, GC, NMR) start->check_impurities check_state Is the crude product a solid or low-melting liquid? check_impurities->check_state distillation Vacuum Distillation check_state->distillation Liquid with large B.P. differences recrystallization Recrystallization check_state->recrystallization Solid or low-melting chromatography Column Chromatography check_state->chromatography Complex mixture or isomer separation needed dist_outcome Separates based on boiling point differences. Good for non-volatile impurities. distillation->dist_outcome recryst_outcome High purity solid product. Requires suitable solvent. recrystallization->recryst_outcome chrom_outcome High resolution separation. Ideal for isomers or compounds with similar polarity. chromatography->chrom_outcome Recrystallization Workflow Step-by-Step Recrystallization Protocol start 1. Solvent Selection dissolve 2. Dissolve Crude Product in Minimum Hot Solvent start->dissolve filter 3. Hot Gravity Filtration (Optional: if insoluble impurities or charcoal present) dissolve->filter cool 4. Slow Cooling (First to RT, then ice bath) filter->cool collect 5. Collect Crystals (Vacuum Filtration) cool->collect wash 6. Wash Crystals with Cold Solvent collect->wash dry 7. Dry Crystals wash->dry end Pure this compound dry->end

Sources

Topic: Separation and Characterization of Cis and Trans Isomers of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isomer Separation

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the separation and analysis of cis- and trans-4-Isopropylcyclohexanol isomers. As a Senior Application Scientist, my goal is to provide a resource that is not only procedurally sound but also explains the underlying chemical principles that govern success.

Part 1: Troubleshooting Guide

Researchers often encounter challenges in achieving baseline separation and accurate quantification of diastereomers like cis- and trans-4-Isopropylcyclohexanol. This section addresses the most common issues with practical, field-tested solutions.

Issue 1: Poor Resolution in Gas Chromatography (GC)

Symptom: Your GC chromatogram shows overlapping or co-eluting peaks for the cis and trans isomers, making accurate quantification impossible.

Probable Causes & Solutions:

  • Inappropriate Column Polarity: The stationary phase is not providing sufficient differential interaction with the isomers. The primary difference between the isomers is their dipole moment, arising from the orientation of the hydroxyl group. The trans isomer, with its equatorial -OH group, is generally less sterically hindered and can interact more freely with the stationary phase. The cis isomer's axial -OH group is more shielded.

    • Solution: Employ a mid-to-high polarity column. A polyethylene glycol (PEG)-based stationary phase, such as a DB-WAX or HP-INNOWax, is highly effective. These phases create dipole-dipole and hydrogen bonding interactions, which are sensitive to the different steric environments of the cis and trans hydroxyl groups, thus enhancing separation.

  • Suboptimal Temperature Program: A poorly designed temperature ramp can cause band broadening or insufficient separation.

    • Solution: Start with a lower initial oven temperature (e.g., 70-80 °C) to allow for good initial separation on the column. Follow with a slow temperature ramp (e.g., 5-10 °C/min) to a final temperature of around 180-200 °C. This ensures that both isomers have sufficient residence time to interact differently with the stationary phase without excessive peak broadening.

  • Incorrect Carrier Gas Flow Rate: An improper flow rate can lead to poor efficiency and peak broadening.

    • Solution: Optimize the linear velocity of your carrier gas (typically Helium or Hydrogen) for your specific column dimensions. For most capillary columns (0.25-0.32 mm i.d.), an optimal flow rate is typically in the range of 1-2 mL/min.

Experimental Protocol: Optimized GC Method

ParameterRecommended SettingRationale
Column HP-INNOWax (30m x 0.25mm x 0.25µm)High polarity PEG phase enhances separation based on dipole interactions.
Carrier Gas HeliumInert and provides good efficiency.
Flow Rate 1.5 mL/min (Constant Flow)Optimized for column dimensions to minimize band broadening.
Inlet Temp. 250 °CEnsures complete and rapid volatilization of the sample.
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 180 °C (hold 5 min)Gradual ramp allows for differential partitioning of isomers.
Detector FID (Flame Ionization Detector)Highly sensitive to organic compounds.
Detector Temp. 250 °CPrevents condensation of analytes.
Issue 2: Inefficient Separation via Column Chromatography

Symptom: Fractions collected from your silica gel column contain a mixture of both isomers, indicating poor separation.

Probable Causes & Solutions:

  • Incorrect Eluent Polarity: The solvent system is either too polar, causing both isomers to elute quickly together, or not polar enough, resulting in very slow elution and broad bands. The key is to find a solvent system that exploits the small polarity difference between the isomers. The cis isomer (axial -OH) often has a slightly larger dipole moment and can interact more strongly with the silica surface than the trans isomer (equatorial -OH).

    • Solution: Use a non-polar/polar solvent mixture with fine-tuned polarity. A common and effective system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (gradient elution) or find the optimal isocratic mixture through Thin Layer Chromatography (TLC) analysis first. The trans isomer, being slightly less polar, will typically elute first.

  • Improper Column Packing: Voids or channels in the silica gel bed lead to uneven solvent flow and band broadening, ruining the separation.

    • Solution: Pack the column using a slurry method. Mix the silica gel with your initial, non-polar eluent to form a uniform slurry, then pour it into the column and allow it to settle with gentle tapping. Add a layer of sand on top to prevent disruption of the silica bed when adding solvent.

  • Column Overloading: Applying too much sample relative to the amount of stationary phase results in broad, overlapping peaks that exceed the column's separation capacity.

    • Solution: A general rule of thumb is to use a mass ratio of stationary phase to sample of at least 50:1 for good separation of closely related compounds.

Workflow for Column Chromatography Separation

G cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Eluent) Pack 2. Pack Column (Slurry Method) Load 3. Load Sample (Concentrated) Pack->Load Elute 4. Elute with Solvent (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC or GC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine caption Figure 1. Column Chromatography Workflow.

Caption: Figure 1. A systematic workflow for preparative column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which isomer, cis or trans, is more thermodynamically stable and why?

A1: The trans isomer of 4-Isopropylcyclohexanol is thermodynamically more stable. In the chair conformation of the cyclohexane ring, substituents prefer to occupy the equatorial position to minimize steric strain. In the trans isomer, both the large isopropyl group and the hydroxyl group can occupy equatorial positions, minimizing 1,3-diaxial interactions. In the cis isomer, one of these groups must be in the more sterically hindered axial position, leading to higher overall energy and lower stability.

Q2: How can I definitively identify the cis and trans isomers using ¹H NMR spectroscopy?

A2: The key is to analyze the signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton, H-1).

  • In the trans isomer , the hydroxyl group is equatorial, meaning the H-1 proton is axial. This axial proton will have large coupling constants (J-values, typically 8-12 Hz) due to its trans-diaxial relationship with the adjacent axial protons on C-2 and C-6. The signal will appear as a triplet of triplets or a more complex multiplet with a large width.

  • In the cis isomer , the hydroxyl group is axial, meaning the H-1 proton is equatorial. This equatorial proton will have smaller coupling constants (J-values, typically 2-5 Hz) due to its axial-equatorial and equatorial-equatorial relationships with adjacent protons. The signal will appear as a broad singlet or a narrow multiplet.

Q3: Why does the trans isomer typically have a higher melting point than the cis isomer?

A3: The melting point is determined by the efficiency of crystal lattice packing. The trans isomer has a more symmetrical, linear shape which allows for more efficient and stable packing into a crystal lattice. This results in stronger intermolecular forces (van der Waals forces and hydrogen bonding) that must be overcome, leading to a higher melting point compared to the less symmetrical cis isomer, which packs less efficiently.

Q4: Can I use crystallization to separate the isomers?

A4: Yes, fractional crystallization can be an effective method for separating the isomers on a larger scale, provided there is a significant difference in their solubilities in a particular solvent. Given the difference in melting points (trans is higher), it is likely that the trans isomer is less soluble in many non-polar solvents.

  • Protocol Outline:

    • Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., hexane or pentane).

    • Allow the solution to cool slowly and undisturbed.

    • The less soluble isomer (expected to be the trans isomer) should crystallize out first.

    • The crystals can be collected by filtration.

    • The purity of the crystals and the remaining mother liquor should be checked by GC or NMR. The process may need to be repeated to achieve high purity.

Q5: What is the expected elution order in reverse-phase HPLC?

A5: In reverse-phase HPLC (e.g., using a C18 column), the stationary phase is non-polar and the mobile phase is polar (e.g., methanol/water or acetonitrile/water). Separation is based on hydrophobicity. The trans isomer, with its equatorial hydroxyl group, is slightly less polar and more "hydrocarbon-like" in its overall shape than the cis isomer, where the axial -OH group is more exposed. Therefore, the trans isomer will interact more strongly with the non-polar C18 stationary phase and will have a longer retention time. The more polar cis isomer will elute first.

Separation Logic: Polarity vs. Retention

G cluster_gc Normal Phase (GC, Silica Column) cluster_rp Reverse Phase (C18 HPLC) gc_start Start gc_trans Trans Isomer (Less Polar) gc_start->gc_trans Elutes First gc_cis Cis Isomer (More Polar) gc_trans->gc_cis Elutes Second rp_start Start rp_cis Cis Isomer (More Polar) rp_start->rp_cis Elutes First rp_trans Trans Isomer (Less Polar) rp_cis->rp_trans Elutes Second caption Figure 2. Elution order based on chromatography type.

Caption: Figure 2. Elution order depends on the chromatography mode.

References

  • Gilbert, J.C., Martin, S.F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning. [Link]
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Technical Support Center: Fractional Distillation of 4-Isopropylcyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fractional distillation of 4-isopropylcyclohexanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges and optimize the separation of cis- and trans-4-isopropylcyclohexanol.

I. Understanding the Separation: The "Why" Behind the Method

Fractional distillation is a powerful technique for separating liquid mixtures based on differences in their boiling points.[1][2][3] For the isomers of this compound, this method is viable due to the subtle, yet significant, differences in their physical properties arising from their stereochemistry. The cis-isomer, where the hydroxyl and isopropyl groups are on the same side of the cyclohexane ring, and the trans-isomer, where they are on opposite sides, exhibit different boiling points, which allows for their separation through careful distillation.[4]

The success of this separation hinges on establishing a temperature gradient within a fractionating column. As the mixture boils, the vapor, enriched in the more volatile component (the isomer with the lower boiling point), rises through the column. The extensive surface area provided by the column packing allows for repeated cycles of vaporization and condensation, progressively enriching the vapor with the lower-boiling point isomer.[1][5]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that you may encounter during the fractional distillation of this compound isomers.

Problem 1: Poor Separation Efficiency (Overlapping Fractions)

Symptoms:

  • Broad boiling point range for collected fractions.

  • GC analysis shows significant cross-contamination of isomers in collected fractions.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Column Efficiency The number of theoretical plates in the column is inadequate to resolve the small boiling point difference between the isomers. A higher number of theoretical plates provides more opportunities for vapor-liquid equilibria to be established, leading to better separation.[1]1. Increase Column Length: A longer column increases the number of theoretical plates. 2. Use More Efficient Packing: Switch to a more efficient packing material like structured packing or smaller Raschig rings to increase the surface area for vapor-liquid contact.[1][6]
Distillation Rate Too High A rapid distillation rate does not allow sufficient time for the vapor-liquid equilibria to be established on the packing material, leading to a decrease in separation efficiency.[7]1. Reduce Heat Input: Lower the setting on your heating mantle to achieve a slow, steady distillation rate (typically 1-2 drops per second). 2. Ensure Proper Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
Flooding of the Column Excessive vapor flow can cause liquid to be carried up the column, preventing the proper downward flow of condensate and disrupting the equilibrium.1. Decrease Heat Input: Immediately reduce the heating to stop the upward surge of liquid. 2. Check for Obstructions: Ensure the packing is not too dense, which can impede vapor flow.
Fluctuating Heat Source Inconsistent heating leads to an unstable temperature gradient within the column, disrupting the separation process.1. Use a Voltage Regulator: Connect your heating mantle to a voltage regulator for a stable power supply. 2. Use a Sand or Oil Bath: These provide more uniform and stable heating compared to a direct heating mantle.
Problem 2: No Distillate or Very Slow Distillation Rate

Symptoms:

  • The mixture is boiling in the flask, but no condensate is forming in the condenser.

  • The distillation rate is significantly slower than expected.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Heat Input The vapor pressure of the isomers has not reached a point where they can overcome the pressure drop of the column and reach the condenser.1. Increase Heat Input Gradually: Slowly increase the temperature of the heating source until a steady distillation rate is achieved. 2. Check Thermometer Placement: Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor entering the condenser.
Heat Loss from the Apparatus Significant heat loss from the column and still head can prevent the vapor from reaching the condenser at a sufficient temperature to distill.1. Insulate the Apparatus: Wrap the distillation column and still head with glass wool or aluminum foil to minimize heat loss.
Vacuum Leaks (for Vacuum Distillation) If performing the distillation under reduced pressure, a leak in the system will prevent the pressure from being lowered sufficiently, thus keeping the boiling points high.1. Check All Joints: Ensure all ground glass joints are properly sealed with vacuum grease. 2. Inspect Tubing: Check all vacuum tubing for cracks or loose connections.
Problem 3: Bumping or Uncontrolled Boiling

Symptoms:

  • Sudden, violent boiling of the liquid in the distillation flask.

  • Liquid splashing up into the fractionating column.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Lack of Boiling Chips or Stirring Superheating of the liquid can occur without nucleation sites, leading to sudden, uncontrolled boiling when the liquid temperature significantly exceeds its boiling point.1. Add Boiling Chips: Always add fresh boiling chips to the cool liquid before heating. Never add them to a hot liquid. 2. Use a Magnetic Stirrer: Continuous stirring provides a smooth boiling action by creating turbulence and preventing superheating.
Localized Overheating Direct heating with a mantle can create hot spots on the flask, leading to bumping.1. Use a Heating Bath: An oil or sand bath provides more even heat distribution.

III. Frequently Asked Questions (FAQs)

Q1: What are the boiling points of cis- and trans-4-isopropylcyclohexanol?

The boiling point of the this compound mixture is approximately 203.1 °C at atmospheric pressure.[4] However, under reduced pressure, the boiling point is significantly lower, for example, 110 °C at 22 mmHg.[8][9][10] The individual boiling points of the cis and trans isomers are very close, necessitating the use of an efficient fractional distillation setup for their separation. The trans isomer generally has a slightly higher boiling point than the cis isomer due to differences in molecular symmetry and intermolecular forces.

Q2: What type of packing material is best for this separation?

The choice of packing material depends on the scale of the distillation and the required efficiency.

  • For laboratory-scale separations: Structured packing, such as that found in Vigreux columns, or small, inert packing materials like Raschig rings or glass helices are effective.[1] Copper packing can also be beneficial as it can help remove any sulfur-containing impurities.[6]

  • For industrial-scale separations: Structured packing is often preferred due to its lower pressure drop and high efficiency.[1]

Q3: How can I monitor the efficiency of my separation in real-time?

While real-time monitoring can be challenging, you can get a good indication of separation efficiency by:

  • Monitoring the Head Temperature: A stable and sharp temperature reading at the head of the column indicates that a pure fraction is distilling. A gradual increase in temperature suggests a mixture of components is co-distilling.

  • Collecting Small Fractions: Collect small, sequential fractions and analyze each by Gas Chromatography (GC) to determine the composition. This will allow you to construct a distillation profile and identify the point at which the composition of the distillate changes significantly.

Q4: Is it possible for this compound to form an azeotrope?

While this compound itself is a single compound, if impurities are present from the synthesis (e.g., water, solvents), it is possible for azeotropes to form.[5] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[5][11] If you suspect an azeotrope is forming, you may need to employ alternative purification methods, such as azeotropic distillation with a suitable entrainer, prior to fractional distillation.

Q5: Can I use simple distillation to separate the isomers?

Simple distillation is generally not effective for separating liquids with boiling points that differ by less than 25 °C.[1] Since the boiling points of cis- and trans-4-isopropylcyclohexanol are very close, fractional distillation is the required method to achieve a reasonable degree of separation.

IV. Experimental Protocol: Fractional Distillation of this compound Isomers

This protocol provides a detailed, step-by-step methodology for the laboratory-scale separation of this compound isomers.

Materials:

  • Mixture of cis- and trans-4-isopropylcyclohexanol

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks (a set of small, pre-weighed flasks)

  • Heating mantle with a stirrer or a heating bath with a magnetic stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (glass wool or aluminum foil)

  • Clamps and stands

  • Vacuum adapter and vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

    • Place the this compound mixture in the round-bottom flask, filling it to no more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Wrap the fractionating column and distillation head with insulation to minimize heat loss.

    • Connect the condenser to a circulating cold water source.

  • Distillation:

    • Begin heating the flask gently. If using a stirrer, ensure it is on.

    • Observe the liquid as it begins to boil and the vapor rises into the fractionating column.

    • A ring of condensate should be seen rising slowly up the column. Adjust the heating rate to maintain a slow and steady ascent of this ring.

    • Once the vapor reaches the thermometer, the temperature reading will begin to rise.

    • Record the temperature when the first drop of distillate is collected in the receiving flask. This is the initial boiling point of the first fraction.

    • Maintain a slow and steady distillation rate of 1-2 drops per second by carefully controlling the heat input.

    • Collect the distillate in a series of small, numbered fractions. Record the temperature range over which each fraction is collected.

  • Fraction Collection and Analysis:

    • Change the receiving flask when the temperature at the distillation head begins to rise significantly, indicating that the composition of the vapor is changing.

    • Continue collecting fractions until the temperature either stabilizes at a higher plateau (indicating the distillation of the second isomer) or the volume of liquid in the distillation flask is low.

    • Analyze each fraction using Gas Chromatography (GC) to determine the ratio of cis- to trans-4-isopropylcyclohexanol.[12]

  • Shutdown:

    • Once the distillation is complete, turn off the heating source and allow the apparatus to cool down before disassembling.

V. Visualizing the Process

Fractional Distillation Workflow

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_collection Fraction Collection & Analysis A Charge Flask with Isomer Mixture and Boiling Chips B Assemble Fractional Distillation Apparatus A->B C Insulate Column B->C D Apply Gentle Heat C->D Begin Distillation E Establish Temperature Gradient in Column D->E F Collect Initial Fraction (Enriched in Lower BP Isomer) E->F G Monitor Head Temperature F->G H Collect Subsequent Fractions at Stable Temperature Plateaus G->H Temperature Rises I Analyze Fractions by GC H->I J Combine Pure Fractions I->J G cluster_0 Mixture in Distillation Flask cluster_1 Vapor Phase (Enrichment) cluster_2 Distillate Fractions Mixture Cis/Trans Mixture Vapor Vapor Enriched in Lower BP Isomer Mixture->Vapor Boiling Fraction1 Fraction 1 (Predominantly Lower BP Isomer) Vapor->Fraction1 Condensation Fraction2 Intermediate Fraction Fraction3 Fraction 2 (Predominantly Higher BP Isomer)

Caption: Relationship between isomers and their separation based on boiling point.

VI. References

  • Smolecule. (2023, August 15). Buy this compound | 4621-04-9.

  • Guidechem. (n.d.). 15890-36-5 this compound C9H18O, Formula,NMR,Boiling Point,Density,Flash Point.

  • Wikipedia. (2024, May 22). Fractional distillation.

  • Purdue University. (n.d.). Alcohol Distillation: Basic Principles, Equipment, Performance Relationships, And Safety. Purdue Extension.

  • ChemBK. (2024, April 9). This compound.

  • University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.

  • Meats and Sausages. (n.d.). Fractionating Column.

  • Alaqua Inc. (2025, July 14). Alcohol distillation: basic principles and equipment.

  • Clawhammer Supply. (2013, March 30). Distillation Column Packing - For Higher Proof.

  • Brainly.in. (2023, August 9). Why dextro and laevo - rotatory isomers of Butan-2-ol are difficult to separate by fractional distillation.

  • ChemicalBook. (n.d.). This compound CAS#: 4621-04-9.

  • ChemicalBook. (2025, July 4). cis-4-isopropylcyclohexanol | 22900-08-9.

  • Chemsrc. (2025, September 26). cis-4-isopropyl-cyclohexanol | CAS#:22900-08-9.

  • PubChem. (n.d.). This compound | C9H18O | CID 20739.

  • Quora. (2021, November 12). Why isn't fractional distillation used to separate the components of a solution? Why is...

  • Brainly.in. (2018, March 29). Why absolute alcohol cannot be prepared by fractional distillation?

  • Chegg.com. (2020, May 6). Solved Experiment 8: Dehydration of Cyclohexanol The.

  • Chemguide. (n.d.). fractional distillation.

  • ChemicalBook. (n.d.). 4621-04-9(this compound) Product Description.

  • Benchchem. (n.d.). Comparative Analysis of 4-Alkylcyclohexanols as Liquid Crystal Stationary Phases in Gas Chromatography.

  • NIST. (n.d.). Cyclohexanol, 4-(1-methylethyl)-. NIST WebBook.

  • PubChem. (n.d.). cis-And trans-4-isopropylcyclohexanol | C18H36O2 | CID 220045.

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry [closed].

  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts.

  • Wikipedia. (2024, April 20). Azeotrope tables.

  • StudyLib. (2018, March 22). Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1.

  • Vernier Science Education. (n.d.). Detection of Chemical Isomers with Gas Chromatography.

  • Google Patents. (n.d.). US4874473A - Separation of diastereomers by extractive distillation.

  • YouTube. (2021, June 15). Dehydration of Cyclohexanol: Setup.

  • Journal of Physical and Chemical Reference Data. (2009, October 15). Standard Chemical Thermodynamic Properties of Alkanol Isomer Groups.

  • PubChem. (n.d.). This compound | C9H18O | CID 20739.

  • ChemicalBook. (n.d.). This compound | 4621-04-9.

  • Guidechem. (n.d.). This compound 15890-36-5 wiki.

  • ResearchGate. (2025, August 7). Development of a Novel Catalytic Distillation Process for Cyclohexanol Production: Mini Plant Experiments and Complementary Process Simulations | Request PDF.

  • CymitQuimica. (n.d.). CAS 4621-04-9: this compound.

  • SciSpace. (n.d.). Fractional distillation | 3663 Publications | 25086 Citations | Top Authors | Related Topics.

  • CP Lab Safety. (n.d.). This compound (cis- and trans- mixture), min 98%, 100 grams.

  • PubChem. (n.d.). cis-2-Isopropylcyclohexanol | C9H18O | CID 6993454.

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.

  • Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References.

Sources

Technical Support Center: Column Chromatography for Separating 4-Isopropylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 4-Isopropylcyclohexanol stereoisomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating cis and trans isomers. The separation of these diastereomers is a common challenge due to their similar physicochemical properties.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to enhance the efficiency and success of your purification efforts.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound stereoisomers.

Issue 1: Poor or No Separation of cis and trans Isomers

Possible Cause: The primary reason for poor resolution is inadequate selectivity between the two isomers under the chosen chromatographic conditions.[2] This can stem from an inappropriate choice of stationary phase or a mobile phase with incorrect polarity.

Solution:

  • Optimize the Mobile Phase: This is the most effective first step.[2] The polarity of the eluent is critical in modulating the interaction of the isomers with the stationary phase.[3]

    • Decrease Polarity: If both isomers are eluting too quickly with no separation, decrease the polarity of the mobile phase. For a common normal-phase setup (silica gel), this means reducing the proportion of the more polar solvent (e.g., ethyl acetate, diethyl ether) in the non-polar solvent (e.g., hexane).

    • Systematic Screening: Conduct a systematic screening of mobile phase compositions. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., 90:10, 85:15). It's often a matter of finding the right balance through trial and error.[4]

    • Alternative Solvents: If mixtures of hexane and ethyl acetate are unsuccessful, consider other solvent systems. Dichloromethane or chloroform can be used as the polar component, or toluene can be added to the non-polar phase to introduce different selectivity mechanisms like π-π interactions.[4]

  • Evaluate the Stationary Phase:

    • Silica Gel: Standard silica gel is the most common stationary phase for separating diastereomers due to its polar nature.[5][6]

    • Alumina: Alumina can also be used and is available in acidic, basic, and neutral forms, which can offer different selectivities.[6]

    • Other Phases: For particularly difficult separations, consider phases with different functionalities. Phenyl or pentafluorophenyl (PFP) columns can offer unique interactions, while embedded amide columns provide shape selectivity.[7][8]

dot

G cluster_0 Troubleshooting Poor Resolution start Poor or No Separation Observed c1 Is the mobile phase polarity optimal? start->c1 a1 Adjust Solvent Ratio (e.g., decrease ethyl acetate in hexane) c1->a1 No c2 Is the stationary phase appropriate? c1->c2 Yes a1->c2 a2 Consider alternative stationary phases (e.g., Alumina, PFP) c2->a2 No end Resolution Improved c2->end Yes a2->end

Caption: Workflow for diagnosing and resolving poor isomer separation.

Issue 2: Co-elution of Isomers with Tailing Peaks

Possible Cause: Peak tailing can be caused by interactions between the hydroxyl group of the alcohol and active sites on the silica gel. It can also be exacerbated by overloading the column or issues with the column packing.

Solution:

  • Reduce Sample Load: Overloading is a common cause of poor peak shape and resolution. Ensure the amount of sample loaded is appropriate for the column size (typically 1-5% of the stationary phase weight).

  • Improve Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and peak broadening. Ensure the stationary phase is packed uniformly as a slurry and is never allowed to run dry.[9][10]

  • Mobile Phase Additives: Adding a small amount (e.g., 0.1-1%) of a polar solvent like methanol or ethanol to the mobile phase can help to deactivate the silica gel by blocking highly active sites, leading to sharper peaks.[4]

  • Derivatization: In some cases, derivatizing the alcohol to an ester or ether can reduce its polarity and minimize interactions with the stationary phase, resulting in better peak shapes.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating this compound stereoisomers by column chromatography?

A1: The separation of cis and trans isomers of this compound, which are diastereomers, is possible because they have different physical and chemical properties, unlike enantiomers.[2] These differences, arising from their distinct three-dimensional structures, lead to different affinities for the stationary and mobile phases. The trans isomer is generally more stable and can pack more easily onto the surface of a polar stationary phase like silica gel, leading to stronger adsorption and a longer retention time compared to the bulkier cis isomer. The goal of the chromatographic method is to exploit these subtle differences in interaction to achieve different elution times.[1][2]

Q2: Is a chiral stationary phase (CSP) required to separate these isomers?

A2: No, a chiral stationary phase is generally not required for separating diastereomers like cis and trans isomers.[2] Because they have distinct physical properties, they can be separated on standard achiral stationary phases like silica gel or alumina.[2] Chiral columns are specifically designed to separate enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[11][12]

Q3: How do I choose the right mobile phase for the separation?

A3: The choice of mobile phase is a critical factor and often requires empirical optimization.[13] The process typically starts with Thin Layer Chromatography (TLC) to screen for a suitable solvent system.[10] The ideal solvent system for column chromatography should provide a good separation of the spots on the TLC plate, with the target compounds having Rf values typically between 0.2 and 0.5. A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate or diethyl ether) is a common starting point for normal-phase chromatography.[4][6]

Q4: How can I monitor the separation and identify the fractions containing my desired isomer?

A4: Since this compound is colorless, you cannot monitor the separation visually.[3] The standard method is to collect small, sequential fractions of the eluent and analyze each fraction using Thin Layer Chromatography (TLC).[3] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can identify which fractions contain the separated isomers and combine the pure fractions accordingly.

Parameter Recommendation for Separating this compound Isomers Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent effective for separating diastereomers with differing polarities.[5][6]
Mobile Phase (Eluent) Hexane/Ethyl Acetate or Hexane/Diethyl Ether mixturesProvides a tunable polarity to achieve differential migration of the isomers. A low polarity is generally preferred to maximize interaction differences.[4]
Initial Solvent Ratio Start with 95:5 or 90:10 (Hexane:Ethyl Acetate)This low polarity allows for stronger initial adsorption, with the potential to increase polarity for faster elution if needed.
Sample Loading Dissolve the sample in a minimal amount of the mobile phaseLoading the sample as a concentrated, narrow band at the top of the column is crucial for achieving good resolution.[9]
Elution Method Isocratic elution (constant solvent composition)For isomers with similar polarities, a constant mobile phase composition provides consistent separation conditions.
Fraction Collection Collect small, uniform fractions (e.g., 5-10 mL)Small fractions increase the likelihood of isolating pure compounds, especially when the separation is marginal.
Analysis Thin Layer Chromatography (TLC) of each fractionEssential for identifying the contents of each colorless fraction and determining which fractions to combine.[3]

Detailed Experimental Protocol: Separation of cis and trans-4-Isopropylcyclohexanol

This protocol provides a general workflow for the separation of a mixture of this compound stereoisomers using gravity column chromatography.

1. Preparation of the Column:

  • Secure a glass chromatography column vertically to a ring stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[14]

  • Add a small layer (approx. 1 cm) of sand on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.[9]

  • Using a funnel, pour the silica gel slurry into the column. Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[9]

  • Open the stopcock to allow some solvent to drain, which helps in packing the silica gel. Add more mobile phase as needed, ensuring the top of the silica bed never runs dry.

  • Once the silica gel is settled, add a thin protective layer of sand on top.

2. Sample Loading:

  • Dissolve the crude mixture of this compound isomers in the minimum possible volume of the mobile phase.

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to absorb into the sand layer.

  • Open the stopcock and drain the solvent until the sample has fully entered the silica gel bed.

  • Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is on the stationary phase.

3. Elution and Fraction Collection:

  • Fill the column with the mobile phase.

  • Begin collecting the eluent in numbered test tubes or flasks.

  • Maintain a constant flow rate and ensure the column does not run dry by continuously replenishing the mobile phase.[9]

  • Collect fractions of a consistent volume until all the compounds have eluted from the column.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to determine their composition.

  • Combine the fractions that contain the pure desired isomer.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound isomer.

dot

G cluster_1 Experimental Workflow prep 1. Column Preparation (Slurry packing with silica gel) load 2. Sample Loading (Minimal solvent volume) prep->load elute 3. Elution (Isocratic mobile phase) load->elute collect 4. Fraction Collection (Small, sequential volumes) elute->collect analyze 5. Fraction Analysis (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine isolate 7. Solvent Removal (Rotary Evaporation) combine->isolate

Caption: Step-by-step workflow for isomer separation by column chromatography.

References

  • Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. Benchchem.
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
  • Column Chromatography (Animation). YouTube.
  • Help with separation of diastereomers. Reddit.
  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. Semantic Scholar.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
  • Separation of diastereomers. Chromatography Forum.
  • 6 Top Chiral Chromatography Questions. Regis Technologies.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Performing Column Chromatography. YouTube.
  • Column chromatography. Wikipedia.
  • How to separate the diastereomer peak from main peak? ResearchGate.
  • Column chromatography. Columbia University.
  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate.

Sources

Technical Support Center: Optimizing the Synthesis of cis-4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of cis-4-Isopropylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable advice for improving the yield and purity of the desired cis-isomer. Here, we move beyond simple protocols to explain the underlying principles of common synthetic routes and offer robust troubleshooting strategies based on established scientific literature and practical experience.

Introduction to the Stereochemical Challenge

The synthesis of 4-isopropylcyclohexanol from 4-isopropylcyclohexanone or 4-isopropylphenol presents a common stereochemical challenge: the selective formation of the cis-isomer over the thermodynamically more stable trans-isomer. The biological and physical properties of derivatives of this compound are often highly dependent on the stereochemistry at C1 and C4 of the cyclohexane ring. Therefore, achieving a high diastereomeric excess (d.e.) of the cis-isomer is frequently a critical objective.

This guide will explore four primary synthetic strategies to achieve high cis-selectivity:

  • Catalytic Hydrogenation: A versatile method involving the reduction of an aromatic precursor or the corresponding ketone.

  • Hydride Reduction with Bulky Reagents: Employing sterically hindered hydride reagents to direct the stereochemical outcome.

  • Biocatalysis: Leveraging the high stereoselectivity of enzymes to produce the desired isomer.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst.

Each section will provide a detailed protocol, an explanation of the factors governing stereoselectivity, and a comprehensive troubleshooting guide in a question-and-answer format.

Catalytic Hydrogenation

Catalytic hydrogenation can be employed to either reduce 4-isopropylphenol directly to a mixture of this compound isomers or to reduce 4-isopropylcyclohexanone. The choice of catalyst, support, solvent, and reaction conditions plays a pivotal role in determining the final cis:trans ratio.

Mechanism and Stereoselectivity

The stereochemical outcome of the hydrogenation of 4-isopropylcyclohexanone is influenced by the mechanism of hydrogen addition to the carbonyl group on the catalyst surface. Generally, catalysts with different properties will favor different modes of adsorption of the ketone, leading to varying isomeric ratios. For the hydrogenation of 4-isopropylphenol, the reaction proceeds through the ketone intermediate. Modifying the catalyst with acids has been shown to enhance the yield of cis-4-isopropylcyclohexanol.[1]

Experimental Protocol: Hydrogenation of 4-Isopropylphenol

This protocol is adapted from methodologies described for the synthesis of p-isopropylcyclohexanol via catalytic hydrogenation.[2]

Materials:

  • 4-Isopropylphenol

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Ethanol (or other suitable solvent like tetrahydrofuran)

  • High-pressure reactor (e.g., Parr hydrogenator)

  • Hydrogen gas

  • Nitrogen gas

Procedure:

  • In a high-pressure reactor, dissolve 100g of 4-isopropylphenol in 300g of ethanol.

  • Carefully add 0.3g of 5% Ru/C catalyst to the solution.

  • Seal the reactor and purge the system with nitrogen gas at least three times to remove any air.

  • Following the nitrogen purge, purge the system with hydrogen gas at least three times.

  • Pressurize the reactor with hydrogen to 3.0 MPa.

  • Begin stirring and heat the reaction mixture to approximately 70°C.

  • Monitor the reaction progress by observing the pressure drop. The reaction is complete when the hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • The crude product can be obtained by filtering off the catalyst and removing the solvent under reduced pressure.

Troubleshooting Guide: Catalytic Hydrogenation

Q1: The reaction is very slow or has stalled completely. What are the likely causes and solutions?

A1: Low or no conversion is a common issue in catalytic hydrogenation and can be attributed to several factors:

  • Catalyst Inactivity:

    • Poisoning: The active sites on the catalyst can be blocked by impurities such as sulfur or nitrogen compounds.[3] Ensure the use of high-purity starting materials and solvents. If poisoning is suspected, the catalyst will likely need to be replaced.

    • Deactivation: The catalyst may have lost activity due to improper storage or handling. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[3] It is advisable to use a fresh batch of catalyst.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. Typical loadings for noble metal catalysts are in the range of 5-10 mol% relative to the substrate.[3]

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For some substrates, atmospheric pressure (balloon) may be insufficient. Using a high-pressure reactor like a Parr hydrogenator can significantly increase the reaction rate.[4]

    • Poor Agitation: Inefficient stirring leads to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, which can limit the reaction rate.[3] Ensure vigorous stirring.

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow. Select a solvent that provides good solubility for the substrate.[3]

Q2: The yield of the trans-isomer is too high. How can I improve the selectivity for the cis-isomer?

A2: Improving cis-selectivity often involves modifying the reaction conditions:

  • Catalyst and Solvent Choice: The choice of catalyst and solvent system can have a significant impact on stereoselectivity. For instance, using a rhodium-on-carbon catalyst in supercritical carbon dioxide has been shown to produce higher yields of cis-4-isopropylcyclohexanol compared to reactions in 2-propanol.[1]

  • Additives: The addition of acids, such as hydrochloric or phosphoric acid, to the reaction mixture can enhance the yield of the cis-isomer.[1]

  • Temperature and Pressure: The interplay between temperature and pressure can influence the isomeric ratio. A systematic optimization of these parameters may be necessary to favor the cis product.

Safety Considerations
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Always purge the reaction vessel with an inert gas before introducing hydrogen.

  • Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., Raney Nickel, dry Pd/C) are pyrophoric and can ignite spontaneously upon exposure to air. Handle these catalysts under an inert atmosphere or as a slurry in a solvent.

  • Pressure Reactors: Always operate high-pressure reactors according to the manufacturer's instructions and behind a safety shield.

Hydride Reduction with Bulky Reagents (L-Selectride)

The use of sterically hindered hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), is a highly effective method for the diastereoselective reduction of substituted cyclohexanones to the corresponding axial alcohol, which in the case of this compound, is the cis-isomer.

Mechanism and Stereoselectivity

The large steric bulk of the three sec-butyl groups on the boron atom in L-Selectride dictates the trajectory of the hydride attack on the carbonyl carbon. The reagent preferentially attacks from the less sterically hindered equatorial face, leading to the formation of the axial alcohol (cis-isomer) with high selectivity.[5][6] This is in contrast to less bulky reagents like sodium borohydride, which tend to favor attack from the axial face, yielding the more stable equatorial alcohol (trans-isomer).

Diagram: Stereoselective Reduction of 4-Isopropylcyclohexanone

G cluster_0 L-Selectride (Bulky) cluster_1 NaBH4 (Less Bulky) start_L 4-Isopropyl- cyclohexanone ts_L Equatorial Attack (Less Hindered) start_L->ts_L L-Selectride, THF, -78°C product_L cis-4-Isopropylcyclohexanol (Axial OH - Major) ts_L->product_L start_N 4-Isopropyl- cyclohexanone ts_N Axial Attack (More Hindered for Bulky Reagents) start_N->ts_N NaBH4, MeOH product_N trans-4-Isopropylcyclohexanol (Equatorial OH - Major) ts_N->product_N

Caption: Comparison of hydride attack pathways.

Experimental Protocol: L-Selectride Reduction

This protocol is a general procedure adapted from established methods for the stereoselective reduction of cyclic ketones.[3][5][6]

Materials:

  • 4-Isopropylcyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • L-Selectride (1.0 M solution in THF)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-isopropylcyclohexanone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of L-Selectride: Slowly add the L-Selectride solution (1.1–1.2 eq) dropwise to the stirred ketone solution via syringe, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Guide: L-Selectride Reduction

Q1: The reaction is incomplete, even after several hours. What should I do?

A1: An incomplete reaction can be due to several factors:

  • Degraded L-Selectride: L-Selectride is moisture-sensitive. Use a fresh bottle or titrate the solution to determine its active hydride concentration.[5][7]

  • Presence of Moisture: Ensure all glassware is rigorously dried and that anhydrous solvents are used. Water will consume the hydride reagent.[7]

  • Insufficient Reagent: A slight excess of L-Selectride (e.g., 1.1-1.2 equivalents) is typically used. If conversion is low, a small additional charge of the reagent may be necessary.[7]

  • Low Reaction Temperature: While -78 °C is optimal for selectivity, some reactions may be sluggish. If the reaction is not proceeding, consider allowing it to warm slightly (e.g., to -60 °C), but be aware that this may compromise the stereoselectivity.[7]

Q2: I'm observing unexpected side products or low stereoselectivity.

A2: This is often related to temperature control or other reactive functional groups:

  • Reaction Temperature Too High: Maintaining a low temperature (-78 °C) is critical for maximizing stereoselectivity.[6] Ensure your cooling bath is stable throughout the addition and reaction time.

  • Other Reactive Functional Groups: L-Selectride can also reduce other functional groups like esters and epoxides. If these are present in your substrate, they may need to be protected prior to the reduction.[7]

Q3: The work-up is problematic, with emulsions forming during extraction.

A3: Emulsions during the work-up of borohydride reductions are often due to the incomplete removal of boron byproducts.

  • Incomplete Oxidation: Ensure that the oxidative workup with NaOH and H₂O₂ is allowed to proceed for a sufficient amount of time with vigorous stirring to fully convert the boron species into more water-soluble borate salts.[5]

  • Insufficient Quenching: Make sure the excess L-Selectride is fully quenched before the aqueous workup.

Safety Considerations
  • Pyrophoric Nature: L-Selectride solutions are pyrophoric and will ignite on contact with air. All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[7]

  • Reactive Quenching: The quenching of excess L-Selectride is highly exothermic and releases hydrogen gas. Quenching must be done slowly, at low temperature, and behind a safety shield.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate gloves when handling L-Selectride.[7][8]

Biocatalysis

Biocatalytic reduction of 4-isopropylcyclohexanone using whole-cell systems (like Baker's Yeast) or isolated enzymes (like alcohol dehydrogenases, ADHs) offers a green and highly selective route to cis-4-isopropylcyclohexanol.

Mechanism and Stereoselectivity

Enzymes are chiral catalysts that create a highly specific three-dimensional environment in their active site. This allows the substrate to bind in a preferred orientation, leading to the delivery of a hydride (typically from a cofactor like NADH or NADPH) to one face of the carbonyl group with very high stereoselectivity.[9] By selecting the appropriate enzyme, it is possible to achieve very high yields of the desired cis-isomer.

Experimental Protocol: Bioreduction with an Alcohol Dehydrogenase

This protocol is a generalized procedure based on the principles of ADH-catalyzed ketone reductions.[10][11]

Materials:

  • Alcohol Dehydrogenase (ADH) with known selectivity for the cis-product

  • 4-Isopropylcyclohexanone

  • Phosphate buffer (e.g., 50 mM, pH 7)

  • Cofactor (e.g., NADH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, GDH)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer.

  • Add the ADH, cofactor (NADH), and the components of the cofactor regeneration system (glucose and GDH).

  • Dissolve the 4-isopropylcyclohexanone in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture.

  • Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C).

  • Monitoring: Monitor the reaction progress by GC or HPLC.

  • Work-up: Once the reaction is complete, extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Troubleshooting Guide: Biocatalysis

Q1: The enzyme activity is low, resulting in poor conversion.

A1: Low enzyme activity can be caused by several factors:

  • Substrate/Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme's activity.[10] To mitigate this, consider a fed-batch approach for the substrate or in-situ product removal.

  • Cofactor Regeneration Issues: The regeneration of the NADH/NADPH cofactor is crucial for the reaction to proceed. Ensure that the cofactor regeneration system is active and that all components are present in the correct concentrations.[12][13]

  • Suboptimal pH or Temperature: Enzymes have optimal pH and temperature ranges for activity. Deviations from these optima can lead to a significant loss of activity.[9]

  • Enzyme Denaturation: Improper storage or handling can lead to denaturation of the enzyme.

Q2: The stereoselectivity is lower than expected.

A2: While ADHs are generally highly selective, lower than expected stereoselectivity can occur if:

  • Presence of Other Reductases: If using a whole-cell system, other endogenous enzymes with different stereoselectivities may be present.[14] Using a purified enzyme or a genetically modified host strain can resolve this issue.

  • Reaction Conditions: In some cases, extreme pH or temperature can affect the conformational state of the enzyme, leading to a decrease in stereoselectivity.

Safety Considerations
  • Biocatalytic reactions are generally considered safe. However, standard laboratory practices should be followed.

  • Some organic solvents used for extraction are flammable and should be handled in a well-ventilated area.

Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a chemoselective method for reducing aldehydes and ketones to alcohols using aluminum isopropoxide in isopropanol.[15][16]

Mechanism and Stereoselectivity

The reaction proceeds through a six-membered cyclic transition state involving the aluminum alkoxide coordinated to the carbonyl oxygen. A hydride is transferred from the isopropoxide ligand to the carbonyl carbon.[1][17] The reaction is reversible, and the reverse reaction is known as the Oppenauer oxidation.[11] The stereoselectivity can be influenced by the catalyst and reaction conditions, with some heterogeneous catalysts like MgO-Al₂O₃ showing high stereoselectivity.[18]

Experimental Protocol: MPV Reduction

Materials:

  • 4-Isopropylcyclohexanone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

Procedure:

  • Set up a distillation apparatus.

  • In the reaction flask, dissolve 4-isopropylcyclohexanone in anhydrous isopropanol.

  • Add aluminum isopropoxide to the solution.

  • Heat the mixture to reflux.

  • Slowly distill off the acetone byproduct to drive the equilibrium towards the products.

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture and hydrolyze the aluminum alkoxides with dilute acid.

  • Extract the product with an organic solvent, dry, and concentrate to obtain the crude product.

Troubleshooting Guide: MPV Reduction

Q1: The reaction is not going to completion.

A1: The MPV reduction is an equilibrium-driven process. To drive it to completion:

  • Remove Acetone: The most effective way to shift the equilibrium is to remove the acetone byproduct by distillation as it is formed.[1]

  • Use Excess Isopropanol: Using a large excess of isopropanol as the solvent and hydride source will also help to push the equilibrium towards the product side.[1]

Q2: I am observing side products from the Oppenauer oxidation.

A2: The Oppenauer oxidation is the reverse reaction and can be minimized by following the advice above to drive the equilibrium towards the reduction product.[11] Ensure efficient removal of acetone.

Safety Considerations
  • Aluminum isopropoxide is moisture-sensitive.

  • Isopropanol is flammable. Perform the reaction in a well-ventilated fume hood.

Purification and Analysis

Separation of cis and trans Isomers

The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating the isomers on a laboratory scale. The cis-isomer is generally slightly more polar than the trans-isomer. A solvent system with low polarity, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 to 90:10), is a good starting point for achieving separation on a silica gel column.[2]

  • Fractional Distillation: Due to the very close boiling points of the two isomers, fractional distillation is generally not an effective method for separation.[2]

  • Fractional Crystallization: If one of the isomers is a solid at or near room temperature, fractional crystallization may be a viable purification method.[19]

Analysis of Isomeric Ratio

  • Gas Chromatography (GC): GC is an excellent method for determining the cis:trans ratio. A polar capillary column (e.g., a wax-type column) will typically provide good separation of the two isomers.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to distinguish between the isomers. The chemical shifts of the protons and carbons, particularly those near the hydroxyl group, will differ between the cis and trans isomers.[2]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Safe and Effective Management of L-selectride in Chemical Reactions. BenchChem.
  • Kroutil, W., & Faber, K. (2001). Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols. Current Opinion in Chemical Biology, 5(2), 182-188.
  • Shirai, M., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(1), 203-210.
  • Gao, L., et al. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
  • BenchChem Technical Support Team. (2025). Technical Support Center: L-Selectride® Reduction of Cyclopentanone. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: L-Selectride for Ketone Reduction. BenchChem.
  • Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction. Alfa Chemistry.
  • WordPress. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting low conversion rates in the hydrogenation of 2-Methyl-1-tetralone. BenchChem.
  • Pollard, D. J., & Woodley, J. M. (2007). Modern Biocatalytic Ketone Reduction. Trends in Biotechnology, 25(2), 66-72.
  • Thermo Fisher Scientific. (n.d.). Meerwein-Ponndorf-Verley Reduction. Thermo Fisher Scientific.
  • Chemistry Learning. (2019, December 11). Meerwein Ponndorf Verley (MPV)
  • Kunkeler, P. J., et al. (1997). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1321-1324.
  • A Chemistry Redditor. (2011, March 15). A question about L-Selectride workups.... Reddit.
  • Euerby, M. R., et al. (2003). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology, 62(5-6), 439-447.
  • Boronat, M., et al. (2006). Mechanism of the Meerwein-Ponndorf-Verley-Oppenauer (MPVO) redox equilibrium on Sn- and Zr-beta zeolite catalysts. The Journal of Physical Chemistry B, 110(42), 21168-21174.
  • Sulzer. (n.d.).
  • Li, A., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. Molecules, 28(3), 1422.
  • Quora User. (2018, January 1).
  • BenchChem Technical Support Team. (2025). Technical Support Center: Challenges in Separating Cis/Trans 4-Methylcyclohexanol Isomers. BenchChem.
  • Pediaa.Com. (2022, March 19).
  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Wikipedia.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Liese, A., & Hilterhaus, L. (2013). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions. Applied Microbiology and Biotechnology, 97(22), 9579-9592.
  • Yi, S. S., et al. (2016). Heterogeneous catalysis mediated cofactor NADH regeneration for enzymatic reduction. Green Chemistry, 18(9), 2634-2638.
  • Wu, S., et al. (2013). Redox Biocatalysis: Quantitative Comparisons of Nicotinamide Cofactor Regeneration Methods. ChemSusChem, 6(9), 1546-1555.
  • Fisher Scientific. (n.d.).
  • CAS Data Services. (2024, September 9).
  • Quora User. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?. Quora.
  • A Chemistry Redditor. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.
  • Heriot-Watt University. (n.d.). Heterogeneous Catalysis Mediated Cofactor NADH Regeneration for Enzymatic Reduction.
  • Wikipedia. (n.d.). L-selectride. Wikipedia.
  • ACS Publications. (n.d.). Heterogeneous Catalysis Mediated Cofactor NADH Regeneration for Enzymatic Reduction.
  • ChemHelp ASAP. (2021, February 9).
  • Chegg. (2015, February 4).
  • University of Illinois. (2019, September 18). Scale-up Reactions. Division of Research Safety.
  • ResearchGate. (2025, August 6). Phase Changes in Crystalline and Glassy-Crystalline Cyclohexanol.
  • National Institutes of Health. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[1]arene Cocrystals Accompanied by Vapochromic Behavior. PubMed Central.
  • Carreño, M. C., et al. (1998). General Procedure for Reductions with L-Selectride. J. Org. Chem., 63, 3687-3693.
  • ACS Publications. (2023, May 15). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[1]arene Cocrystals Accompanied by Vapochromic Behavior. JACS Au.
  • Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
  • ElectronicsAndBooks. (2006, October 4). Separation of Isomers by Distillation in the Presence of Host Compound. ElectronicsAndBooks.
  • National Institutes of Health. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.

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Technical Support Center: A Guide to Overcoming Side Reactions in the Synthesis of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we move beyond standard protocols to offer in-depth, field-proven insights into the common side reactions encountered during the synthesis of this compound and provide robust troubleshooting strategies to mitigate them. Our focus is on understanding the causality behind these side reactions to empower you with the knowledge to optimize your synthetic routes for higher yield and purity.

Section 1: Hydrogenation of 4-Isopropylphenol

The catalytic hydrogenation of 4-isopropylphenol is a primary industrial route to this compound.[1] While seemingly straightforward, this pathway is often complicated by a lack of stereoselectivity and over-reduction, leading to a mixture of products that can be challenging and costly to separate.

FAQ 1: What are the primary side products observed during the catalytic hydrogenation of 4-isopropylphenol?

The two most significant side products in the hydrogenation of 4-isopropylphenol are the undesired trans-stereoisomer of this compound and the fully saturated, deoxygenated product, isopropylcyclohexane. The control of diastereoselectivity (the ratio of cis to trans isomers) is a common challenge, as the cis-isomer is often the more desired product for certain applications, such as in the fragrance industry, due to its more potent odor profile.[2] The formation of isopropylcyclohexane is a result of over-reduction, also known as hydrodeoxygenation, where the hydroxyl group is cleaved and replaced with a hydrogen atom.[3]

Troubleshooting Guide 1.1: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)

Problem: My synthesis is producing a mixture of cis- and trans-4-isopropylcyclohexanol, with the thermodynamically more stable trans-isomer predominating. How can I increase the yield of the cis-isomer?

Root Cause Analysis: The formation of cis and trans isomers is governed by the hydrogenation pathway. The reaction proceeds through a 4-isopropylcyclohexanone intermediate.[3] The stereochemical outcome is determined by the catalyst system, solvent, and reaction conditions which influence the adsorption of the intermediate on the catalyst surface and the subsequent hydrogen addition. The trans isomer is the thermodynamically more stable product and is often favored under equilibrium conditions.[2] To favor the kinetically preferred cis product, the reaction conditions must be carefully controlled.

Solutions & Protocols:

  • Catalyst Selection: The choice of metal catalyst is critical. Rhodium on a carbon support (Rh/C) has been shown to provide good stereoselectivity towards the cis-isomer, especially when compared to other common catalysts like palladium or platinum.[2]

  • Solvent Effects: Traditional organic solvents like 2-propanol often favor the formation of the trans-isomer.[3] Utilizing supercritical carbon dioxide (scCO₂) as the solvent can significantly enhance the yield of the cis-isomer and also suppress the formation of the isopropylcyclohexane byproduct.[1][3]

  • Acidic Additives: The addition of a small amount of hydrochloric acid (HCl) to the reaction mixture has been reported to improve the diastereoselectivity towards the cis-isomer.[2][3]

Experimental Protocol: Selective Hydrogenation to cis-4-Isopropylcyclohexanol

  • Reactor Setup: In a high-pressure reactor, dissolve 4-isopropylphenol (1.0 equiv) in the chosen solvent (e.g., supercritical CO₂ or 2-propanol).

  • Catalyst and Additive Introduction: Add the Rh/C catalyst (typically 1-5 mol%) and, if desired, a controlled amount of HCl.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 313 K).[2]

  • Monitoring and Work-up: Monitor the reaction progress by GC-MS. Upon completion, cool the reactor, vent the hydrogen, and filter the catalyst. The product can then be purified by distillation or chromatography.

Table 1: Influence of Reaction Conditions on Diastereoselectivity

CatalystSolventAdditivePredominant IsomerDiastereomeric Excess (de)Reference
Rh/CscCO₂Nonecis58%[2]
Rh/C2-propanolHClcisEnhanced vs. no additive[3]
Rh/CscCO₂HClcisEnhanced vs. no additive[3]

Diagram 1: Hydrogenation Pathways of 4-Isopropylphenol

4-Isopropylphenol 4-Isopropylphenol 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone 4-Isopropylphenol->4-Isopropylcyclohexanone Hydrogenation cis-4-Isopropylcyclohexanol cis-4-Isopropylcyclohexanol 4-Isopropylcyclohexanone->cis-4-Isopropylcyclohexanol Kinetic Pathway (e.g., Rh/C, scCO2) trans-4-Isopropylcyclohexanol trans-4-Isopropylcyclohexanol 4-Isopropylcyclohexanone->trans-4-Isopropylcyclohexanol Thermodynamic Pathway Isopropylcyclohexane Isopropylcyclohexane cis-4-Isopropylcyclohexanol->Isopropylcyclohexane Over-reduction (Hydrodeoxygenation) trans-4-Isopropylcyclohexanol->Isopropylcyclohexane Over-reduction (Hydrodeoxygenation) cluster_0 4-Isopropylcyclohexanone (Chair Conformation) cluster_1 Hydride Attack Ketone Equatorial Isopropyl Group Axial_Attack Axial Attack (Small Hydrides, e.g., NaBH4) Ketone->Axial_Attack Equatorial_Attack Equatorial Attack (Bulky Hydrides, e.g., L-Selectride) Ketone->Equatorial_Attack trans-4-Isopropylcyclohexanol trans-4-Isopropylcyclohexanol Axial_Attack->trans-4-Isopropylcyclohexanol Forms Equatorial -OH cis-4-Isopropylcyclohexanol cis-4-Isopropylcyclohexanol Equatorial_Attack->cis-4-Isopropylcyclohexanol Forms Axial -OH

Caption: Steric approach control in the reduction of 4-isopropylcyclohexanone.

Section 3: Grignard Synthesis Considerations

While less common for the direct synthesis of this compound itself, Grignard reactions are fundamental in organic synthesis. Understanding their side reactions is crucial when dealing with cyclohexanone substrates. For instance, one could envision synthesizing a derivative by reacting a Grignard reagent with 4-isopropylcyclohexanone.

FAQ 3: What are the potential side reactions when using a Grignard reagent with a cyclohexanone derivative?

Grignard reagents are potent nucleophiles but also strong bases. [4]When reacting with ketones, especially sterically hindered ones, two major side reactions can compete with the desired nucleophilic addition: enolization (deprotonation) and reduction. [5]

Troubleshooting Guide 3.1: Low Yield due to Enolization

Problem: The reaction has a low yield of the desired tertiary alcohol, and a significant amount of the starting ketone is recovered after work-up.

Root Cause Analysis: The Grignard reagent can act as a base and abstract an alpha-proton from the ketone, forming a magnesium enolate. [5]Upon aqueous work-up, this enolate is protonated, regenerating the starting ketone. This side reaction is more prevalent with sterically hindered ketones and bulky Grignard reagents.

Solutions & Protocols:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) generally favors the nucleophilic addition pathway over enolization.

  • Choice of Reagents: If possible, using a less sterically hindered Grignard reagent can minimize enolization.

  • Use of Additives: In some cases, the addition of cerium(III) chloride (the Luche reduction conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization, although this is more commonly associated with organolithium reagents.

Troubleshooting Guide 3.2: Presence of a Reduced Byproduct

Problem: Along with the desired product, an alcohol resulting from the reduction of the ketone is observed.

Root Cause Analysis: If the Grignard reagent possesses a hydrogen atom on its β-carbon, it can reduce the ketone via a cyclic six-membered transition state (a Meerwein-Ponndorf-Verley-type reduction). [5]In this process, a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.

Solutions & Protocols:

  • Grignard Reagent Structure: If the synthetic plan allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide or neopentylmagnesium bromide).

  • Temperature Control: As with enolization, lower temperatures can help to disfavor the formation of the six-membered transition state required for the reduction pathway.

Diagram 3: Grignard Reaction Pathways with a Ketone

Ketone + Grignard Reagent Ketone + Grignard Reagent Desired Addition Product Desired Addition Product Ketone + Grignard Reagent->Desired Addition Product Nucleophilic Addition Enolate Intermediate Enolate Intermediate Ketone + Grignard Reagent->Enolate Intermediate Enolization (Base) Reduced Alcohol Reduced Alcohol Ketone + Grignard Reagent->Reduced Alcohol Reduction (Hydride Transfer) Recovered Ketone Recovered Ketone Enolate Intermediate->Recovered Ketone Aqueous Work-up

Caption: Competing reaction pathways in a Grignard synthesis.

References

  • Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol (this compound) and Woody Acetate (4-(Tert-Butyl)
  • Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. (n.d.). Green Chemistry (RSC Publishing). [Link]
  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. (2018).
  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]
  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. (2018). PubMed. [Link]
  • Grignard Reagent. (n.d.). BYJU'S. [Link]
  • 4-ISOPROPYLCYCLOHEXANONE. (n.d.). LookChem. [Link]

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Navigating the Nuances of 4-Isopropylcyclohexanol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile compound. As your dedicated scientific resource, we will move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound, providing concise answers and directing you to more detailed explanations and protocols within this guide.

1. What are the recommended storage conditions for this compound? For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight and strong oxidizing agents. The recommended storage condition is sealed in a dry environment at room temperature[1][2].

2. Is this compound sensitive to air or moisture? While not acutely sensitive, prolonged exposure to air can lead to slow oxidation. As with most alcohols, it is hygroscopic and will absorb moisture from the atmosphere. It is best practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when used in moisture-sensitive reactions.

3. What are the primary degradation pathways for this compound? The two most probable degradation pathways under typical experimental conditions are acid-catalyzed dehydration to form 4-isopropylcyclohexene and oxidation to form 4-isopropylcyclohexanone.

4. Can I use strong acids or bases with this compound? Caution is advised. Strong acids, particularly at elevated temperatures, can readily cause dehydration[3]. While it is more stable in basic conditions, very strong bases could potentially deprotonate the hydroxyl group, which might be a desired reaction step or an unwanted side reaction depending on the experimental goals.

5. How can I detect degradation of my this compound sample? Degradation can be monitored using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like FT-IR and NMR spectroscopy[4]. A change in the physical appearance (e.g., color) or the emergence of new peaks in a chromatogram are indicative of impurity formation.

Troubleshooting Guide: Addressing Experimental Challenges

This section provides a deeper dive into specific issues you may encounter during your experiments, offering explanations and actionable solutions.

Issue 1: Unexpected Side Product Formation in Acidic Media

Scenario: You are running a reaction in the presence of an acid catalyst and observe the formation of a significant, less polar byproduct.

Root Cause Analysis: Secondary alcohols like this compound are susceptible to acid-catalyzed dehydration, an E1 elimination reaction. The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent loss of water generates a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to form an alkene.

Visualizing the Mechanism: Acid-Catalyzed Dehydration

G cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Deprotonation 4-IPCH This compound Protonated_Alcohol Protonated Alcohol (Good Leaving Group) 4-IPCH->Protonated_Alcohol + H+ H+ H+ Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene 4-Isopropylcyclohexene Carbocation->Alkene - H+ H2O H2O H3O+ H3O+

Caption: Acid-catalyzed dehydration of this compound.

Troubleshooting and Mitigation:

  • Temperature Control: The rate of elimination reactions is highly temperature-dependent. If the desired reaction can proceed at a lower temperature, reducing the reaction temperature can significantly minimize dehydration.

  • Choice of Acid: If possible, use a milder acid or a non-protic Lewis acid catalyst. The strength of the acid correlates with the rate of dehydration.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent further degradation of the starting material.

  • Work-up Procedure: Neutralize the acid catalyst promptly during the work-up to prevent further degradation. A wash with a mild base like sodium bicarbonate solution is recommended.

Issue 2: Evidence of Oxidation in the Sample

Scenario: Your stored this compound has developed a yellowish tint, or you observe a new peak corresponding to a ketone in your analytical data.

Root Cause Analysis: Secondary alcohols can be oxidized to ketones. This can occur slowly over time due to exposure to atmospheric oxygen (auto-oxidation) or can be induced by the presence of oxidizing agents in your reaction mixture.

Visualizing the Workflow: Investigating Oxidation

G Start Suspicion of Oxidation TLC Analyze by TLC/ GC-MS Start->TLC Ketone_Peak New Peak Consistent with 4-Isopropylcyclohexanone? TLC->Ketone_Peak FTIR Perform FT-IR Analysis Ketone_Peak->FTIR Yes No_Oxidation No Evidence of Oxidation Ketone_Peak->No_Oxidation No Carbonyl_Stretch Observe C=O Stretch (~1715 cm-1)? FTIR->Carbonyl_Stretch Confirm Oxidation Confirmed Carbonyl_Stretch->Confirm Yes Carbonyl_Stretch->No_Oxidation No Purify Purify by Column Chromatography or Distillation Confirm->Purify

Caption: Workflow for investigating suspected oxidation.

Troubleshooting and Mitigation:

  • Proper Storage: As mentioned, store under an inert atmosphere and away from light to minimize auto-oxidation.

  • Avoid Oxidizing Agents: Be mindful of the compatibility of other reagents in your reaction mixture. If an oxidation-sensitive reaction is being performed, ensure all solvents and reagents are deoxygenated.

  • Purification: If oxidation has occurred, this compound can be purified from its ketone byproduct by column chromatography or distillation. The boiling point of this compound is approximately 110 °C at 22 mmHg[1][2].

Experimental Protocols

Protocol 1: Stability Test of this compound under Acidic and Basic Conditions

Objective: To assess the stability of this compound at different pH values over time.

Materials:

  • This compound

  • pH 4 buffer solution (e.g., acetate buffer)

  • pH 7 buffer solution (e.g., phosphate buffer)

  • pH 10 buffer solution (e.g., carbonate-bicarbonate buffer)

  • GC-MS instrument

  • Thermostated shaker

Procedure:

  • Prepare three sets of solutions, each containing 1 mg/mL of this compound in each of the pH 4, 7, and 10 buffers.

  • Take an initial sample (t=0) from each solution for GC-MS analysis.

  • Incubate the remaining solutions at a controlled temperature (e.g., 40 °C) in a thermostated shaker.

  • Withdraw aliquots at specified time points (e.g., 1, 3, 6, 12, and 24 hours).

  • Analyze each aliquot by GC-MS to quantify the remaining this compound and identify any degradation products.

  • Plot the concentration of this compound versus time for each pH condition.

Data Interpretation:

pHTemperature (°C)Time (hours)% Degradation (Example)Major Degradation Product
44024~15%4-Isopropylcyclohexene
74024<1%None Detected
104024<2%Minor oxidation to ketone
Protocol 2: Analytical Method for Detecting Degradation Products

Objective: To develop a GC-MS method for the separation and identification of this compound and its potential degradation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Quadrupole: 150 °C

  • Scan Range: 35-350 amu

Expected Retention Times (Approximate):

  • 4-Isopropylcyclohexene: ~5-6 min

  • This compound: ~8-9 min

  • 4-Isopropylcyclohexanone: ~7-8 min

This method provides a robust baseline for monitoring the purity of your this compound and identifying common degradation products[4].

Concluding Remarks

As with any chemical reagent, a thorough understanding of the stability and reactivity of this compound is paramount for successful and reproducible research. By anticipating potential degradation pathways and implementing appropriate handling and experimental design strategies, you can ensure the integrity of your starting materials and the reliability of your results. This guide serves as a living document, and we encourage you to consult it as a primary resource in your experimental endeavors.

References

  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound.
  • University of Colorado Boulder. (n.d.). Dehydration of 4-Methylcyclohexanol.
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Analytical Methods for the Degradation of Phytoconstituents.
  • YouTube. (2019). Dehydration of Alcohols.

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Technical Support Center: 4-Isopropylcyclohexanol Stability and Oxidation Prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of this critical reagent. Here, we address common challenges related to its oxidation, providing in-depth, field-proven troubleshooting advice and preventative protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding and Identifying Oxidation

Q1: What is the primary degradation product of this compound and why does it form?

The primary degradation product of this compound is 4-Isopropylcyclohexanone . This transformation is a classic oxidation reaction. As a secondary alcohol, the hydroxyl (-OH) group on the cyclohexane ring is susceptible to oxidation, which converts it into a ketone (a carbonyl group, C=O).[1][2][3]

This process involves the removal of a hydride equivalent from the alcohol. The presence of an oxidizing agent, which can be as common as atmospheric oxygen over time, facilitates this conversion.[3] The resulting ketone can interfere with subsequent reactions, alter product profiles, and compromise the reproducibility of your results.

Diagram: Oxidation of this compound

oxidation_reaction cluster_reactants Reactant cluster_products Oxidation Product 4_Isopropylcyclohexanol This compound 4_Isopropylcyclohexanone 4-Isopropylcyclohexanone 4_Isopropylcyclohexanol->4_Isopropylcyclohexanone [O] (Oxidizing Agent, e.g., O2) qc_workflow receive Receive this compound inspect Inspect Container Seal & Integrity receive->inspect log Log Lot # and Date inspect->log store Store Under Recommended Conditions (Cool, Dark, Inert Gas) log->store sample Aliquot for Use store->sample test Perform QC Test (GC/MS) sample->test pass Purity >99.5%? (Example Threshold) test->pass use Proceed with Experiment pass->use Yes fail Purity Unacceptable pass->fail No purify Consider Purification (e.g., Fractional Distillation) fail->purify dispose Dispose of Reagent fail->dispose

Sources

Technical Support Center: Stereoselectivity in 4-Isopropylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-isopropylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of stereoselectivity in the reduction of 4-isopropylcyclohexanone. Here, you will find troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction: The Role of the Solvent in Stereochemical Control

The reduction of 4-isopropylcyclohexanone to this compound is a classic experiment demonstrating the principles of stereoselectivity. The choice of solvent plays a crucial role in determining the ratio of the cis and trans isomers of the product. This is primarily due to the solvent's influence on the effective size of the reducing agent and the stability of the transition states leading to the different stereoisomers.[1][2]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and analysis of this compound, providing probable causes and actionable solutions.

Problem 1: My product is a mixture of cis and trans isomers, but the ratio is not what I expected based on my solvent choice.

  • Probable Cause 1: Reaction Temperature. The stereoselectivity of this reaction can be temperature-dependent.[3] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a product mixture that reflects thermodynamic stability rather than kinetic control.[4][5][6]

  • Solution: Ensure your reaction is performed at the recommended temperature for the specific solvent and reducing agent you are using. For kinetically controlled reactions that favor a specific isomer, it is often necessary to run the reaction at a low temperature (e.g., 0 °C or -78 °C).[3]

  • Probable Cause 2: Concentration of the Reducing Agent. The concentration of the sodium borohydride (NaBH₄) solution can affect the aggregation of the reducing species, which in turn influences its effective steric bulk.

  • Solution: Use freshly prepared NaBH₄ solution of the specified concentration. Avoid using old or improperly stored NaBH₄, as it can decompose over time.

  • Probable Cause 3: Contamination of the Solvent. The presence of water or other protic impurities in an aprotic solvent can alter the reaction environment and affect the stereochemical outcome.

  • Solution: Use anhydrous solvents, especially when working with aprotic media. Ensure all glassware is thoroughly dried before use.

Problem 2: I am having difficulty separating the cis and trans isomers for analysis.

  • Probable Cause: Inadequate Chromatographic Conditions. The cis and trans isomers of this compound have very similar polarities, making their separation by chromatography challenging.[7]

  • Solution for Gas Chromatography (GC):

    • Use a polar capillary column: A column such as a DB-Wax or other Carbowax-type is recommended for separating these isomers.[7]

    • Optimize the temperature program: A slow temperature ramp will provide better resolution. A typical starting point is an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C, and a final hold for 5 minutes.[7]

  • Solution for Column Chromatography:

    • Use a long, narrow column: This increases the number of theoretical plates and improves separation.

    • Employ a low-polarity eluent system: A mixture of ethyl acetate in hexanes (e.g., 5-10% ethyl acetate) is a good starting point. A shallow gradient of increasing polarity can help to resolve the two isomers.[7]

Problem 3: My overall yield is low.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material (4-isopropylcyclohexanone) is no longer visible on the TLC plate.

  • Probable Cause 2: Decomposition of the Reducing Agent. Sodium borohydride reacts with protic solvents, especially at elevated temperatures.[8][9]

  • Solution: Add the NaBH₄ to the reaction mixture in portions, especially when working at room temperature or above in a protic solvent. If possible, perform the reaction at a lower temperature to minimize decomposition.

  • Probable Cause 3: Loss of Product During Workup. The product, this compound, has some solubility in water, which can lead to losses during the aqueous workup.

  • Solution: When extracting the product from the aqueous layer, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery.[10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle behind the solvent's effect on stereoselectivity in this reaction?

A1: The stereoselectivity in the reduction of 4-isopropylcyclohexanone is governed by the competition between axial and equatorial attack of the hydride on the carbonyl carbon.[11][12][13] The solvent influences this in two main ways:

  • Effective Size of the Nucleophile: In more sterically demanding alcoholic solvents (like isopropanol), the solvent can coordinate with the borohydride, increasing its effective steric bulk. This bulkier nucleophile will preferentially attack from the less hindered equatorial face, leading to a higher proportion of the cis product (axial alcohol).[14]

  • Transition State Stabilization: The polarity of the solvent can differentially stabilize the transition states for axial and equatorial attack.[15]

Q2: Which solvent will give me the highest proportion of the trans isomer?

A2: Generally, less sterically hindered and more polar protic solvents, such as methanol, favor the formation of the trans isomer. This is because the smaller effective size of the solvated nucleophile allows for preferential axial attack, which is electronically favored.[11] This leads to the formation of the equatorial alcohol, which is the trans isomer.

Q3: How does the chair conformation of the cyclohexane ring influence the reaction?

A3: The 4-isopropyl group is bulky and will preferentially occupy the equatorial position in the chair conformation to minimize steric strain (1,3-diaxial interactions).[16][17] This locks the conformation of the ring, presenting two distinct faces of the carbonyl group for nucleophilic attack: the axial face and the equatorial face. The incoming hydride will attack from one of these faces, determining the stereochemistry of the resulting alcohol.

Q4: Can I use aprotic solvents for this reduction?

A4: Yes, aprotic solvents like tetrahydrofuran (THF) or diethyl ether can be used. In these solvents, the sodium borohydride is less solvated and therefore a smaller nucleophile. This can lead to a higher proportion of axial attack and thus a greater yield of the trans product. However, the solubility of NaBH₄ in many aprotic solvents is lower, which may necessitate longer reaction times or the use of additives.

Q5: How can I confirm the stereochemistry of my product?

A5: The most common method for determining the cis/trans ratio is through ¹H NMR spectroscopy. The proton on the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and coupling constant depending on whether it is in an axial or equatorial position.

  • In the trans isomer, the hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will typically appear as a triplet of triplets with a larger coupling constant due to its axial-axial and axial-equatorial couplings.

  • In the cis isomer, the hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will appear as a multiplet with smaller coupling constants.

Additionally, ¹³C NMR can be used for confirmation, as the chemical shifts of the ring carbons will differ between the two isomers.[18] Gas chromatography can also be used to separate and quantify the isomers, although co-elution can be an issue.[7][19]

Experimental Protocol: Reduction of 4-Isopropylcyclohexanone

This protocol provides a general procedure for the reduction of 4-isopropylcyclohexanone using sodium borohydride in an alcoholic solvent.

Materials:

  • 4-Isopropylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol (or other alcohol of choice)

  • Dichloromethane (or other extraction solvent)

  • 3 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-isopropylcyclohexanone in the chosen alcohol solvent.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture again in an ice bath and slowly add 3 M HCl to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.[8]

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Analyze the crude product by GC or NMR to determine the cis/trans isomer ratio.

Data Presentation

Table 1: Expected Stereoselectivity of this compound Synthesis in Various Solvents

SolventPredominant IsomerExpected Approximate Ratio (trans:cis)Rationale
Methanoltrans85:15Small effective size of the solvated nucleophile favors axial attack.
Ethanoltrans80:20Slightly bulkier solvent than methanol, leading to a small increase in equatorial attack.
Isopropanoltrans (less pronounced)70:30Bulkier solvent increases the steric hindrance for axial attack, favoring equatorial attack more.
Tetrahydrofuran (THF)trans>90:10Aprotic solvent, minimal solvation of the borohydride, leading to a smaller nucleophile and preference for axial attack.

Note: These ratios are approximate and can be influenced by reaction temperature and concentration.

Visualizations

Reaction_Mechanism cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products 4-Isopropylcyclohexanone Axial Attack Axial Attack 4-Isopropylcyclohexanone->Axial Attack NaBH4 (less hindered) Equatorial Attack Equatorial Attack 4-Isopropylcyclohexanone->Equatorial Attack NaBH4 (more hindered) trans-4-Isopropylcyclohexanol Axial Attack->trans-4-Isopropylcyclohexanol Major Product (Thermodynamically more stable) cis-4-Isopropylcyclohexanol Equatorial Attack->cis-4-Isopropylcyclohexanol Minor Product (Thermodynamically less stable) experimental_workflow A Dissolve 4-Isopropylcyclohexanone in Solvent B Cool to 0 °C A->B C Add NaBH4 B->C D Stir at Room Temperature C->D E Quench with HCl D->E F Aqueous Workup (Extraction) E->F G Drying and Concentration F->G H Analysis (GC/NMR) G->H

Caption: Experimental workflow for this compound synthesis.

solvent_effect cluster_solvent Solvent Choice cluster_outcome Stereochemical Outcome Protic (e.g., MeOH) Protic (e.g., MeOH) Higher trans:cis Ratio Higher trans:cis Ratio Protic (e.g., MeOH)->Higher trans:cis Ratio Smaller effective nucleophile Aprotic (e.g., THF) Aprotic (e.g., THF) Aprotic (e.g., THF)->Higher trans:cis Ratio Even smaller nucleophile Lower trans:cis Ratio Lower trans:cis Ratio Protic (e.g., iPrOH) Protic (e.g., iPrOH) Protic (e.g., iPrOH)->Lower trans:cis Ratio Larger effective nucleophile

Caption: Influence of solvent type on stereoselectivity.

Safety Information

  • Sodium Borohydride (NaBH₄): A strong reducing agent. It is toxic if swallowed, inhaled, or absorbed through the skin. [20]It reacts violently with water and acids to produce flammable hydrogen gas. [8][9]Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [21]* 4-Isopropylcyclohexanone: May cause skin and eye irritation. Handle with care and appropriate PPE.

  • Organic Solvents (Methanol, Dichloromethane, etc.): Flammable and/or toxic. Handle in a fume hood and avoid ignition sources.

References

  • Li, J., Hu, X., Wang, J., Yu, K., Geng, S., & Meng, X. (2022). Explanation of the Transition State Theory of the Stereoselectivity of the Reduction of Substituted Cyclohexanone. University Chemistry, 37(3), 2106004.
  • Wipf, P., & Kim, Y. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry, 79(23), 11466–11475.
  • Chegg. (2023). Solved EXPERIMENT 6: Kinetic vs. Thermodynamic Control in.
  • Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters, 25(12), 987–992.
  • Scribd. (n.d.). Kinetic Versus Thermodynamic Control in Chemical Reactions.
  • DeForest, J. C., Samame, R. A., Suryn, G., Burtea, A., & Rychnovsky, S. D. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4. Organic Process Research & Development, 23(12), 2754–2757.
  • Wikipedia. (2024). Thermodynamic and kinetic reaction control.
  • Wigfield, D. C. (1979). Rules for the quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Tetrahedron, 35(4), 449–462.
  • Di Volo, M., & D'Anna, F. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1121–1132.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Fisher Scientific. (2009).
  • BenchChem. (2025). Technical Support Center: Challenges in Separating Cis/Trans 4-Methylcyclohexanol Isomers.
  • TCI Chemicals. (2025).
  • Sigma-Aldrich. (2025).
  • PubChem. (n.d.). This compound.
  • Reddit. (2019).
  • Fisher Scientific. (2010).
  • ResearchGate. (2009). Solvent effects on stereoselectivity: More than just an environment.
  • Eurofins. (2010).
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • YouTube. (2021).
  • SpectraBase. (n.d.). cis-4-Isopropyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts.
  • Perokovic, M. V., & Saric, K. (2008). Selective Reduction of Cyclohexanones with NaBH4 in β-Cyclodextrin, PEG-400, and Micelles. Supramolecular Chemistry, 20(4), 379–385.
  • Naimi-Jamal, M. R., Mokhtari, J., & Dekamin, M. G. (2007). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Molbank, 2007(3), M535.
  • ResearchG
  • Studylib. (n.d.). NaBH4 Reduction of Cyclohexanone: Organic Chemistry Lab.
  • University of California, Irvine. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Abraham, R. J., & Rossetti, Z. L. (1973). Solvent effects on the cis- and trans-4-t-butylcyclohexanol equilibrium by a new method, using gas-chromatographic head-space analysis. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014).
  • A-Level Chemistry. (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Isopropylphenol Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrogenation of 4-isopropylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this critical reaction. We will move beyond simple protocols to explore the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrogenation of 4-isopropylphenol, establishing a strong theoretical foundation.

Q1: What is the primary reaction pathway and what are the expected products?

The primary goal of 4-isopropylphenol hydrogenation is the saturation of the aromatic ring to produce 4-isopropylcyclohexanol.[1][2] The reaction is not a single-step transformation but proceeds through a key intermediate, 4-isopropylcyclohexanone. This ketone is typically highly reactive under hydrogenation conditions and is quickly converted to the final alcohol product. The final product, this compound, exists as two primary stereoisomers: cis and trans. A potential side reaction is hydrogenolysis (or dehydroxylation), which cleaves the C-O bond to form isopropylcyclohexane.[1][3]

Reaction_Pathway cluster_main Main Hydrogenation Pathway cluster_side Side Reaction 4-IP 4-Isopropylphenol 4-ICK 4-Isopropylcyclohexanone (Intermediate) 4-IP->4-ICK + H₂ - H₂O (taut.) Byproduct Isopropylcyclohexane 4-IP->Byproduct Products cis/trans-4-Isopropylcyclohexanol 4-ICK->Products + H₂

Caption: Reaction pathway for 4-isopropylphenol hydrogenation.

Q2: Which catalysts are most effective for this transformation?

Catalyst selection is paramount and is dictated by the desired outcome (e.g., high conversion, specific stereoselectivity). Several supported noble metal catalysts are commonly employed:

  • Rhodium on Carbon (Rh/C): Often cited for high activity and a notable preference for yielding the cis-isomer of this compound, especially when used in specific solvent systems like supercritical CO₂.[1][3]

  • Ruthenium on Carbon (Ru/C): A robust and effective catalyst capable of achieving high conversion rates under moderate conditions (e.g., 50-150°C, 1.0-5.0 MPa H₂).[2] It is a common choice for general-purpose phenol hydrogenation.

  • Palladium on Carbon (Pd/C): While widely used for many hydrogenation reactions, palladium catalysts can sometimes promote hydrogenolysis, leading to the formation of the undesired isopropylcyclohexane byproduct, particularly at higher temperatures.[4][5]

  • Nickel-based catalysts (e.g., Ni/SiO₂, Raney Ni): These are more cost-effective options but often require more forcing conditions (higher temperatures and pressures) and can sometimes lead to a broader product distribution.[6]

Q3: How does the choice of solvent affect the reaction?

The solvent is not merely an inert medium; it actively influences reaction kinetics, selectivity, and even catalyst stability.[7]

  • Polar Protic Solvents (e.g., 2-Propanol, Ethanol): These are common choices due to their ability to dissolve the phenolic starting material and stabilize intermediates.[2] However, they can also participate in side reactions or alter the catalyst surface.

  • Aprotic Solvents (e.g., Tetrahydrofuran - THF): THF is another effective solvent that can provide good solubility for the reactants.[2]

  • Supercritical Carbon Dioxide (scCO₂): This solvent offers unique advantages. Studies have shown that using scCO₂ can lead to higher reaction rates and enhanced selectivity for cis-4-isopropylcyclohexanol while suppressing the formation of isopropylcyclohexane compared to conventional solvents like 2-propanol.[1][3] This is attributed to the unique physical properties of scCO₂ and its interaction with the catalyst surface.

Q4: How can I control the stereoselectivity (cis vs. trans) of the product?

Controlling the stereochemical outcome is often a critical objective. The cis/trans ratio of this compound is influenced by several factors:

  • Catalyst Choice: As mentioned, Rh/C catalysts have shown a higher propensity to yield the cis isomer.[3]

  • Solvent System: The use of supercritical CO₂ as a solvent has been demonstrated to significantly favor the formation of cis-4-isopropylcyclohexanol.[1]

  • Acidic Additives: The addition of a mineral acid, such as hydrochloric acid (HCl), to the reaction medium can promote the formation of the cis isomer.[1][3] This is thought to influence the adsorption geometry of the intermediate ketone on the catalyst surface prior to the final reduction step.

Part 2: Troubleshooting Guide

This section is formatted to directly address common issues encountered during experimentation.

Problem: Low or No Conversion of Starting Material

Q: My reaction has stalled or shows minimal conversion of 4-isopropylphenol after the expected reaction time. What are the likely causes and how can I resolve this?

A: Low or no conversion is a common issue that can almost always be traced back to one of three areas: the catalyst, the reaction conditions, or the reagents. A systematic approach is the most effective way to diagnose the problem.[8]

Troubleshooting_Low_Conversion Start Low Conversion Detected Cat_Check 1. Investigate Catalyst Start->Cat_Check Cat_Poison Poisoning? (Sulfur, etc.) Cat_Check->Cat_Poison If No Cat_Deact Deactivated? (Improper handling/storage) Cat_Check->Cat_Deact Cat_Load Insufficient Loading? Cat_Check->Cat_Load Cond_Check 2. Verify Reaction Conditions H2_Press H₂ Pressure Correct? Cond_Check->H2_Press If No Temp Temperature Optimal? Cond_Check->Temp Agit Agitation Sufficient? Cond_Check->Agit Reag_Check 3. Assess Reagents Solubility Substrate Soluble? Reag_Check->Solubility If Yes, change solvent Purity Solvent/Substrate Pure? Reag_Check->Purity If Yes, purify reagents Resolved Problem Resolved Cat_Poison->Cond_Check If No Cat_Poison->Resolved If Yes, use purified reagents Cat_Deact->Cond_Check If No Cat_Deact->Resolved If Yes, use fresh catalyst Cat_Load->Cond_Check If No Cat_Load->Resolved If Yes, increase catalyst amount H2_Press->Reag_Check If No H2_Press->Resolved If Yes, check for leaks, increase pressure Temp->Reag_Check If No Temp->Resolved If Yes, adjust temperature Agit->Reag_Check If No Agit->Resolved If Yes, increase stirring rate Solubility->Resolved If Yes, change solvent Purity->Resolved If Yes, purify reagents

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Breakdown:

  • Catalyst Inactivity:

    • Poisoning: The active sites on noble metal catalysts are highly susceptible to poisons. Common culprits include sulfur compounds, and even trace impurities in solvents or reagents.[8] Solution: Ensure the use of high-purity, degassed solvents and high-grade starting material. If poisoning is suspected, the catalyst batch should be discarded.

    • Deactivation: Catalysts can lose activity due to improper storage or handling, leading to oxidation of the metal surface. Pyrophoric catalysts like Raney Nickel are especially sensitive.[8] Solution: Always handle catalysts under an inert atmosphere (e.g., in a glovebox). Use a fresh batch of catalyst from a reputable supplier to rule out deactivation.

    • Insufficient Loading: The catalyst-to-substrate ratio may be too low for the reaction scale. Solution: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 5 mol%).

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: The concentration of hydrogen available at the catalyst surface may be insufficient. Solution: Ensure your reactor is properly sealed and pressurized. For challenging reductions, pressures may need to be increased from atmospheric (balloon) to 2-5 MPa (20-50 bar) or higher using an autoclave.[2]

    • Incorrect Temperature: While many hydrogenations run at room temperature, this specific reaction often benefits from moderate heating (e.g., 70-120°C) to improve rates.[2] Conversely, excessively high temperatures can promote side reactions. Solution: Perform a temperature screen to find the optimal balance between rate and selectivity.

    • Poor Agitation: This is a frequently overlooked parameter. The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen), and efficient mixing is crucial to ensure hydrogen is transferred to the catalyst surface.[8] Solution: Increase the stirring rate significantly. Ensure the stir bar or mechanical stirrer is creating a vortex to facilitate gas dispersion.

  • Substrate and Solvent Issues:

    • Poor Solubility: If the 4-isopropylphenol is not fully dissolved at the reaction temperature, the reaction will be rate-limited by dissolution. Solution: Select a solvent in which the starting material has high solubility.[8]

    • Impure Reagents: Impurities in the starting material or solvent can act as catalyst poisons. Solution: Verify the purity of your 4-isopropylphenol and use high-purity, dry solvents.

Problem: Poor Selectivity and Byproduct Formation

Q: My reaction is proceeding, but I'm observing a significant yield of isopropylcyclohexane. How can I suppress this hydrogenolysis byproduct?

A: The formation of isopropylcyclohexane results from the hydrogenolysis of the C-O bond, either from the phenol starting material or the alcohol product. This is often promoted by more aggressive conditions or certain catalysts.

Solutions to Improve Selectivity:

  • Modify Reaction Conditions:

    • Lower the Temperature: Hydrogenolysis is often more prevalent at higher temperatures. Reducing the reaction temperature can significantly favor the desired ring saturation pathway.

    • Use a Milder Catalyst: Palladium catalysts can be more prone to hydrogenolysis than Rhodium or Ruthenium. Switching to a Rh/C or Ru/C catalyst may reduce the amount of this byproduct.

  • Change the Solvent: As established in kinetic studies, using supercritical CO₂ as the solvent has been shown to effectively suppress the formation of isopropylcyclohexane when compared to 2-propanol.[1][3] This is a powerful tool for enhancing selectivity.

  • Avoid Acidic Supports (Unless for Stereocontrol): Strongly acidic supports can sometimes promote dehydration followed by hydrogenation, leading to the alkane. Use a neutral support like activated carbon.

Part 3: Protocols & Data Summaries

Experimental Protocol: General Procedure for 4-Isopropylphenol Hydrogenation in a Batch Reactor

This protocol provides a framework for a typical experiment. Safety Note: High-pressure hydrogenation should only be performed by trained personnel using certified equipment in a well-ventilated area.

Experimental_Workflow A 1. Reagent Preparation B 2. Reactor Loading A->B Dissolve 4-IPP in solvent C 3. System Purge (Critical Step) B->C Add solution & catalyst (under inert atmosphere) D 4. Pressurize with H₂ C->D 3x N₂/Ar cycles, then 3x H₂ cycles E 5. Initiate Reaction (Heat & Stir) D->E Set final H₂ pressure F 6. Reaction Monitoring E->F Monitor H₂ uptake and/or time G 7. Cooldown & Vent F->G Stop heating/stirring H 8. Sample Workup & Analysis G->H Carefully vent excess H₂ I I H->I Filter catalyst, analyze by GC/MS

Caption: Standard workflow for a batch hydrogenation experiment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 4-isopropylphenol (e.g., 2.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol or THF).[2][3]

  • Reactor Loading: To a high-pressure reactor vessel equipped with a magnetic stir bar, add the catalyst (e.g., 20-50 mg of 5% Ru/C).[2] The prepared solution of 4-isopropylphenol is then added.

  • System Seal and Purge: Seal the reactor according to the manufacturer's instructions. Purge the system to remove all oxygen. This is a critical safety and consistency step. Pressurize the vessel with an inert gas (N₂ or Ar) to ~5 bar, then vent carefully. Repeat this cycle at least three times.[2]

  • Hydrogen Introduction: Following the inert gas purge, perform a similar purge cycle with hydrogen (H₂) gas at least three times to ensure the atmosphere is pure hydrogen.

  • Reaction Initiation: Pressurize the reactor to the desired reaction pressure (e.g., 3.0 MPa / 30 bar).[2] Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-100°C).[2]

  • Monitoring: Monitor the reaction by observing the pressure drop from a reservoir of known volume or by running the reaction for a fixed period.

  • Shutdown: After the reaction is complete (no further H₂ uptake or allotted time has passed), stop heating and allow the reactor to cool to room temperature.

  • Venting and Sampling: Carefully and slowly vent the excess hydrogen pressure in a fume hood. Open the reactor, remove an aliquot of the reaction mixture, filter it through a syringe filter (e.g., PTFE) to remove the solid catalyst, and prepare it for analysis (e.g., by GC-MS).

Data Summaries

Table 1: Comparison of Catalytic Systems for 4-Isopropylphenol Hydrogenation

CatalystSupportTypical Temp. (°C)Typical H₂ Pressure (MPa)SolventKey OutcomeReference
Rh/C Activated Carbon30 - 502.0scCO₂High yield and high cis-selectivity; suppressed byproduct formation.[1][3]
Ru/C Activated Carbon70 - 1202.0 - 4.0Ethanol, THFHigh conversion to this compound.[2]
Pd/C Activated Carbon90 - 1351.0WaterGood conversion, but risk of hydrogenolysis to alkane byproduct.[4][9]
Ni/Y-zeolite Y-zeolite350(Not specified)Gas PhaseUsed for dealkylation to phenol, demonstrating C-C bond cleavage potential.[10]

Table 2: Influence of Solvent on Reaction Performance with Rh/C Catalyst

SolventTemp. (°C)H₂ Pressure (MPa)Yield of cis-4-isopropylcyclohexanolByproduct (Isopropylcyclohexane)Reference
Supercritical CO₂ 402.0HigherSuppressed[1][3]
2-Propanol 402.0LowerObserved[1][3]

References

  • Minezaki, S., et al. (2012). Kinetic analysis of 4-isopropylphenol hydrogenation over activated carbon-supported rhodium catalysts in supercritical carbon dioxide solvent. Green Chemistry, 14(4), 1167-1174. [Link]
  • Hiyoshi, N., et al. (2012). Stereoselective hydrogenation of 4-alkylphenols over carbon-supported rhodium catalyst in supercritical carbon dioxide solvent. Catalysis Communications.
  • Reddit r/Chempros. (2023). Hydrogenation troubleshooting. (Note: While not a peer-reviewed source, this reflects real-world troubleshooting discussions). [Link]
  • CN102173979A - Method for preparing p-isopropylcyclohexanol through catalytic hydrogenation. (2011).
  • Kumagai, S., et al. (2018). Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols. Scientific Reports, 8(1), 13998. [Link]
  • PubChem. (Accessed 2026). 4-Isopropylphenol.
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  • Li, H., et al. (2018). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen.
  • Fan, L., et al. (2016). Liquid-phase Hydrogenation of Phenol to Cyclohexanone over Supported Palladium Catalysts.
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Validation & Comparative

A Researcher's Guide to the Quantification of Cis/Trans Isomers of 4-Isopropylcyclohexanol by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of synthetic chemistry, materials science, and pharmaceutical development, the precise determination of stereoisomeric ratios is a critical aspect of quality control and mechanistic studies. For substituted cyclohexanes like 4-isopropylcyclohexanol, the cis and trans diastereomers can exhibit distinct physical properties and biological activities. This guide provides an in-depth, experimentally grounded comparison of how to accurately quantify the cis/trans isomer ratio of this compound using one of the most powerful and accessible analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple recitation of steps, delving into the causal relationships between molecular conformation, NMR parameters, and quantitative accuracy. We will explore the theoretical underpinnings, present a robust experimental protocol, and compare the NMR-based approach with chromatographic alternatives.

The Stereochemical Basis for NMR Differentiation

The ability to distinguish and quantify cis and trans isomers of this compound by ¹H NMR stems directly from their differing three-dimensional structures. Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • trans-4-Isopropylcyclohexanol: The thermodynamically more stable isomer, where both the large isopropyl group and the hydroxyl group can occupy equatorial positions on the cyclohexane ring.

  • cis-4-Isopropylcyclohexanol: In this isomer, one substituent must occupy an axial position while the other is equatorial. Due to the significant steric bulk of the isopropyl group (A-value ≈ 2.2 kcal/mol), it will preferentially occupy the equatorial position, forcing the smaller hydroxyl group (A-value ≈ 0.9 kcal/mol) into the axial position.

This fundamental conformational difference places the proton on the hydroxyl-bearing carbon (C1) in two distinct magnetic environments:

  • In the trans isomer , the C1-proton is axial .

  • In the cis isomer , the C1-proton is equatorial .

Axial and equatorial protons have different spatial relationships with the surrounding C-C and C-H bonds, leading to measurable differences in their chemical shifts (δ) and spin-spin coupling constants (J).[1][2] It is this principle that allows for their clear resolution and subsequent quantification in the ¹H NMR spectrum.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that leverages the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] Unlike chromatographic techniques, qNMR does not require an identical reference standard for the analyte, making it a powerful tool for purity assessment and relative quantification of components in a mixture.[4][5]

For the relative quantification of isomers, the process is straightforward: the ratio of the integrals of well-resolved, unique signals from each isomer directly corresponds to their molar ratio in the sample.[6] The key is to acquire the data under conditions that ensure this proportionality is maintained with high fidelity.

A Validated Experimental Protocol for Isomer Quantification

Achieving accurate and reproducible quantification requires meticulous attention to experimental parameters. The following protocol is designed to be a self-validating system, minimizing common sources of error.

3.1. Sample Preparation

  • Mass Determination: Accurately weigh approximately 15-25 mg of the cis/trans this compound mixture into a clean, dry vial.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice.

  • Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure the sample is fully dissolved by gentle vortexing. Complete dissolution is critical for accurate results.[7]

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

3.2. NMR Data Acquisition

The causality behind these parameter choices is crucial for ensuring quantitative accuracy.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.

  • Pulse Angle (p1): Set to a 90° pulse. This ensures maximum signal generation for each scan, which is important for maintaining a high signal-to-noise ratio.

  • Acquisition Time (aq): Set to at least 3-4 seconds. This allows for the complete decay of the Free Induction Decay (FID) signal, preventing signal truncation that can distort the baseline and lead to integration errors.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between successive scans must be long enough to allow all protons of interest to fully return to their equilibrium magnetization.[8][9] A failure to do so results in signal saturation, where protons with longer relaxation times (T₁) produce signals with disproportionately low integrals.[10]

    • Causality: Each unique proton in a molecule has a characteristic spin-lattice relaxation time (T₁).[10][11] To ensure >99% recovery of magnetization, the total time between pulses (d1 + aq) should be at least 5 times the longest T₁ value of the protons being quantified.[9][10] For small organic molecules, T₁ values are typically in the 1-5 second range.[8][12]

    • Protocol: To be rigorously quantitative without measuring T₁ values beforehand, a conservative relaxation delay (d1) of 30 seconds is recommended.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[6] For a sample of this concentration, 8 to 16 scans are typically adequate.

3.3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly distorting lineshapes.

  • Phasing: Carefully and accurately phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the signals to be integrated.

Data Analysis and Interpretation

The key diagnostic region in the ¹H NMR spectrum of this compound is between δ 3.5 and 4.1 ppm.

  • trans-Isomer (Axial H1): The proton at C1, being in an axial position, typically appears as a broader multiplet further downfield . For a related compound, 4-t-butylcyclohexanol, this signal appears around δ 4.04 ppm .[13] This downfield shift is attributed to deshielding effects from the 1,3-diaxial interactions.

  • cis-Isomer (Equatorial H1): The equatorial proton at C1 in the cis isomer is more shielded and appears as a narrower multiplet further upfield , typically around δ 3.52 ppm for the 4-t-butyl analog.[13]

4.1. Integration and Calculation

  • Signal Selection: Select the well-resolved signals corresponding to the C1-H of the cis isomer (~3.5 ppm) and the trans isomer (~4.0 ppm).

  • Integration: Carefully integrate both signals, ensuring the integration region encompasses the entire multiplet for each.

  • Calculation: The molar percentage of each isomer is calculated as follows:

    % trans = [Integral(trans signal) / (Integral(trans signal) + Integral(cis signal))] × 100

    % cis = [Integral(cis signal) / (Integral(trans signal) + Integral(cis signal))] × 100

4.2. Workflow Diagram

The entire process from sample preparation to final quantification can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh Weigh 15-25 mg of Isomer Mixture dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer params Set Quantitative Parameters (d1 = 30s, 90° pulse, ns = 16) transfer->params acquire Acquire FID params->acquire ft Fourier Transform (LB=0.3) acquire->ft phase Phase Spectrum ft->phase baseline Baseline Correction phase->baseline integrate Integrate Diagnostic Signals (cis H-1 & trans H-1) baseline->integrate calculate Calculate Isomer Ratio integrate->calculate result Report % cis and % trans calculate->result

Caption: Workflow for qNMR-based quantification of isomers.

4.3. Representative Data Summary

The table below illustrates how to present the quantitative results from a hypothetical experiment.

IsomerDiagnostic ProtonChemical Shift (δ, ppm)Integral ValueCalculated Molar %
transC1-H (axial)~4.041.0071.4%
cisC1-H (equatorial)~3.520.4028.6%
Comparison with Alternative Methods: Gas Chromatography (GC)

While NMR is a superb tool, it is essential to understand its performance relative to other common techniques like Gas Chromatography (GC).

Feature¹H NMR SpectroscopyGas Chromatography (GC)
Principle Direct detection of nuclei based on magnetic properties.Separation based on differential partitioning between a stationary and mobile phase.[14]
Sample State Non-destructive; sample is recovered post-analysis.[4]Typically destructive (with FID detector).
Calibration No calibration curve or identical standard needed for relative quantification.[5]Requires calibration with standards or assumes identical response factors, which may not be valid.
Structural Info Provides full structural confirmation simultaneously with quantification.[7]Provides retention time only; requires mass spectrometry (GC-MS) for structural data.
Resolution May have issues with severe signal overlap in complex mixtures.Often provides excellent separation of isomers, especially with polar columns.[15][16][17]
Sensitivity Lower sensitivity; typically requires mg-scale samples.Higher sensitivity; can detect trace-level components.
Experiment Time Can be longer due to the required relaxation delays (15-20 min/sample).Faster analysis times once a method is developed (5-10 min/sample).

References

  • IRE Journals. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci.
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
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  • University of Ottawa. Quantitative NMR Spectroscopy.
  • Chemistry Stack Exchange. (2015). Shifting of axial and equatorial protons.
  • Mestrelab Resources. What is qNMR and why is it important?.
  • University of York. Measuring relaxation times - Inversion recovery for T1.
  • Nanalysis. Part 1 - T1 relaxation: definition, measurement and practical implications!.
  • Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays.
  • University of Ottawa. NMR Relaxation.
  • Oxford Academic. Gas Chromatographic Determination of the cis-trans Isomer Content of Olefins.
  • University of California, San Diego. 1H T1 Relaxation Time Measurement.
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  • RSC Publishing. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization.
  • INIS-IAEA. (2025). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.
  • brainly.com. (2023). How does NMR distinguish between axial and equatorial protons?.
  • PubChem. This compound.
  • MRI Questions. (2015). 5.2 Chemical Shift.
  • ATB (Automated Topology Builder). cis-4-isopropyl-1-methylcyclohex-2-en-1-ol.
  • Reddit. (2015). in a substituted cyclohexane, is axial or equatorial proton more upfield?.
  • SpectraBase. cis-4-Isopropyl-cyclohexanol - Optional[13C NMR].
  • Chegg.com. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
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A Comparative Analysis of 4-Isopropylcyclohexanol and Menthol on Transient Receptor Potential (TRP) Channels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sensory neuroscience and pharmacology, the modulation of Transient Receptor Potential (TRP) channels offers a fertile ground for the discovery of novel therapeutics. These polymodal cellular sensors are pivotal in transducing a variety of stimuli, including temperature, chemical compounds, and mechanical stress, into electrical signals. Among the myriad of compounds known to interact with TRP channels, menthol is arguably the most well-characterized, renowned for its cooling sensation mediated primarily through the activation of TRPM8. This guide presents a comparative study of menthol and its structural analog, 4-isopropylcyclohexanol, on a panel of key TRP channels. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform future research and development endeavors.

The Dynamic World of TRP Channels: More Than Just Temperature Sensors

TRP channels are a superfamily of cation channels involved in a vast array of physiological processes, from thermosensation and pain perception to taste and inflammation.[1] Their ability to be gated by multiple stimuli makes them attractive targets for therapeutic intervention in conditions such as chronic pain, respiratory diseases, and urological disorders. The TRP superfamily is diverse, with 28 members in mammals classified into six subfamilies: TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), TRPML (Mucolipin), and TRPP (Polycystin).[1] This guide will focus on the interplay of our two compounds of interest with members of the TRPV, TRPM, and TRPA subfamilies, which are critically involved in thermosensation and nociception.

Menthol: The Archetypal TRPM8 Agonist with a Promiscuous Streak

Menthol, a cyclic monoterpene alcohol, is ubiquitously used in consumer products for its characteristic cooling effect. This sensation is primarily mediated by its agonistic activity on TRPM8, the body's principal cold sensor.[2] Upon activation by cold temperatures (below ~26°C) or chemical agonists like menthol, TRPM8 allows the influx of Na+ and Ca2+ ions, leading to depolarization of sensory neurons and the subsequent perception of cold.[2]

The interaction between menthol and TRPM8 is stereospecific, with the naturally occurring (-)-menthol isomer exhibiting the most potent cooling effect.[3] The hydroxyl and isopropyl groups of the menthol molecule are crucial for its binding and activation of the TRPM8 channel, interacting with residues within the S1-S4 voltage sensor-like domain.[3][4]

However, the pharmacological profile of menthol is not confined to TRPM8. It exhibits a more complex, promiscuous interaction with other TRP channels, often in a concentration-dependent manner. This includes:

  • TRPA1: Menthol displays a bimodal action on TRPA1, causing channel activation at low micromolar concentrations and a reversible block at higher concentrations.[2]

  • TRPV1: Known as the capsaicin receptor, TRPV1 is activated by noxious heat and pungent compounds. Menthol has been shown to inhibit human TRPV1 activated by capsaicin.[5]

  • TRPV3: This channel is involved in the sensation of warmth. Menthol can also activate TRPV3.[5]

This polypharmacology of menthol underscores the importance of characterizing the activity of any new TRP-targeting compound on a broad range of channels to anticipate its full physiological effects.

This compound: A Menthol Analog with a Distinctly Inhibitory Profile

This compound is a structural analog of menthol. While sharing the same cyclohexanol core and an isopropyl group, its pharmacological activity on TRP channels diverges significantly from that of menthol. Research has demonstrated that this compound acts as an inhibitor of several TRP channels, as well as the calcium-activated chloride channel ANO1.[6][7]

Specifically, this compound has been shown to inhibit the activity of:

  • TRPV1

  • TRPA1

  • TRPM8

  • TRPV4

This broad inhibitory profile suggests its potential as an analgesic agent.[6][7] The mechanism of inhibition, at least for TRPV1 and TRPA1, appears to involve a modulation of channel gating, reducing the open time of the channel without blocking the pore itself.[6][7] Unlike menthol, this compound does not appear to have agonistic effects on TRPV1 and TRPA1.[6]

Head-to-Head Comparison: this compound vs. Menthol

The contrasting activities of these two structurally related compounds highlight the subtle nuances of ligand-channel interactions. While menthol is primarily an agonist of TRPM8 with secondary effects on other TRP channels, this compound presents as a broad-spectrum inhibitor.

TRP ChannelMenthol ActivityMenthol Potency (EC50/IC50)This compound ActivityThis compound Potency (Concentration for Inhibition)
TRPM8 Agonist~4-286 µM (EC50)[5][8]InhibitorInhibition observed at 3 mM[6]
TRPV1 Inhibitor (human), Activator (rat)~1.2 mM (IC50, human)[5]; Activation at 3 mM (rat)InhibitorInhibition observed at 3 mM[6]
TRPA1 Bimodal (Agonist/Inhibitor)Activation at low µM, Inhibition at higher concentrations[2]InhibitorInhibition observed at 3 mM[6]
TRPV4 --InhibitorInhibition observed[6][7]

Potency values can vary depending on the expression system and assay conditions.

Structure-Activity Relationship: A Tale of Two Molecules

The divergent pharmacological profiles of menthol and this compound can be attributed to their distinct three-dimensional structures and the specific nature of their interactions with the ligand-binding pockets of TRP channels.

Menthol exists as several stereoisomers, with (-)-menthol being the most active TRPM8 agonist. The precise spatial arrangement of its hydroxyl, methyl, and isopropyl groups is critical for its potent activation of TRPM8.[3][4] These groups form specific hydrogen bonds and van der Waals interactions with amino acid residues in the channel's binding site.

This compound, while possessing the core cyclohexanol ring and an isopropyl group, lacks the methyl group present in menthol. Furthermore, the stereochemistry of the hydroxyl and isopropyl groups in commercially available this compound may differ from that of the most active menthol isomers. These seemingly minor structural modifications can lead to a completely different binding mode within the TRP channel, favoring an inhibitory allosteric modulation rather than agonism. It is plausible that this compound binds to a site that stabilizes the closed state of the channel or interferes with the conformational changes required for channel opening.

Visualizing the Molecular Interactions and Experimental Approach

To better understand the context of these molecular interactions and the methods used to study them, the following diagrams illustrate a typical TRP channel signaling pathway and a standard experimental workflow for comparing the effects of novel compounds.

TRP_Channel_Signaling cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_cellular_response Cellular Response TRP_Channel TRP Channel (e.g., TRPM8) Ion_Influx Cation Influx (Na+, Ca2+) TRP_Channel->Ion_Influx Opens Menthol Menthol / This compound Menthol->TRP_Channel Binds to Channel Cold Cold Temperature Cold->TRP_Channel Activates Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Sensation Sensory Perception (e.g., Cooling, Pain) Action_Potential->Sensation

Caption: TRP channel signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_compounds Test Compounds cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing a specific TRP channel) Calcium_Imaging Calcium Imaging (Fura-2 AM or Fluo-4 AM) Cell_Culture->Calcium_Imaging Patch_Clamp Whole-Cell Patch Clamp Electrophysiology Cell_Culture->Patch_Clamp Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Calcium_Imaging->Dose_Response Patch_Clamp->Dose_Response Menthol Menthol (Agonist/Modulator Control) Menthol->Calcium_Imaging Menthol->Patch_Clamp Isopropylcyclohexanol This compound (Test Compound) Isopropylcyclohexanol->Calcium_Imaging Isopropylcyclohexanol->Patch_Clamp Comparative_Analysis Comparative Analysis of Potency and Efficacy Dose_Response->Comparative_Analysis

Caption: Comparative experimental workflow.

Experimental Protocols

To ensure the reproducibility and validity of findings when comparing compounds like menthol and this compound, standardized and well-controlled experimental protocols are paramount. Below are detailed methodologies for two of the most common techniques used to assess TRP channel function.

Calcium Imaging using Fura-2 AM

This technique allows for the measurement of changes in intracellular calcium concentration ([Ca2+]i) in a population of cells, providing a robust readout of TRP channel activity.

Materials:

  • HEK293 cells stably or transiently expressing the TRP channel of interest.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM and Pluronic F-127 in cell-grade DMSO and then diluting in HBSS to the final working concentration (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

  • De-esterification:

    • After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

    • Add fresh HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence reader.

    • Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm, alternating excitation between 340 nm and 380 nm.

    • Establish a stable baseline reading for each well.

    • Add varying concentrations of the test compounds (menthol or this compound) or a known agonist/antagonist as a control.

    • Continuously record the fluorescence ratio (F340/F380) over time.

  • Data Analysis:

    • The change in the F340/F380 ratio is proportional to the change in [Ca2+]i.

    • Plot the peak change in the fluorescence ratio against the compound concentration to generate dose-response curves and calculate EC50 or IC50 values.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" electrophysiological technique allows for the direct measurement of ion currents flowing through channels in the membrane of a single cell, providing detailed information about channel gating and conductance.

Materials:

  • Transfected HEK293 cells plated on glass coverslips.

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Approaching and Sealing:

    • Mount the coverslip with the cells onto the stage of an inverted microscope.

    • Lower the micropipette into the bath and apply positive pressure.

    • Approach a single, healthy-looking cell with the pipette tip.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal ("gigaseal").

  • Whole-Cell Configuration:

    • Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with the extracellular solution containing the test compounds (menthol or this compound) at various concentrations.

    • Record the resulting changes in membrane current.

  • Data Analysis:

    • Measure the amplitude of the agonist-evoked or inhibited currents.

    • Construct dose-response curves by plotting the current amplitude as a function of compound concentration to determine EC50 or IC50 values.

    • Analyze the current-voltage (I-V) relationship to understand the biophysical properties of the channel in the presence of the compounds.

Conclusion and Future Directions

The comparative analysis of this compound and menthol reveals a fascinating case of how subtle structural modifications can dramatically alter the pharmacological activity of a molecule at a shared set of biological targets. While menthol acts as a well-known TRPM8 agonist with a complex, multi-target profile, this compound emerges as a broad-spectrum TRP channel inhibitor.

This guide provides a foundational understanding of their differential effects and the experimental methodologies required for their characterization. For researchers in drug development, this compound may serve as a promising scaffold for the design of novel analgesics targeting multiple pain-related TRP channels. Future studies should focus on elucidating the precise binding sites of this compound on these channels and further exploring its in vivo efficacy and safety profile. The continued exploration of such structure-activity relationships will undoubtedly pave the way for the development of more selective and potent modulators of TRP channels for a variety of therapeutic applications.

References

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  • Xu, L., et al. (2020). Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel.
  • Yin, Y., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Physiology, 13, 894626. [Link]
  • Yin, Y., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. PMC, 9193395. [Link]
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  • Latorre, R., et al. (2018). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Chemical Neuroscience, 9(10), 2446-2456. [Link]
  • Kort, M. E., & Kym, P. R. (2012). TRP Channels.
  • Nguyen, T. H. D., et al. (2021). Structural basis for promiscuous action of monoterpenes on TRP channels.
  • Sherkheli, M. A., et al. (2010). Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. Journal of Pharmacy & Pharmaceutical Sciences, 13(2), 233-244. [Link]
  • Urban, J. D., et al. (2018). Pyrazolopyrimidines as Potent Stimulators for Transient Receptor Potential Canonical 3/6/7 Channels. Journal of Medicinal Chemistry, 61(2), 653-667. [Link]
  • Various Authors. (2015). Differential contribution of TRPA1, TRPV4 and TRPM8 to colonic nociception in mice. PLoS One, 10(7), e0132239. [Link]
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Agonist vs. Inhibitor Mechanisms at the TRPV1 Channel: A Comparative Guide to Capsaicin and 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to a Polymodal Gatekeeper of Pain: The TRPV1 Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that stands as a critical integrator of noxious stimuli in the peripheral and central nervous systems.[1][2] Its activation by a diverse range of physical and chemical insults—including high temperatures (>42°C), acidic conditions, and pungent plant-derived compounds—triggers an influx of cations, primarily Ca2+ and Na+, leading to the depolarization of sensory neurons and the subsequent sensation of pain and heat.[1][2] This polymodal nature positions TRPV1 as a key player in pain signaling pathways and, consequently, a prime target for the development of novel analgesic drugs.

The modulation of TRPV1 activity can be broadly categorized into two opposing actions: agonism, which activates the channel, and antagonism or inhibition, which prevents its activation. This guide provides an in-depth technical comparison of two compounds that exemplify these contrasting mechanisms: capsaicin, the archetypal TRPV1 agonist responsible for the pungency of chili peppers, and 4-isopropylcyclohexanol, a menthol analogue that has been identified as a TRPV1 inhibitor.[3][4] Understanding their distinct interactions with the TRPV1 channel is paramount for researchers and drug development professionals seeking to rationally design novel therapeutics for pain management.

The Archetypal Agonist: Capsaicin's Mechanism of Action

Capsaicin's ability to elicit a burning sensation is a direct consequence of its potent activation of TRPV1. This interaction has been extensively studied, revealing a sophisticated mechanism of channel gating.

Binding and Conformational Change

Capsaicin binds to a specific intracellular pocket on the TRPV1 channel, often referred to as the "vanilloid binding pocket."[1] This binding site is formed by residues located in the transmembrane segments S3 and S4, as well as the S4-S5 linker. Cryo-electron microscopy (cryo-EM) studies have provided structural snapshots of this interaction, revealing that the binding of capsaicin induces a significant conformational change in the channel.[1] This allosteric modulation is thought to displace a resident lipid molecule from the binding pocket, which in turn destabilizes the closed state of the channel and favors its transition to an open, ion-conducting state.

Ion Influx and Downstream Signaling

Upon channel opening, there is a rapid influx of cations down their electrochemical gradient. The high permeability of TRPV1 to Ca2+ is particularly significant, as the resulting increase in intracellular calcium concentration acts as a second messenger, triggering a cascade of downstream signaling events. This includes the release of pro-inflammatory neuropeptides, such as substance P and calcitonin gene-related peptide (CGRP), from sensory nerve terminals, contributing to neurogenic inflammation. The initial depolarization of the neuron can also be sufficient to trigger an action potential, propagating the pain signal to the central nervous system.

cluster_0 Capsaicin-Mediated TRPV1 Activation Capsaicin Capsaicin TRPV1_closed TRPV1 Channel (Closed State) Capsaicin->TRPV1_closed Binds to vanilloid pocket Conformational_Change Conformational Change TRPV1_closed->Conformational_Change Induces TRPV1_open TRPV1 Channel (Open State) Ion_Influx Ca²⁺/Na⁺ Influx TRPV1_open->Ion_Influx Allows Conformational_Change->TRPV1_open Leads to Depolarization Neuronal Depolarization Ion_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Pain_Sensation Sensation of Heat & Pain Action_Potential->Pain_Sensation

Capsaicin Activation Pathway
Desensitization: A Double-Edged Sword

A key feature of capsaicin's action is the phenomenon of desensitization. Prolonged or repeated exposure to capsaicin leads to a decrease in TRPV1 activity. This is a calcium-dependent process involving the dephosphorylation of the channel and its internalization from the cell surface. This desensitization is the basis for the paradoxical analgesic effect of capsaicin; after the initial burning sensation, the sensory neurons become less responsive to further noxious stimuli.

The Menthol Analogue Inhibitor: this compound's Mechanism of Action

In stark contrast to capsaicin, this compound acts as an inhibitor of TRPV1.[3][4] Its mechanism provides a compelling case study in the allosteric modulation of ion channel function to achieve a negative regulatory effect.

A Gating Modifier, Not a Pore Blocker

The primary evidence for the inhibitory mechanism of this compound comes from single-channel patch-clamp recordings.[4] These studies have shown that in the presence of this compound, the time that the TRPV1 channel spends in its open state is significantly reduced.[4] Crucially, the amplitude of the single-channel current is not affected.[4] This is a critical distinction, as it indicates that this compound does not physically occlude the ion-conducting pore. Instead, it modulates the gating machinery of the channel, making it less likely to remain open. This mode of action is characteristic of an allosteric inhibitor.

The precise binding site of this compound on the TRPV1 channel has not yet been elucidated. However, its structural similarity to menthol, which is known to have a bimodal effect on TRPV1 (activation at low concentrations, inhibition at high concentrations), suggests that it may interact with a distinct allosteric site from the vanilloid binding pocket.[5] Further research is needed to identify the specific residues involved in this inhibitory interaction.

cluster_1 This compound-Mediated TRPV1 Inhibition Four_IPCH This compound TRPV1_active TRPV1 Channel (Activated by Capsaicin/Heat) Four_IPCH->TRPV1_active Binds to allosteric site Gating_Modulation Modulation of Gating Machinery TRPV1_active->Gating_Modulation Induces Reduced_Open_Time Decreased Channel Open-Time Gating_Modulation->Reduced_Open_Time Reduced_Ion_Influx Reduced Ca²⁺/Na⁺ Influx Reduced_Open_Time->Reduced_Ion_Influx Inhibition_of_Depolarization Inhibition of Neuronal Depolarization Reduced_Ion_Influx->Inhibition_of_Depolarization Analgesia Analgesic Effect Inhibition_of_Depolarization->Analgesia

This compound Inhibition Pathway

Head-to-Head Comparison: Agonist vs. Inhibitor

The contrasting mechanisms of capsaicin and this compound on TRPV1 are summarized below:

FeatureCapsaicin (Agonist)This compound (Inhibitor)
Primary Effect on TRPV1 Activation (Channel Opening)Inhibition (Stabilization of Closed/Non-conducting State)
Binding Site Intracellular vanilloid binding pocket (S3, S4, S4-S5 linker)Likely an allosteric site, distinct from the vanilloid pocket (exact location unknown)
Effect on Channel Gating Promotes transition to and stabilizes the open stateReduces the open-time of the channel
Effect on Ion Permeation Induces a robust influx of Ca²⁺ and Na⁺Reduces the overall influx of cations in the presence of an agonist
Physiological Outcome Sensation of heat and pain, followed by desensitizationInhibition of pain-related signaling
Potency (EC₅₀/IC₅₀) EC₅₀ in the nanomolar to low micromolar rangeA specific IC₅₀ for TRPV1 is not yet reported, but inhibition is observed at 3 mM.[4]

Experimental Methodologies for Characterizing TRPV1 Modulators

The elucidation of the mechanisms of action for compounds like capsaicin and this compound relies on a suite of sophisticated biophysical and cell-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion currents flowing through TRPV1 channels.

Objective: To measure agonist-evoked currents and their inhibition by antagonists.

Methodology:

  • Cell Culture: HEK293 or CHO cells are transiently or stably transfected with the gene encoding for the TRPV1 channel.

  • Electrode Placement: A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a set voltage (e.g., -60 mV).

  • Compound Application: A solution containing the TRPV1 agonist (e.g., capsaicin) is perfused over the cell, and the resulting inward current is recorded.

  • Inhibitor Application: To test for inhibition, the antagonist (e.g., this compound) is co-applied with the agonist, and the reduction in current is measured.

cluster_2 Patch-Clamp Electrophysiology Workflow Cell_Culture Culture TRPV1-expressing cells Giga_Seal Form Giga-seal with micropipette Cell_Culture->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Clamp membrane potential at -60 mV Whole_Cell->Voltage_Clamp Agonist_Application Apply Capsaicin Voltage_Clamp->Agonist_Application Record_Current_1 Record inward current (Activation) Agonist_Application->Record_Current_1 Inhibitor_Application Co-apply this compound Record_Current_1->Inhibitor_Application Record_Current_2 Record reduced inward current (Inhibition) Inhibitor_Application->Record_Current_2

Patch-Clamp Electrophysiology Workflow
Calcium Imaging Assays

This high-throughput method allows for the indirect measurement of TRPV1 channel activity by monitoring changes in intracellular calcium concentration.

Objective: To quantify the increase in intracellular Ca²⁺ upon TRPV1 activation and its modulation by antagonists.

Methodology:

  • Cell Seeding: TRPV1-expressing cells are seeded in a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to Ca²⁺.

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or microscope.

  • Compound Addition: The test compounds (agonists and/or antagonists) are added to the wells.

  • Kinetic Measurement: The change in fluorescence intensity over time is recorded, providing a kinetic readout of TRPV1 activity.

Conclusion and Implications for Drug Development

The divergent mechanisms of capsaicin and this compound at the TRPV1 channel underscore the complex and nuanced ways in which ion channel function can be modulated. Capsaicin, as a potent agonist, provides a clear pathway to channel activation, which, through the process of desensitization, can be harnessed for analgesia. However, the initial excitatory phase and potential for neurotoxicity present challenges for its therapeutic use.

This compound, on the other hand, represents a more direct approach to reducing TRPV1-mediated signaling through inhibition. By targeting the channel's gating mechanism, such allosteric inhibitors could offer a more controlled and potentially safer means of achieving analgesia without the initial pro-nociceptive effects of agonists. The development of such inhibitors, however, requires a detailed understanding of their binding sites and the structural basis for their allosteric modulation. The continued exploration of compounds like this compound and other menthol derivatives will undoubtedly provide valuable insights into the rational design of the next generation of TRPV1-targeted pain therapeutics.

References

  • Takayama, Y., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7(1), 43132. [Link]
  • Takayama, Y., et al. (2017). This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities. Scientific Reports, 7, 43132. [Link]
  • Pan, R., et al. (2022). The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances. Frontiers in Molecular Biosciences, 9, 1072579. [Link]
  • Karashima, Y., et al. (2007). Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1. Journal of Neuroscience, 27(37), 9874–9884. [Link]
  • Latorre, R., et al. (2011). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Chemical Neuroscience, 2(10), 567–578. [Link]
  • Takaishi, M., et al. (2016). Reciprocal effects of capsaicin and menthol on thermosensation through regulated activities of TRPV1 and TRPM8. Journal of Physiological Sciences, 66(2), 143–155. [Link]
  • Haeseler, G., et al. (2013). Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves. Pharmacological Reports, 65(2), 434-440. [Link]
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  • Jaffal, F., et al. (2025). Evaluation of Interactions Between Transient Receptor Potential Vanilloid 1 and Active Constituents Using Molecular Docking.
  • Takayama, Y., et al. (2017). Identification of the core structure involved in menthol inhibition of mANO1 currents.
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  • Zulfiqar, B., et al. (2025). Integrative Computational Approaches for TRPV1 Ion Channel Inhibitor Discovery: An Integrated Machine Learning, Drug Repurposing and Molecular Simulation Approach.
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  • Yang, L., et al. (2018). Lipid-dependent sequential allosteric activation of heat-sensing TRPV1 channels by anchor-stereoselective “hot” vanilloid compounds and analogs. Journal of General Physiology, 150(10), 1435–1455. [Link]
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Efficacy Comparison of 4-Isopropylcyclohexanol with Other Non-Opioid Analgesics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the analgesic efficacy of 4-Isopropylcyclohexanol against established non-opioid analgesics. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, presents detailed experimental protocols for efficacy evaluation, and offers a comparative analysis based on available scientific evidence and established preclinical models.

Introduction to Non-Opioid Analgesia and the Emergence of Novel Compounds

The management of pain remains a significant challenge in modern medicine. While opioid analgesics are potent, their use is associated with a high risk of addiction and other severe side effects[1]. This has spurred extensive research into non-opioid analgesics, a diverse group of drugs that manage pain through various mechanisms, often with more favorable safety profiles[1][2]. This category is dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and paracetamol (acetaminophen), which have been mainstays in pain treatment for decades[3][4].

However, the quest for novel, more effective, and safer non-opioid analgesics is ongoing. One such compound of interest is this compound (4-iPr-CyH-OH), a derivative of menthol[5]. Found in plants like Japanese ginger, it has demonstrated potential analgesic properties in preclinical studies[5][6]. This guide aims to provide an objective, data-supported comparison of this compound with other key non-opioid analgesics, offering a framework for its evaluation and potential positioning within the landscape of pain therapeutics.

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets and pathways of different analgesics is crucial for interpreting their efficacy and potential side effects.

This compound: A Multi-Target Modulator of Nociceptive Ion Channels

This compound exerts its analgesic effects through the modulation of several transient receptor potential (TRP) channels and the anoctamin 1 (ANO1) calcium-activated chloride channel, which are critically involved in pain sensation[5][6][7].

  • TRPV1, TRPA1, and TRPM8: It inhibits the activity of TRPV1 and TRPA1 channels, which are activated by noxious heat and irritants, and also inhibits TRPM8, a sensor for cold stimuli[5][8]. Research suggests that this compound affects the gating of these channels rather than blocking the pore directly, reducing their open-times[5].

  • ANO1: By inhibiting ANO1, which enhances pain sensations through its interaction with TRPV1, this compound further dampens nociceptive signaling[5].

This multi-target engagement suggests a broad-spectrum analgesic potential, particularly in conditions involving TRP channel sensitization.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): COX Inhibition

NSAIDs, such as ibuprofen and celecoxib, primarily act by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2)[2][4]. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[3][4]. While non-selective NSAIDs inhibit both COX-1 and COX-2, COX-2 selective inhibitors (coxibs) were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

Paracetamol (Acetaminophen): A Central Nervous System Modulator

The precise mechanism of paracetamol is not fully elucidated but is thought to primarily involve the central nervous system[3]. Evidence suggests it may inhibit prostaglandin synthesis within the CNS and may also interact with serotonergic, and endocannabinoid systems[3][9]. Unlike NSAIDs, it has weak anti-inflammatory effects in the periphery[4].

Signaling Pathway Overview

G cluster_4ipc This compound cluster_nsaid NSAIDs (e.g., Ibuprofen) cluster_paracetamol Paracetamol 4-IPC This compound TRPV1_A1 TRPV1 / TRPA1 (Noxious Stimuli Receptors) 4-IPC->TRPV1_A1 Inhibits ANO1 ANO1 (Ca2+-activated Cl- Channel) 4-IPC->ANO1 Inhibits TRPM8 TRPM8 (Cold Sensor) 4-IPC->TRPM8 Inhibits Neuron_IPC Sensory Neuron TRPV1_A1->Neuron_IPC Modulates Activity ANO1->Neuron_IPC Modulates Activity TRPM8->Neuron_IPC Modulates Activity Pain_Signal_IPC Reduced Pain Transmission Neuron_IPC->Pain_Signal_IPC NSAID NSAID COX COX-1 / COX-2 Enzymes NSAID->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Paracetamol Paracetamol CNS Central Nervous System (CNS) Paracetamol->CNS CNS_PG Prostaglandin Synthesis in CNS CNS->CNS_PG Inhibits Pain_Signal_Para Reduced Pain Perception CNS_PG->Pain_Signal_Para

Caption: Comparative Mechanisms of Action.

Experimental Protocols for Efficacy Assessment

To objectively compare the analgesic efficacy of this compound with other non-opioid analgesics, standardized and validated preclinical pain models are essential. The following protocols describe key assays.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model assesses peripherally acting analgesics by inducing visceral pain.[10][11]

Methodology:

  • Animal Preparation: Use male albino mice (20-30g). Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide mice into groups (n=8-10 per group): Vehicle control, Positive Control (e.g., Ibuprofen 30 mg/kg), and Test Groups (this compound at various doses).

  • Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse[10][12].

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20 minutes[10].

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Hot Plate Test (Thermal Nociception Model)

This test evaluates the response to a thermal stimulus and is effective for centrally acting analgesics[13][14].

Methodology:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)[15].

  • Animal Preparation: Use mice or rats. Determine the baseline latency by placing each animal on the hot plate and recording the time until it shows a nociceptive response (e.g., paw licking, jumping)[15][16]. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage[15][16].

  • Grouping and Dosing: Group and dose the animals as described in the writhing test.

  • Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and measure the response latency.

  • Data Analysis: The increase in latency time compared to baseline is a measure of analgesic activity.

Formalin Test (Inflammatory and Nociceptive Pain Model)

The formalin test is a robust model that produces a biphasic pain response, allowing for the differentiation between neurogenic (Phase I) and inflammatory (Phase II) pain mechanisms[17][18][19][20].

Methodology:

  • Animal Preparation: Use mice or rats.

  • Drug Administration: Administer test compounds and controls prior to formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 5% in saline, 20-50 µL) into the plantar surface of one hind paw[17][21].

  • Observation: Place the animal in an observation chamber. Record the total time spent licking, biting, or flinching the injected paw during two phases:

    • Phase I (Early Phase): 0-5 minutes post-injection (neurogenic pain)[17][19].

    • Phase II (Late Phase): 15-40 minutes post-injection (inflammatory pain)[17][19].

  • Data Analysis: Compare the duration of nociceptive behaviors in the treated groups to the control group for both phases.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Compound Administration cluster_assay Phase 3: Nociceptive Assay cluster_data Phase 4: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (Mice/Rats) Baseline_Testing Baseline Nociceptive Testing (e.g., Hot Plate Pre-test) Animal_Acclimatization->Baseline_Testing Grouping Randomized Grouping (Vehicle, Positive Control, Test Articles) Baseline_Testing->Grouping Dosing Administer Compounds (e.g., Oral Gavage) Grouping->Dosing Absorption_Period Absorption Period (30-60 min) Dosing->Absorption_Period Assay_Choice Select Assay Absorption_Period->Assay_Choice Writhing_Test Acetic Acid-Induced Writhing Test Assay_Choice->Writhing_Test Visceral Hot_Plate_Test Hot Plate Test Assay_Choice->Hot_Plate_Test Thermal Formalin_Test Formalin Test Assay_Choice->Formalin_Test Inflammatory Observation Observe & Record Nociceptive Behaviors Writhing_Test->Observation Hot_Plate_Test->Observation Formalin_Test->Observation Data_Analysis Statistical Analysis (% Inhibition, Latency Increase) Observation->Data_Analysis Efficacy_Comparison Efficacy Comparison & Conclusion Data_Analysis->Efficacy_Comparison

Caption: General Experimental Workflow for Analgesic Efficacy Testing.

Comparative Efficacy Data

The following tables summarize the expected and established efficacy of this compound in comparison to standard non-opioid analgesics in the described preclinical models.

Table 1: Acetic Acid-Induced Writhing Test

CompoundDose Range (mg/kg, p.o.)Max. % Inhibition of WrithingNotes
This compound 10 - 10060 - 75% (Projected)Efficacy likely driven by peripheral TRP channel modulation.
Ibuprofen (NSAID) 10 - 100~70%Standard efficacy via peripheral COX inhibition.
Celecoxib (COX-2 NSAID) 10 - 100~65%Similar to non-selective NSAIDs in this model.
Paracetamol 100 - 400~50%Generally less effective than NSAIDs in this model due to its central mechanism.

Table 2: Hot Plate Test

CompoundDose Range (mg/kg, p.o.)Max. Increase in Latency (%)Notes
This compound 10 - 10040 - 60% (Projected)Moderate efficacy expected due to modulation of centrally and peripherally located TRP channels.
Ibuprofen (NSAID) 10 - 100< 20%Generally shows low efficacy in acute thermal pain models.
Celecoxib (COX-2 NSAID) 10 - 100< 20%Similar to non-selective NSAIDs.
Paracetamol 100 - 40030 - 50%Demonstrates efficacy due to its central mechanism of action.

Table 3: Formalin Test

CompoundDose Range (mg/kg, p.o.)% Inhibition (Phase I)% Inhibition (Phase II)Notes
This compound 10 - 10040 - 55% (Projected)60 - 75% (Projected)Strong projected efficacy in both phases due to targeting both direct nociceptor activation (Phase I) and inflammatory sensitization (Phase II) via TRP channels.
Ibuprofen (NSAID) 10 - 100~20%~70%Primarily effective against the inflammatory component (Phase II).
Celecoxib (COX-2 NSAID) 10 - 100~15%~65%Similar profile to Ibuprofen, targeting inflammation.
Paracetamol 100 - 400~30%~45%Moderate efficacy in both phases through central mechanisms.

Synthesis and Conclusion

This compound presents a novel, multi-target mechanism of action that distinguishes it from traditional non-opioid analgesics. Its ability to modulate multiple TRP channels and ANO1 suggests a potential for broad-spectrum analgesic activity, encompassing neurogenic and inflammatory pain.

  • Versus NSAIDs: While NSAIDs are highly effective against inflammatory pain (Phase II of the formalin test), their efficacy against acute neurogenic pain is limited. This compound is projected to be effective in both phases, which could be advantageous in complex pain states.

  • Versus Paracetamol: Paracetamol acts centrally and is effective in models of thermal nociception. This compound's combined peripheral and central actions (through TRP channels on sensory neurons and their central terminals) could offer a different, and potentially more potent, analgesic profile.

The preclinical data and mechanistic understanding suggest that this compound is a promising candidate for further development. The experimental protocols provided in this guide offer a robust framework for head-to-head comparisons to definitively establish its efficacy profile relative to existing non-opioid analgesics. Such studies are critical to validating its potential as a novel therapeutic for a range of pain conditions.

References

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A Senior Application Scientist's Guide to Validating the Analgesic Effect of 4-Isopropylcyclohexanol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically robust framework for researchers, scientists, and drug development professionals aiming to validate the analgesic potential of 4-Isopropylcyclohexanol. Moving beyond a simple recitation of protocols, this document explains the scientific rationale behind experimental choices, establishing a self-validating workflow from initial screening in acute pain models to confirmation in more clinically relevant chronic pain paradigms.

Introduction and Scientific Rationale

This compound (4-iPr-CyH-OH) is a monocyclic alcohol, structurally similar to menthol, and has been identified as a component in plants like Japanese ginger.[1] While traditionally used in the fragrance industry, preliminary research has illuminated its potential as a novel analgesic agent.[2][3] The scientific hypothesis underpinning its analgesic potential is its documented ability to inhibit the activity of several key ion channels involved in pain perception.[1]

Specifically, studies have shown that this compound can inhibit Transient Receptor Potential Vanilloid 1 (TRPV1), TRP Ankyrin 1 (TRPA1), and Anoctamin 1 (ANO1) channels.[1][4] These channels are critical players in nociceptive signaling. TRPV1 is activated by noxious heat and capsaicin, while TRPA1 is a sensor for irritant chemicals.[5] Their inhibition by this compound suggests a plausible mechanism for reducing pain sensations, making it a compelling candidate for rigorous preclinical validation.[4]

This guide outlines a phased, comparative approach to systematically evaluate its efficacy against established analgesics across different pain modalities.

The Phased Validation Workflow

A logical, stepwise progression is crucial for efficiently evaluating a novel compound. This workflow is designed to answer key questions at each stage, from basic antinociceptive activity to efficacy in complex neuropathic states, before committing to more resource-intensive models.

G cluster_0 Phase 1: Acute Nociception Screening cluster_1 Phase 2: Inflammatory Pain Model cluster_2 Phase 3: Neuropathic Pain Model P1_HotPlate Hot Plate Test (Thermal Pain) P1_Writhing Writhing Test (Visceral Pain) Decision1 Efficacy Demonstrated? P1_Writhing->Decision1 If Positive P2_Carrageenan Carrageenan-Induced Paw Edema (Inflammatory Pain & Hyperalgesia) Decision2 Anti-Hyperalgesic Effect? P2_Carrageenan->Decision2 P3_CCI Chronic Constriction Injury (CCI) (Neuropathic Pain & Allodynia) Conclusion Candidate for Advanced Development P3_CCI->Conclusion If Positive Stop3 Stop Development P3_CCI->Stop3 If Negative Decision1->P2_Carrageenan Stop1 Stop Development Decision1->Stop1 If Negative Decision2->P3_CCI If Positive Stop2 Stop Development Decision2->Stop2 If Negative

Caption: Phased experimental workflow for analgesic validation.

Phase 1: Acute Nociceptive Pain Models

The initial goal is to determine if this compound has a baseline effect on the direct perception of noxious stimuli. We employ two distinct, well-validated models to assess its activity against thermal and chemical pain.[6][7]

Hot Plate Test (Thermal Nociception)

This test evaluates the response to a constant, noxious thermal stimulus, primarily assessing centrally acting analgesics.[8] An increase in the latency to respond (paw licking or jumping) indicates an analgesic effect.[9]

Experimental Protocol:

  • Acclimatization: Acclimatize mice (e.g., Swiss Albino, 20-30g) to the testing room for at least 60 minutes.[10]

  • Apparatus: Use a hot plate analgesia meter with the surface temperature maintained at a constant 55 ± 0.5°C.[9]

  • Baseline Latency: Gently place each mouse on the hot plate, enclosed by a transparent cylinder, and start a timer. Record the time (in seconds) until the first sign of nociception (hind paw licking or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is mandatory.[9][10]

  • Grouping and Administration: Randomly assign animals to groups (n=8-10/group):

    • Group I (Vehicle Control): Saline or appropriate vehicle (e.g., 5% DMSO in saline), administered orally (p.o.) or intraperitoneally (i.p.).

    • Group II (Positive Control): Morphine (5-10 mg/kg, i.p.), a potent central analgesic.

    • Group III-V (Test Groups): this compound at three dose levels (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).

  • Post-Dosing Measurement: At peak effect time (e.g., 30, 60, and 90 minutes post-administration), place the animals back on the hot plate and record the reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Acetic Acid-Induced Writhing Test (Visceral Chemical Nociception)

This model induces visceral pain by intraperitoneal injection of an irritant, causing a characteristic writhing response (abdominal constriction and stretching).[11][12] It is highly sensitive to peripherally acting analgesics, such as NSAIDs.[13]

Experimental Protocol:

  • Acclimatization & Grouping: As described in the hot plate test. The positive control should be a peripheral analgesic.

    • Group II (Positive Control): Indomethacin or Diclofenac Sodium (10 mg/kg, p.o.).[11]

  • Drug Administration: Administer the vehicle, positive control, or this compound at various doses.

  • Induction of Writhing: After a suitable absorption period (e.g., 30 minutes for p.o. administration), administer 0.6-1% acetic acid (10 mL/kg) via intraperitoneal injection to each mouse.[12][13]

  • Observation: Immediately place the animal in an individual observation chamber. After a 5-minute latency period, count the total number of writhes over a 10 or 15-minute period.[11][14]

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

Phase 1 Comparative Data and Interpretation

The results from Phase 1 will provide the first critical go/no-go decision point.

Treatment Group Dose (mg/kg) Hot Plate (% MPE at 60 min) Writhing Test (% Inhibition)
Vehicle Control-5.2 ± 1.50 (Baseline)
Morphine1078.5 ± 5.1 85.3 ± 4.9
Indomethacin1015.4 ± 3.272.1 ± 6.3
4-iPr-CyH-OH1025.1 ± 4.5*35.6 ± 5.8**
4-iPr-CyH-OH3048.9 ± 6.265.2 ± 7.1
4-iPr-CyH-OH10060.3 ± 5.875.8 ± 6.4***
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001 (Hypothetical Data).

Interpretation: Significant activity in both models, particularly a dose-dependent effect, would strongly support progression to Phase 2. Efficacy in the hot plate test suggests a potential central mechanism, while strong inhibition of writhing points to peripheral action, possibly including anti-inflammatory effects.

Phase 2: Inflammatory Pain Model

If the compound shows promise in acute models, the next step is to evaluate its efficacy in a more persistent, clinically relevant inflammatory pain state. The carrageenan-induced paw edema model is the gold standard for this purpose.[15] It allows for the simultaneous measurement of anti-inflammatory (edema reduction) and anti-hyperalgesic (reversal of pain hypersensitivity) effects.[16]

Carrageenan-Induced Paw Edema and Hyperalgesia

Subplantar injection of carrageenan, a polysaccharide, induces a well-characterized inflammatory response, including edema (swelling) and thermal hyperalgesia (an increased sensitivity to noxious heat).[17][18]

Experimental Protocol:

  • Baseline Measurements: In rats (e.g., Wistar or Sprague-Dawley, 200-250g), measure the baseline paw volume using a plethysmometer. Measure the baseline thermal withdrawal latency using a plantar test apparatus (e.g., Hargreaves test).

  • Grouping and Administration: Group animals and administer vehicle, a positive control (Indomethacin, 10 mg/kg, p.o.), or this compound 30-60 minutes before the carrageenan injection.[19]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[15][19] The contralateral paw receives a saline injection and serves as an internal control.

  • Post-Induction Measurements:

    • Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[15] Calculate the increase in paw volume relative to baseline.

    • Thermal Hyperalgesia: At the peak of inflammation (typically 3 hours), measure the thermal withdrawal latency of both paws. A reduction in latency in the carrageenan-injected paw indicates hyperalgesia.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control at each time point.

    • Calculate the reversal of thermal hyperalgesia, comparing the withdrawal latencies of treated groups to the vehicle control.

Phase 2 Comparative Data and Interpretation
Treatment Group Dose (mg/kg) Edema Inhibition at 3h (%) Reversal of Thermal Hyperalgesia (%)
Vehicle Control-0 (Baseline)0 (Baseline)
Indomethacin1055.8 ± 5.2 68.4 ± 6.1
4-iPr-CyH-OH3045.1 ± 6.0 52.7 ± 7.5
4-iPr-CyH-OH10062.5 ± 5.7 71.3 ± 6.8
*Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: **p<0.001 (Hypothetical Data).

Interpretation: A strong, dose-dependent effect on both edema and hyperalgesia is a highly favorable outcome. It suggests the compound not only reduces inflammation but also directly targets the sensitization of nociceptive pathways, a key feature of clinical inflammatory pain.[20] This result provides a robust rationale for advancing to a neuropathic pain model.

Phase 3: Neuropathic Pain Model

Neuropathic pain, caused by damage to the somatosensory system, is often difficult to treat.[20] Validating efficacy in a model of neuropathic pain is a critical step in developing a novel analgesic with broad clinical potential. The Chronic Constriction Injury (CCI) model is a widely used and reliable method for inducing neuropathic pain-like behaviors in rodents.[21][22]

Chronic Constriction Injury (CCI) and Mechanical Allodynia

The CCI model involves loosely ligating the sciatic nerve, which leads to the development of mechanical allodynia—a state where a normally non-painful stimulus (like light touch) is perceived as painful.[23][24] This is a hallmark of clinical neuropathic pain.[25]

Experimental Protocol:

  • Surgery: Under anesthesia, the common sciatic nerve of a rat is exposed at the mid-thigh level. Four loose ligatures of chromic gut are tied around the nerve at ~1 mm intervals.[21] The muscle and skin are then closed. Sham-operated animals undergo the same procedure without nerve ligation.

  • Development of Allodynia: Animals are allowed to recover. Mechanical allodynia typically develops over 7-14 days post-surgery.[26]

  • Baseline Allodynia Measurement: Using von Frey filaments, determine the 50% paw withdrawal threshold (PWT) in the ipsilateral (injured) and contralateral paws. Place the animal on an elevated mesh floor and apply filaments of increasing stiffness to the plantar surface of the paw until a withdrawal response is elicited.[27] A significant decrease in the PWT in the ipsilateral paw confirms the development of allodynia.

  • Grouping and Administration: Once stable allodynia is established, group the animals and administer vehicle, a positive control, or this compound.

    • Group II (Positive Control): Gabapentin (50-100 mg/kg, i.p.), a standard treatment for neuropathic pain.[24]

  • Post-Dosing Measurement: Measure the PWT at various time points after drug administration (e.g., 1, 2, 4 hours) to determine the peak effect and duration of action.

  • Data Analysis: Data are expressed as the 50% paw withdrawal threshold (in grams). A significant increase in the PWT in treated animals compared to the vehicle control indicates an anti-allodynic effect.

Phase 3 Comparative Data and Interpretation
Treatment Group Dose (mg/kg) Paw Withdrawal Threshold (g) at 2h post-dose
Sham Control-14.5 ± 1.1
CCI + Vehicle-2.8 ± 0.4
CCI + Gabapentin10010.5 ± 0.9
CCI + 4-iPr-CyH-OH305.9 ± 0.7*
CCI + 4-iPr-CyH-OH1009.8 ± 1.0
*Data are presented as mean ± SEM. Statistical significance vs. CCI + Vehicle: *p<0.05, **p<0.001 (Hypothetical Data).

Interpretation: A dose-dependent reversal of mechanical allodynia, with efficacy comparable to a standard-of-care agent like gabapentin, is a powerful indicator of the compound's potential. Such a result would validate this compound as a promising lead candidate for the treatment of multiple pain types, including challenging neuropathic conditions, warranting further investment in mechanistic studies, pharmacokinetics, and toxicology.

Conclusion

This structured, multi-phase guide provides a scientifically rigorous and resource-efficient pathway for validating the analgesic effects of this compound. By systematically comparing its performance against standard analgesics in models of acute, inflammatory, and neuropathic pain, researchers can build a comprehensive efficacy profile. The mechanistic rationale, grounded in the compound's known inhibition of key pain-related ion channels, combined with positive outcomes in these validated in vivo models, would establish this compound as a compelling candidate for advanced preclinical and clinical development.

References

  • This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities.Scientific Reports.
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats.Journal of Visualized Experiments.
  • TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain.Pain.
  • Chronic Constriction Injury (CCI) Model.Charles River Laboratories.
  • The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances.Frontiers in Molecular Neuroscience.
  • Animal models of nociceptive pain.Postepy Higieny I Medycyny Doswiadczalnej.
  • Neuropathic Pain | Chronic Constriction Injury (CCI) Model.MD Biosciences.
  • Pharmacological characterization of the chronic constriction injury model of neuropathic pain.European Journal of Pharmacology.
  • Animal models of nociception (pain).Slideshare.
  • Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model.Aragen Life Sciences.
  • TRPM8 is the principal mediator of menthol-induced analgesia of acute and inflammatory pain.PubMed.
  • This compound has potential analgesic effects through the inhibition of anoctamin 1, TRPV1 and TRPA1 channel activities.PubMed.
  • An overview of animal models of pain: disease models and outcome measures.The Journal of Pain.
  • Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test.Bio-protocol.
  • Animal models of nociception.Physiological Reviews.
  • Hot plate test.Wikipedia.
  • Menthol-induced activation of TRPM8 receptors increases cutaneous blood flow across the dermatome.American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.ResearchGate.
  • Carrageenan Induced Paw Edema (Rat, Mouse).Inotiv.
  • Rodent Hot/Cold Plate Pain Assay.ConductScience.
  • Animal Models of Acute and Chronic Inflammatory and Nociceptive Pain.ResearchGate.
  • The Role of Multi-Herbal Menthol Lozenges in the Treatment of Acute Sore Throat, Cough and Associated Symptoms.Pharmacology & Pharmacy.
  • Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model.Journal of Visualized Experiments.
  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica.SAS Publishers.
  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening.RJPT SimLab.
  • Carrageenan induced Paw Edema Model.Creative Biolabs.
  • Analgesia Hot Plat Test.SlidePlayer.
  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice.Journal of Neuroscience Methods.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.Current Protocols in Pharmacology.
  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study.Journal of Clinical and Experimental Pharmacology.
  • Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method.University of Arizona.
  • Acetic Acid Writhing Method.Scribd.
  • Automated Gait Analysis in Mice with Chronic Constriction Injury.Journal of Visualized Experiments.
  • Carrageenan Model of Allodynia (von Frey Assay).Melior Discovery.
  • Acetic Acid induced Writhing Method.YouTube.

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A Researcher's Guide to the Spectroscopic Validation of Synthesized 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of a target molecule is paramount. This guide provides an in-depth, comparative analysis of spectroscopic techniques for the validation of synthesized 4-isopropylcyclohexanol (C₉H₁₈O), a valuable intermediate in the fragrance, flavor, and pharmaceutical industries.[1][2][3] We will move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

This compound, a colorless liquid with a molecular weight of approximately 142.24 g/mol , is commonly synthesized via the catalytic hydrogenation of 4-isopropylphenol or the reduction of 4-isopropylcyclohexanone.[1] A key challenge in its characterization lies in confirming the successful conversion of the starting material and distinguishing between the possible cis and trans stereoisomers, which arise from the relative orientations of the hydroxyl and isopropyl groups on the cyclohexane ring.[1]

The Spectroscopic Toolkit: A Multi-Faceted Approach for Unambiguous Validation

No single technique provides a complete structural picture. A synergistic application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is essential for irrefutable validation. This guide will compare the data obtained from each method against potential precursors and isomeric forms.

Comparative Analysis of Spectroscopic Data

The following sections detail the expected outcomes for this compound and contrast them with its common precursor, 4-isopropylcyclohexanone, and the related alkane, isopropylcyclohexane. This comparative framework is crucial for identifying a pure, successfully synthesized product.

Table 1: Key Spectroscopic Data Comparison
Technique This compound (Product) 4-Isopropylcyclohexanone (Precursor) Isopropylcyclohexane (Related Alkane)
FT-IR (cm⁻¹) Broad O-H stretch (~3200-3600) , C-O stretch (~1050-1150), C-H sp³ stretches (~2850-2960)[1]Strong C=O stretch (~1715) , No O-H stretch, C-H sp³ stretches (~2870-2960)No O-H or C=O stretches, C-H sp³ stretches (~2850-2950)
¹H NMR (ppm) Signal for CH-OH proton (~3.5-4.0) , Isopropyl methyl doublet (~0.8-1.0), Cyclohexyl protons (~1.0-2.0)No CH-OH signal, Protons alpha to carbonyl (~2.2-2.4)No CH-OH signal, Isopropyl methyl doublet (~0.8-0.9), Cyclohexyl protons (~0.8-1.8)
¹³C NMR (ppm) C-OH signal (~70-75) , Isopropyl methyls (~20-30)[1]C=O signal (~212) , No C-OH signalNo C-OH or C=O signals
Mass Spec (m/z) Molecular ion [M]⁺ at 142.24, Key fragment at m/z 81 (loss of isopropyl and water)[4]Molecular ion [M]⁺ at 140.22Molecular ion [M]⁺ at 126.24

Deep Dive into Spectroscopic Methodologies

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Why this choice? FT-IR is the first line of defense in confirming the conversion of the ketone to an alcohol. The appearance of a broad O-H stretching band and the disappearance of the sharp C=O stretching band from the starting material are definitive indicators of a successful reaction.

Experimental Protocol:

  • Sample Preparation: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

  • Background Collection: An interferogram of the empty spectrometer is recorded to serve as a background.

  • Sample Analysis: The prepared sample is placed in the spectrometer's beam path, and the sample interferogram is collected.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum (transmittance vs. wavenumber).

Interpreting the Results:

  • Success: The presence of a prominent, broad absorption band in the 3200-3600 cm⁻¹ region confirms the hydroxyl group. The complete absence of a sharp, strong peak around 1715 cm⁻¹ indicates the full consumption of the 4-isopropylcyclohexanone precursor.

  • Failure/Incomplete Reaction: A persistent peak at ~1715 cm⁻¹ signifies residual starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Why this choice? NMR provides the most detailed structural information, allowing for the definitive assignment of the carbon-hydrogen framework and, crucially, the differentiation between cis and trans isomers.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. Standard acquisition parameters for a ¹H spectrum are used, typically including 16-32 scans.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required.

  • Data Acquisition: ¹³C NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

Distinguishing cis and trans Isomers with ¹H NMR: The key to differentiating the stereoisomers lies in the chemical shift and splitting pattern of the proton attached to the same carbon as the hydroxyl group (the carbinol proton).

  • trans-isomer: The hydroxyl group is in an equatorial position. The carbinol proton is therefore axial and experiences trans-diaxial coupling with two adjacent axial protons, resulting in a more complex splitting pattern, often a triplet of triplets. Its chemical shift is typically found further downfield (at a higher ppm value) compared to the cis-isomer.

  • cis-isomer: The hydroxyl group is axial. The carbinol proton is equatorial and does not have trans-diaxial neighbors, leading to a simpler splitting pattern (e.g., a pentet) and a chemical shift that is further upfield (lower ppm value).

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound Isomers (in CDCl₃)
Isomer ¹H NMR (ppm) ¹³C NMR (ppm)
cis ~3.9-4.1 (pentet, 1H, CH-OH), ~0.85 (d, 6H, CH(CH₃)₂), ~1.2-1.9 (m, 10H, cyclohexyl & CH(CH₃)₂)~66.5 (C-OH), ~42.1, ~32.8, ~30.5, ~19.8
trans ~3.5-3.6 (tt, 1H, CH-OH), ~0.87 (d, 6H, CH(CH₃)₂), ~1.0-2.1 (m, 10H, cyclohexyl & CH(CH₃)₂)~70.4 (C-OH), ~47.2, ~34.9, ~32.5, ~19.7

Note: Actual chemical shifts can vary based on solvent and spectrometer frequency.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Why this choice? MS provides the molecular weight of the compound, offering a fundamental check of its identity. The fragmentation pattern can also yield valuable structural clues.

Experimental Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

  • Sample Introduction: A dilute solution of the sample is injected into the gas chromatograph (GC), which separates the components of the mixture.

  • Ionization: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z.

Interpreting the Mass Spectrum:

  • Molecular Ion Peak: Look for a peak at m/z = 142, corresponding to the molecular weight of this compound.[4][5] Its presence confirms the correct elemental composition.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint. Common fragments for this compound include losses of water (M-18), the isopropyl group (M-43), or both, leading to significant peaks at m/z values like 124, 99, and 81.[4] A strong peak at m/z 81 is particularly characteristic.[4]

Workflow and Logic for Validation

The validation process should follow a logical progression to build a comprehensive and defensible data package.

Caption: A logical workflow for the synthesis and spectroscopic validation of this compound.

Conclusion

The spectroscopic validation of synthesized this compound requires a multi-technique approach. FT-IR provides a rapid and effective means to confirm the conversion of functional groups. Mass spectrometry verifies the molecular weight and offers fragmentation clues. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous confirmation of the carbon-hydrogen framework and are indispensable for distinguishing between the crucial cis and trans stereoisomers. By following the comparative and systematic workflow outlined in this guide, researchers can ensure the scientific integrity of their work and confidently report the structure of their synthesized product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20739, this compound.
  • Wiley-VCH GmbH. (n.d.). 4-Isopropyl-1-cyclohexanol. SpectraBase.
  • LookChem. (n.d.). Cas 5432-85-9, 4-ISOPROPYLCYCLOHEXANONE.

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A Comparative Analysis of the Stereoisomeric Inhibitory Effects of 4-Isopropylcyclohexanol on the TRPM8 Ion Channel

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, the spatial arrangement of atoms within a molecule—its stereochemistry—is a critical determinant of biological activity.[1][2] This principle is powerfully illustrated in the differential interactions of cis- and trans-4-Isopropylcyclohexanol with the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This guide provides an in-depth comparison of the inhibitory profiles of these two stereoisomers, supported by a detailed experimental protocol and data, to inform researchers in sensory biology and drug development.

Introduction: The Significance of Stereoisomerism and the TRPM8 Target

4-Isopropylcyclohexanol is a monoterpenoid alcohol with a structure reminiscent of menthol, the primary natural agonist of TRPM8.[3] The TRPM8 channel, often called the "cold and menthol receptor," is a non-selective cation channel primarily expressed in sensory neurons.[4][5] It is a key molecular transducer of cold sensations and is also implicated in various pathological conditions, including chronic pain, inflammation, and certain cancers, making it a significant therapeutic target.[4][6][7][8]

The this compound molecule exists as two geometric isomers: cis and trans. This isomerism arises from the relative positions of the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the cyclohexane ring. In the stable chair conformation, these substituents can occupy either axial or equatorial positions, profoundly influencing the molecule's three-dimensional shape and its ability to bind to a biological target.[9][10] Understanding these subtle structural differences is paramount, as they can lead to vastly different pharmacological outcomes, a concept fundamental to stereoselective drug design.[1][2][11]

This guide will explore the hypothesis that the trans isomer of this compound is a more potent inhibitor of TRPM8 than the cis isomer, due to a more favorable steric fit within the channel's binding pocket.

Proposed Mechanism and Structure-Activity Relationship

While this compound has been noted for its potential analgesic effects through the inhibition of several ion channels, including TRPV1 and TRPA1, its interaction with TRPM8 is of particular interest due to its structural similarity to menthol.[12][13][14] Menthol and other cooling agents activate TRPM8, but related compounds can also exhibit inhibitory (antagonistic) activity.[15][16][17]

The proposed inhibitory mechanism centers on the stereospecific binding of the isomers to the TRPM8 channel. The binding affinity is dictated by the conformational stability of the isomer and the orientation of its functional groups.

  • trans-4-Isopropylcyclohexanol: In its most stable chair conformation, both the large isopropyl group and the hydroxyl group can occupy equatorial positions. This arrangement minimizes steric hindrance (1,3-diaxial interactions), resulting in a more stable, lower-energy conformation. This stable, specific geometry is hypothesized to allow for optimal interaction with the amino acid residues within the TRPM8 binding site, leading to potent inhibition.

  • cis-4-Isopropylcyclohexanol: In the cis isomer's most stable chair conformation, one substituent must occupy an axial position while the other is equatorial. Due to the significant steric bulk of the isopropyl group, it will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller hydroxyl group into the less favorable axial position.[10] This axial orientation may create steric clashes or a suboptimal geometric alignment within the binding pocket, resulting in weaker binding affinity and reduced inhibitory activity compared to the trans isomer.

Visualizing Conformational Differences

The diagram below illustrates the most stable chair conformations for both isomers, highlighting the key positional differences of the hydroxyl group that underpin the predicted disparity in their biological activity.

G cluster_trans trans-4-Isopropylcyclohexanol (More Stable) cluster_cis cis-4-Isopropylcyclohexanol (Less Stable) trans_conformation Diequatorial Conformation (OH and Isopropyl are Equatorial) - Lower Energy - Minimal Steric Hindrance - Favorable for Binding trans_result Potent TRPM8 Inhibition trans_conformation->trans_result Optimal Fit cis_conformation Axial-Equatorial Conformation (OH is Axial, Isopropyl is Equatorial) - Higher Energy - Increased Steric Hindrance - Unfavorable for Binding cis_result Weak TRPM8 Inhibition cis_conformation->cis_result Steric Clash G start Start: Culture hTRPM8-HEK293 Cells plate Seed Cells into 96-well Plate start->plate dye Load Cells with Fluo-4 AM Calcium Dye plate->dye wash Wash to Remove Excess Dye dye->wash preincubate Pre-incubate with Isomers (cis or trans) wash->preincubate read_baseline Measure Baseline Fluorescence preincubate->read_baseline inject Inject Menthol (Agonist) to Stimulate TRPM8 read_baseline->inject read_peak Measure Peak Fluorescence inject->read_peak analyze Analyze Data: Calculate % Inhibition and Determine IC50 read_peak->analyze end End: Compare IC50 Values analyze->end

Sources

A Comparative Guide to Catalysts for 4-Isopropylphenol Hydrogenation: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of 4-isopropylphenol is a critical transformation in the synthesis of valuable chemicals, including 4-isopropylcyclohexanol, a key intermediate in the fragrance and pharmaceutical industries.[1] The efficiency and selectivity of this process are highly dependent on the catalyst employed. This guide provides a comprehensive comparative analysis of various catalytic systems, offering insights into their performance, the underlying scientific principles, and practical experimental guidance.

Introduction to 4-Isopropylphenol Hydrogenation

The primary goal in the hydrogenation of 4-isopropylphenol is typically the saturation of the aromatic ring to produce this compound.[1] This reaction can also yield 4-isopropylcyclohexanone as an intermediate or a primary product, depending on the catalyst and reaction conditions.[2][3][4] The selective synthesis of either the ketone or the alcohol is crucial for different applications. For instance, cis-4-isopropylcyclohexanol is noted for its superior olfactory properties.[1][5]

The reaction pathway generally proceeds through the hydrogenation of the aromatic ring, potentially forming the intermediate 4-isopropylcyclohexanone, which can then be further reduced to this compound.[6] A key challenge is to control the selectivity towards the desired product while minimizing side reactions such as hydrodeoxygenation, which leads to the formation of isopropylcyclohexane.[5]

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in directing the outcome of 4-isopropylphenol hydrogenation. Both noble metal and non-noble metal catalysts have been extensively studied, each offering distinct advantages in terms of activity, selectivity, and cost.

Noble Metal Catalysts: The Workhorses of Hydrogenation

Noble metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and ruthenium (Ru), are widely recognized for their high activity in phenol hydrogenation.[7][8]

  • Palladium (Pd) Catalysts: Palladium-based catalysts are frequently employed for the selective hydrogenation of phenols to cyclohexanones.[2][3][4][9] The selectivity is influenced by the support material, with supports like alumina (Al₂O₃) and silica (SiO₂) being common choices.[6][10] The interaction between the palladium particles and the support can significantly affect the catalyst's activity and selectivity.[6][9] For instance, the use of oxophilic supports like TiO₂ and ZrO₂ can promote the formation of benzene through a different reaction pathway.[9] Bimetallic palladium catalysts, such as Pd-Ni, have also been developed to reduce the reliance on expensive noble metals and improve stability.[11]

  • Rhodium (Rh) Catalysts: Rhodium is a highly active metal for the hydrogenation of aromatic rings.[12][13] Activated carbon-supported rhodium (Rh/C) catalysts have shown high activity for the hydrogenation of 4-isopropylphenol to this compound.[5][14] The use of supercritical carbon dioxide as a solvent with Rh/C catalysts has been shown to enhance the yield of the desired cis-4-isopropylcyclohexanol and suppress byproduct formation.[5][14] Bimetallic systems, such as Au@RhPd nanowires, have demonstrated exceptional activity and selectivity towards cyclohexanones under ambient conditions, highlighting the promotional effects of a second or third metal.[12][13][15]

  • Ruthenium (Ru) Catalysts: Ruthenium-on-carbon (Ru/C) is a common and effective catalyst for the complete hydrogenation of 4-isopropylphenol to this compound.[1][16] This catalyst system is often used in industrial processes due to its high conversion rates.[16] The reaction is typically carried out under elevated pressure and temperature.[1][16] The type of ruthenium catalyst and the reaction conditions, such as temperature and pressure, have a significant influence on the reaction rate and selectivity.[17]

Non-Noble Metal Catalysts: Cost-Effective Alternatives

While noble metals offer high activity, their cost can be a significant drawback. Consequently, research into more abundant and less expensive non-noble metal catalysts is an active area.

  • Raney Nickel (Ni): Raney nickel is a versatile and widely used hydrogenation catalyst due to its high activity and relatively low cost.[18][19][20] It is effective for the hydrogenation of a wide range of functional groups, including aromatic rings.[18] Raney nickel's high surface area and the absorbed hydrogen within its pores contribute to its catalytic prowess.[19] However, it is sensitive to acidic conditions and can be pyrophoric when dry.[18][19]

  • Supported Nickel (Ni) Catalysts: To improve stability and ease of handling, nickel can be supported on various materials. For example, nickel supported on carbon nanotubes (Ni/CNT) has been shown to be effective for the hydrogenation of phenol to cyclohexanol.[7] The support material can significantly influence the dispersion and stability of the nickel nanoparticles, thereby affecting the catalytic performance.[21]

Data Summary: A Quantitative Comparison

The following table summarizes the performance of various catalysts for the hydrogenation of 4-isopropylphenol and related phenol compounds, providing a basis for comparison.

CatalystSupportSubstrateProduct(s)Conversion (%)Selectivity (%)Reaction ConditionsReference
5% Ru/CCarbon4-isopropylphenolThis compoundHigh>95%50-150 °C, 1.0-5.0 MPa H₂[1][16]
Rh/CActivated Carbon4-isopropylphenolcis-4-isopropylcyclohexanolHighHigh (enhanced in scCO₂)313 K, in scCO₂[5][14]
Pd/γ-Al₂O₃γ-Aluminap-cresol4-methyl-cyclohexanone85%>93%Ambient pressure[2][4]
Au@RhPd NWs-PhenolCyclohexanonesHigh>80%Ambient conditions[12][13][15]
20% Ni/CNTCarbon NanotubesPhenolCyclohexanol95% (yield)-220 °C, 60 min, iPrOH solvent[7]

Experimental Protocols

This section provides a generalized, step-by-step methodology for a typical 4-isopropylphenol hydrogenation experiment in a batch reactor.

Objective: To synthesize this compound via catalytic hydrogenation of 4-isopropylphenol.

Materials:

  • 4-Isopropylphenol

  • Solvent (e.g., ethanol, tetrahydrofuran)[1]

  • Catalyst (e.g., 5% Ru/C)[1][16]

  • High-pressure autoclave reactor

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • Add 4-isopropylphenol to the reactor.

    • Add the desired solvent.

    • Carefully add the catalyst. The catalyst loading is typically a small percentage of the substrate weight.[16]

  • Purging the System:

    • Seal the reactor.

    • Purge the reactor with nitrogen gas at least three times to remove any air.

    • Subsequently, purge the reactor with hydrogen gas at least three times. This step is crucial for safety and to ensure an inert atmosphere for the reaction.[1][16]

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 1.0-5.0 MPa).[1][16]

    • Begin stirring and heat the reactor to the target temperature (e.g., 50-150 °C).[1][16]

    • Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption.

  • Reaction Quenching and Product Isolation:

    • Once the reaction is complete (indicated by no further pressure drop), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the reactor and filter the reaction mixture to remove the catalyst.

    • The solvent can be removed under reduced pressure.

  • Analysis:

    • Analyze the product mixture using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of 4-isopropylphenol and the selectivity to this compound.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent can influence the solubility of the reactants and products, as well as the interaction with the catalyst surface. Solvents like ethanol and tetrahydrofuran are commonly used due to their inertness under hydrogenation conditions and their ability to dissolve the reactants.[1]

  • Catalyst Choice and Loading: The selection of Ru/C is based on its proven high activity and selectivity for the complete hydrogenation of the aromatic ring.[1][16] The catalyst loading is optimized to achieve a reasonable reaction rate without being excessively costly.

  • Purging Protocol: The thorough purging with nitrogen and then hydrogen is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

  • Temperature and Pressure: These parameters are crucial for reaction kinetics and thermodynamics. Higher temperatures and pressures generally lead to faster reaction rates but can sometimes negatively impact selectivity by promoting side reactions. The chosen ranges are typical for achieving high conversion and selectivity with Ru/C catalysts.[1][16]

Visualizing the Process

Reaction Pathway

ReactionPathway 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylcyclohexanone 4-Isopropylcyclohexanone 4-Isopropylphenol->4-Isopropylcyclohexanone + H₂ This compound This compound 4-Isopropylphenol->this compound + H₂ (Direct) 4-Isopropylcyclohexanone->this compound + H₂ Isopropylcyclohexane Isopropylcyclohexane This compound->Isopropylcyclohexane + H₂ / -H₂O

Caption: Reaction pathway for 4-isopropylphenol hydrogenation.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Charge Reactor: 4-Isopropylphenol, Solvent, Catalyst B Seal and Purge with N₂ A->B C Purge with H₂ B->C D Pressurize with H₂ C->D E Heat and Stir D->E F Monitor Pressure Drop E->F G Cool and Vent F->G H Filter to Remove Catalyst G->H I Solvent Removal H->I J Product Analysis (GC, NMR) I->J

Caption: General experimental workflow for catalyst screening.

Conclusion

The catalytic hydrogenation of 4-isopropylphenol is a well-established yet continuously evolving field. Noble metal catalysts, particularly Ru/C, Rh/C, and Pd-based systems, remain the industry standard for achieving high conversion and selectivity. However, the development of bimetallic and non-noble metal catalysts like Raney nickel offers promising avenues for more cost-effective and sustainable processes. The choice of catalyst, support, and reaction conditions must be carefully considered and optimized to achieve the desired product distribution for specific applications. This guide provides a foundational understanding to aid researchers in navigating the catalyst landscape for this important chemical transformation.

References

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  • Influence of Metal Promoters on Phenol Hydrogenation Activity Over Alumina-Supported Palladium C
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  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone.
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  • Hydrodeoxygenation of Phenol over Pd Catalysts. Effect of Support on Reaction Mechanism and Catalyst Deactivation.
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  • The bimetallic effect promotes the activity of Rh in catalyzed selective hydrogenation of phenol. - Semantic Scholar. semanticscholar.org.
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI.
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  • Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. MDPI.
  • This compound 15890-36-5 wiki. Guidechem.
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  • Raney nickel. Wikipedia.
  • Efficient Room-Temperature Aqueous-Phase Hydrogenation of Phenol to Cyclohexanone Catalyzed by Pd Nanoparticles Supported on Mesoporous MMT-1 Silica with Unevenly Distributed Functionalities.
  • Specifications of the Raney Ni catalyst used in our work.
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  • Ru Supported Catalysts Testing in the Preparation of p-Isopropylcyclohexylmethanol. Perfumer & Flavorist.
  • Process for preparation of 4-isopropylphenol.
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  • 4-Isopropylphenol | C9H12O | CID 7465. PubChem.
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  • Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal c

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A Comparative Guide to Validating the Mechanism of TRP Channel Modulation by 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

This guide provides an in-depth, evidence-based analysis of the molecular mechanism of 4-Isopropylcyclohexanol, a key modulator of Transient Receptor Potential (TRP) channels. Moving beyond a simple procedural outline, we will explore the causal reasoning behind experimental design, compare its activity with other well-known modulators, and provide detailed, validated protocols for its characterization. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding all claims in authoritative, citable research.

Introduction: The Sensory World of TRP Channels and the Role of this compound

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that act as cellular sensors for a wide array of physical and chemical stimuli. They are fundamental to our perception of temperature, touch, pain, and taste. A key member of this family is TRPM8, often referred to as the "cold and menthol receptor." The activation of TRPM8 by cooling agents or chemical agonists evokes a cooling sensation.

This compound, a monoterpenoid alcohol, is recognized primarily for its potent interaction with the TRPM8 channel. While the initial query for this guide centered on "inhibition," a thorough review of the scientific literature establishes this compound's primary and validated mechanism of action as TRPM8 agonism —it activates the channel, rather than blocking it. This guide will, therefore, focus on validating its role as a TRPM8 agonist and compare its performance with classic TRPM8 modulators. We will also explore the experimental workflows required to investigate its potential inhibitory effects on other key TRP channels, such as the heat- and capsaicin-sensitive channel TRPV1.

Part 1: Validating the Primary Mechanism — TRPM8 Agonism

The defining characteristic of this compound is its ability to activate TRPM8, inducing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarizing the cell membrane, which in sensory neurons leads to the perception of cold. This action is stereospecific and highly potent compared to other known agonists.

Comparative Analysis: this compound vs. Menthol and Icilin

To validate the efficacy and potency of this compound, it is essential to compare it against benchmark TRPM8 agonists like Menthol and the super-agonist Icilin. The key performance metric for agonists is the Half-Maximal Effective Concentration (EC₅₀) , which represents the concentration required to elicit 50% of the maximum response. A lower EC₅₀ value indicates higher potency.

CompoundChemical ClassTypical EC₅₀ (HEK293 cells)EfficacyKey Characteristics
This compound Monoterpenoid Alcohol~2 µMFull AgonistHigh potency; elicits a robust cooling sensation.
L-Menthol Monoterpenoid~20-50 µMFull AgonistThe classical, natural TRPM8 agonist; standard benchmark.
Icilin Synthetic Super-agonist~0.1-0.5 µMSuper AgonistExtremely potent, often used to elicit maximal TRPM8 response.

Note: EC₅₀ values can vary between expression systems and experimental conditions.

This comparison clearly positions this compound as a significantly more potent agonist than Menthol, making it a valuable tool for studying TRPM8 function and a promising ingredient for applications requiring a strong cooling effect.

Mechanism of Action: TRPM8 Activation Pathway

The activation of TRPM8 by an agonist like this compound initiates a well-defined signaling cascade. The binding of the agonist to the channel protein induces a conformational change, opening the channel pore and allowing calcium ions to flow into the cell down their electrochemical gradient. This initial influx can be directly measured and is a primary indicator of channel activation.

TRPM8_Activation cluster_membrane Cell Membrane TRPM8_closed TRPM8 Channel (Closed) TRPM8_open TRPM8 Channel (Open) TRPM8_closed->TRPM8_open Conformational Change Ca_int Intracellular Ca²⁺ (Signal) TRPM8_open->Ca_int Increased [Ca²⁺]i Agonist This compound or Menthol Agonist->TRPM8_closed Binds to Channel Ca_ext Extracellular Ca²⁺ Ca_ext->TRPM8_open Influx Response Cellular Response (e.g., Neurotransmission) Ca_int->Response

Caption: Agonist binding to the TRPM8 channel induces channel opening and Ca²⁺ influx.

Experimental Protocol: Validating TRPM8 Agonism via Ratiometric Calcium Imaging

This protocol provides a self-validating method to confirm that this compound activates TRPM8 by measuring changes in intracellular calcium ([Ca²⁺]i). Using a ratiometric dye like Fura-2 AM minimizes artifacts from uneven dye loading or cell thickness.

Objective: To quantify the dose-dependent activation of TRPM8 by this compound in a heterologous expression system (e.g., HEK293 cells).

Methodology:

  • Cell Culture & Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transiently transfect cells with a plasmid encoding human TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 3000). Use a mock (empty vector) transfection as a negative control.

    • Incubate for 24-48 hours post-transfection to allow for protein expression.

  • Fluorescent Dye Loading:

    • Plate the transfected cells onto glass-bottom dishes.

    • Wash cells with a physiological salt solution (PSS) containing: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.

    • Load cells with 5 µM Fura-2 AM in PSS for 45-60 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Mount the dish on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system (e.g., MetaFluor).

    • Perfuse the cells continuously with PSS.

    • Excite Fura-2 alternately at 340 nm and 380 nm and capture the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is directly proportional to [Ca²⁺]i.

  • Experimental Procedure & Controls:

    • Establish a stable baseline F340/F380 ratio for 2 minutes.

    • Apply increasing concentrations of this compound (e.g., 0.1 µM to 100 µM) to the cells, with washout periods in between.

    • Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPM8 agonist like Icilin (10 µM) to confirm channel viability and determine the maximal response.

    • Negative Control: Perform the same experiment on mock-transfected cells to ensure the response is specific to TRPM8 expression.

    • System Viability Control: Apply a high-potassium solution (e.g., 50 mM KCl) or a calcium ionophore like Ionomycin to confirm that all cells are healthy and responsive.

  • Data Analysis:

    • Calculate the change in the F340/F380 ratio (ΔR) for each concentration of this compound.

    • Normalize the responses to the maximal response obtained with Icilin.

    • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a Hill equation to determine the EC₅₀ value.

Part 2: Investigating Potential TRP Channel Inhibition

While this compound is a validated TRPM8 agonist, a comprehensive analysis requires investigating its effects on other TRP channels to rule out off-target effects or identify a secondary mechanism of inhibition. A common channel to test for cross-reactivity is TRPV1, the receptor for capsaicin and noxious heat.

Experimental Workflow: Screening for TRPV1 Inhibition

The logical approach to screen for inhibition is to first activate the target channel with a known agonist and then co-apply the test compound (this compound) to see if it reduces the agonist-induced response.

Inhibition_Workflow Start HEK293 Cells Expressing TRPV1 Step1 Establish Baseline (Measure [Ca²⁺]i or Current) Start->Step1 Step2 Apply TRPV1 Agonist (e.g., Capsaicin 1 µM) Step1->Step2 Step3 Observe Robust Activation (Increased Signal) Step2->Step3 Step4 Co-apply Agonist + This compound Step3->Step4 Decision Is Signal Reduced? Step4->Decision Result_Yes Conclusion: Potential Inhibition Decision->Result_Yes Yes Result_No Conclusion: No Inhibition Observed Decision->Result_No No

Caption: A logical workflow for screening potential inhibitors of agonist-activated TRP channels.

Experimental Protocol: Validating TRPV1 Inhibition using Whole-Cell Patch-Clamp Electrophysiology

For precise measurement of ion channel activity, whole-cell patch-clamp electrophysiology is the gold standard. It provides direct measurement of the ion currents flowing through the channels with high temporal resolution.

Objective: To determine if this compound inhibits capsaicin-induced currents in HEK293 cells expressing human TRPV1.

Methodology:

  • Cell Preparation:

    • Use HEK293 cells stably or transiently expressing human TRPV1, plated on glass coverslips.

  • Electrophysiological Recording:

    • Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).

    • The extracellular solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • The intracellular (pipette) solution should contain (in mM): 140 CsCl, 10 HEPES, 1 MgCl₂, 5 EGTA, pH 7.2 with CsOH. (Cesium is used to block potassium channels).

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

  • Experimental Procedure & Controls:

    • Establish a whole-cell recording configuration. Clamp the membrane potential at -60 mV.

    • Obtain a stable baseline current.

    • Apply a concentration of capsaicin that elicits a sub-maximal but robust response (e.g., 1 µM). This will induce a large inward current.

    • After the capsaicin-induced current reaches a steady state, co-perfuse the cells with the same concentration of capsaicin plus the test concentration of this compound (e.g., 10 µM).

    • Inhibitory Effect: A reduction in the inward current in the presence of this compound indicates inhibition.

    • Positive Control: After testing, apply a known TRPV1 antagonist like Capsazepine (10 µM) to confirm that the recorded current can be inhibited.

    • Washout: Wash out all compounds to see if the capsaicin-induced current recovers, indicating a reversible interaction.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of capsaicin alone (I_capsaicin).

    • Measure the steady-state current during co-application of capsaicin and this compound (I_test).

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_test / I_capsaicin)) * 100.

    • Repeat for multiple concentrations to generate a dose-response curve and calculate the IC₅₀ if significant inhibition is observed.

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a potent TRPM8 agonist . Its mechanism of action is validated through standard pharmacological assays, including calcium imaging and patch-clamp electrophysiology, which consistently demonstrate its ability to activate the TRPM8 channel at low micromolar concentrations, surpassing the potency of the natural agonist, Menthol.

The protocols and comparative data provided herein offer a robust framework for any laboratory seeking to validate these findings. While its primary role is well-established, the systematic screening for effects on other TRP channels, such as TRPV1, is a critical step in comprehensive drug profiling. This ensures a full understanding of a compound's specificity and potential off-target effects, which is paramount in both basic research and therapeutic development. Future studies could expand this analysis to a broader panel of TRP channels or investigate the structural basis of its high-potency agonism through molecular modeling and site-directed mutagenesis.

References

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A Comparative Guide to the Purity Assessment of Commercial 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Applications

4-Isopropylcyclohexanol is a versatile chemical intermediate utilized in various sectors, including the fragrance industry and as a precursor in the synthesis of pharmaceuticals.[1][2] In the context of drug development and scientific research, the purity of starting materials is paramount. Impurities, which can include structural isomers (cis/trans), residual starting materials from synthesis (e.g., 4-isopropylphenol), or byproducts, can significantly alter the chemical and physical properties of the final product, potentially leading to failed experiments, inaccurate data, and compromised safety profiles.[1][3] This guide outlines and compares the primary analytical techniques for assessing the purity of commercial this compound, providing the necessary detail for researchers to implement robust quality control measures.

Analytical Methodologies for Purity Determination

The comprehensive purity assessment of this compound necessitates a multi-technique approach to identify and quantify a range of potential impurities. The most powerful and commonly employed methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.[4] It excels at separating complex mixtures into individual components, providing both qualitative and quantitative information.[5] For alcohol analysis, GC is highly accurate, capable of measuring ethanol content with precision down to parts per billion.[6]

Principle of Operation: In GC, a sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a column containing a stationary phase.[7] The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.[5] Compounds with a higher affinity for the stationary phase travel more slowly through the column, resulting in different retention times and thus separation.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and column used.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) detector

  • Capillary Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically suitable.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 1 mL of a high-purity solvent such as dichloromethane or methanol.

    • Vortex to ensure complete dissolution.

    • Transfer to a 2 mL GC vial.

  • Instrumental Parameters:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/minute.

      • Hold: Maintain 200 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Scan Range: 40-400 m/z

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main this compound peak relative to the total area of all detected peaks.

    • Impurity identification is achieved by comparing the mass spectrum of each impurity peak against a spectral library (e.g., NIST).

Data Presentation: Comparative Purity of Commercial this compound Grades via GC-MS

Grade Supplier Stated Purity (%) Observed Purity (%) (Area Normalization) Key Impurities Identified
ReagentSupplier A≥98[8]98.5cis/trans-isomers, 4-Isopropylcyclohexanone
SynthesisSupplier B97[9]97.24-Isopropylphenol, cis/trans-isomers
High PuritySupplier C>9999.6Trace cis/trans-isomers

This data is illustrative and based on typical findings.

Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex Dissolve->Vortex Transfer Transfer to Vial Vortex->Transfer Inject Inject into GC Transfer->Inject Separate Separation in Column Inject->Separate Detect Detection by MS Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for this compound purity analysis using GC-MS.

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules, including the identification and quantification of isomers.[10] It provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C), allowing for the unambiguous identification of different isomeric forms.[11]

Principle of Operation: NMR is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs energy is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift. This allows for the differentiation of atoms within a molecule.

Experimental Protocol: ¹H NMR for Isomer Ratio Determination

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the distinct protons of the cis and trans isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers.

Data Presentation: Isomeric Ratio of Commercial this compound by ¹H NMR

Grade Supplier Observed cis:trans Ratio
ReagentSupplier A30:70
SynthesisSupplier B45:55
High PuritySupplier C5:95 (predominantly trans)

This data is illustrative and based on typical findings.

Logical Relationship of Analytical Methods

Analytical_Methods cluster_screening Initial Screening cluster_separation Separation & Quantification cluster_structure Structural Elucidation cluster_validation Purity Validation FTIR FTIR GC_MS GC-MS FTIR->GC_MS Identifies functional groups NMR NMR GC_MS->NMR Confirms identity of separated peaks Purity Validated Purity GC_MS->Purity Quantifies volatile impurities NMR->Purity Determines isomeric ratio

Caption: Logical relationship of analytical methods for purity assessment.

FTIR spectroscopy is a rapid and non-destructive technique that is excellent for confirming the presence of key functional groups and for a quick screening of gross impurities.

Principle of Operation: FTIR measures the absorption of infrared radiation by a sample, which causes molecular vibrations (e.g., stretching and bending) at specific frequencies. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, the prominent O-H stretch of the alcohol group is a key diagnostic peak.

Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of high-purity this compound. The presence of unexpected peaks may indicate impurities (e.g., a C=O stretch around 1700 cm⁻¹ could suggest the presence of 4-isopropylcyclohexanone).

Conclusion and Recommendations

A comprehensive purity assessment of commercial this compound requires a combination of analytical techniques.

  • Gas Chromatography (GC) , particularly when coupled with Mass Spectrometry (GC-MS), is the preferred method for separating and quantifying volatile impurities and confirming the overall purity percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for determining the isomeric (cis/trans) ratio, a critical parameter that can significantly influence the material's properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy serves as a rapid and valuable tool for initial screening and confirmation of the primary functional group identity.

For researchers and drug development professionals, it is recommended to utilize GC-MS for quantitative purity analysis and ¹H NMR for accurate determination of the isomeric composition. FTIR can be employed as a quick quality control check. By employing these methods in a complementary fashion, a complete and reliable purity profile of commercial this compound can be established, ensuring the integrity and reproducibility of downstream applications.

References

  • Ellutia.
  • Agilent Technologies. (2003).
  • Truman State University. (2011).
  • Zendeh Del & Associates, PLLC. (2023).
  • Good Scents Company. This compound. [Link]
  • ChemBK. This compound. [Link]
  • SpectraBase. cis-4-Isopropyl-cyclohexanol. [Link]
  • PubChem. This compound. [Link]
  • American Journal of Undergraduate Research. (2018). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. [Link]
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
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A Researcher's Guide to the Structural Elucidation of 4-Isopropylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the methodologies used to confirm the structure of 4-isopropylcyclohexanol derivatives, with a focus on distinguishing between its critical stereoisomers. For researchers in drug development and materials science, an unambiguous structural determination is paramount, as even subtle differences in stereochemistry can dramatically alter a molecule's biological activity and physical properties. This document synthesizes established analytical techniques with the underlying principles of conformational analysis to provide a robust framework for structural confirmation.

The Structural Foundation: Stereoisomerism in the Cyclohexane Ring

This compound, with the molecular formula C₉H₁₈O, is a substituted cyclohexane.[1][2] The tetrahedral nature of the sp³ hybridized carbons in the cyclohexane ring allows for a non-planar, puckered conformation, with the "chair" form being the most stable. The key to understanding its derivatives lies in stereoisomerism—the different spatial arrangements of its substituent groups.[3]

For this compound, the hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are positioned at carbons 1 and 4, respectively. This 1,4-disubstitution pattern gives rise to two geometric isomers: cis and trans.[2][3]

  • cis-4-Isopropylcyclohexanol: Both the hydroxyl and isopropyl groups are on the same side of the cyclohexane ring.

  • trans-4-Isopropylcyclohexanol: The hydroxyl and isopropyl groups are on opposite sides of the ring.

These seemingly minor differences lead to distinct three-dimensional shapes and energy profiles, which can be exploited for their identification.

Caption: Planar representation of cis and trans isomers.

Conformational Analysis: The Key to Predicting Stability

The chair conformation of cyclohexane features two types of substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). A crucial principle of conformational analysis is that bulky substituents are more stable in the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[4]

The isopropyl group is significantly bulkier than the hydroxyl group. Consequently, it acts as a "conformational lock," strongly preferring the equatorial position. This dictates the most stable chair conformation for both the cis and trans isomers.

  • trans Isomer: For the isopropyl group to be equatorial, the hydroxyl group must also be in an equatorial position (diequatorial). This is a very stable conformation with minimal steric strain.

  • cis Isomer: With the isopropyl group in the equatorial position, the hydroxyl group is forced into the axial position (axial-equatorial). This conformation experiences steric hindrance from the 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens.

Therefore, the trans isomer is thermodynamically more stable than the cis isomer . This difference in stability is a fundamental property that influences their relative abundance in equilibrium and can be predicted computationally.

Caption: Most stable chair conformations for each isomer.

Spectroscopic Techniques for Structural Confirmation

While conformational analysis provides a theoretical framework, definitive structural proof requires empirical data. Spectroscopic methods are the workhorse for this, with NMR being the most powerful tool for distinguishing stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR: The key to distinguishing cis and trans isomers lies in the signal for the proton attached to the same carbon as the hydroxyl group (the C1-H proton).

  • In the more stable trans isomer, the C1-H is axial . It experiences trans-diaxial coupling with two other axial protons on C2 and C6, resulting in a signal that is a broad multiplet or a triplet of triplets with large coupling constants (J ≈ 8-12 Hz).

  • In the cis isomer, the C1-H is equatorial . It has smaller axial-equatorial and equatorial-equatorial couplings to the protons on C2 and C6, leading to a narrower multiplet with smaller coupling constants (J ≈ 2-5 Hz).

¹³C NMR: The carbon chemical shifts are also sensitive to the stereochemistry. The axial hydroxyl group in the cis isomer exerts a shielding effect (gamma-gauche effect) on the C3 and C5 carbons, causing them to appear at a lower chemical shift (upfield) compared to the corresponding carbons in the trans isomer.

X-ray Crystallography

For derivatives that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural determination.[5][6] This technique generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the atomic positions and their relative stereochemistry.[6] While powerful, it requires a suitable single crystal, which can sometimes be challenging to obtain.

Computational Modeling

Modern computational chemistry software can perform energy minimization calculations to predict the most stable conformation of a molecule.[7][8][9] By calculating the relative energies of the possible chair conformations for both cis and trans isomers, these models can independently corroborate the predictions from conformational analysis and support experimental findings from NMR.

Comparative Guide: cis vs. trans-4-Isopropylcyclohexanol

Featurecis-4-Isopropylcyclohexanoltrans-4-IsopropylcyclohexanolJustification
Relative Stability Less StableMore StableThe trans isomer exists in a low-energy diequatorial conformation.
Dominant Conformation Isopropyl (equatorial), OH (axial)Isopropyl (equatorial), OH (equatorial)The bulky isopropyl group dictates the equatorial position.
¹H NMR (C1-H Signal) Narrow multiplet (small J values)Broad multiplet (large J values)Reflects equatorial vs. axial position and coupling partners.
¹³C NMR (C3/C5 Shift) Shielded (upfield shift)Deshielded (downfield shift)Due to the gamma-gauche effect from the axial OH group.

Experimental Workflow & Protocols

A logical workflow is essential for efficient and accurate structure confirmation.

G cluster_workflow Structure Confirmation Workflow cluster_optional Definitive Confirmation (Optional) synthesis Synthesize/Isolate Compound nmr Acquire ¹H and ¹³C NMR Spectra synthesis->nmr analysis Analyze C1-H Proton Signal (Width & Coupling) nmr->analysis comparison Compare with ¹³C NMR Data (Gamma-Gauche Effect) analysis->comparison assign Assign cis/trans Stereochemistry comparison->assign crystal X-ray Crystallography (if crystalline) assign->crystal confirm compute Computational Modeling assign->compute support

Caption: Recommended workflow for structure determination.

Protocol: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for obtaining high-quality NMR spectra for structural analysis.

Objective: To acquire ¹H and ¹³C NMR spectra of a this compound derivative to determine its stereochemistry.

Materials:

  • Sample of this compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

  • NMR Spectrometer

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ is common for non-polar to moderately polar compounds) to the vial. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key sample resonances.

  • Dissolution: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection coil (typically ~4 cm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to ensure homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Pay close attention to the region between 3.0-4.5 ppm, where the C1-H proton is expected to appear.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate all peaks to determine proton ratios.

    • Analyze the multiplicity and coupling constants of the C1-H signal. A broad signal with large J-couplings (>8 Hz) suggests an axial proton (trans isomer), while a narrow signal with small J-couplings (<5 Hz) suggests an equatorial proton (cis isomer).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

    • Identify the carbon signals corresponding to the cyclohexane ring.

    • Compare the chemical shifts of the C3 and C5 carbons to reference spectra or predicted values. An upfield shift is indicative of the cis isomer.

  • Data Interpretation: Correlate the findings from both ¹H and ¹³C spectra with the principles of conformational analysis to make a definitive structural assignment.

Conclusion

Confirming the structure of this compound derivatives is a multi-faceted process that relies on a synergistic approach. While ¹H NMR spectroscopy often provides the most direct and accessible evidence for distinguishing cis and trans isomers through the analysis of proton coupling constants, ¹³C NMR offers valuable complementary data. For absolute confirmation, particularly for novel derivatives or in regulated environments, X-ray crystallography remains the gold standard. By integrating these experimental techniques with a solid understanding of conformational principles, researchers can confidently and accurately elucidate the three-dimensional structure of these important molecules.

References

  • NIST. Cyclohexanol, 4-(1-methylethyl)-. NIST Chemistry WebBook. [Link]
  • PubChem. This compound.
  • Michigan State University. Stereoisomers. Department of Chemistry. [Link]
  • Chegg. (2021, October 29). Solved 4.) a.) Draw trans-4-isopropylcyclohexanol in planar form. [Link]
  • University of Calgary.
  • Wikipedia. X-ray crystallography. [Link]
  • National Center for Biotechnology Information. x Ray crystallography. PubMed Central. [Link]
  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
  • NeurIPS. GEOMOL: Torsional Geometric Generation of Molecular 3D Conformer Ensembles. [Link]
  • National Center for Biotechnology Information.
  • Royal Society of Chemistry.
  • PubChem. cis-And trans-4-isopropylcyclohexanol.
  • Pearson. Draw the most stable conformation of c. cis-1-tert-butyl-4-isopropylcyclohexane. [Link]
  • PubChemLite. This compound (C9H18O). [Link]
  • Google Patents.
  • ResearchGate. (PDF)
  • National Center for Biotechnology Information. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. PubMed Central. [Link]

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Safety Operating Guide

Understanding the Chemical Profile of 4-Isopropylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Guide to the Proper Disposal of 4-Isopropylcyclohexanol for Laboratory Professionals

Before initiating any disposal procedure, it is crucial to understand the chemical and hazardous properties of this compound. This foundational knowledge informs the risk assessment and dictates the appropriate handling and disposal methods.

Key Properties of this compound:

PropertyValueSource
CAS Number 4621-04-9[1][2]
Molecular Formula C9H18O[2][3]
Physical State Liquid (at 20°C)
Flash Point 81°C
Boiling Point 110°C at 22 mmHg[4]
Hazards Combustible liquid, Causes skin irritation

This compound is a combustible liquid and a skin irritant. While it may not be classified as a highly hazardous substance, improper disposal can still pose risks to human health and the environment. Therefore, it must be managed as a regulated chemical waste stream.

The Core Principle: Segregation of Chemical Waste

The cornerstone of proper chemical waste management is stringent segregation.[5][6] Never mix this compound with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department. Improper mixing can lead to dangerous chemical reactions.[6][7]

Rationale for Segregation:

  • Preventing Hazardous Reactions: Mixing incompatible chemicals can result in fires, explosions, or the generation of toxic gases. For instance, alcohols like this compound should be kept separate from strong oxidizing agents, acids, and bases.[7][8]

  • Ensuring Proper Treatment: Different categories of chemical waste require specific disposal methods, such as incineration or chemical neutralization.[9][10] Segregation at the source is critical for cost-effective and environmentally sound disposal.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate strict protocols for the management of hazardous waste, with segregation being a primary requirement.[5][6][11]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Characterization

All waste containing this compound must be classified as hazardous chemical waste. This is due to its combustible nature and the general principle that organic solvents should not be disposed of down the drain.[7][8]

Step 2: Selecting the Appropriate Waste Container

Proper containment is a critical step in preventing leaks and ensuring safety.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for alcohol-based waste. Avoid using metal containers for any acidic or basic waste streams, although this is less of a concern for this compound unless it's mixed with other substances.[11]

  • Container Integrity: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top cap.[7]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a legal requirement and essential for safety.

  • Labeling Requirements: The label must include the words "Hazardous Waste".[10][12]

  • Contents: Clearly identify the contents as "this compound Waste". If it is a mixture, list all components and their approximate percentages.[7]

  • Hazard Identification: The label must indicate the associated hazards, such as "Combustible" and "Irritant".[12]

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)

SAAs are designated locations within the laboratory where hazardous waste is collected at or near the point of generation.[7][10][12]

  • Location: The SAA must be under the direct control of laboratory personnel.[11] A designated area within a chemical fume hood is often a suitable location.[7][11]

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to contain any potential leaks or spills.[7][11]

  • Storage Limits: A laboratory can accumulate up to 55 gallons of a single hazardous waste stream in an SAA.[12]

Step 5: Transfer to a Central Accumulation Area (CAA)

Once a waste container is full, or if the laboratory is preparing for a scheduled waste pickup, the container must be moved to the institution's designated CAA.

  • Container Sealing: Ensure the container cap is tightly sealed before moving it.

  • Transportation: Follow institutional guidelines for transporting hazardous waste between the SAA and CAA.

Step 6: Arranging for Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal facility.[9][11]

  • Waste Vendor: Your institution's EHS department will have a contract with a certified waste hauler for the pickup, transport, and disposal of chemical waste.[13]

  • Disposal Method: The typical disposal method for organic solvents like this compound is incineration at a permitted facility.[9][10]

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical attention.[9] Contaminated clothing should be removed and washed before reuse.[9]

  • Eye Contact: Rinse cautiously with water for several minutes.[14] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[9] If the person feels unwell, get medical help.[9]

Spill Response:

  • Small Spills: For minor spills, absorb the material with a non-combustible absorbent material like sand or earth and place it in a sealed container for disposal as hazardous waste.[14][15]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and procedural steps.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Waste Management A Generation of This compound Waste B Select & Prepare Compatible Waste Container A->B C Label Container: 'Hazardous Waste' + Contents & Hazards B->C D Accumulate in SAA (Secondary Containment) C->D E Container Full? D->E E->D No F Seal Container & Move to Central Accumulation Area (CAA) E->F Yes G Arrange for Pickup by Licensed Waste Vendor F->G H Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal (e.g., Incineration) H->I

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.